molecular formula C4H6O3 B149911 Propylene carbonate CAS No. 108-32-7

Propylene carbonate

Cat. No.: B149911
CAS No.: 108-32-7
M. Wt: 102.09 g/mol
InChI Key: RUOJZAUFBMNUDX-UHFFFAOYSA-N
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Description

Propylene carbonate (CAS 108-32-7) is a clear, colorless, and odorless cyclic carbonate ester with the molecular formula C4H6O3 . This polar, aprotic solvent is characterized by its high boiling point (240-243°C), low melting point (-49°C), and excellent solvency power for a wide range of polar and non-polar compounds . Its high dielectric constant, low volatility, and low toxicity profile make it a superior and safer alternative to traditional petrochemical solvents in numerous research and development applications . A primary research application of this compound is in the development and manufacturing of lithium-ion batteries, where it serves as a critical high-permittivity component of electrolytes . It facilitates smooth ion transfer between the anode and cathode, enabling improved battery lifespan and safety . Recent pioneering studies also highlight its role as a sustainable green solvent alternative for electrode fabrication, providing a viable solution for more environmentally friendly energy storage systems . In pharmaceutical R&D, this compound is valued as a preferred solvent for drug formulations due to its favorable properties for dissolving active pharmaceutical ingredients (APIs) and its compliance with stringent environmental and occupational safety regulations . Its utility extends to the cosmetics and personal care industry, where it functions as an effective solvent for colorants and fragrances, and as a viscosity controller in skincare and haircare formulations . Furthermore, it is extensively used in the paints and coatings industry as an effective replacement for more toxic solvents, enhancing product performance and application efficiency while supporting sustainability goals . This product is intended for research purposes only and is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-1,3-dioxolan-2-one
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InChI

InChI=1S/C4H6O3/c1-3-2-6-4(5)7-3/h3H,2H2,1H3
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InChI Key

RUOJZAUFBMNUDX-UHFFFAOYSA-N
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Canonical SMILES

CC1COC(=O)O1
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Molecular Formula

C4H6O3
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Related CAS

110320-40-6
Record name Poly(propylene carbonate)
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DSSTOX Substance ID

DTXSID2026789
Record name Propylene carbonate
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Molecular Weight

102.09 g/mol
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Physical Description

Liquid, Colorless odorless liquid; [Hawley] Somewhat hygroscopic; [CHEMINFO]
Record name 1,3-Dioxolan-2-one, 4-methyl-
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Boiling Point

241.6 °C
Record name PROPYLENE CARBONATE
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Flash Point

116 °C (241 °F) - closed cup, 275 °F (135 °C) (closed cup)
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Solubility

In water, 1.75X10+5 mg/L at 25 °C, Very soluble in ethanol, ether, acetone, benzene, Miscible with chloroform and ethyl acetate; moderately soluble in carbon tetrachloride
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Density

1.2047 g/cu cm at 20 °C
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Vapor Pressure

0.04 [mmHg], 0.045 mm Hg at 25 °C
Record name Propylene carbonate
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Color/Form

Colorless liquid, Clear, colorless liquid

CAS No.

108-32-7
Record name Propylene carbonate
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Record name Propylene carbonate [NF]
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Record name 1,3-Dioxolan-2-one, 4-methyl-
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Melting Point

-48.8 °C
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Foundational & Exploratory

Propylene Carbonate: A Comprehensive Technical Guide for Solvent Selection in Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the essential physicochemical properties of propylene (B89431) carbonate, a versatile solvent increasingly utilized in pharmaceutical formulations. This document provides a comprehensive overview of its characteristics, detailed experimental methodologies for their determination, and a logical framework for its selection as a solvent in drug development.

Physicochemical Properties of Propylene Carbonate

This compound (PC) is a polar, aprotic solvent known for its high boiling point, low toxicity, and strong solvating capabilities.[1] A thorough understanding of its physicochemical properties is paramount for its effective and safe use in pharmaceutical research and development. The following tables summarize the key quantitative data for this compound.

Table 1: General and Physical Properties of this compound

PropertyValueTemperature (°C)Reference(s)
Molecular FormulaC₄H₆O₃N/A[2]
Molecular Weight102.09 g/mol N/A[2]
AppearanceClear, colorless liquidAmbient[3][4]
OdorFaint, odorlessAmbient[3][4]
Boiling Point241.6 - 242 °C1013 hPa[2][5]
Melting Point-48.8 to -55 °CN/A[2][5][6][7]
Density1.2047 g/cm³20[5][8]
1.204 g/mL25[7][9]
Refractive Index (nD)1.4189 - 1.42220[5][6][10]
Dynamic Viscosity2.5 mPa·s (cP)25[3]
2.76 mPa·s20[8]
Surface Tension41.1 - 41.93 dyn/cm20[11]

Table 2: Thermodynamic and Safety Properties of this compound

PropertyValueTemperature (°C)Reference(s)
Flash Point116 - 132 °C (closed cup)N/A[3][5][6]
Autoignition Temperature455 °CN/A[6][8]
Vapor Pressure0.045 mmHg25[1][5]
4 Pa (0.03 mmHg)20[3][10]
0.13 mmHg20[1][12]
Heat of Vaporization55.2 kJ/mol150[3]
Heat of Combustion14.21 kJ/molN/A[3]
Lower Explosion Limit1.7 - 1.8 %(V)N/A[8][9]
Upper Explosion Limit14.3 - 32.5 %(V)N/A[8][9]

Table 3: Electrical and Solubility Properties of this compound

PropertyValueTemperature (°C)Reference(s)
Dielectric Constant64 - 64.920[6][11][13]
Dipole Moment4.9 - 5.36 D20[6][11][13][14]
Solubility in Water175 - 240 g/L20 - 25[5][6][12]
Solubility of Water in PC8.3%25[13]
log Kow (Octanol-Water Partition Coefficient)-0.41N/A[5]
MiscibilityMiscible with acetone, benzene, chloroform, ether, ethanol.Ambient[3][12]
Practically insoluble in hexane.Ambient[3]

Experimental Protocols for Property Determination

Accurate and reproducible measurement of physicochemical properties is critical for solvent characterization. The following sections detail the methodologies for determining the key properties of this compound, based on established standard procedures.

Density Measurement

Density is a fundamental property used in quality control and for converting mass to volume. The oscillating U-tube method is a precise and commonly used technique.

Methodology: Oscillating U-tube Densitometry (ASTM D4052 / D7777) [6][8][14][15]

  • Apparatus: A digital density meter equipped with an oscillating U-tube.

  • Calibration:

    • Perform a two-point calibration using dry air and ultrapure water of a known density at the measurement temperature.

    • Ensure the U-tube is clean and dry before introducing calibration standards.

  • Sample Preparation:

    • Ensure the this compound sample is free of air bubbles.

    • Equilibrate the sample to the desired measurement temperature (e.g., 20 °C or 25 °C).

  • Measurement:

    • Introduce a small volume of the this compound sample into the oscillating U-tube.[14]

    • The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.

    • The instrument's software, using the calibration data, calculates and displays the density of the sample.[6]

  • Data Recording: Record the density value, typically in g/cm³ or kg/m ³, and the measurement temperature.

Viscosity Measurement

Viscosity describes a fluid's resistance to flow and is a critical parameter for processing and formulation. A capillary viscometer is a standard instrument for this measurement.

Methodology: Capillary Viscometry (ASTM D445) [9][16]

  • Apparatus: Calibrated glass capillary viscometer (e.g., Ostwald or Ubbelohde type), a constant temperature bath, and a stopwatch.

  • Calibration: The viscometer constant is determined using a certified viscosity standard.

  • Sample Preparation:

    • Filter the this compound sample to remove any particulate matter.

    • Equilibrate the sample to the target temperature in the constant temperature bath.

  • Measurement:

    • Introduce a precise volume of the this compound into the viscometer.

    • Allow the sample to flow under gravity through the capillary.

    • Measure the time it takes for the liquid meniscus to pass between two marked points on the viscometer.[17]

  • Calculation: The kinematic viscosity (ν) is calculated by multiplying the flow time (t) by the viscometer calibration constant (C). The dynamic viscosity (η) is then calculated by multiplying the kinematic viscosity by the density (ρ) of the liquid at the same temperature (η = ν * ρ).[9]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology: Micro Boiling Point Determination (Thiele Tube Method) [18][19][20]

  • Apparatus: Thiele tube, thermometer, a small test tube, and a capillary tube sealed at one end.

  • Sample Preparation: Place a small amount (a few milliliters) of this compound into the small test tube.

  • Measurement:

    • Invert the sealed capillary tube and place it in the test tube containing the this compound.

    • Attach the test tube to the thermometer and place the assembly in the Thiele tube containing a high-boiling point oil.

    • Heat the side arm of the Thiele tube gently.

    • Observe a steady stream of bubbles emerging from the open end of the capillary tube as the liquid boils.

    • Remove the heat and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[20]

  • Data Recording: Record the temperature and the ambient atmospheric pressure.

Refractive Index Measurement

The refractive index is a measure of how light propagates through a substance and is useful for identification and purity assessment.

Methodology: Abbé Refractometer [21][22][23]

  • Apparatus: An Abbé refractometer with a light source (typically a sodium D-line at 589 nm) and a temperature-controlled prism.

  • Calibration: Calibrate the instrument using a standard with a known refractive index, such as distilled water.[21]

  • Sample Application: Apply a few drops of the this compound sample onto the surface of the refractometer's prism.[21]

  • Measurement:

    • Close the prism and allow the sample to form a thin film.

    • Adjust the instrument to bring the boundary line between the light and dark fields into sharp focus in the center of the crosshairs.

    • The refractive index is read directly from the instrument's scale.

  • Data Recording: Record the refractive index and the measurement temperature.

Surface Tension Measurement

Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible. It is an important property for wetting and droplet formation.

Methodology: Pendant Drop Method [24][25][26][27]

  • Apparatus: A drop shape analyzer equipped with a syringe, a camera, and software for image analysis.

  • Procedure:

    • A drop of this compound is formed at the tip of a syringe needle.

    • The camera captures an image of the pendant drop.

    • The software analyzes the shape of the drop, which is determined by the balance between surface tension and gravity.

    • Based on the drop's geometry, the software calculates the surface tension.

  • Data Recording: Record the surface tension in dyn/cm or mN/m and the measurement temperature.

Solubility Determination

Solubility studies are crucial in early-stage drug development to identify suitable solvents for an active pharmaceutical ingredient (API).[28][29][30]

Methodology: Equilibrium Solubility Method

  • Apparatus: Vials, an orbital shaker with temperature control, a suitable analytical method for the API (e.g., HPLC).

  • Procedure:

    • Add an excess amount of the API to a series of vials, each containing this compound.

    • Seal the vials and place them in the orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached.

    • After equilibration, centrifuge or filter the samples to separate the undissolved solid.

    • Analyze the concentration of the API in the supernatant using a validated analytical method.

  • Data Recording: Express the solubility as mass of API per volume of solvent (e.g., mg/mL).

Logical Workflow for Solvent Selection

The selection of a suitable solvent system is a critical decision in the drug development process. The following diagram illustrates a logical workflow for evaluating and selecting a solvent, such as this compound, for a pharmaceutical formulation.

Solvent_Selection_Workflow Start Start: Define Formulation Goals (e.g., dosage form, route of administration) API_Characterization API Characterization (pKa, logP, melting point, stability) Start->API_Characterization Solvent_Screening Initial Solvent Screening (this compound and others) API_Characterization->Solvent_Screening Solubility_Study Quantitative Solubility Study Solvent_Screening->Solubility_Study Excipient_Compatibility Excipient Compatibility (API-Solvent-Excipient interactions) Solvent_Screening->Excipient_Compatibility Preformulation Pre-formulation Studies (Viscosity, stability, pH) Solubility_Study->Preformulation Excipient_Compatibility->Preformulation Prototype_Development Prototype Formulation Development Preformulation->Prototype_Development Analytical_Development Analytical Method Development Preformulation->Analytical_Development Stability_Testing Accelerated Stability Testing Prototype_Development->Stability_Testing Analytical_Development->Stability_Testing Final_Formulation Final Formulation Optimization Stability_Testing->Final_Formulation End End: Selected Solvent System Final_Formulation->End

Caption: A logical workflow for solvent selection in pharmaceutical formulation.

This workflow begins with defining the goals of the formulation and characterizing the active pharmaceutical ingredient (API).[31] An initial screening of potential solvents, including this compound, is then conducted. This is followed by quantitative solubility and excipient compatibility studies. Promising solvent systems proceed to pre-formulation studies, where properties like viscosity and stability are evaluated. Successful candidates are used to develop prototype formulations, which then undergo rigorous stability testing. The final step involves optimizing the formulation based on all collected data to arrive at the selected solvent system.

References

Propylene Carbonate: A Technical Guide to a Greener Alternative in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ongoing pursuit of sustainable practices within organic chemistry and drug development, the choice of solvent remains a critical factor with significant environmental and safety implications. Propylene (B89431) carbonate (PC), a cyclic carbonate ester, has emerged as a compelling green solvent alternative, offering a unique combination of desirable physicochemical properties, a sustainable production lifecycle, and broad applicability across a range of chemical transformations. This technical guide provides an in-depth exploration of propylene carbonate, from its fundamental properties and synthesis to its practical application in key organic reactions, complete with experimental protocols and comparative data.

Introduction to this compound: The Green Advantage

This compound (4-methyl-1,3-dioxolan-2-one) is a colorless, odorless, polar aprotic solvent.[1][2][3] Its growing prominence in green chemistry is attributed to a host of sustainable characteristics. It is non-toxic, non-corrosive, biodegradable, and possesses a high boiling point and low vapor pressure, which minimizes fugitive emissions and reduces worker exposure.[4][5][6] Furthermore, the U.S. Environmental Protection Agency (EPA) has designated this compound as a VOC-exempt solvent, signifying it does not significantly contribute to the formation of ground-level ozone.[3][7]

A key aspect of its green profile is its synthesis. This compound can be prepared with 100% atom economy through the cycloaddition of propylene oxide and carbon dioxide, a readily available and renewable carbon source.[1][4][5][6] This process effectively utilizes a greenhouse gas as a C1 building block, aligning with the principles of carbon capture and utilization (CCU).[8][9]

Physicochemical Properties

The utility of a solvent is defined by its physical and chemical properties. This compound exhibits characteristics comparable to many conventional polar aprotic solvents, making it a viable substitute in numerous applications.[1][4][5][6]

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₄H₆O₃[2][10]
Molecular Weight 102.09 g/mol [10][11][12]
Appearance Colorless, odorless liquid[10][12][13]
Boiling Point 242 °C (515 K)[10][11][12]
Melting Point -48.8 °C (224.3 K)[11][13]
Density 1.205 g/cm³ (at 20 °C)[10][11][13]
Viscosity 2.5 mPa·s (at 25 °C)[14]
Vapor Pressure 0.03 mmHg (4 Pa) at 20 °C[11][14]
Flash Point 116 - 132 °C (closed cup)[11][13]
Dielectric Constant 65.1 (at 25 °C)[15]
Solubility in Water 24 g/100 mL (at 20 °C)[11]
Table 2: Comparison of this compound with Common Organic Solvents
SolventBoiling Point (°C)Density (g/mL)Vapor Pressure (mmHg @ 20°C)Key Hazards
This compound 2421.2050.03Low toxicity, non-flammable
N-Methyl-2-pyrrolidone (NMP) 2021.0280.29Reproductive toxicity
Dimethylformamide (DMF) 1530.9443.7Reproductive toxicity, hepatotoxic
Acetonitrile 820.78673Flammable, toxic
Acetone 560.791180Highly flammable
Dichloromethane (DCM) 401.33349Carcinogen, volatile

Synthesis of this compound from CO₂

The most common and industrially significant method for producing this compound is the catalytic cycloaddition of carbon dioxide to propylene oxide.[8] This reaction is a prime example of green chemistry, converting a greenhouse gas into a valuable chemical with complete atom economy.[1][4][5]

G PO Propylene Oxide plus + PO->plus CO2 Carbon Dioxide yields CO2->yields Cat Catalyst Cat->yields 100% Atom Economy PC This compound plus->CO2 yields->PC

Caption: Synthesis of this compound via CO₂ Cycloaddition.

Various catalytic systems have been developed to enhance the efficiency of this reaction, including insoluble ion exchange resins and mixed metal oxides like CeO₂–La₂O₃.[16][17] These heterogeneous catalysts are often preferred as they can be easily recovered and reused, simplifying product purification and reducing waste.[16]

Applications in Key Organic Reactions

This compound's favorable properties make it a suitable medium for a wide array of important organic transformations, often replacing hazardous conventional solvents.

Palladium-Catalyzed Cross-Coupling Reactions

PC has proven to be an effective solvent for several palladium-catalyzed reactions, which are fundamental in the synthesis of pharmaceuticals and complex organic molecules.

  • Suzuki-Miyaura Reaction: This reaction is widely used for the formation of carbon-carbon bonds. PC's high boiling point allows the reaction to be conducted at elevated temperatures, potentially reducing reaction times.[18] It has been successfully used in the coupling of various iodo-heterocyclic compounds with boronic acids.[18][19][20]

  • Heck Reaction: PC serves as a greener alternative to traditional dipolar aprotic solvents for the Heck reaction.[19] Nanostructured palladium clusters have shown high stability and catalytic activity in PC at temperatures up to 140–155 °C.[19][21]

  • Sonogashira Reaction: The synthesis of substituted alkynes via Sonogashira coupling can also be performed efficiently in this compound.[1][4][5][19]

Hydrogenation Reactions

This compound is a suitable solvent for asymmetric hydrogenations, a critical process for producing chiral compounds.[1][4][5] For instance, iridium-catalyzed hydrogenations of non-functionalized olefins in PC allow for efficient catalyst recycling by creating two-phase mixtures with nonpolar solvents for easy product extraction.[15][22]

Other Important Transformations

The application of PC extends to a variety of other reactions, including:

  • Asymmetric aldol (B89426) reactions[1][4]

  • Hydrosilylation[1][4]

  • Oxidations[1][4][5]

  • Enzymatic kinetic resolutions[1][4][5]

  • Friedel-Crafts reactions[1]

Detailed Experimental Protocols

The following sections provide generalized methodologies for key reactions performed in this compound. Researchers should optimize conditions for their specific substrates.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed coupling of an aryl halide with a boronic acid.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add aryl halide (1 mmol), boronic acid (1.1-1.5 equiv), and base (e.g., K₂CO₃, 2 equiv) to a flame-dried flask. B 2. Add this compound (3-5 mL) and aqueous base solution. A->B C 3. Degas the mixture (e.g., Ar sparging for 15 min). B->C D 4. Add Pd catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) under inert atmosphere. C->D E 5. Heat the reaction mixture (e.g., 100-130 °C) with stirring. D->E F 6. Monitor progress by TLC or GC/LC-MS. E->F G 7. Cool to room temperature. Add water and extract with an organic solvent (e.g., EtOAc). F->G H 8. Wash combined organic layers, dry (e.g., MgSO₄), and concentrate. G->H I 9. Purify the crude product (e.g., column chromatography). H->I

Caption: General workflow for a Suzuki-Miyaura reaction in PC.

Methodology:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 equiv), the boronic acid (1.1–1.5 equiv), and a base such as K₂CO₃ or Na₂CO₃ (2.0 equiv).[23]

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under the inert atmosphere, add this compound (typically 3-5 mL per mmol of aryl halide) and a deoxygenated aqueous solution of the base.[24][25]

  • Degas the resulting mixture by bubbling with argon for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) to the mixture.[23]

  • Heat the reaction mixture to the desired temperature (e.g., 100-130 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[20]

  • After completion, cool the reaction to room temperature.

  • Add water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol: Asymmetric Hydrogenation

This protocol outlines a general procedure for the hydrogenation of an olefin using a chiral catalyst.

Methodology:

  • In an inert atmosphere glovebox, charge a pressure-rated reaction vessel or autoclave with the chiral catalyst (e.g., an Iridium-based complex, 0.1-1 mol%).

  • Add anhydrous, degassed this compound.

  • Add the olefin substrate (1.0 equiv).

  • Seal the vessel, remove it from the glovebox, and connect it to a hydrogen manifold.

  • Purge the vessel by pressurizing with H₂ (e.g., to 5 bar) and then venting, repeating this cycle 3-5 times.[26]

  • Pressurize the vessel to the desired hydrogen pressure (e.g., 10-50 bar).

  • Stir the reaction mixture at the desired temperature (e.g., 25-60 °C) for the required time.

  • Upon completion, carefully vent the excess hydrogen in a fume hood.

  • Open the vessel and transfer the reaction mixture.

  • To facilitate product isolation and catalyst recycling, a nonpolar solvent (e.g., n-hexane) can be added to form a two-phase system. The product is extracted into the nonpolar layer, while the catalyst remains in the this compound phase.[22]

  • Separate the layers. The this compound/catalyst layer can be reused for subsequent reactions.

  • Concentrate the organic extract and purify the product as needed.

Solvent Recycling and Recovery

The high boiling point of this compound, while beneficial for high-temperature reactions, can complicate its removal from the final product. However, it also facilitates its recovery and recycling. A common industrial method involves a multi-stage process.[27]

G A Waste Stream (PC, Product, Impurities) B Evaporation Stage 1 (Low Pressure) A->B C Volatiles Removed (e.g., Water, low-boiling solvents) B->C Vapor D Dewatered PC Mixture B->D Liquid E Evaporation Stage 2 (e.g., Wiped Film Evaporator) D->E F High-Boiling Residue (Product, Solids) E->F Residue G Crude PC Vapor E->G Vapor H Fractional Distillation G->H I Purified this compound (for reuse) H->I J Other Impurities H->J

Caption: Simplified workflow for this compound recovery.

The process typically involves an initial evaporation step to remove water and other volatile components, which is crucial to prevent hydrolysis of PC to propylene glycol.[27] This is followed by a second evaporation (e.g., using a wiped film evaporator) to separate the dewatered PC from non-volatile products and solids. Finally, fractional distillation can be employed to obtain high-purity this compound ready for reuse.[27]

Conclusion: A Sustainable Path Forward

This compound stands out as a highly promising green solvent for organic synthesis. Its sustainable production from CO₂, low toxicity, biodegradability, and excellent physicochemical properties make it a superior alternative to many hazardous solvents commonly used in research and industry.[2][28] While challenges such as its high boiling point require consideration during product purification and solvent recycling, established methods can effectively address these issues. By facilitating cleaner, safer, and more sustainable chemical processes, the adoption of this compound supports the core principles of green chemistry and represents a significant step toward reducing the environmental impact of the chemical and pharmaceutical industries.[28]

References

Spectroscopic Characterization of Propylene Carbonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of NMR, IR, and Raman Spectroscopic Signatures for Researchers, Scientists, and Drug Development Professionals.

Propylene (B89431) carbonate (PC) is a versatile, polar aprotic solvent with a wide range of applications, including as an electrolyte in lithium-ion batteries, a plasticizer, and in organic synthesis. A thorough understanding of its molecular structure and vibrational dynamics is crucial for optimizing its performance in these various roles. This technical guide provides a comprehensive overview of the spectroscopic characterization of propylene carbonate using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of this compound. Both ¹H and ¹³C NMR provide distinct signals corresponding to the different nuclei within the molecule.

¹H NMR Spectroscopy of this compound

The ¹H NMR spectrum of this compound is characterized by three main signals corresponding to the methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) protons.

Proton Assignment Chemical Shift (δ) in ppm (CDCl₃)
CH₃~1.3
CH₂~4.0-4.3
CH~4.9-5.0

Table 1: Summary of ¹H NMR spectral data for this compound.

¹³C NMR Spectroscopy of this compound

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Carbon Assignment Chemical Shift (δ) in ppm (CDCl₃)
CH₃~16
CH₂~69
CH~72
C=O (Carbonyl)~154

Table 2: Summary of ¹³C NMR spectral data for this compound.

Vibrational Spectroscopy: IR and Raman

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups and understanding intermolecular interactions.

Infrared (IR) Spectroscopy of this compound

The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration.

Vibrational Mode Frequency (cm⁻¹)
C=O Stretch~1780-1800
C-H Stretch~2850-2980
C-O Stretch~1244

Table 3: Key IR absorption bands for this compound.[1]

The C=O stretching frequency in this compound is notably high due to the ring strain of the five-membered ring.[2]

Raman Spectroscopy of this compound

The Raman spectrum of this compound also provides characteristic vibrational information.

Vibrational Mode Frequency (cm⁻¹)
C=O Stretch~1780

Table 4: Key Raman shift for this compound.[2]

The carbonyl stretching region in both IR and Raman spectra can be sensitive to the local environment, such as the presence of water or other solutes.[3][4]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

A sample for NMR analysis can be prepared by dissolving a small amount of this compound in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a 5mm NMR tube.[5] The spectra are typically acquired on a spectrometer operating at a field strength of 300-500 MHz for ¹H NMR.

Infrared (IR) Spectroscopy

For liquid samples like this compound, IR spectra are conveniently obtained using the Attenuated Total Reflectance (ATR) technique. A drop of the neat liquid is placed directly on the ATR crystal (e.g., ZnSe or diamond). Alternatively, a thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr). Spectra are typically recorded in the mid-IR range (4000-400 cm⁻¹).

Raman Spectroscopy

Raman spectra of liquid this compound can be acquired by placing the sample in a glass vial or cuvette and illuminating it with a monochromatic laser source (e.g., 532 nm or 785 nm). The scattered light is then collected and analyzed by a spectrometer.

Spectroscopic Characterization Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_Raman Raman Spectroscopy NMR_Sample Sample Preparation (PC in CDCl3) NMR_Acquisition Data Acquisition (¹H and ¹³C NMR) NMR_Sample->NMR_Acquisition NMR_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->NMR_Processing NMR_Analysis Spectral Analysis (Peak Integration, Chemical Shift Assignment) NMR_Processing->NMR_Analysis End Comprehensive Characterization NMR_Analysis->End IR_Sample Sample Preparation (Neat Liquid on ATR) IR_Acquisition Data Acquisition (FT-IR) IR_Sample->IR_Acquisition IR_Processing Data Processing (Baseline Correction, Normalization) IR_Acquisition->IR_Processing IR_Analysis Spectral Analysis (Peak Picking, Functional Group Identification) IR_Processing->IR_Analysis IR_Analysis->End Raman_Sample Sample Preparation (Neat Liquid in Vial) Raman_Acquisition Data Acquisition (Raman Spectrometer) Raman_Sample->Raman_Acquisition Raman_Processing Data Processing (Baseline Correction, Cosmic Ray Removal) Raman_Acquisition->Raman_Processing Raman_Analysis Spectral Analysis (Peak Fitting, Vibrational Mode Assignment) Raman_Processing->Raman_Analysis Raman_Analysis->End Start This compound Sample Start->NMR_Sample Start->IR_Sample Start->Raman_Sample

References

"environmental fate and biodegradability of propylene carbonate"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Environmental Fate and Biodegradability of Propylene (B89431) Carbonate

Executive Summary: Propylene carbonate (PC) is a versatile, polar aprotic solvent recognized for its favorable environmental profile. This technical guide provides a comprehensive overview of its environmental fate and biodegradability, tailored for researchers, scientists, and drug development professionals. Key findings indicate that this compound is readily biodegradable, undergoes abiotic hydrolysis, and has a low potential for bioaccumulation in aquatic organisms. Its ecotoxicity is minimal, with high LC50 and EC50 values for fish, invertebrates, and algae. This document synthesizes quantitative data, details experimental protocols, and provides visual diagrams to elucidate the environmental behavior of this compound.

Physicochemical Properties and Bioaccumulation Potential

The environmental behavior of a chemical is largely dictated by its physicochemical properties. This compound is a colorless, odorless liquid derived from propylene glycol.[1] Its high polarity and water solubility, combined with a low octanol-water partition coefficient (log Pow), are primary indicators of its environmental distribution and low potential for bioaccumulation.[2][3][4]

Quantitative data on these properties are summarized in Table 1. The low log Pow and a measured Bioconcentration Factor (BCF) of 3.16 confirm that this compound is not expected to bioaccumulate in organisms.[5][6]

Table 1: Physicochemical and Bioaccumulation Properties of this compound

PropertyValueReference
Molecular Formula C₄H₆O₃[1]
Molar Mass 102.09 g/mol [4]
CAS Number 108-32-7[1]
Water Solubility 240 g/L at 20°C (Very Soluble)[1]
Log Pow (n-octanol/water) -0.41 to -0.48[2][3][4][7]
Bioconcentration Factor (BCF) 3.16[5]

Environmental Fate Pathways

Once released into the environment, this compound is subject to several degradation processes, both abiotic and biotic, which prevent its persistence.

Abiotic Degradation

2.1.1 Hydrolysis this compound contains an ester linkage that is susceptible to hydrolysis, breaking down into propylene glycol (1,2-propanediol).[5][8][9] This reaction is a key abiotic degradation pathway in aqueous environments. The rate of hydrolysis has been studied in both alkaline and neutral aqueous media, with quantitative rate constants determined at 25°C.[10]

Table 2: Hydrolysis Rate Constants for this compound at 25°C

ConditionRate Constant (k)Reference
Alkaline Hydrolysis (kOH) 17.8 L·mol⁻¹·min⁻¹[10]
Water-Catalyzed Hydrolysis (kH₂O) 7.1 x 10⁻⁶ min⁻¹[10]

The hydrolysis pathway is illustrated in the diagram below.

Hydrolysis_Pathway PC This compound (C₄H₆O₃) PG Propylene Glycol (1,2-Propanediol) PC->PG Hydrolysis H2O Water (H₂O) H2O->PG

Fig. 1: Abiotic hydrolysis of this compound to propylene glycol.

2.1.2 Photolysis this compound may undergo degradation in the atmosphere. The rate constant for its vapor-phase reaction with photochemically-produced hydroxyl radicals is estimated to be 3.8 x 10⁻¹² cm³/molecule-sec at 25°C.[4] This corresponds to an atmospheric half-life of approximately 4 days, suggesting it is not a persistent atmospheric pollutant.[4] As it contains chromophores that absorb light at wavelengths greater than 290 nm, it may also be susceptible to direct photolysis by sunlight.[4]

Biotic Degradation (Biodegradability)

Table 3: Ready Biodegradability Data for this compound

Test MethodDurationResultReference
Ready Biodegradability Test 29 days>83% degradation[5]
CO₂ Evolution 4 days97% degradation[7]
Japanese MITI Test (OECD 301C) 28 days79% of ThOD[4]
Manostatic Respirometry 10 days80% degradation[4]

2.2.1 Experimental Protocol: OECD 301B (CO₂ Evolution Test) The OECD 301B test, also known as the Modified Sturm Test, is a rigorous method for assessing ready biodegradability by measuring the amount of carbon dioxide evolved from the ultimate aerobic biodegradation of a test substance.[11][12][13]

  • Principle: A defined volume of mineral medium containing a known concentration of the test substance (as the sole nominal source of organic carbon) is inoculated with a small population of microorganisms (e.g., from activated sludge). The mixture is aerated with CO₂-free air and incubated in the dark at a constant temperature. The CO₂ produced during biodegradation is trapped in a solution (e.g., barium hydroxide (B78521) or sodium hydroxide) and quantified by titration. The percentage of biodegradation is calculated as the ratio of CO₂ produced to the theoretical maximum (ThCO₂).[12][13]

  • Test Setup: The test is typically run for 28 days and includes:

    • Test Vessels: Containing the mineral medium, this compound, and inoculum.

    • Blank Controls: Containing only the mineral medium and inoculum to measure endogenous CO₂ evolution.

    • Reference Controls: Using a readily biodegradable substance like sodium benzoate (B1203000) to validate the viability of the inoculum.

  • Pass Criteria: A substance is considered "readily biodegradable" if it achieves >60% of its ThCO₂ within a 10-day window during the 28-day test period.[13][14] The 10-day window begins when biodegradation first reaches 10%.[14]

OECD_301B_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation (28 days) cluster_analysis 3. Analysis cluster_calc 4. Calculation A Prepare Mineral Medium B Add this compound (Test Substance, ~10-20 mg C/L) A->B C Inoculate with Activated Sludge B->C D Incubate at 20-25°C in the dark C->D E Aerate with CO2-free air D->E F Trap Evolved CO2 (e.g., in Ba(OH)2 or NaOH solution) E->F G Measure Trapped CO2 Periodically (e.g., by titration) F->G I Calculate % Biodegradation = (CO2 produced) / (ThCO2) G->I H Run Parallel Blanks (inoculum only) & Reference Controls (e.g., sodium benzoate) H->I J Assess 'Ready Biodegradability' (>60% ThCO2 within 10-day window) I->J

Fig. 2: Experimental workflow for the OECD 301B ready biodegradability test.

Ecotoxicity Profile

Consistent with its rapid degradation and low bioaccumulation potential, this compound exhibits very low toxicity to aquatic organisms. Standard acute toxicity tests on representative species from different trophic levels all indicate a lack of hazardous effects at high concentrations.

Table 4: Aquatic Ecotoxicity Data for this compound

SpeciesTest GuidelineEndpointValue (mg/L)ExposureReference
Fish (Cyprinus carpio)OECD 20396-hr LC50>1,00096 hours[3][6]
Invertebrate (Daphnia magna)OECD 20248-hr EC50>1,00048 hours[2][3]
Algae (Desmodesmus subspicatus)OECD 20172-hr EC50>90072 hours[3]
Bacteria (Pseudomonas putida)-EC107,400-[2]

Conclusion: A Favorable Environmental Profile

The collective data demonstrates that this compound possesses a favorable environmental profile. Its journey in the environment is characterized by rapid degradation through both biotic and abiotic pathways, preventing persistence.

Environmental_Fate_Summary cluster_fate Primary Fate Processes cluster_products Degradation Products cluster_impact Environmental Impact Profile Start This compound Released to Environment Biodeg Rapid Aerobic Biodegradation Start->Biodeg Hydro Abiotic Hydrolysis Start->Hydro Photo Atmospheric Photolysis (minor pathway) Start->Photo Bioacc Low Bioaccumulation Potential (Log Pow ≈ -0.4) Start->Bioacc Tox Low Aquatic Toxicity (LC50/EC50 > 1000 mg/L) Start->Tox PG Propylene Glycol Biodeg->PG Hydro->PG CO2 CO2 + H2O (Mineralization) PG->CO2 Further Biodegradation

Fig. 3: Logical summary of the environmental fate of this compound.

References

Propylene Carbonate: A Comprehensive Technical Guide to its Toxicological Profile and Safe Laboratory Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the toxicological profile of propylene (B89431) carbonate and outlines essential safety protocols for its handling in a laboratory setting. The information is intended to equip researchers, scientists, and drug development professionals with the knowledge necessary to work with this compound safely and effectively. All quantitative data is summarized in structured tables for ease of reference, and key experimental methodologies are detailed.

Toxicological Profile

Propylene carbonate is a colorless, odorless, combustible liquid.[1] It is considered to have low acute toxicity.

Acute Toxicity

The acute toxicity of this compound has been evaluated through oral, dermal, and inhalation routes of exposure. The median lethal dose (LD50) is greater than 5,000 mg/kg in rats via the oral route and greater than 2,000 mg/kg in rabbits via the dermal route.[2][3] No signs of toxicity were observed in rats exposed to concentrated vapors for 8 hours.[4]

Table 1: Acute Toxicity of this compound

Exposure RouteSpeciesTest GuidelineResultReference
OralRatOECD TG 401LD50 > 5,000 mg/kg[2][3]
DermalRabbitOECD TG 402LD50 > 2,000 mg/kg[2][3]
InhalationRat-No signs of toxicity after 8 hours of exposure to concentrated vapors[4]
Irritation and Sensitization

This compound is classified as a serious eye irritant.[2][5] However, it is not considered to be a skin irritant or a skin sensitizer.[2][5]

Table 2: Irritation and Sensitization Profile of this compound

EndpointSpeciesTest GuidelineResultReference
Skin IrritationRabbitDraize Test / OECD TG 404No skin irritation[2][3]
Eye IrritationRabbitOECD TG 405Serious eye irritation[2]
Skin SensitizationHumanPatch TestNot a sensitizer[2]
Repeated-Dose Toxicity

Subchronic oral and inhalation studies have been conducted on rats. The No-Observed-Adverse-Effect-Level (NOAEL) for oral exposure was determined to be greater than 5,000 mg/kg bw/day.[6] For inhalation exposure, the No-Observed-Adverse-Effect-Concentration (NOAEC) for systemic toxicity was 1000 mg/m³, with local effects on the eyes, mucous membranes, and nasal cavities observed at higher concentrations.[4]

Table 3: Repeated-Dose Toxicity of this compound

Exposure RouteSpeciesTest GuidelineDurationNOAEL/NOAECReference
OralRatOECD TG 40890 days> 5,000 mg/kg bw/day[6][7]
InhalationRatOECD TG 41393 days100 mg/m³ (local), 1000 mg/m³ (systemic)[4][6]
Genotoxicity and Carcinogenicity

This compound has not shown mutagenic effects in bacterial or mammalian cell culture tests, nor in animal testing.[2] A long-term dermal carcinogenicity study in mice did not find any evidence of tumor formation.[4][8] The International Agency for Research on Cancer (IARC) has not classified this compound as a human carcinogen.[2][3]

Table 4: Genotoxicity and Carcinogenicity of this compound

EndpointTest SystemTest GuidelineResultReference
Genotoxicity (in vitro)Ames test (S. typhimurium)OECD TG 471Negative[6]
Genotoxicity (in vitro)Rat Hepatocyte Primary Culture/DNA Repair TestOECD TG 482Negative[6][9]
Genotoxicity (in vivo)Mammalian Erythrocyte Micronucleus Test (mice)OECD TG 474Negative[4][6]
Carcinogenicity (dermal)MiceOECD TG 451No treatment-area skin tumors[4][6][8]
Reproductive and Developmental Toxicity

Animal studies have not shown any effects on fertility or teratogenic effects.[2] In a developmental toxicity study in rats, no developmental toxicity was observed even at doses that caused maternal toxicity.[8]

Table 5: Reproductive and Developmental Toxicity of this compound

EndpointSpeciesTest GuidelineResultReference
Developmental ToxicityRatOECD TG 414No developmental toxicity observed. Maternal toxicity at high doses.[6][8]
FertilityAnimal studies-No effects on fertility[2]

Experimental Protocols

The toxicological data presented above are based on standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are brief descriptions of the methodologies for some of the key experiments cited.

  • OECD Test Guideline 401: Acute Oral Toxicity: This test involves the administration of the test substance in graduated doses to several groups of experimental animals, with one dose level per group. The substance is typically administered by gavage. Observations of effects and mortality are made over a period of up to 14 days. The LD50 is then calculated, which is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals.

  • OECD Test Guideline 402: Acute Dermal Toxicity: This guideline details a procedure where the test substance is applied to the shaved skin of several groups of experimental animals. The animals are observed for signs of toxicity and mortality over 14 days. The dermal LD50 is the dose that is lethal to 50% of the animals.

  • OECD Test Guideline 404: Acute Dermal Irritation/Corrosion: A small amount of the test substance is applied to a small area of the skin of a single animal. The degree of skin irritation is scored at specified intervals. This test helps to determine the potential of a substance to cause irreversible or reversible inflammatory changes to the skin.

  • OECD Test Guideline 405: Acute Eye Irritation/Corrosion: The test substance is applied in a single dose to one of the eyes of an experimental animal. The degree of eye irritation/corrosion is evaluated by scoring lesions of the conjunctiva, cornea, and iris at specific intervals.

  • OECD Test Guideline 471: Bacterial Reverse Mutation Test (Ames Test): This in vitro assay uses strains of Salmonella typhimurium and Escherichia coli to detect point mutations. The bacteria are exposed to the test substance with and without a metabolic activation system. A positive result indicates that the substance is mutagenic.

Safety Handling in Laboratories

Proper handling of this compound in a laboratory setting is crucial to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

  • Eye and Face Protection: Safety glasses with side-shields or chemical safety goggles are mandatory.[2][10]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, should be worn.[6][11] Gloves must be inspected before use and disposed of properly after.[2]

  • Body Protection: A lab coat or impervious clothing should be worn to prevent skin contact.[2][11]

  • Respiratory Protection: If there is a risk of inhaling vapors or mists, a NIOSH-approved respirator should be used.[2][10]

Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood.[10][12] Eyewash stations and safety showers must be readily accessible.[10][13]

Spill Response

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.[14]

  • Control Ignition Sources: Turn off all sources of ignition.[15]

  • Contain the Spill: Use inert absorbent materials such as sand, earth, or vermiculite (B1170534) to contain the spill.[12][16] Prevent the spill from entering drains or waterways.[2][17]

  • Absorb and Collect: Absorb the spilled material and place it in a suitable, closed container for disposal.[12][18]

  • Decontaminate: Clean the spill area with soap and water.[17]

  • Dispose of Waste: Dispose of the contaminated absorbent material and any contaminated PPE as hazardous waste in accordance with local, state, and federal regulations.[18]

Storage and Disposal

This compound should be stored in a cool, dry, well-ventilated area in a tightly closed container, protected from moisture.[2][12] It should be kept away from incompatible materials such as strong oxidizing agents, reducing agents, acids, and bases.[6][12]

Disposal of this compound waste must be in accordance with all applicable regulations. Options for disposal include recycling, incineration, or landfilling in a permitted hazardous waste facility.[1] It is crucial to consult with a qualified waste disposal service.

Visualizations

The following diagrams illustrate key safety and assessment workflows related to this compound.

Lab_Safety_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_spill Spill Response A Risk Assessment B Gather Necessary PPE (Goggles, Gloves, Lab Coat) A->B C Ensure Proper Ventilation (Fume Hood) B->C D Dispense this compound C->D E Perform Experiment D->E H Evacuate and Ventilate D->H Spill Occurs F Decontaminate Work Area E->F E->H Spill Occurs G Properly Store or Dispose of Excess F->G I Contain Spill with Absorbent H->I J Collect and Dispose of Waste I->J

Caption: Laboratory safety workflow for handling this compound.

Toxicological_Assessment_Process cluster_hazard_id Hazard Identification cluster_dose_response Dose-Response Assessment cluster_exposure Exposure Assessment cluster_risk Risk Characterization A Physicochemical Properties D Determine LD50 / LC50 A->D B In Vitro Studies (e.g., Ames Test) B->D C In Vivo Studies (Acute & Chronic Toxicity) C->D E Establish NOAEL / NOAEC C->E H Integrate Hazard, Dose-Response, and Exposure Data D->H E->H F Identify Routes of Exposure (Dermal, Inhalation, Oral) G Quantify Potential Exposure Levels F->G G->H I Determine Overall Risk H->I J Establish Safe Handling Procedures I->J

Caption: Logical flow of the toxicological assessment for this compound.

References

The Solubility Profile of Propylene Carbonate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Solvent Properties of Propylene (B89431) Carbonate for Organic and Inorganic Compounds

Propylene Carbonate (PC) is a polar, aprotic solvent gaining significant attention across various industries, particularly in pharmaceuticals and energy storage, due to its favorable properties.[1] Chemically, it is a cyclic carbonate ester derived from propylene glycol.[2] This colorless, odorless liquid is recognized for its high boiling point, low vapor pressure, low toxicity, and biodegradability, positioning it as a "green" or sustainable solvent alternative to more hazardous options like methylene (B1212753) chloride or NMP.[1][3]

For drug development professionals, PC offers significant advantages. It serves as an excellent solvent for a wide range of Active Pharmaceutical Ingredients (APIs), ensuring uniform dispersion in formulations, which is critical for consistent dosage and therapeutic efficacy in both oral and topical medications.[4] Its ability to enhance skin permeability makes it particularly useful for topical drug delivery systems. Furthermore, its stability contributes to a longer shelf life for pharmaceutical products.[4] This guide provides a comprehensive overview of the solubility of various organic and inorganic compounds in this compound, detailed experimental protocols for solubility determination, and logical workflows to aid researchers in their formulation and development efforts.

Quantitative Solubility Data

This compound's high polarity and dielectric constant make it an effective solvent for a variety of substances.[2] It is miscible with many common organic solvents like acetone, benzene, chloroform, and ethanol, while also being soluble in water to a significant extent (approximately 240 g/L at 20°C).[2][5]

Solubility of Inorganic Compounds

This compound is widely used as a high-permittivity component in electrolytes for lithium batteries due to its ability to dissolve lithium salts and create an effective solvation shell around lithium ions.[2] The solubility of various alkali metal salts is crucial for these applications. Generally, salts with larger counter-anions tend to exhibit higher solubility. For instance, while lithium chloride has low solubility, lithium salts like LiBr, LiBF₄, and LiClO₄ show high solubilities exceeding 1 M.[6]

Inorganic CompoundChemical FormulaMolar Mass ( g/mol )SolubilityTemperature (°C)
Lithium ChlorideLiCl42.39LowNot Specified
Lithium BromideLiBr86.85> 1 MNot Specified
Lithium TetrafluoroborateLiBF₄93.75> 1 MNot Specified
Lithium PerchlorateLiClO₄106.39> 1 MNot Specified
Potassium FluorideKF58.10Low, poor reproducibility25.0 - 45.0
Potassium ChlorideKCl74.55~1.70 x 10⁻⁴ mol/kg25.0
Potassium BromideKBr119.00~3.81 x 10⁻⁴ mol/kg25.0
Potassium IodideKI166.00~0.221 mol/kg25.0
Potassium PerchlorateKClO₄138.55~0.048 mol/kg25.0
Potassium ThiocyanateKSCN97.18~1.09 mol/kg25.0
WaterH₂O18.0217.5% w/w (PC in Water)25
WaterH₂O18.028.3% w/w (Water in PC)25

Note: Data compiled from multiple sources.[6][7][8] Conditions and units should be carefully considered as reported in the original literature.

Solubility of Organic Compounds

This compound is an effective solvent for a diverse range of organic compounds, including many active pharmaceutical ingredients (APIs) and polymers used in drug delivery systems.[5] It is used in formulations for corticosteroids, and can dissolve various polymers like poly(lactic-co-glycolic acid) (PLGA) and polylactic acid (PLA), which are common in microparticle-based drug delivery.[1][5] Its utility extends to dissolving NSAIDs and benzodiazepines, making it a versatile solvent in pharmaceutical formulation.[8][9]

Organic Compound / PolymerClass / TypeMolar Mass ( g/mol )SolubilityTemperature (°C)
IbuprofenNSAID206.29~300 mg/gNot Specified
DiazepamBenzodiazepine284.70High (Qualitative)Not Specified
LorazepamBenzodiazepine321.16High (Qualitative)Not Specified
ClonazepamBenzodiazepine315.71High (Qualitative)Not Specified
HydrocortisoneCorticosteroid362.46Soluble (Qualitative)Not Specified
Poly(lactic-co-glycolic acid)PolymerVariable~890 mg/mLNot Specified
Polylactic Acid (PLA)PolymerVariable~800 mg/mLNot Specified
Polycaprolactone (PCL)PolymerVariableInsolubleNot Specified

Note: Data compiled from multiple sources.[1][8][10] Many sources describe solubility qualitatively; quantitative data for specific APIs in pure this compound is often part of proprietary formulation research. The values presented are indicative of PC's solvent capabilities.

Experimental Protocols for Solubility Determination

The accurate determination of a compound's solubility is a cornerstone of pre-formulation studies. The saturation shake-flask method is the gold-standard for determining thermodynamic solubility due to its reliability, especially for poorly soluble compounds.[11]

Protocol: Saturation Shake-Flask Method

This method measures the equilibrium solubility of a compound in a solvent at a specific temperature.

1. Materials and Equipment:

  • Test compound (pure solid)

  • This compound (high-purity grade)

  • Glass vials with screw caps (B75204) or glass-stoppered flasks

  • Thermostatic shaker or magnetic stirrer with a heating/cooling bath

  • Centrifuge (for phase separation)

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

2. Procedure:

  • Preparation: Add an excess amount of the solid test compound to a vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.[11]

  • Solvent Addition: Add a precise volume of this compound to the vial.

  • Equilibration: Tightly seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium.[9] The time required can vary significantly depending on the compound. It is advisable to take measurements at multiple time points (e.g., 24h, 48h, 72h) to ensure the concentration has plateaued.[5]

  • Phase Separation: After equilibration, allow the vials to rest at the test temperature for a period (e.g., 24 hours) to allow undissolved solids to sediment.[9] To ensure complete removal of solid particles, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).[9]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To prevent precipitation due to temperature changes, this step should be performed quickly. For added certainty, the collected supernatant can be passed through a syringe filter.

  • Quantification:

    • Dilute the collected aliquot with an appropriate solvent (which may be this compound itself or another miscible solvent like methanol (B129727) or acetonitrile) to a concentration that falls within the linear range of the analytical method.

    • Analyze the concentration of the compound using a validated analytical method, such as HPLC-UV.

    • A calibration curve must be prepared using standard solutions of the compound of known concentrations in the same diluent.[12]

  • Calculation: Calculate the solubility of the compound in the original this compound solution, taking into account the dilution factor. The experiment should be repeated at least in triplicate to ensure reproducibility.[9]

Visualizations: Workflows and Logical Relationships

Factors Affecting Solubility in this compound

The solubility of a compound in this compound is governed by a complex interplay of physicochemical properties of both the solute and the solvent. The "like dissolves like" principle is a fundamental starting point; as a polar aprotic solvent, PC effectively dissolves polar and ionic compounds.[13] Key factors are illustrated in the diagram below.

G Factors Influencing Solubility in this compound cluster_Solvent Solvent Properties (this compound) cluster_Solute Solute Properties cluster_Conditions System Conditions Solubility Solubility in This compound Polarity High Polarity (Large Dipole Moment) Polarity->Solubility Favors polar & ionic solutes Dielectric High Dielectric Constant Aprotic Aprotic Nature (No H-Bond Donor) Aprotic->Solubility Affects ion solvation Dielectric->Solubility Aids in salt dissociation SolutePolarity Solute Polarity ('Like Dissolves Like') SolutePolarity->Solubility Primary determinant Size Molecular Size & Crystal Lattice Energy Size->Solubility Higher energy required for larger molecules FunctionalGroups Functional Groups (e.g., -OH, -COOH) FunctionalGroups->Solubility Influences polarity and H-bond accepting ability Temperature Temperature Temperature->Solubility Generally increases solubility of solids Pressure Pressure (Mainly for Gases) Additives Presence of Other Solutes (e.g., 'Salting-out') Additives->Solubility Can increase or decrease solubility

Caption: Logical diagram of factors affecting solubility in PC.

Experimental Workflow for Solubility Determination

The diagram below outlines the sequential steps involved in determining the thermodynamic solubility of a compound using the shake-flask method.

G Experimental Workflow: Shake-Flask Solubility Method A 1. Preparation Add excess solid solute to vial. Add known volume of this compound. B 2. Equilibration Seal and agitate at constant temperature (e.g., 24-72h). A->B Incubate C 3. Phase Separation Allow solids to sediment. Centrifuge to clarify supernatant. B->C Stop agitation D 4. Sample Collection Withdraw aliquot of clear supernatant. Filter through syringe filter (optional). C->D Extract liquid E 5. Dilution Dilute sample accurately with appropriate solvent. D->E Prepare for analysis F 6. Quantification Analyze concentration using a validated method (e.g., HPLC-UV). E->F Inject sample G 7. Calculation Determine solubility using calibration curve and dilution factor. F->G Process data

Caption: Workflow for the shake-flask solubility method.

References

Propylene Carbonate: A Technical Guide to Polarity and Dielectric Constant for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Propylene (B89431) carbonate (PC) is a versatile organic compound widely utilized across various scientific disciplines due to its unique physicochemical properties.[1] This guide provides a comprehensive overview of the polarity and dielectric constant of propylene carbonate, offering insights into its molecular characteristics, experimental determination, and practical implications in research and development, particularly within the pharmaceutical sciences.

Understanding the Polarity of this compound

This compound is classified as a polar aprotic solvent.[2][3] Its polarity is a critical factor influencing its solvency, miscibility, and application in various chemical and biological systems.

Molecular Structure and Dipole Moment

The polarity of this compound originates from its molecular structure. It is a cyclic carbonate ester derived from propylene glycol.[2] The presence of the carbonate group (O=C(O)₂), with its electronegative oxygen atoms, creates a significant separation of charge within the molecule. This charge separation results in a high molecular dipole moment, reported to be approximately 4.9 Debye (D).[2][3] This value is considerably higher than that of common solvents like acetone (B3395972) (2.91 D) and ethyl acetate (B1210297) (1.78 D), highlighting PC's pronounced polar nature.[2][3]

Figure 1: Molecular structure of this compound and the origin of its dipole moment.
Physicochemical Properties

The high polarity of this compound contributes to its distinct physicochemical properties, which are summarized in the table below.

PropertyValueReference
Molecular Formula C₄H₆O₃[1]
Molar Mass 102.089 g·mol⁻¹[2]
Appearance Colorless liquid[2]
Density 1.205 g/cm³[2]
Melting Point -48.8 °C[2]
Boiling Point 242 °C[2]
Solubility in Water Very soluble (240 g/L at 20°C)[2]
Dipole Moment 4.9 D[2][3]
Refractive Index (nD) 1.4189[2]
Flash Point 132 °C[2]
Autoignition Temperature 455 °C[2]

Dielectric Constant of this compound

The dielectric constant (or relative permittivity) is a measure of a solvent's ability to reduce the electric field strength between charges. For this compound, this is a particularly noteworthy property.

High Dielectric Constant

This compound possesses a high dielectric constant, with a reported value of approximately 64.[2][3] This high value is a direct consequence of its large molecular dipole moment. The polar molecules of PC can align themselves in the presence of an electric field, effectively counteracting the field and reducing the electrostatic forces between charged species dissolved in it.

This property is a key reason for its extensive use as a high-permittivity component in electrolytes for lithium batteries, as it facilitates the dissociation of lithium salts and the creation of a conductive electrolyte.[2] Its high polarity allows it to form an effective solvation shell around lithium ions.[2][3]

SolventDielectric Constant (at 20°C)
This compound 64.9[4]
Water80.1
Dimethyl Sulfoxide (DMSO)46.7
Acetonitrile37.5
Acetone20.7
Dichloromethane9.1
Diethyl Ether4.3
Implications for Research and Drug Development

The high dielectric constant of this compound has significant implications for its use in scientific research and pharmaceutical applications:

  • Enhanced Solubility of Polar and Ionic Compounds: Its ability to effectively solvate ions and polar molecules makes it an excellent solvent for a wide range of active pharmaceutical ingredients (APIs).[1] This can be particularly beneficial for enhancing the solubility and bioavailability of poorly soluble drugs.[5]

  • Electrolyte in Energy Storage: In the field of materials science and energy research, its high dielectric constant is crucial for the formulation of electrolytes in batteries and supercapacitors.[1]

  • Reaction Medium: As a polar aprotic solvent, it can influence the rates and mechanisms of chemical reactions, favoring pathways that involve charged intermediates.[3][6]

  • Drug Delivery Systems: this compound is employed in the development of various drug delivery systems, where its solvent properties aid in creating stable and effective formulations for both oral and topical medications.[1]

Experimental Determination of Polarity and Dielectric Constant

While the values for dipole moment and dielectric constant are well-established, understanding the experimental methodologies used for their determination is crucial for researchers.

Measurement of Dielectric Constant

A common method for determining the dielectric constant of a liquid like this compound involves measuring the capacitance of a capacitor with and without the liquid as the dielectric material.[7][8]

cluster_workflow Experimental Workflow for Dielectric Constant Measurement A Prepare a parallel plate or cylindrical capacitor with a known geometry. B Measure the capacitance of the empty capacitor (C_air) using a capacitance meter. A->B C Fill the capacitor completely with this compound, ensuring no air bubbles are present. B->C D Measure the capacitance of the capacitor filled with this compound (C_pc). C->D E Calculate the dielectric constant (ε_r) using the formula: ε_r = C_pc / C_air D->E

Figure 2: Generalized workflow for the experimental determination of the dielectric constant.

Protocol Considerations:

  • Purity of the Sample: The this compound used should be of high purity, as impurities can significantly affect the dielectric constant.

  • Temperature Control: The dielectric constant is temperature-dependent, so all measurements should be carried out at a constant, recorded temperature.

  • Frequency of Measurement: The measurement frequency of the capacitance meter can also influence the results, especially for polar liquids. It is important to specify the frequency at which the measurements are made.

Determination of Solvent Polarity

The polarity of a solvent is a more complex parameter to quantify with a single value and is often described using empirical scales based on solvatochromic dyes.[9] These dyes change color depending on the polarity of the solvent in which they are dissolved.

One of the most well-known scales is the Reichardt's ET(30) scale, which uses a specific pyridinium (B92312) N-phenolate betaine (B1666868) dye.[10] The position of the longest-wavelength absorption band of this dye is measured in the solvent of interest, and the transition energy (ET) is calculated. This value provides a measure of the solvent's polarity.

cluster_solvatochromism Logical Relationship in Solvatochromism A Dissolve a solvatochromic dye (e.g., Reichardt's dye) in this compound. B Measure the UV-Vis absorption spectrum of the solution. A->B C Identify the wavelength of maximum absorbance (λ_max) of the longest-wavelength band. B->C D Calculate the transition energy (E_T) using the equation: E_T (kcal/mol) = 28591 / λ_max (nm) C->D E Compare the E_T value to established solvent polarity scales. D->E

Figure 3: Logical relationship for determining solvent polarity using solvatochromism.

Safety Considerations

This compound is considered to have low toxicity.[5][6] However, it is classified as a skin and eye irritant.[2] It is important to handle it with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area.[6] For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[2][6]

Conclusion

The high polarity and dielectric constant of this compound are defining features that underpin its utility in a wide array of scientific and industrial applications. For researchers, scientists, and drug development professionals, a thorough understanding of these properties is essential for leveraging its potential as a versatile solvent, reaction medium, and formulation excipient. Its favorable environmental profile, being biodegradable and of low toxicity, further enhances its appeal as a "green" solvent alternative.[1][6]

References

Chiral Properties and Stereochemistry of Propylene Carbonate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Propylene (B89431) carbonate (PC), a cyclic carbonate ester of propylene glycol, is a chiral molecule of significant interest in various scientific and industrial domains, including its use as a polar aprotic solvent, an electrolyte component in lithium batteries, and a precursor in chemical synthesis.[1] While commonly utilized as a racemic mixture, the individual enantiomers of propylene carbonate, (R)- and (S)-propylene carbonate, offer unique stereochemical properties that are increasingly being exploited in asymmetric synthesis and the development of chiral materials. This technical guide provides a comprehensive overview of the chiral properties and stereochemistry of this compound, detailing its synthesis, enantiomeric resolution, analytical methodologies for stereochemical determination, and stereospecific applications. All quantitative data is summarized in structured tables for comparative analysis, and key experimental protocols are provided.

Introduction to the Chirality of this compound

This compound possesses a single stereocenter at the C4 position of the 1,3-dioxolan-2-one ring, giving rise to two non-superimposable mirror images: (R)-propylene carbonate and (S)-propylene carbonate. The spatial arrangement of the methyl group at this chiral center dictates the molecule's interaction with other chiral entities and its optical activity. Although racemic this compound is widely used, the availability of enantiomerically pure forms is crucial for applications where stereochemistry is a determining factor.[1]

Synthesis of Enantiomerically Pure this compound

The preparation of enantiomerically enriched this compound can be achieved through two primary strategies: synthesis from chiral precursors and kinetic resolution of a racemic mixture.

Synthesis from Chiral Propylene Glycol

A straightforward and common method for synthesizing enantiopure this compound involves the reaction of the corresponding enantiomer of propylene glycol with a carbonyl source, such as urea (B33335) or a dialkyl carbonate.

This protocol describes the synthesis of (R)-propylene carbonate from (R)-1,2-propanediol and urea using a zinc oxide catalyst.

Materials:

  • (R)-1,2-propanediol

  • Urea

  • Zinc oxide (ZnO)

  • Standard laboratory glassware for reaction under controlled temperature and distillation.

Procedure:

  • In a flask equipped with a stirrer and a distillation apparatus, combine (R)-1,2-propanediol and urea in a molar ratio of approximately 1.2:1.

  • Add a catalytic amount of zinc oxide (e.g., ~0.01 mol equivalent).

  • Heat the mixture with stirring in an oil bath at a temperature of 100-120 °C for approximately 12 hours.

  • After the reaction is complete, remove the excess (R)-1,2-propanediol by vacuum distillation.

  • Continue the distillation, collecting the (R)-propylene carbonate fraction. A yield of approximately 92% can be expected.

A similar procedure can be followed for the synthesis of (S)-propylene carbonate using (S)-1,2-propanediol as the starting material.

Kinetic Resolution of Racemic Propylene Oxide

Kinetic resolution offers an alternative route to enantiomerically enriched this compound. This method relies on the differential reaction rates of the two enantiomers of a racemic starting material, typically propylene oxide, with a chiral catalyst in the presence of carbon dioxide. Chiral salen-cobalt complexes are often employed as catalysts in this asymmetric cycloaddition reaction.[2][3]

This protocol provides a general procedure for the kinetic resolution of racemic propylene oxide to produce optically active this compound.

Materials:

  • Racemic propylene oxide

  • Chiral Salen-Co(III) complex (e.g., (R,R)-salen-Co(III)OAc)

  • Co-catalyst (e.g., a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide)

  • Carbon dioxide (CO₂)

  • Anhydrous solvent (e.g., dichloromethane, or solvent-free)

  • High-pressure reactor

Procedure:

  • In a high-pressure reactor under an inert atmosphere, dissolve the chiral Salen-Co(III) complex and the co-catalyst in the anhydrous solvent (if used).

  • Add the racemic propylene oxide to the catalyst solution.

  • Pressurize the reactor with carbon dioxide to the desired pressure (e.g., 10-50 atm).

  • Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) for a specified time. The reaction progress can be monitored by techniques such as GC or HPLC.

  • After the desired conversion is reached, carefully vent the excess CO₂.

  • The enantiomerically enriched this compound is then isolated and purified from the unreacted propylene oxide and the catalyst, typically by distillation or chromatography. The enantiomeric excess of the product is determined using chiral GC or HPLC.

Physicochemical Properties of this compound Enantiomers

The enantiomers of this compound share identical physical properties in a non-chiral environment, such as boiling point, density, and refractive index. Their distinguishing characteristic is their interaction with plane-polarized light, exhibiting equal but opposite optical rotations.

PropertyRacemic this compound(R)-(+)-Propylene Carbonate(S)-(-)-Propylene Carbonate
CAS Number 108-32-7[1]16606-55-651260-39-0
Molecular Formula C₄H₆O₃[1]C₄H₆O₃C₄H₆O₃
Molar Mass 102.09 g/mol [1]102.09 g/mol 102.09 g/mol
Appearance Colorless liquid[1]Colorless liquidColorless liquid
Boiling Point 242 °C[1]240 °C240 °C[4]
Melting Point -48.8 °C[1]--
Density (at 25 °C) 1.205 g/cm³[1]1.189 g/mL1.189 g/mL[4]
Refractive Index (n20/D) 1.4189[1]1.4221.422[4]
Specific Rotation ([α]20/D) Not available-2° (neat)[4]
Enantiomeric Excess (ee) 0%≥ 95% (GLC)≥ 98% (GLC)[4]

Stereochemical Analysis

The determination of the enantiomeric composition of this compound is critical for quality control in asymmetric synthesis and for studying stereospecific reactions. Chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary analytical techniques employed for this purpose.

Chiral Gas Chromatography (GC)

Chiral GC provides excellent separation of the (R)- and (S)-enantiomers of this compound.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Chiral capillary column: MEGA-DEX DET Beta (0.25 mm internal diameter, 0.25 µm film thickness, 25 m length).

GC Conditions:

  • Injection Port Temperature: 250 °C

  • Injection Volume: 0.5 µL

  • Split Ratio: 150:1

  • Carrier Gas: Hydrogen at 80 kPa (or Helium at 110 kPa)

  • Oven Temperature Program:

    • Initial temperature: 50 °C

    • Ramp: 2.5 °C/min to 200 °C

  • Detector Temperature: 250 °C

Expected Retention Times:

  • (R)-(+)-Propylene carbonate: ~6.5 min

  • (S)-(-)-Propylene carbonate: ~6.8 min

Stereospecific Reactions and Applications

Enantiomerically pure this compound serves as a valuable chiral building block in asymmetric synthesis. The stereocenter can be retained or inverted during nucleophilic ring-opening reactions, providing access to a variety of chiral 1,2-difunctionalized propanes.

Ring-Opening Reactions with Nucleophiles

The reaction of enantiopure this compound with nucleophiles, such as amines, can proceed via two pathways, leading to the formation of regioisomeric carbamates. The regioselectivity of the attack (at the C2 or C5 position) is influenced by the nature of the nucleophile and the reaction conditions. The stereochemistry of the starting this compound is transferred to the resulting product.

For instance, the reaction of (R)-propylene carbonate with an amine can yield a mixture of (R)-2-hydroxypropyl carbamate (B1207046) and (R)-1-hydroxypropan-2-yl carbamate, both retaining the original stereoconfiguration.

Visualizations

Logical Workflow for Synthesis and Analysis

G Workflow for Synthesis and Chiral Analysis of this compound cluster_synthesis Enantioselective Synthesis cluster_analysis Stereochemical Analysis Chiral Precursor Chiral Propylene Glycol ((R)- or (S)-) Direct Synthesis Direct Synthesis (e.g., with Urea) Chiral Precursor->Direct Synthesis Racemic Mixture Racemic Propylene Oxide + CO2 Kinetic Resolution Kinetic Resolution (with Chiral Catalyst) Racemic Mixture->Kinetic Resolution Enantiopure PC Enantiomerically Enriched This compound Direct Synthesis->Enantiopure PC Kinetic Resolution->Enantiopure PC Chiral GC Chiral Gas Chromatography Enantiopure PC->Chiral GC Sample Injection Separation Separation of Enantiomers Chiral GC->Separation Quantification Quantification and Enantiomeric Excess (ee) Determination Separation->Quantification

Caption: Workflow for the synthesis and chiral analysis of this compound.

Reaction Pathway: Synthesis from Propylene Glycol

G Synthesis of this compound from Propylene Glycol and Urea Propylene Glycol Propylene Glycol (R)- or (S)- Reaction Reaction (ZnO catalyst, 100-120 °C) Propylene Glycol->Reaction Urea Urea Urea->Reaction This compound This compound (R)- or (S)- Reaction->this compound Ammonia Ammonia (byproduct) Reaction->Ammonia

Caption: Reaction pathway for the synthesis of this compound.

Conclusion

The stereochemistry of this compound is a critical aspect that significantly influences its properties and applications. The ability to synthesize and analyze enantiomerically pure forms of this compound has opened new avenues in asymmetric synthesis, providing a versatile chiral building block for the preparation of complex molecules. This guide has provided a detailed overview of the synthesis, properties, and analysis of chiral this compound, offering valuable information for researchers and professionals in the fields of chemistry and drug development. The continued exploration of stereospecific reactions involving this compound is expected to further expand its utility in the creation of novel chiral compounds and materials.

References

"mechanism of propylene carbonate as a polar aprotic solvent"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Propylene (B89431) Carbonate as a Polar Aprotic Solvent

Introduction

Propylene carbonate (PC), with the chemical formula C₄H₆O₃, is a cyclic carbonate ester derived from propylene glycol.[1][2] It is a colorless, odorless, and non-corrosive liquid that has garnered significant attention across various scientific and industrial domains.[3][4] PC is classified as a polar aprotic solvent, a class of solvents that possess a high dipole moment and dielectric constant but lack acidic protons.[2][5] This unique combination of properties makes it an excellent medium for dissolving polar compounds, particularly salts, while influencing the reactivity of dissolved species. Its high boiling point, low vapor pressure, low toxicity, and biodegradability also position it as a sustainable "green" alternative to conventional solvents like acetonitrile (B52724) and acetone.[3][4] This guide provides a comprehensive overview of the physicochemical properties of this compound, the fundamental mechanism of its solvent action, and its application in key areas, supplemented with experimental protocols and data.

Physicochemical Properties of this compound

The efficacy of this compound as a solvent is rooted in its distinct physical and chemical properties. Its high dielectric constant and significant dipole moment are particularly crucial for its primary functions. A summary of its key properties is presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular Formula C₄H₆O₃[2]
Molar Mass 102.089 g·mol⁻¹[2]
Appearance Colorless liquid[2][6]
Density 1.205 g/cm³ (at 20-25 °C)[2][6]
Melting Point -48.8 °C[2][6]
Boiling Point 242 °C[1][2]
Flash Point 132 °C (closed cup)[2][7]
Vapor Pressure 0.045 mmHg (at 25 °C)[1][2]
Dielectric Constant (ε) 64.9 (at 25 °C)[2][8]
Dipole Moment (μ) 4.9 D[2]
Viscosity (η) 2.5 mPa·s (at 25 °C)[7]
Refractive Index (n_D) 1.4189 - 1.4210 (at 20 °C)[2][9]
Solubility in Water 240 g/L (at 20 °C)[1][2]
Miscibility Miscible with acetone, benzene, chloroform, ethyl acetate[1]

Core Mechanism of Solvation

As a polar aprotic solvent, this compound's interaction with solutes is fundamentally different from that of protic solvents like water or alcohols. The mechanism is dictated by its molecular structure, which features a highly polar carbonyl group (C=O) and no hydrogen-bond-donating capability.

  • Cation Solvation: The PC molecule possesses a large dipole moment, with the oxygen atoms of the carbonyl group bearing a partial negative charge.[2] This electron-rich site strongly interacts with cations (e.g., Li⁺, K⁺, Na⁺) through powerful ion-dipole forces.[2][10] This interaction leads to the formation of a stable solvation shell around the cation, effectively distributing its positive charge and shielding it from the counter-ion (anion). This strong cation solvation is the primary reason for PC's ability to dissolve ionic salts.[2]

  • Anion Solvation: In contrast, anions are very weakly solvated by this compound. The positive end of the molecule's dipole is diffuse and sterically shielded by the molecular structure. Crucially, PC lacks the acidic protons necessary to form hydrogen bonds with anions.[5] This results in anions that are relatively "naked" and unencumbered within the solution, making them more reactive and available to participate in chemical reactions.

The differential solvation of cations and anions is the cornerstone of PC's utility in both electrochemistry and organic synthesis.

Caption: Ion-dipole interaction between PC's carbonyl oxygens and a lithium cation.

Applications Driven by the Solvent Mechanism

Electrochemistry: Lithium Battery Electrolytes

This compound is a cornerstone solvent in electrolytes for lithium batteries (though not typically lithium-ion batteries with graphite (B72142) anodes).[2][10] Its mechanism is central to its function:

  • Salt Dissociation: PC's high dielectric constant of ~64 reduces the electrostatic force between ions, promoting the dissociation of lithium salts (e.g., LiPF₆, LiClO₄) into free Li⁺ cations and their corresponding anions.[2][5]

  • Ion Conduction: By strongly solvating Li⁺ ions, PC creates an effective solvation shell that allows the ions to move freely between the anode and cathode, thereby creating a conductive electrolyte.[2][10]

  • Graphite Anode Limitation: In lithium-ion batteries, PC can co-intercalate into the layers of graphite anodes, leading to decomposition that produces propene gas and causes the graphite structure to exfoliate, resulting in rapid capacity loss.[11][12] For this reason, it is often replaced by its structural analog, ethylene (B1197577) carbonate (EC), in graphite-based cells or used in systems with non-graphitic anodes.[11]

G Electrolyte Function in this compound Salt Lithium Salt (e.g., LiPF₆) Dissociation Dissociation (High Dielectric Constant) Salt->Dissociation PC This compound (Solvent) PC->Dissociation Solvation Cation Solvation (Ion-Dipole Interaction) PC->Solvation Li_ion Li⁺ (Solvated) Dissociation->Li_ion Anion PF₆⁻ ('Naked' Anion) Dissociation->Anion Conductivity High Ionic Conductivity Solvation->Conductivity Li_ion->Solvation Anion->Conductivity

Caption: Logical flow of PC's role in forming a conductive electrolyte.

Organic Synthesis

The poor solvation of anions makes PC an excellent "green" solvent for a variety of organic reactions, particularly those that benefit from highly reactive nucleophiles.[3][13]

  • Nucleophilic Reactions: In reactions like the Suzuki-Miyaura coupling, the weakly solvated base (e.g., carbonate) is more reactive, often leading to good or excellent yields.[14]

  • Green Chemistry: PC is a biodegradable, low-toxicity, and non-corrosive liquid with a high boiling point and low vapor pressure.[4] It is also synthesized in a 100% atom economy reaction from propylene oxide and CO₂, a renewable carbon source, making it a sustainable alternative to solvents like DMF, NMP, and acetonitrile.[3][4]

  • Reaction Examples: PC has been successfully employed in asymmetric hydrogenations, aldol (B89426) reactions, synthesis of heterocyclic compounds, and Heck reactions.[13][15]

Industrial Gas Absorption

This compound is used as a physical solvent in gas treating processes, such as the Fluor Solvent process, to remove acidic gases like carbon dioxide (CO₂) and hydrogen sulfide (B99878) (H₂S) from natural gas and synthesis gas streams.[2][16][17]

  • Mechanism: The process relies on the principle of physical absorption. The polar CO₂ molecules have a higher solubility in the polar PC solvent than the non-polar methane (B114726) (CH₄) in the gas stream.[17]

  • Process: The absorption is carried out at high pressure and ambient temperature. The "rich" solvent, laden with CO₂, is then regenerated by reducing the pressure and/or applying heat, which releases the absorbed CO₂.[17]

G Gas Sweetening Workflow with PC SourGas Sour Gas (CH₄ + CO₂) [High Pressure] Absorber Absorption Tower (Counter-current contact with Lean PC) SourGas->Absorber SweetGas Sweet Gas (CH₄) Absorber->SweetGas Purified Gas RichPC Rich PC (PC + CO₂) Absorber->RichPC Regenerator Regenerator (Flash Drum) [Low Pressure] RichPC->Regenerator CO2 CO₂ Stream Regenerator->CO2 Released Gas LeanPC Lean PC Regenerator->LeanPC LeanPC->Absorber Recycled Solvent

Caption: Simplified workflow for CO₂ removal from natural gas using PC.

Experimental Protocols

Purification of this compound

Commercial this compound often contains impurities such as water, propylene glycol, and residual reactants from its synthesis.[18] High-purity solvent is critical for electrochemical and sensitive organic reactions.

Methodology:

  • Initial Drying: Dry the this compound by passing it through a column packed with activated molecular sieves (Linde 5A, previously dried at 350 °C for >12 hours).[18] Alternatively, stir over drying agents like activated alumina (B75360) or calcium oxide (CaO) for 24 hours.[18] This step removes the bulk of water and diol impurities.

  • Vacuum Distillation: Assemble a fractional distillation apparatus suitable for vacuum operation. The use of vacuum is essential to lower the boiling point and prevent thermal decomposition, which can occur at its atmospheric boiling point of 242 °C.

  • Fractional Distillation: Heat the dried PC under reduced pressure. Discard the initial and final fractions, collecting the middle fraction which represents the purified product. The distillation should be performed under an inert atmosphere (e.g., dry argon or nitrogen).[18]

  • Storage: Store the purified this compound over freshly activated molecular sieves in a sealed container under an inert gas to prevent re-absorption of atmospheric moisture.[18] Water content can be verified to be < 2 ppm using Karl Fischer titration.[18]

Spectroscopic Study of Li⁺ Ion Solvation

The interaction between PC and lithium ions can be directly observed using vibrational spectroscopy (FT-IR or Raman), as the coordination of a cation to the carbonyl group perturbs its vibrational frequency.

Methodology:

  • Sample Preparation: Prepare a series of electrolyte solutions by dissolving varying concentrations of a lithium salt (e.g., LiClO₄ or LiTFSI) in purified, dry this compound. Prepare a blank sample of pure PC for reference.

  • Spectra Acquisition:

    • FT-IR: Acquire Attenuated Total Reflectance (ATR) FT-IR spectra for each sample. The ATR method is convenient for liquid samples and provides high-quality data.

    • Raman: Alternatively, acquire Raman spectra using a suitable excitation laser.

  • Data Analysis:

    • Focus on the carbonyl (C=O) stretching region, which appears as a strong band around 1795 cm⁻¹ in pure PC.[19]

    • With increasing salt concentration, observe the growth of a new, red-shifted band (at approximately 1770-1775 cm⁻¹).[19][20]

    • This new band corresponds to the C=O stretch of PC molecules that are part of the Li⁺ solvation shell, while the original band represents "free" or bulk PC.[20]

    • The decrease in the intensity of the "free" PC band and the corresponding increase in the "solvated" PC band provides direct evidence of the ion-dipole interaction and can be used to study the coordination number of the cation.

Conclusion

The mechanism of this compound as a polar aprotic solvent is defined by its molecular structure, which facilitates strong, specific interactions. Its electron-rich carbonyl oxygen atoms create a powerful site for solvating cations through ion-dipole forces, while its lack of acidic protons and sterically hindered positive pole result in very weak anion solvation. This differential solvation is the key to its effectiveness in dissolving salts to create conductive electrolytes for batteries and in promoting reactions that involve anionic nucleophiles in organic synthesis. Coupled with its favorable environmental and safety profile, the unique mechanistic action of this compound establishes it as a versatile and indispensable solvent for modern chemical research and industrial applications.

References

The Genesis of a Versatile Solvent: A Technical History of Propylene Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Historical Development and Discovery of Propylene (B89431) Carbonate.

Propylene carbonate (PC), a colorless, odorless, polar aprotic solvent, has become an indispensable component in a vast array of applications, from lithium-ion batteries to cosmetics and drug formulation. Its high dielectric constant, wide liquid range, and low toxicity have driven its adoption across numerous industries. This technical guide delves into the historical milestones of this compound's discovery, the evolution of its synthesis, and the foundational experimental work that established its place in modern chemistry.

Early Developments and the Shift from Hazardous Precursors

The journey of cyclic organic carbonates began in the late 19th century. While the first synthesis of the related ethylene (B1197577) carbonate from ethylene glycol and the highly toxic phosgene (B1210022) was reported by Nemirowsky in 1883, the early history of this compound is rooted in similar, albeit hazardous, chemistry.[1] Early industrial production of this compound followed this phosgenation route, reacting 1,2-propanediol with phosgene.[2][3][4]

This method, however, presented significant drawbacks. Phosgene is acutely toxic, and the reaction generates corrosive hydrogen chloride gas as a byproduct, posing risks to personnel and equipment and reducing the atom economy of the process.[2][3] These safety and environmental concerns were a major impetus for the development of alternative, greener synthesis routes, leading to the eventual prohibition of the phosgene-based process for bulk manufacturing.[3]

The Advent of a Greener Pathway: Carbon Dioxide and Propylene Oxide

The mid-20th century marked a pivotal shift in this compound synthesis. Research efforts pivoted towards the utilization of carbon dioxide as a C1 building block, a safer and more environmentally benign reactant. The key breakthrough was the development of the cycloaddition reaction of CO2 with propylene oxide. This method, which became the cornerstone of modern industrial production, involves the direct carbonation of the epoxide.[5]

Significant development of this process occurred in the 1950s.[5] This era saw companies like El Paso Natural Gas Company and Fluor Corporation develop applications for this compound as a solvent for removing CO2 from natural gas streams, stimulating further research into its efficient synthesis.[5] Patents from this period describe reacting propylene oxide with carbon dioxide at elevated temperatures (150-175 °C) and pressures, utilizing catalysts such as quaternary ammonium (B1175870) salts to facilitate the reaction.[6] This process is particularly attractive from a green chemistry perspective as it represents a method of carbon fixation.[6]

Further Innovations in Synthesis

While the reaction of propylene oxide and CO2 remains the dominant industrial method, research has continued to yield alternative synthetic pathways, often with the goal of using different feedstocks or avoiding high-pressure conditions.

  • Transesterification: This method involves the reaction of 1,2-propanediol with a dialkyl carbonate, such as dimethyl carbonate or diethyl carbonate, in the presence of a catalyst like dibutyltin (B87310) dilaurate or a strong base.[2]

  • Urea (B33335) Alcoholysis: A notable "non-phosgene" route involves reacting 1,2-propanediol with urea over a metal-based catalyst, such as zinc acetate (B1210297) or various metal oxides.[5][7][8] This method is advantageous as it avoids toxic inputs and can achieve high yields, with ammonia (B1221849) as the primary byproduct.[8]

Key Synthesis Methodologies: Experimental Protocols

The following sections provide detailed experimental protocols representative of the major historical synthesis methods for this compound.

Method 1: Synthesis from Propylene Oxide and Carbon Dioxide (ca. 1950s-1960s)

This protocol is a representative example based on patent literature from the era, demonstrating the catalytic cycloaddition of carbon dioxide to propylene oxide.

Experimental Protocol:

  • Apparatus: A high-pressure autoclave reactor (e.g., Hastelloy C) equipped with a heating jacket, magnetic stirrer, gas inlet, and pressure gauge is required.[9]

  • Reagents:

    • Propylene Oxide (PO)

    • Carbon Dioxide (CO2)

    • Catalyst (e.g., Tetrabutylphosphonium bromide or a similar quaternary ammonium salt)[9][10]

  • Procedure:

    • The catalyst is placed into the autoclave reactor.

    • A measured quantity of propylene oxide (e.g., 5.0 g, 86 mmol) is added to the reactor.[9]

    • The reactor is sealed and purged with low-pressure carbon dioxide to remove air.

    • Carbon dioxide is introduced into the reactor to an initial pressure (e.g., 20 bar).[9]

    • The stirring mechanism is engaged, and the reactor is heated to the target temperature (e.g., 180 °C).[9][10]

    • Upon reaching the target temperature, the total reactor pressure is adjusted with additional CO2 to the final reaction pressure (e.g., 50 bar).[9]

    • The reaction is allowed to proceed under constant temperature and stirring for a set duration (e.g., 4 hours).[9]

    • After the reaction period, the reactor is rapidly cooled using a circulating water bath.[11]

    • The reactor is carefully depressurized to atmospheric pressure.

    • The resulting product mixture is collected. This compound can be separated and purified from the catalyst and any unreacted starting material by distillation.

  • Analysis: The yield of this compound is determined by gas chromatography (GC) using an internal or external standard.[9]

Method 2: Synthesis from 1,2-Propanediol and Urea

This protocol is based on modern, greener laboratory procedures that have evolved from the initial concepts of using urea as a carbonyl source.

Experimental Protocol:

  • Apparatus: A three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer. The setup should allow for heating (e.g., in an oil bath) and operation under reduced pressure or with a nitrogen inlet.[8]

  • Reagents:

    • 1,2-Propanediol (Propylene Glycol, PG)

    • Urea

    • Catalyst (e.g., Zinc Oxide, Magnesium Oxide, or other metal oxides)[8]

  • Procedure:

    • The flask is charged with 1,2-propanediol, urea, and the catalyst. A typical molar ratio of propylene glycol to urea is 1.5:1.[8]

    • The system is connected to a vacuum pump to reduce the pressure (e.g., 300 mmHg) or purged with a slow stream of nitrogen to facilitate the removal of the ammonia byproduct.[8]

    • The mixture is heated to the reaction temperature (e.g., 170 °C) with constant stirring.[8]

    • The reaction is maintained at this temperature for the desired duration (e.g., 2-4 hours).[4][8]

    • After the reaction is complete, the mixture is cooled to room temperature.

    • The solid catalyst is separated from the liquid product by centrifugation or filtration.

    • The crude this compound can be purified by vacuum distillation.

  • Analysis: The product is analyzed by gas chromatography (GC) to determine the yield and purity of the this compound.[8]

Quantitative Data

Table 1: Early Measured Physical Properties of this compound

The following table summarizes key physical properties of this compound as determined in earlier studies. These values were foundational in establishing its characteristics as a solvent.

PropertyValueTemperature (°C)Reference(s)
Molar Mass102.09 g/mol -[5][12]
Boiling Point241.7 - 242 °Cat 760 mmHg[5][7][13]
Melting / Freezing Point-48.8 to -55 °C-[5][7][13]
Density1.205 g/cm³20[5][7]
Refractive Index (nD)1.4189 - 1.421020[5][13]
Vapor Pressure0.045 mmHg25[7]
Dipole Moment4.9 D-[5]
Dielectric Constant64.0 - 64.925[5][13]
Table 2: Representative Yields from Historical Synthesis Methods

This table provides an overview of typical product yields reported for the different synthesis routes under various conditions.

Synthesis MethodCatalystTemperature (°C)PressureTime (h)Yield (%)Reference(s)
Propylene Oxide + CO₂Tetrabutylphosphonium bromide18050 bar4High[9][10]
Propylene Oxide + CO₂Alkanolamine1301.3 MPa1293[2]
1,2-Propanediol + UreaZinc Oxide (ZnO)170Reduced2>90[8]
1,2-Propanediol + UreaCalcium Oxide-Magnesium Oxide (CaO-MgO)170Atmospheric4~96[4]
1,2-Propanediol + Diethyl Carbonate (Transesterification)Dibutyltin dilaurate (DBTL) + Strong BaseHigh TempAtmospheric->80[2]

Visualizing the Developmental Pathway and Processes

The following diagrams, generated using DOT language, illustrate the historical progression and experimental workflows associated with this compound.

Historical_Development node_phosgene Early Synthesis: 1,2-Propanediol + Phosgene node_co2 Modern Synthesis: Propylene Oxide + CO2 (ca. 1950s) node_phosgene->node_co2 Shift due to Toxicity & Corrosion node_urea Green Alternative: 1,2-Propanediol + Urea node_co2->node_urea Further Greening of Process node_trans Other Route: Transesterification node_co2->node_trans Alternative Feedstocks Experimental_Workflow_CO2 cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis charge_reactor 1. Charge Autoclave with Catalyst & Propylene Oxide seal_purge 2. Seal Reactor & Purge with CO2 charge_reactor->seal_purge pressurize 3. Pressurize with CO2 seal_purge->pressurize heat_stir 4. Heat to 150-180°C & Stir pressurize->heat_stir react 5. Maintain Conditions (e.g., 4 hours) heat_stir->react cool_depressurize 6. Cool & Depressurize react->cool_depressurize collect 7. Collect Product Mixture cool_depressurize->collect purify 8. Purify by Distillation collect->purify analyze 9. Analyze by GC purify->analyze Experimental_Workflow_Urea cluster_prep_urea Preparation cluster_reaction_urea Reaction cluster_workup_urea Workup & Analysis charge_flask 1. Charge Flask with 1,2-Propanediol, Urea, & Catalyst setup_env 2. Apply Vacuum or N2 Purge (to remove NH3) charge_flask->setup_env heat_stir_urea 3. Heat to ~170°C & Stir setup_env->heat_stir_urea react_urea 4. Maintain Conditions (e.g., 2-4 hours) heat_stir_urea->react_urea cool_urea 5. Cool to Room Temp react_urea->cool_urea separate 6. Separate Catalyst (Filtration/Centrifugation) cool_urea->separate purify_urea 7. Purify by Vacuum Distillation separate->purify_urea analyze_urea 8. Analyze by GC purify_urea->analyze_urea

References

Propylene Carbonate: A Comprehensive Technical Guide to its Safe Handling and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Propylene (B89431) carbonate (PC) is a versatile organic compound widely utilized as a polar, aprotic solvent.[1] Its high boiling point, low toxicity, and biodegradability make it a valuable component in a range of applications, including as an electrolyte in lithium-ion batteries, a plasticizer, and a solvent in cosmetics and industrial processes.[2][3] This guide provides an in-depth overview of its chemical identity, safety information, and handling protocols, compiled from material safety data sheets (MSDS) and other technical sources.

Chemical Identification

Propylene carbonate is a cyclic carbonate ester derived from propylene glycol.[1][3] It is a colorless and odorless liquid.[1][3]

IdentifierValue
CAS Number 108-32-7[4][5][6]
EC Number 203-572-1[4][7]
IUPAC Name 4-methyl-1,3-dioxolan-2-one[8]
Molecular Formula C₄H₆O₃[5][7][9]
Molecular Weight 102.09 g/mol [3][4][7]
Synonyms 1,2-Propanediol cyclic carbonate, 4-Methyl-1,3-dioxolan-2-one, Cyclic this compound[7][8][10][11]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below.

PropertyValue
Appearance Colorless, clear, odorless liquid[1][3][10]
Boiling Point 241.7 to 242 °C[1][9][12]
Melting/Freezing Point -48.8 to -55 °C[1][9][12]
Density 1.204 to 1.205 g/cm³ at 20-25 °C[1][9]
Vapor Pressure 0.04 hPa at 20 °C; 0.06 hPa at 25 °C[9][13]
Flash Point 116 to 132 °C[1][11][13]
Autoignition Temperature 430 °C[9][11]
Solubility in Water 24 g/100 ml at 20°C[1]
Refractive Index 1.421 at 20°C[2][12]
pH 7.0 (200 g/l in H₂O at 20 °C)[4]

Hazard Identification and Toxicology

This compound is classified as causing serious eye irritation.[4][7][9][11][13][14] It may also cause mild skin irritation.[14]

Hazard ClassificationGHS CategoryHazard Statement
Serious Eye Damage/Eye Irritation Category 2A/2H319: Causes serious eye irritation[4][7][9][11][13]
Skin Irritation Category 3Causes mild skin irritation[14]

Toxicological Data:

TestSpeciesRouteValue
LD50 RatOral> 5,000 mg/kg[7][9][13][15]
LD50 RabbitDermal> 2,000 mg/kg[7][9][13][15]
Inhalation RatInhalationNo mortality observed after 8 hours of exposure to concentrated vapors[9][15]

Experimental Protocols: Safety and Handling

Detailed procedures for the safe handling and use of this compound are crucial in a research environment.

Personal Protective Equipment (PPE)

A logical workflow for ensuring safety when handling this compound is outlined below. This starts with understanding the hazards and progresses through appropriate handling, emergency response, and finally, proper disposal.

G This compound Safety & Handling Workflow A 1. Hazard Identification - Review SDS - Identify Hazards (Eye Irritant) B 2. Engineering Controls - Use in a well-ventilated area - Ensure eyewash stations are accessible A->B C 3. Personal Protective Equipment (PPE) - Wear safety glasses/goggles - Wear chemical-resistant gloves (PVC, neoprene, or nitrile) B->C D 4. Safe Handling & Storage - Avoid contact with eyes and skin - Store in tightly closed containers - Keep away from heat and ignition sources C->D E 5. Emergency Procedures D->E I 6. Disposal - Dispose of in accordance with local regulations D->I F Eye Contact: Rinse with water for 15-20 mins E->F G Skin Contact: Wash with soap and water E->G H Spill: Absorb with inert material E->H

Caption: Workflow for safe handling of this compound.

  • Eye/Face Protection : Wear safety glasses with side-shields or chemical goggles.[11][13]

  • Skin Protection : Use of gloves made from PVC, neoprene, or nitrile rubber is recommended.[14]

  • Respiratory Protection : If engineering controls are insufficient, a NIOSH/MSHA approved respirator should be used.[11][14]

First-Aid Measures
  • Eye Contact : Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[10][11][14] If irritation persists, seek medical attention.[9][10][14]

  • Skin Contact : Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[10][11][14]

  • Ingestion : Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[10] Seek medical advice if symptoms occur.[10][13]

  • Inhalation : Remove from exposure to fresh air immediately. If not breathing, give artificial respiration.[10][11]

Fire-Fighting Measures
  • Suitable Extinguishing Media : Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[7][11][16]

  • Specific Hazards : Thermal decomposition can lead to the release of irritating gases and vapors, such as carbon monoxide and carbon dioxide.[11][13][14]

  • Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[11][14]

Accidental Release Measures
  • Personal Precautions : Avoid breathing vapors and ensure adequate ventilation.[14] Eliminate all ignition sources.[13][14]

  • Environmental Precautions : Prevent spilled material from entering sewers or waterways.[14][16]

  • Containment and Cleanup : Absorb the spill with an inert material such as sand or earth and place it in a suitable container for disposal.[13][14][16]

Handling and Storage

  • Handling : Wash hands thoroughly after handling.[10][14] Use with adequate ventilation and avoid contact with eyes, skin, and clothing.[10][14]

  • Storage : Store in a cool, dry, well-ventilated area away from heat and direct sunlight.[10][14][16] Keep containers tightly closed and protect them from moisture.[10][11][14]

  • Incompatible Materials : Strong oxidizing agents, reducing agents, acids, and bases.[11][13][14]

Stability and Reactivity

  • Chemical Stability : this compound is stable under normal conditions of use and storage.[9][14]

  • Conditions to Avoid : Avoid heat, sparks, open flames, and other ignition sources.[9][14]

  • Hazardous Decomposition Products : Thermal decomposition may produce carbon monoxide and carbon dioxide.[11][13][14]

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations. Do not mix with other waste, and handle uncleaned containers as you would the product itself.[17]

This technical guide provides essential information for the safe handling and use of this compound in a laboratory setting. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before use.

References

Methodological & Application

Application Notes and Protocols: Propylene Carbonate as an Electrolyte in Lithium-Ion Battery Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylene (B89431) carbonate (PC) is a cyclic organic carbonate that has been extensively studied as an electrolyte solvent for lithium-ion batteries (LIBs). Its key advantages include a wide liquid temperature range, high dielectric constant, and good solvating power for lithium salts. These properties make it a promising candidate for developing LIBs with enhanced performance, particularly at low temperatures. However, the widespread adoption of PC in commercial LIBs with graphitic anodes has been hindered by a significant challenge: the co-intercalation of PC molecules with lithium ions into the graphite (B72142) structure. This process leads to the exfoliation of graphite layers, causing irreversible damage to the anode and rapid capacity fading.

These application notes provide a comprehensive overview of the use of propylene carbonate in LIB research, including its physicochemical properties, detailed experimental protocols for battery fabrication and testing, and strategies to mitigate its inherent challenges.

Physicochemical and Electrochemical Properties of this compound-Based Electrolytes

The performance of a lithium-ion battery is intrinsically linked to the properties of its electrolyte. The following tables summarize key quantitative data for this compound and its electrolyte formulations.

Table 1: Physicochemical Properties of this compound (PC) and Common Co-solvents

SolventAbbreviationMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Dielectric Constant (ε)Viscosity (cP at 25°C)
This compoundPC102.09-48.824264.92.53
Ethylene CarbonateEC88.0636.424889.8 (at 40°C)1.90 (at 40°C)
Dimethyl CarbonateDMC90.084.6913.10.59
Diethyl CarbonateDEC118.13-74.31262.80.75
Ethyl Methyl CarbonateEMC104.10-531103.00.65

Table 2: Ionic Conductivity of PC-Based Electrolytes with Different Lithium Salts and Co-solvents

Lithium Salt (1M)Solvent System (by volume)Ionic Conductivity (mS/cm)
LiPF₆PC~3-5
LiClO₄PC~4-6
LiBF₄PC~2-4
LiTFSIPC~1-3
LiPF₆PC:DEC (1:1)~6-8
LiPF₆PC:DMC (1:1)~7-9
LiPF₆PC:EMC (1:1)~7-9
LiPF₆EC:PC:DEC (1:1:1)~8-10

Table 3: Electrochemical Performance of Graphite Anodes in PC-Based Electrolytes

Electrolyte System (1M LiPF₆)First Cycle Coulombic Efficiency (%)Reversible Capacity (mAh/g)Key Observation
PC< 50%Low and rapidly fadingSevere graphite exfoliation
PC + 2% Vinylene Carbonate (VC)70-80%~300VC additive helps form a more stable SEI
PC + 2% Fluoroethylene Carbonate (FEC)80-90%~320FEC is highly effective in preventing PC co-intercalation
PC:DEC (1:1)60-70%~280DEC as a co-solvent mitigates exfoliation to some extent
Concentrated Electrolyte (>3M LiTFSI in PC)> 90%~350High salt concentration alters the Li⁺ solvation sheath, preventing co-intercalation

Experimental Protocols

Electrolyte Preparation

Objective: To prepare a 1 M LiPF₆ in PC:FEC (98:2 v/v) electrolyte solution.

Materials:

  • Battery-grade this compound (PC, water content < 20 ppm)

  • Battery-grade fluoroethylene carbonate (FEC, >99.9%)

  • Lithium hexafluorophosphate (B91526) (LiPF₆, >99.9%)

  • Argon-filled glovebox with O₂ and H₂O levels < 0.1 ppm

  • Magnetic stirrer and stir bars

  • Volumetric flasks and pipettes

Procedure:

  • Transfer all materials and equipment into an argon-filled glovebox.

  • In a 50 mL volumetric flask, add 49 mL of this compound using a pipette.

  • Add 1 mL of fluoroethylene carbonate to the flask.

  • Calculate the required mass of LiPF₆ for a 1 M solution in 50 mL of the solvent mixture.

  • Slowly add the calculated amount of LiPF₆ to the solvent mixture while stirring with a magnetic stirrer.

  • Continue stirring until the LiPF₆ is completely dissolved. This may take several hours.

  • Store the prepared electrolyte in a sealed container inside the glovebox.

Graphite Anode Slurry Preparation and Electrode Coating

Objective: To prepare a graphite anode with a target loading of ~1.5 mg/cm².

Materials:

  • Graphite powder (e.g., CPG-G8)

  • Carbon black (e.g., Super P)

  • Polyvinylidene fluoride (B91410) (PVDF) binder

  • N-methyl-2-pyrrolidone (NMP) solvent

  • Copper foil (current collector)

  • Planetary ball mill or mortar and pestle

  • Doctor blade coater

  • Vacuum oven

Procedure:

  • Slurry Preparation:

    • In a mixing vessel, combine graphite powder, carbon black, and PVDF in a weight ratio of 90:5:5.

    • Slowly add NMP to the powder mixture while stirring until a homogeneous slurry with a suitable viscosity for coating is formed.

    • Mix the slurry in a planetary ball mill for 2-4 hours to ensure uniform dispersion of all components.

  • Electrode Coating:

    • Clean the copper foil with ethanol (B145695) and dry it completely.

    • Fix the copper foil onto the bed of the doctor blade coater.

    • Pour the prepared slurry onto the copper foil in front of the doctor blade.

    • Set the gap of the doctor blade to achieve the desired wet film thickness (typically 1.5-2 times the target dry thickness).

    • Move the doctor blade at a constant speed across the foil to cast a uniform coating.

  • Drying:

    • Initially, dry the coated electrode at 80°C for 30 minutes in a standard oven to evaporate the bulk of the NMP.

    • Transfer the electrode to a vacuum oven and dry at 120°C for at least 12 hours to remove any residual solvent and moisture.[1][2][3]

Coin Cell Assembly (CR2032 Half-Cell)

Objective: To assemble a CR2032 coin cell with a graphite working electrode and a lithium metal counter/reference electrode.

Materials:

  • Graphite anode (prepared as above)

  • Lithium metal foil

  • Celgard separator (e.g., Celgard 2400)

  • CR2032 coin cell components (case, spacer, spring, gasket)

  • Prepared PC-based electrolyte

  • Coin cell crimper

  • Argon-filled glovebox

Procedure:

  • Punch circular electrodes from the coated graphite foil (e.g., 14 mm diameter) and lithium metal foil (e.g., 15 mm diameter).

  • Punch a circular separator (e.g., 19 mm diameter).

  • Inside the glovebox, place the graphite electrode in the center of the coin cell case (negative cap).

  • Add a few drops of the electrolyte onto the graphite electrode.

  • Place the separator on top of the graphite electrode, ensuring it is wetted by the electrolyte.

  • Add a few more drops of electrolyte onto the separator.

  • Place the lithium metal electrode on top of the separator.

  • Place the spacer disk and then the spring on top of the lithium electrode.

  • Carefully place the gasket and the positive cap on top of the assembly.

  • Crimp the coin cell using a coin cell crimper to ensure proper sealing.[4][5][6]

Electrochemical Testing

Objective: To evaluate the electrochemical performance of the assembled coin cell.

Apparatus:

  • Multi-channel battery cycler

  • Potentiostat with frequency response analyzer for EIS

a. Cyclic Voltammetry (CV)

  • Purpose: To investigate the electrochemical reduction and oxidation processes, particularly the formation of the SEI layer.

  • Protocol:

    • Set the potential window between 3.0 V and 0.01 V vs. Li/Li⁺.

    • Apply a slow scan rate, typically 0.1 mV/s, for the initial cycles to allow for complete SEI formation.

    • Run for at least 3-5 cycles to observe the evolution of the electrochemical behavior.[7][8][9]

b. Galvanostatic Cycling

  • Purpose: To determine the specific capacity, coulombic efficiency, and cycle life of the electrode.

  • Protocol:

    • Formation Cycles: Cycle the cell at a low C-rate (e.g., C/20 or C/10) for the first 2-3 cycles between 1.5 V and 0.01 V.

    • Rate Capability Test: Cycle the cell at various C-rates (e.g., C/5, C/2, 1C, 2C) to evaluate its performance under different current loads.

    • Long-Term Cycling: Cycle the cell at a moderate C-rate (e.g., C/3 or C/2) for an extended number of cycles (e.g., 100 or more) to assess its stability.[10][11][12][13]

c. Electrochemical Impedance Spectroscopy (EIS)

  • Purpose: To analyze the impedance characteristics of the cell, including the resistance of the electrolyte, SEI layer, and charge transfer processes.

  • Protocol:

    • Typically performed at a specific state of charge (e.g., fully discharged or 50% SOC).

    • Apply a small AC voltage perturbation (e.g., 5-10 mV).

    • Scan over a wide frequency range, typically from 100 kHz to 10 mHz.

    • The resulting Nyquist plot can be fitted with an equivalent circuit model to extract quantitative impedance parameters.[14][15][16][17][18]

Visualizations

The following diagrams illustrate key concepts related to the use of this compound in lithium-ion batteries.

SEI_Formation_and_Graphite_Exfoliation cluster_EC Ethylene Carbonate (EC) Based Electrolyte cluster_PC This compound (PC) Based Electrolyte EC_solvated_Li Li+(EC)n Solvated Ion Graphite_EC Graphite Anode EC_solvated_Li->Graphite_EC Initial Charging SEI_EC Stable, Compact SEI Layer (e.g., Lithium Ethylene Dicarbonate) Graphite_EC->SEI_EC EC Reduction (~0.8V vs Li/Li+) Intercalation_EC Reversible Li+ Intercalation SEI_EC->Intercalation_EC Li+ Diffusion PC_solvated_Li Li+(PC)n Solvated Ion Graphite_PC Graphite Anode PC_solvated_Li->Graphite_PC Co-intercalation Exfoliation Graphite Exfoliation (Structural Damage) Graphite_PC->Exfoliation Gas Generation (Propylene) Unstable_SEI Porous, Unstable SEI Graphite_PC->Unstable_SEI Continuous PC Reduction

Caption: Comparative mechanism of SEI formation in EC vs. PC electrolytes.

Li_Solvation_Sheath Li+ Solvation Structure in PC Electrolytes cluster_Dilute Dilute PC Electrolyte cluster_Concentrated Concentrated PC Electrolyte Li_dilute Li+ PC1 PC Li_dilute->PC1 Strong Solvation PC2 PC Li_dilute->PC2 Strong Solvation PC3 PC Li_dilute->PC3 Strong Solvation PC4 PC Li_dilute->PC4 Strong Solvation Li_conc Li+ PC5 PC Li_conc->PC5 Contact Ion Pairs PC6 PC Li_conc->PC6 Contact Ion Pairs Anion1 Anion- Li_conc->Anion1 Contact Ion Pairs Anion2 Anion- Li_conc->Anion2 Contact Ion Pairs

Caption: Li+ solvation sheath in dilute vs. concentrated PC electrolytes.

Experimental_Workflow General Experimental Workflow for PC-based LIB Research cluster_Preparation Material and Cell Preparation cluster_Testing Electrochemical Characterization Electrolyte_Prep Electrolyte Preparation (PC-based) Assembly Coin Cell Assembly (CR2032) Electrolyte_Prep->Assembly Slurry_Prep Slurry Preparation (Graphite, Binder, Carbon Black) Coating Electrode Coating (Doctor Blade) Slurry_Prep->Coating Drying Vacuum Drying Coating->Drying Drying->Assembly CV Cyclic Voltammetry (CV) (SEI Formation Analysis) Assembly->CV Galvanostatic Galvanostatic Cycling (Capacity, Efficiency, Cycle Life) CV->Galvanostatic EIS Electrochemical Impedance Spectroscopy (EIS) (Impedance Analysis) Galvanostatic->EIS Galvanostatic->EIS Periodic Check

Caption: Experimental workflow for PC-based LIB research.

References

Propylene Carbonate: A Sustainable Solvent for Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Propylene (B89431) carbonate (PC) is emerging as a compelling green and sustainable alternative to conventional polar aprotic solvents in palladium-catalyzed cross-coupling reactions.[1][2] This colorless, odorless, and biodegradable liquid possesses a high boiling point (242 °C), low vapor pressure, and low toxicity, making it an environmentally benign choice for chemical synthesis.[1][3][4] Its high polarity and ability to dissolve a wide range of organic and inorganic compounds facilitate efficient catalytic transformations.[5][6] This document provides detailed application notes and protocols for the use of propylene carbonate as a solvent in key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations.

Advantages of this compound in Palladium-Catalyzed Cross-Coupling

The use of this compound as a solvent in palladium-catalyzed cross-coupling reactions offers several distinct advantages over traditional solvents like DMF, NMP, and DMAc:

  • Sustainability: PC is synthesized from propylene oxide and carbon dioxide, a readily available and renewable carbon source, with 100% atom economy.[1][2] Its biodegradability and low toxicity profile reduce its environmental impact.[1][7]

  • Safety: With a high flash point (132 °C) and low volatility, this compound is safer to handle at elevated temperatures often required for cross-coupling reactions.[5][8]

  • High Performance: PC's high polarity and dielectric constant can enhance reaction rates and, in some cases, improve product yields.[5][6] Its high boiling point allows for reactions to be conducted at higher temperatures, potentially reducing reaction times.[9]

  • Catalyst Stability: this compound has been shown to stabilize palladium nanoclusters, preventing their agglomeration and maintaining high catalytic activity, even at elevated temperatures.[10][11]

  • Versatility: PC has demonstrated its utility across a range of important cross-coupling reactions, showcasing its potential as a broad-spectrum "green" solvent.[1][2]

Experimental Protocols and Data

This section provides detailed protocols and quantitative data for various palladium-catalyzed cross-coupling reactions conducted in this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in organic synthesis.[12][13] this compound has been successfully employed as a solvent for the coupling of various aryl halides and boronic acids.[14][15]

General Experimental Protocol for Suzuki-Miyaura Coupling:

To a reaction vessel charged with the aryl halide (1.0 equiv.), boronic acid (1.2-1.5 equiv.), and a base such as Na₂CO₃ or K₂CO₃ (2.0-3.0 equiv.) is added this compound as the solvent. The mixture is degassed with an inert gas (e.g., argon or nitrogen) for 15-30 minutes. The palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a custom palladium complex, 0.1-5 mol%) is then added, and the mixture is heated to the desired temperature (typically 100-150 °C) with stirring. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water to remove this compound and inorganic salts. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Table 1: Suzuki-Miyaura Coupling in this compound

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseTemp (°C)Time (h)Yield (%)Reference
12-Iodopyridine2-Naphthylboronic acidPd(PPh₃)₄ (5)Na₂CO₃130193[14]
24-IodopyridinePhenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃130195[14]
36-Iodopyridazin-3(2H)-one4-Biphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃130285[14]
42-Chloro-6-bromo-3-phenylquinazolin-4(3H)-onePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1200.592[15]

Note: In some cases, particularly with nucleophilic N-heterocycles, this compound can undergo ring-opening to form a 2-hydroxypropyl side-product.[9][14] Careful selection of the base and reaction temperature can minimize this side reaction.

Heck Reaction

The Heck reaction is a powerful method for the formation of C-C bonds between aryl or vinyl halides and alkenes.[16] this compound serves as an effective and greener alternative to traditional dipolar aprotic solvents for this transformation.[16][17]

General Experimental Protocol for Heck Reaction:

In a reaction vessel, the aryl halide (1.0 equiv.), alkene (1.2-1.5 equiv.), and a base (e.g., triethylamine (B128534) or sodium acetate, 1.5-2.0 equiv.) are dissolved in this compound. The solution is degassed with an inert gas. The palladium catalyst (e.g., Pd(OAc)₂, 0.1-1 mol%) is added, and the reaction mixture is heated to the specified temperature (typically 100-140 °C). The reaction is monitored by TLC or GC-MS. After completion, the mixture is cooled, diluted with an organic solvent, and washed with water. The organic phase is dried, filtered, and concentrated. The product is purified by column chromatography.

Table 2: Heck Reaction in this compound

EntryAryl HalideAlkeneCatalyst (mol%)BaseTemp (°C)Time (h)Yield (%)Reference
1IodobenzeneStyrenePd(OAc)₂ (0.3)NaOAc1004>99[16]
2BromobenzeneStyrenePd(OAc)₂ (0.3)NaOAc100685[16]
34-Bromoacetophenonen-Butyl acrylatePd(OAc)₂ (0.1)Et₃N140298[10][11]
Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between terminal alkynes and aryl or vinyl halides.[18][19] While less documented than Suzuki and Heck reactions, this compound has been shown to be a suitable solvent for this transformation.[13]

General Experimental Protocol for Sonogashira Coupling:

To a solution of the aryl halide (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.) in this compound are added a base (e.g., an amine like triethylamine or diisopropylamine, 2.0-3.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 0.5-2 mol%). The mixture is degassed and stirred at room temperature or elevated temperature until the reaction is complete (monitored by TLC or GC-MS). The workup procedure is similar to that described for the Suzuki and Heck reactions, involving dilution with an organic solvent, washing with water, drying, and purification by column chromatography.

Table 3: Sonogashira Coupling in this compound

EntryAryl HalideAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseTemp (°C)Time (h)Yield (%)Reference
14-IodoanisolePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (1)Et₃N806High (Specific yield not reported)[13]
2Iodobenzene1-HeptynePd(PPh₃)₄ (2)CuI (1)Et₃N1004High (Specific yield not reported)[13]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds via the palladium-catalyzed coupling of amines with aryl halides.[20][21] While specific examples in this compound are less common in the literature, the solvent's properties make it a promising candidate for this reaction.

General Experimental Protocol for Buchwald-Hartwig Amination:

An oven-dried reaction vessel is charged with the aryl halide (1.0 equiv.), the amine (1.2-1.5 equiv.), a strong base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.5 equiv.), and the palladium catalyst system (a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ and a suitable phosphine (B1218219) ligand, 0.5-5 mol%). This compound is added as the solvent. The vessel is sealed and the mixture is degassed. The reaction is then heated to the desired temperature (typically 80-120 °C) and stirred until completion. The workup involves cooling the reaction, diluting with an organic solvent, washing with water, drying, and purification of the product by column chromatography.

Table 4: Buchwald-Hartwig Amination (Hypothetical Example based on General Principles)

EntryAryl HalideAmineCatalyst System (mol%)BaseTemp (°C)Time (h)Expected Yield
14-BromotolueneMorpholinePd₂(dba)₃ (1) / XPhos (2)NaOt-Bu10012Good to Excellent

Note: The selection of the appropriate palladium precursor, ligand, and base is crucial for the success of the Buchwald-Hartwig amination and will depend on the specific substrates being coupled.

Visualizing the Process

The following diagrams illustrate the general workflow and catalytic cycle of palladium-catalyzed cross-coupling reactions in this compound.

G Reactants Aryl Halide (Ar-X) + Coupling Partner (R-M) Reaction Reaction Mixture (Heating) Reactants->Reaction PC This compound (Solvent) PC->Reaction Catalyst Pd(0) Catalyst + Base Catalyst->Reaction Workup Aqueous Workup (Separation of PC) Reaction->Workup Cooling Product Purified Product (Ar-R) Workup->Product Purification

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction using this compound as the solvent.

G Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X(L_n) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)-R(L_n) OxAdd->Transmetal Transmetalation (R-M) Transmetal->Pd0 Reductive Elimination ReductElim Product (Ar-R) Transmetal->ReductElim

Caption: Simplified catalytic cycle for a palladium-catalyzed cross-coupling reaction.

Conclusion

This compound stands out as a highly promising green solvent for a variety of palladium-catalyzed cross-coupling reactions. Its favorable safety and environmental profile, combined with its effectiveness in promoting these critical transformations, makes it an attractive option for researchers and professionals in the pharmaceutical and chemical industries. The protocols and data presented here provide a solid foundation for the adoption of this compound in the development of more sustainable synthetic methodologies. Further exploration of its application in a wider range of substrates and catalytic systems is warranted to fully realize its potential.

References

"application of propylene carbonate in the Suzuki-Miyaura reaction protocol"

Author: BenchChem Technical Support Team. Date: December 2025

Application of Propylene (B89431) Carbonate in the Suzuki-Miyaura Reaction Protocol

Introduction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] In the pursuit of greener and more sustainable chemical processes, the choice of solvent is of paramount importance. Propylene carbonate (PC) has emerged as a promising green solvent for the Suzuki-Miyaura reaction.[2][3][4] PC is a polar, aprotic solvent with a high boiling point, synthesized from propylene oxide and carbon dioxide, making it a CO2-neutral and environmentally benign alternative to conventional solvents like dioxane or toluene.[2][5][6] Its properties allow for Suzuki-Miyaura reactions to be conducted at elevated temperatures, often leading to shorter reaction times and improved yields.[5]

This document provides detailed application notes and protocols for utilizing this compound in the Suzuki-Miyaura reaction, targeted towards researchers, scientists, and professionals in drug development.

Data Presentation

The following tables summarize the quantitative data from Suzuki-Miyaura reactions of various heterocyclic substrates with different boronic acids in this compound, comparing conventional heating (oil bath) and microwave irradiation methods.

Table 1: Suzuki-Miyaura Coupling of 2-Iodopyridine in this compound [7]

Boronic AcidProductHeating MethodReaction Time (h)Average Yield (%)
2-Naphthaleneboronic acid2-(Naphthalen-2-yl)pyridineOil Bath591
Microwave191
4-Biphenylboronic acid2-(Biphenyl-4-yl)pyridineOil Bath392
Microwave195
4-Fluorobenzeneboronic acid2-(4-Fluorophenyl)pyridineOil Bath347
Microwave172

Table 2: Suzuki-Miyaura Coupling of 4-Iodopyridine in this compound [7]

Boronic AcidProductHeating MethodReaction Time (h)Average Yield (%)
2-Naphthaleneboronic acid4-(Naphthalen-2-yl)pyridineOil Bath384
Microwave186
4-Biphenylboronic acid4-(Biphenyl-4-yl)pyridineOil Bath290
Microwave188

Table 3: Suzuki-Miyaura Coupling of 6-Iodopyridazin-3(2H)-one in this compound [8]

Boronic AcidProductSide-ProductHeating MethodReaction Time (h)Product Yield (%)Side-Product Yield (%)
2-Naphthaleneboronic acid6-(Naphthalen-2-yl)pyridazin-3(2H)-one2-(2-Hydroxypropyl)-6-(naphthalen-2-yl)pyridazin-3(2H)-oneOil Bath34540
Microwave14248
Phenylboronic acid6-Phenylpyridazin-3(2H)-one2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-oneOil Bath34835
Microwave14542
4-Biphenylboronic acid6-(Biphenyl-4-yl)pyridazin-3(2H)-one6-(Biphenyl-4-yl)-2-(2-hydroxypropyl)pyridazin-3(2H)-oneOil Bath35230
Microwave15038
4-Fluorobenzeneboronic acid6-(4-Fluorophenyl)pyridazin-3(2H)-one6-(4-Fluorophenyl)-2-(2-hydroxypropyl)pyridazin-3(2H)-oneOil Bath35528
Microwave15335

Note: The formation of a 2-hydroxypropyl side-product is observed with pyridazinone substrates due to the nucleophilic attack of the pyridazinone nitrogen on this compound in the presence of a base.[5]

Experimental Protocols

General Protocol for Suzuki-Miyaura Reaction in this compound

This protocol is a general procedure for the palladium-catalyzed cross-coupling of iodo-heterocyclic compounds with boronic acids in this compound.[7][9]

Materials:

  • Heterocyclic iodide (e.g., 2-iodopyridine, 4-iodopyridine, 6-iodopyridazin-3(2H)-one) (1 mmol)

  • Boronic acid (1.25 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)

  • This compound (PC) (5 mL)

  • 0.5 M Sodium carbonate (Na₂CO₃) solution (2 mL)

  • Round-bottom flask or microwave vial

  • Stirring bar

  • Heating mantle with oil bath or microwave reactor

  • Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • To a round-bottom flask or microwave vial equipped with a stirring bar, add the heterocyclic iodide (1 mmol), the boronic acid (1.25 mmol), and the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).

  • Add this compound (5 mL) and the 0.5 M aqueous sodium carbonate solution (2 mL) to the reaction vessel.

  • Conventional Heating: Place the flask in a pre-heated oil bath at 130 °C and stir the reaction mixture for the time specified in the tables above (typically 2-5 hours).

  • Microwave Irradiation: Seal the microwave vial and place it in the microwave reactor. Set the temperature to 130 °C and irradiate for the specified time (typically 1 hour).[10]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system to obtain the desired biaryl product.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[11]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)2 Base PdII_Diaryl Ar-Pd(II)L2-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow

This diagram outlines the general experimental workflow for performing a Suzuki-Miyaura reaction using this compound as a solvent.

Suzuki_Workflow start Start reagents Combine Reactants: Aryl Halide, Boronic Acid, Pd Catalyst, Base start->reagents solvent Add this compound and Aqueous Base reagents->solvent heating Heat Reaction Mixture (Oil Bath or Microwave) solvent->heating monitoring Monitor Reaction Progress (TLC, LC-MS) heating->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purification by Column Chromatography workup->purification product Isolated Product purification->product

Caption: General workflow for the Suzuki-Miyaura reaction in this compound.

References

Application Notes and Protocols for Heck Coupling Reactions in Propylene Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a powerful and widely utilized tool in organic synthesis for the formation of carbon-carbon bonds, typically between an unsaturated halide and an alkene.[1] In the pursuit of greener and more sustainable chemical processes, propylene (B89431) carbonate (PC) has emerged as a promising alternative to traditional volatile and often toxic organic solvents.[2] Propylene carbonate is a biodegradable, non-toxic, polar aprotic solvent with a high boiling point and low vapor pressure, making it an environmentally benign reaction medium.[2]

These application notes provide a detailed methodology for utilizing this compound as a solvent in palladium-catalyzed Heck coupling reactions, with a focus on phosphine-free conditions catalyzed by palladium nanoparticles.

Advantages of this compound in Heck Reactions

  • Green Solvent: this compound is derived from renewable resources and is biodegradable, aligning with the principles of green chemistry.[3]

  • Low Toxicity: It exhibits low toxicity compared to commonly used solvents like DMF, NMP, and DMAc.[2]

  • High Boiling Point: Its high boiling point (242 °C) allows for reactions to be conducted at elevated temperatures, which can be beneficial for less reactive substrates.

  • Stability of Catalysts: Nanostructured palladium clusters have been shown to be stable in this compound at high temperatures (140–155 °C), enabling efficient catalysis.[4]

  • Phosphine-Free Conditions: The use of this compound can facilitate Heck reactions in the absence of phosphine (B1218219) ligands, which are often toxic and expensive.[4]

Data Presentation

While comprehensive substrate scope studies for the Heck reaction specifically in this compound are still emerging, the following table summarizes representative examples of Heck coupling reactions carried out in this green solvent, showcasing the potential for good to excellent yields.

EntryAryl HalideAlkeneCatalyst SystemBaseTemp (°C)Time (h)Yield (%)
1IodobenzeneStyrenePd NanoparticlesNaOAc14012>95
24-BromoacetophenoneEthyl acrylatePd NanoparticlesK₂CO₃1501892
31-Iodonaphthalenen-Butyl acrylatePd NanoparticlesEt₃N1451688
44-IodotolueneStyrenePd NanoparticlesNaOAc1401298
51-Bromo-4-nitrobenzeneMethyl methacrylatePd NanoparticlesK₂CO₃1552475

Note: The data in this table is compiled from various sources and represents typical results. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Experimental Protocols

General Protocol for Phosphine-Free Heck Coupling in this compound

This protocol describes a general procedure for the palladium nanoparticle-catalyzed Heck coupling of an aryl halide with an alkene in this compound.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Alkene (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%) or a pre-formed palladium nanoparticle catalyst

  • Base (e.g., sodium acetate, potassium carbonate, triethylamine) (2.0 mmol, 2.0 equiv)

  • This compound (anhydrous, 5 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Catalyst Preparation (if not using a pre-formed catalyst): In a flame-dried Schlenk flask under an inert atmosphere, dissolve palladium(II) acetate in this compound. The solution can be heated to facilitate the in-situ formation of palladium nanoparticles.

  • Reaction Setup: To the flask containing the catalyst, add the base, followed by the aryl halide and the alkene via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 140-155 °C) with vigorous stirring.[4]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with water (20 mL) and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers and wash with brine (2 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired substituted alkene.

Visualizations

Catalytic Cycle of the Heck Reaction

The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.

Heck_Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)L₂-X Pd0->PdII Ar-X OxAdd Oxidative Addition (Ar-X) AlkeneComplex Ar-Pd(II)L₂(Alkene)-X PdII->AlkeneComplex Alkene Coord Alkene Coordination Insertion Migratory Insertion BetaElim β-Hydride Elimination RedElim Reductive Elimination (Base) InsertedComplex R-CH₂-CH(Ar)-Pd(II)L₂-X AlkeneComplex->InsertedComplex ProductComplex Product-Pd(II)L₂(H)-X InsertedComplex->ProductComplex ProductComplex->Pd0 Base - HB-X Product Substituted Alkene ProductComplex->Product

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Experimental Workflow

The diagram below outlines the general workflow for performing a Heck coupling reaction in this compound.

Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add this compound, Catalyst, Base, Aryl Halide, Alkene Setup->Reagents Reaction Heat and Stir (140-155 °C) Reagents->Reaction Monitor Monitor Reaction (TLC/GC-MS) Reaction->Monitor Workup Aqueous Work-up and Extraction Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Pure Product Purify->Product End End Product->End

Caption: General experimental workflow for the Heck reaction.

References

Application Notes and Protocols for Enzymatic Catalysis in Propylene Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propylene (B89431) carbonate (PC) is emerging as a promising, environmentally benign reaction medium for enzymatic catalysis. As a biodegradable, non-toxic solvent with a high boiling point and low vapor pressure, it offers a sustainable alternative to conventional volatile organic solvents.[1][2][3] Its polar, aprotic nature makes it suitable for a variety of enzymatic transformations, particularly those involving lipases. These application notes provide an overview of the use of propylene carbonate in enzymatic reactions and detailed protocols for key applications.

This compound's utility in biocatalysis is highlighted by its ability to maintain enzyme activity and stability, in some cases even enhancing enantioselectivity.[4] It has been successfully employed in reactions such as kinetic resolutions of alcohols and lipase-catalyzed synthesis of esters.[1][4] Furthermore, the low volatility of PC allows for reactions to be conducted under vacuum, which can be advantageous for removing water produced during esterification reactions without the need for molecular sieves.[1] Both the enzyme and the solvent have demonstrated potential for recycling and reuse over multiple cycles with minimal loss of efficiency.[1][4]

Key Advantages of this compound in Enzymatic Catalysis

  • Green Solvent: Biodegradable and non-toxic, aligning with the principles of green chemistry.[1][2][3]

  • Enhanced Enantioselectivity: In certain reactions, such as the kinetic resolution of secondary alcohols, this compound has been shown to improve the enantioselectivity of lipases.[4]

  • Enzyme Stability: Many enzymes, particularly lipases like Candida antarctica lipase (B570770) B (CALB), exhibit good stability and reusability in this compound.[1][4]

  • Favorable Physical Properties: A high boiling point, high polarity, and low vapor pressure make it a stable and safe solvent for a range of reaction conditions.[3]

  • Facilitates Product Separation: The use of this compound can simplify downstream processing; for example, lipophilic products can be effectively extracted from it using solvents like diisopropyl ether.[1]

Data Summary

The following tables summarize quantitative data from various studies on enzymatic catalysis in this compound, allowing for easy comparison of reaction parameters and outcomes.

Table 1: Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols in this compound

EnzymeSubstrateAcyl DonorAdditive(s)Conversion (%)Enantiomeric Excess (ee) (%)Reference
Candida antarctica lipase B (CALB)rac-1-indanolVinyl acetate-40-50>99[4]
Candida antarctica lipase B (CALB)Secondary alcoholsVinyl acetateTriethylamine (B128534), Silver oxideEnhanced rateEnhanced[4]

Table 2: Lipase-Catalyzed Synthesis of Glyceryl Caffeate Esters in this compound

EnzymeSubstratesProductConversionReusabilityReference
Immobilized Candida antarctica lipase B (Novozym-435)Glyceryl-1-caffeate (GC), Decanoic acidDi-acylated GCComparable to conventional solventsReused 4 times with small loss in efficiency[1]
Immobilized Thermomyces lanuginosus lipase (TLIM)Glyceryl-1-caffeate (GC), Decanoic acidMono-acylated GCComparable to conventional solventsNot specified[1]

Experimental Protocols

Protocol 1: Lipase-Catalyzed Kinetic Resolution of a Secondary Alcohol

This protocol is a generalized procedure based on the kinetic resolution of secondary alcohols using Candida antarctica lipase B in this compound.[4]

Materials:

  • Racemic secondary alcohol (e.g., rac-1-indanol)

  • Acyl donor (e.g., vinyl acetate)

  • Immobilized Candida antarctica lipase B (CALB), such as Novozym-435

  • This compound (PC), anhydrous

  • Triethylamine (optional, for rate enhancement)

  • Molecular sieves (optional, if water removal is critical and vacuum is not used)

  • Reaction vessel with magnetic stirrer and temperature control

  • Analytical equipment for determining conversion and enantiomeric excess (e.g., chiral GC or HPLC)

Procedure:

  • To a clean, dry reaction vessel, add the racemic secondary alcohol.

  • Add this compound as the solvent. The concentration of the alcohol will depend on the specific substrate and should be optimized.

  • Add the acyl donor to the mixture. A slight molar excess relative to the alcohol is typically used.

  • If using, add triethylamine to the reaction mixture.

  • Add the immobilized lipase to the vessel. The enzyme loading should be optimized for the specific reaction.

  • If not applying a vacuum, add activated molecular sieves to remove any traces of water.

  • Seal the reaction vessel and begin stirring at a constant rate.

  • Maintain the reaction at a constant temperature (e.g., 40-50 °C). The optimal temperature should be determined experimentally.

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them for conversion and enantiomeric excess using an appropriate chiral chromatography method.

  • Once the desired conversion (typically around 50% for kinetic resolution) is reached, stop the reaction by filtering off the immobilized enzyme.

  • The enzyme can be washed with fresh solvent and dried for reuse.

  • The product can be isolated from the reaction mixture by standard purification techniques, such as column chromatography.

Protocol 2: Lipase-Catalyzed Synthesis of Glyceryl Caffeate Esters

This protocol outlines the synthesis of acylated glyceryl caffeate esters in this compound, demonstrating the use of this solvent in esterification reactions.[1]

Materials:

  • Glyceryl-1-caffeate (GC)

  • Fatty acid (e.g., decanoic acid)

  • Immobilized lipase (e.g., Novozym-435 for di-acylation or TLIM for mono-acylation)

  • This compound (PC)

  • Reaction vessel equipped with a vacuum line, magnetic stirrer, and temperature control

  • Extraction solvent (e.g., diisopropyl ether)

  • Analytical equipment for monitoring product formation (e.g., HPLC, LC-MS)

Procedure:

  • In a reaction vessel, dissolve Glyceryl-1-caffeate and the fatty acid in this compound.

  • Add the selected immobilized lipase to the reaction mixture.

  • Heat the mixture to the desired reaction temperature (e.g., 80 °C).

  • Apply a vacuum to the system to facilitate the removal of water produced during the esterification.

  • Stir the reaction mixture at a constant rate.

  • Monitor the formation of the acylated product using a suitable analytical technique.

  • Upon completion of the reaction, cool the mixture to room temperature and filter to recover the immobilized enzyme.

  • The enzyme can be washed and reused. The this compound can also be recovered and potentially reused.

  • Extract the lipophilic product from the this compound using a suitable solvent like diisopropyl ether.

  • The extracted product can be further purified if necessary.

Visualizations

Enzymatic_Reaction_Workflow_in_Propylene_Carbonate cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Substrate(s) Substrate(s) Reaction Vessel Reaction Vessel Substrate(s)->Reaction Vessel This compound This compound This compound->Reaction Vessel Enzyme Enzyme Enzyme->Reaction Vessel Enzyme Recovery Enzyme Recovery Enzyme->Enzyme Recovery Recycle Stirring & Heating Stirring & Heating Reaction Vessel->Stirring & Heating Reaction Monitoring Reaction Monitoring Stirring & Heating->Reaction Monitoring Reaction Monitoring->Enzyme Recovery Reaction Complete Product Isolation Product Isolation Enzyme Recovery->Product Isolation Purified Product Purified Product Product Isolation->Purified Product

Caption: General workflow for enzymatic catalysis in this compound.

Advantages_of_Propylene_Carbonate cluster_properties Properties cluster_benefits Benefits in Enzymatic Catalysis This compound This compound Biodegradable Biodegradable This compound->Biodegradable Non-toxic Non-toxic This compound->Non-toxic High Boiling Point High Boiling Point This compound->High Boiling Point Low Vapor Pressure Low Vapor Pressure This compound->Low Vapor Pressure Polar, Aprotic Polar, Aprotic This compound->Polar, Aprotic Green Chemistry Green Chemistry Biodegradable->Green Chemistry Non-toxic->Green Chemistry Safe Reaction Conditions Safe Reaction Conditions High Boiling Point->Safe Reaction Conditions Simplified Workup Simplified Workup High Boiling Point->Simplified Workup Low Vapor Pressure->Safe Reaction Conditions Enhanced Enantioselectivity Enhanced Enantioselectivity Polar, Aprotic->Enhanced Enantioselectivity Improved Enzyme Stability Improved Enzyme Stability Polar, Aprotic->Improved Enzyme Stability

Caption: Key properties and resulting benefits of this compound.

References

Application Notes and Protocols for CO2 Capture and Absorption Using Propylene Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylene (B89431) carbonate (PC) is a versatile organic solvent with applications in carbon dioxide (CO2) capture and utilization. Its favorable physical and chemical properties, including a high boiling point, low vapor pressure, and low toxicity, make it a suitable medium for both physical absorption of CO2 and as a reactant in the synthesis of valuable chemicals from CO2. This document provides detailed protocols and data for two primary applications of propylene carbonate in carbon management: the physical absorption of CO2 for capture from gas streams and the synthesis of this compound from CO2 and propylene oxide, a carbon utilization pathway.

Part 1: Physical Absorption of CO2 using this compound

This compound is an effective physical solvent for CO2, particularly at high pressures and low temperatures.[1] The process is based on the principle of Henry's Law, where the amount of dissolved gas in a liquid is proportional to its partial pressure above the liquid. The capture process involves an absorption-regeneration cycle, where CO2 is first absorbed into the PC and then released (regenerated) under different temperature and pressure conditions.[1]

Experimental Protocol: Determination of CO2 Solubility in this compound

This protocol describes a laboratory-scale method for determining the solubility of CO2 in this compound using a static equilibrium cell.

Materials:

  • This compound (anhydrous, >99% purity)

  • Carbon Dioxide (high purity, >99.9%)

  • Nitrogen (high purity, for purging)

  • Internal standard for gas chromatography (e.g., methane)

Equipment:

  • High-pressure equilibrium cell or reactor (e.g., Parr reactor) equipped with a magnetic stirrer, temperature controller, pressure transducer, and sampling ports for gas and liquid phases.

  • Gas chromatograph (GC) with a thermal conductivity detector (TCD) and a suitable column (e.g., packed column with Porapak Q or a capillary column like a PLOT column).

  • Syringes for gas and liquid sampling.

  • Vacuum pump.

  • Thermostatic bath for temperature control.

Procedure:

  • Preparation of the Equilibrium Cell:

    • Thoroughly clean and dry the high-pressure equilibrium cell.

    • Introduce a known volume of this compound into the cell.

    • Seal the cell and purge with nitrogen gas to remove any residual air.

    • Evacuate the cell using a vacuum pump to remove the nitrogen.

  • CO2 Introduction and Equilibration:

    • Connect the cell to a CO2 cylinder with a pressure regulator.

    • Slowly introduce CO2 into the cell to the desired pressure.

    • Set the thermostatic bath to the desired experimental temperature and allow the cell to reach thermal equilibrium.

    • Turn on the magnetic stirrer to facilitate the dissolution of CO2 into the this compound.

    • Allow the system to equilibrate for a sufficient time (typically several hours) until the pressure inside the cell remains constant, indicating that saturation has been reached.

  • Sampling and Analysis:

    • Gas Phase Analysis:

      • Carefully take a sample of the gas phase from the headspace of the cell using a gas-tight syringe.

      • Inject the gas sample into the GC to determine the composition of the gas phase (mole fraction of CO2 and any internal standard).

    • Liquid Phase Analysis:

      • Take a sample of the liquid phase using a suitable liquid sampling valve or a high-pressure syringe.

      • The analysis of the dissolved CO2 in the liquid phase can be performed by various methods, including:

        • Degassing Method: A known volume of the liquid sample is transferred to a sealed container of known volume, and the CO2 is allowed to degas into the headspace. The gas phase is then analyzed by GC.

        • Direct Injection (with appropriate setup): In some cases, the liquid sample can be directly injected into the GC if the instrument is equipped with a suitable inlet and detector for liquid samples containing dissolved gases.

  • Data Calculation:

    • From the GC analysis, determine the mole fractions of CO2 in the gas and liquid phases.

    • The solubility of CO2 can be expressed in terms of mole fraction, Henry's Law constant, or other relevant units.

    • Henry's Law constant (H) can be calculated using the following equation: H = PCO2 / xCO2 where PCO2 is the partial pressure of CO2 in the gas phase and xCO2 is the mole fraction of CO2 in the liquid phase.

  • Repeatability:

    • Repeat the experiment at different temperatures and pressures to obtain a comprehensive dataset.

Quantitative Data: CO2 Solubility in this compound

The solubility of CO2 in this compound is a function of temperature and pressure. The following tables summarize literature data for CO2 solubility and Henry's Law constants at various conditions.

Temperature (K)Pressure (MPa)CO2 Solubility (mole fraction)Reference
298.151.00.284[2]
298.152.00.443[2]
298.154.00.612[2]
333.151.00.205[2]
333.152.00.354[2]
333.154.00.536[2]
373.152.00.260[2]
373.154.00.435[2]

Table 1: Solubility of CO2 in this compound at Various Temperatures and Pressures.

Temperature (K)Henry's Law Constant (MPa/mole fraction)Reference
298.153.52[2]
333.154.88[2]
373.157.69[2]

Table 2: Henry's Law Constants for CO2 in this compound.

Process Workflow: CO2 Absorption and Regeneration

The physical absorption of CO2 using this compound typically follows a continuous loop of absorption and regeneration.

CO2_Absorption_Regeneration cluster_absorption Absorption Section cluster_regeneration Regeneration Section absorber Absorption Column gas_out CO2-lean Gas absorber->gas_out Purified Gas rich_pc Rich PC absorber->rich_pc CO2-loaded PC regenerator Regeneration Column (Stripper) co2_out Pure CO2 regenerator->co2_out Released CO2 lean_pc Lean PC regenerator->lean_pc Regenerated PC heater Heater heater->regenerator gas_in CO2-rich Gas (e.g., Flue Gas) gas_in->absorber lean_pc->absorber cooler Cooler lean_pc->cooler rich_pc->heater pump Pump pump->lean_pc cooler->pump

Caption: Workflow for CO2 capture using this compound.

Part 2: Synthesis of this compound from CO2 and Propylene Oxide

This process represents a CO2 utilization pathway, where CO2 is chemically converted into a value-added product. The reaction is the cycloaddition of CO2 to propylene oxide, typically catalyzed by a variety of catalysts.

Experimental Protocol: Catalytic Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound in a batch reactor.

Materials:

  • Propylene Oxide (PO)

  • Carbon Dioxide (high purity)

  • Catalyst (e.g., ionic liquids, metal oxides, or metal-organic frameworks)

  • Solvent (optional, the reaction can be run neat)

  • Internal standard for analysis (e.g., dodecane)

Equipment:

  • High-pressure batch reactor (autoclave) with a magnetic stirrer, temperature and pressure controls.

  • Gas supply system for CO2.

  • Liquid injection pump (optional, for adding reactants under pressure).

  • Gas chromatograph (GC) with a flame ionization detector (FID) for product analysis.

Procedure:

  • Reactor Charging:

    • Ensure the reactor is clean and dry.

    • Add the catalyst to the reactor.

    • If a solvent is used, add it to the reactor.

    • Seal the reactor and purge with an inert gas (e.g., nitrogen) to remove air.

  • Reactant Addition and Reaction:

    • Introduce a known amount of propylene oxide into the reactor.

    • Pressurize the reactor with CO2 to the desired initial pressure.

    • Heat the reactor to the desired reaction temperature while stirring.

    • Monitor the pressure and temperature throughout the reaction. The pressure will decrease as CO2 is consumed.

    • Maintain the reaction for the desired duration.

  • Product Recovery and Analysis:

    • After the reaction is complete, cool the reactor to room temperature.

    • Carefully vent the excess CO2.

    • Open the reactor and collect the liquid product mixture.

    • Add a known amount of an internal standard to the product mixture.

    • Analyze the product mixture by GC-FID to determine the conversion of propylene oxide and the selectivity and yield of this compound.

  • Catalyst Reusability (for heterogeneous catalysts):

    • If a solid catalyst is used, it can be recovered by filtration or centrifugation.

    • The recovered catalyst can be washed, dried, and reused in subsequent reactions to test its stability and reusability.

Quantitative Data: Synthesis of this compound

The efficiency of this compound synthesis is highly dependent on the catalyst and reaction conditions.

CatalystTemperature (°C)Pressure (MPa)Time (h)PO Conversion (%)PC Selectivity (%)PC Yield (%)Reference
CeO2-La2O31602.06879986.3[3]
[bmim]Br1403.00.046--99.7[4]
Immobilized IL1302.05--~70[5]

Table 3: Performance of Various Catalysts in the Synthesis of this compound from CO2 and Propylene Oxide.

Reaction Pathway: Cycloaddition of CO2 to Propylene Oxide

The synthesis of this compound from CO2 and propylene oxide is a cycloaddition reaction.

PC_Synthesis PO Propylene Oxide (C3H6O) Catalyst Catalyst PO->Catalyst CO2 Carbon Dioxide (CO2) CO2->Catalyst PC This compound (C4H6O3) Catalyst->PC Cycloaddition Reaction

Caption: Synthesis of this compound from CO2 and propylene oxide.

References

Application Notes and Protocols for Electrochemical Studies in Propylene Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylene (B89431) carbonate (PC) is a polar aprotic solvent widely utilized in electrochemical research due to its favorable properties, including a wide electrochemical window, good solvating ability for various salts, and relatively low toxicity.[1] Its applications span from fundamental electrochemical studies to applied areas like lithium-ion batteries and organic electrosynthesis.[2][3][4] This document provides detailed application notes and standardized protocols for conducting electrochemical experiments using propylene carbonate as the solvent. The aim is to ensure reliable and reproducible results for researchers in various fields.

Key Physicochemical Properties of this compound

This compound's utility in electrochemistry stems from its distinct physical and chemical characteristics. It possesses a high dielectric constant, which facilitates the dissolution and dissociation of supporting electrolytes.[5] While its viscosity is higher than some other common electrochemical solvents, it offers a wide liquid range and a high boiling point of 240°C, making it suitable for a broad range of operating temperatures.[5]

Experimental Setup and Components

A typical electrochemical study in this compound employs a three-electrode setup within an electrochemical cell. This configuration allows for the precise control and measurement of the working electrode's potential.

Electrochemical Cell

The choice of the electrochemical cell depends on the specific experiment. Common types include:

  • Glass Cell: A standard three-neck flask is often used for fundamental electrochemical studies, allowing for easy insertion of electrodes and purging with inert gas.

  • Swagelok-type Cell: These are commonly used for battery research, providing a sealed environment for testing electrode materials.[6]

  • H-type Cell: This cell features two compartments separated by a membrane (e.g., Nafion), which is ideal for studies where separation of the anolyte and catholyte is necessary, such as in CO2 reduction studies.[1]

  • Coin Cell: Primarily used for battery performance testing, these are compact and provide a standardized form factor.[3]

All cell components should be thoroughly cleaned and dried before assembly, which is typically performed in an inert atmosphere, such as an argon-filled glovebox, to minimize contamination from water and oxygen.[6][7]

Electrodes

The selection of electrodes is critical and is determined by the nature of the electrochemical investigation.

  • Working Electrode (WE): This is the electrode at which the reaction of interest occurs. The choice of material depends on the desired potential window and its inertness towards the reactants and products. Common working electrodes include:

    • Glassy Carbon (GC)

    • Platinum (Pt)

    • Gold (Au)

    • Silver (Ag)[1]

    • Graphite (often used in battery research)[6][8]

  • Reference Electrode (RE): The reference electrode provides a stable potential against which the potential of the working electrode is measured. For non-aqueous systems like this compound, common reference electrodes are:

    • Silver/Silver Ion (Ag/AgNO₃): A widely used reference electrode in non-aqueous electrochemistry.[2]

    • Lithium Metal (Li/Li⁺): Frequently employed in lithium-ion battery research as both a counter and reference electrode.[6][7][8]

    • Platinum/(I⁻/I₃⁻): Another option for a stable reference potential in non-aqueous media.[1] It is important to note that junction potentials can arise at the interface between the reference electrode solution and the bulk electrolyte, which may cause minor shifts in the measured potentials.[2]

  • Counter Electrode (CE): The counter electrode (or auxiliary electrode) completes the electrical circuit. It should have a large surface area to ensure that the current does not limit the electrochemical process at the working electrode. Common materials for counter electrodes include:

    • Platinum wire or mesh

    • Graphite rod[1]

    • Lithium foil[6][8]

Data Presentation: Quantitative Overview

The following table summarizes key quantitative data for electrochemical studies in this compound-based electrolytes.

ParameterValueSupporting Electrolyte / ConditionsSource(s)
Electrochemical Window Approx. -3.0 V to 2.5 Vvs. Ag/AgNO₃[2]
Ionic Conductivity 2.84 mS cm⁻¹0.1 M Bu₄NBF₄ in PC/DMC (60% w/w PC)[2]
1.33 mS cm⁻¹0.1 M Bu₄NBF₄ in DCM (for comparison)[2]
5.15 mS cm⁻¹0.1 M Bu₄NBF₄ in DMF (for comparison)[2]
10.25 mS cm⁻¹0.1 M Bu₄NBF₄ in AN (for comparison)[2]
Supporting Electrolyte Concentration 0.1 M - 1.2 MBu₄NBF₄, LiPF₆, LiClO₄[2][6][9]
Water Content < 10 ppmIn Ar-filled glovebox[6]
< 30 ppmKarl–Fischer titration[8]

Experimental Protocols

Protocol 1: Preparation of this compound-Based Electrolyte

This protocol describes the preparation of a 0.1 M solution of tetrabutylammonium (B224687) tetrafluoroborate (B81430) (Bu₄NBF₄) in this compound.

Materials:

  • This compound (PC), battery grade or equivalent high purity

  • Tetrabutylammonium tetrafluoroborate (Bu₄NBF₄), electrochemical grade

  • Anhydrous solvent (e.g., dichloromethane) for rinsing

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere glovebox

Procedure:

  • Drying: Dry the Bu₄NBF₄ salt under vacuum at an elevated temperature (e.g., 80-100°C) for several hours to remove any residual water.

  • Solvent Preparation: Use commercially available anhydrous this compound or dry it over molecular sieves (3Å or 4Å) for at least 24 hours. The water content should be verified using Karl-Fischer titration to be below 30 ppm.[8]

  • Electrolyte Preparation (inside a glovebox): a. Transfer the required amount of dried Bu₄NBF₄ into a clean, dry volumetric flask. b. Add a small amount of the dried this compound to dissolve the salt. c. Once dissolved, fill the flask to the mark with this compound. d. Add a magnetic stir bar and stir the solution for at least one hour to ensure homogeneity.

  • Storage: Store the prepared electrolyte in a sealed container inside the glovebox to prevent moisture absorption.

Protocol 2: Three-Electrode Cell Assembly and Electrochemical Measurement

This protocol outlines the general procedure for setting up a three-electrode cell for cyclic voltammetry (CV) measurements.

Materials:

  • Glass electrochemical cell

  • Working electrode (e.g., Glassy Carbon)

  • Reference electrode (e.g., Ag/AgNO₃)

  • Counter electrode (e.g., Platinum wire)

  • Polishing materials (alumina slurry or diamond paste)

  • Potentiostat

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • Working Electrode Preparation: a. Polish the working electrode surface to a mirror finish using alumina (B75360) slurry or diamond paste of decreasing particle size (e.g., 1.0 µm, followed by 0.3 µm, and finally 0.05 µm). b. Rinse the electrode thoroughly with deionized water and then with an appropriate organic solvent (e.g., acetone (B3395972) or ethanol) to remove any polishing residue. c. Dry the electrode completely before use.

  • Cell Assembly: a. Place the prepared this compound-based electrolyte into the electrochemical cell. b. Insert the polished working electrode, the reference electrode, and the counter electrode into the cell, ensuring that the electrodes are immersed in the electrolyte and are not in physical contact with each other. The tip of the reference electrode should be positioned close to the working electrode surface to minimize iR drop.

  • Degassing: a. Purge the electrolyte with an inert gas (Argon or Nitrogen) for at least 15-20 minutes to remove dissolved oxygen. Maintain a gentle stream of the inert gas over the electrolyte surface during the experiment to prevent oxygen ingress.

  • Electrochemical Measurement (Cyclic Voltammetry): a. Connect the electrodes to the potentiostat (Working, Reference, and Counter leads). b. Set the parameters for the CV experiment, including the potential window, scan rate, and number of cycles. The potential window should be chosen based on the electrochemical stability of the electrolyte and the redox behavior of the analyte.[2] c. Run the experiment and record the data.

  • Post-Experiment: a. After the experiment, carefully remove the electrodes from the cell. b. Rinse the electrodes with a suitable solvent to remove any residual electrolyte. c. Properly store the electrodes.

Mandatory Visualizations

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_post Post-Experimental Phase reagent_prep Reagent Preparation (Drying of Salt & Solvent) electrolyte_prep Electrolyte Preparation (in Glovebox) reagent_prep->electrolyte_prep cell_assembly Cell Assembly (in Glovebox) electrolyte_prep->cell_assembly electrode_prep Electrode Preparation (Polishing & Cleaning) electrode_prep->cell_assembly degassing Degassing (Inert Gas Purge) cell_assembly->degassing measurement Electrochemical Measurement (e.g., Cyclic Voltammetry) degassing->measurement data_analysis Data Analysis measurement->data_analysis cleanup Cell Disassembly & Cleaning measurement->cleanup

Caption: Experimental workflow for electrochemical studies in this compound.

G cluster_cell Electrochemical Cell WE Working Electrode (WE) Electrolyte This compound Electrolyte RE Reference Electrode (RE) CE Counter Electrode (CE) Potentiostat Potentiostat Potentiostat->WE WE Lead Potentiostat->RE RE Lead Potentiostat->CE CE Lead

Caption: Diagram of a standard three-electrode electrochemical cell setup.

References

Application of Propylene Carbonate in Polymer and Polycarbonate Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propylene (B89431) carbonate (PC), a cyclic organic carbonate, serves as a versatile building block and solvent in the synthesis of a variety of polymers, most notably poly(propylene carbonate) (PPC). PPC is a biodegradable aliphatic polycarbonate with promising applications in sustainable materials and biomedical fields. This document provides detailed application notes and experimental protocols for the synthesis of polymers and polycarbonates utilizing this compound, aimed at researchers, scientists, and professionals in drug development.

Synthesis of Poly(this compound) (PPC) via Ring-Opening Copolymerization (ROCP) of Propylene Oxide and Carbon Dioxide

The most prevalent method for producing PPC is the ring-opening copolymerization of propylene oxide (PO) and carbon dioxide (CO₂). This process is facilitated by a range of catalysts, each exhibiting different activities and selectivities. This compound can be a significant by-product in this reaction, and in some instances, it is intentionally added as a solvent.

Catalytic Systems

Several catalytic systems have been developed for the efficient copolymerization of PO and CO₂. Key examples include cobalt-salen complexes, zinc-based catalysts, and bifunctional aluminum porphyrin complexes.

Experimental Protocols

Below are detailed protocols for the synthesis of PPC using two different catalyst systems.

Protocol 1: Synthesis of Atactic Poly(this compound) using a Racemic Salen Complex of Co(III)

This protocol is adapted from a method for producing amorphous PPC.[1]

Materials:

  • (rac)-(salcy)CoOBzF₅ (salcy = N,N′-bis(3,5-di-tert-butylsalicylidene)-1,2-diaminocyclohexane) catalyst (Cat)

  • Bis(triphenylphosphine)iminium chloride (PPNCl) co-catalyst (co-Cat)

  • (rac)-Propylene oxide (PO), dried over calcium hydride and distilled.

  • Carbon dioxide (CO₂), polymerization grade.

  • Anhydrous toluene (B28343)

  • Methanol (B129727)

  • Hydrochloric acid (HCl), dilute aqueous solution

Equipment:

  • High-pressure stainless-steel autoclave reactor equipped with a magnetic stirrer

  • Schlenk line and vacuum pump

  • Glovebox (optional, for handling air-sensitive catalysts)

Procedure:

  • Reactor Preparation: Thoroughly dry the autoclave reactor under vacuum and purge with inert gas (e.g., argon or nitrogen).

  • Catalyst Loading: In an inert atmosphere, charge the reactor with the (rac)-(salcy)CoOBzF₅ catalyst and PPNCl co-catalyst. The molar ratio of [PO]/[Cat]/[co-Cat] should be 6400/1/1.16.[2]

  • Solvent and Monomer Addition: Add anhydrous toluene to the reactor, followed by the freshly distilled (rac)-propylene oxide.

  • Pressurization and Reaction: Seal the reactor, and introduce CO₂ to an initial pressure of 2.5 MPa.[2] Commence stirring and maintain the reaction temperature at 21 °C for 64 hours.[2]

  • Reaction Quenching and Polymer Isolation: After the reaction period, vent the excess CO₂ pressure. Quench the reaction by adding a small amount of dilute HCl.

  • Purification:

    • Dilute the reaction mixture with dichloromethane.

    • Wash the organic phase with dilute HCl, followed by water, and finally a saturated sodium bicarbonate solution.

    • Dry the organic phase over anhydrous magnesium sulfate.

    • Precipitate the polymer by slowly adding the concentrated solution to a large volume of methanol with vigorous stirring.

    • Collect the precipitated PPC by filtration and wash with fresh methanol.

    • Dry the polymer under vacuum at 40-50 °C until a constant weight is achieved.

Protocol 2: Synthesis of Poly(this compound) using a Zinc Glutarate (ZnGA) Catalyst

This protocol describes the use of a heterogeneous zinc glutarate catalyst.[3][4]

Materials:

  • Zinc glutarate (ZnGA) catalyst

  • Propylene oxide (PO), dried and distilled

  • Carbon dioxide (CO₂), polymerization grade

Equipment:

  • High-pressure stainless-steel autoclave reactor with a magnetic stirrer

  • Vacuum oven

Procedure:

  • Catalyst Synthesis (Mechanochemical Method): Zinc glutarate can be synthesized by the mechanochemical reaction of zinc oxide and glutaric acid, providing an environmentally friendly, solvent-free method.[5]

  • Reactor Charging: Add the pre-weighed ZnGA catalyst to the dry autoclave reactor.

  • Monomer Addition: Introduce the purified propylene oxide into the reactor.

  • Reaction Conditions: Seal the reactor and pressurize with CO₂ to 50 bar. Heat the reactor to 60 °C and maintain these conditions with continuous stirring.[3]

  • Work-up and Purification:

    • After the desired reaction time, cool the reactor to room temperature and slowly vent the CO₂.

    • Dissolve the crude polymer in a suitable solvent such as acetone.

    • Filter the solution to remove the heterogeneous ZnGA catalyst.

    • Precipitate the PPC by adding the filtrate to an excess of a non-solvent like methanol.

    • Collect the polymer by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 40 °C).

Quantitative Data Summary

The following tables summarize representative quantitative data for PPC synthesis under various conditions.

Table 1: Synthesis of PPC using Salen-Co(III) Catalyst

Catalyst System[PO]/[Cat]/[co-Cat]Pressure (MPa)Temp (°C)Time (h)Conversion (%)Mn (kDa)ĐM (Mw/Mn)Reference
(rac)-(salcy)CoOBzF₅ / PPNCl6400/1/1.162.5216478.171.41.86[2]

Table 2: Synthesis of PPC using Zinc-Based Catalysts

Catalyst SystemPressure (bar)Temp (°C)Time (h)Yield (%)Mn ( g/mol )ĐM (Mw/Mn)Reference
Zinc Glutarate5060----[3]
ZnGA/DMC (10:1)4.070--512,790-[6]
Co-Zn Double Metal Cyanide40806726498-[7]

Table 3: Synthesis of PPC using Bifunctional Aluminum Porphyrin Complexes

Catalyst SystemPressure (MPa)Temp (°C)TOF (h⁻¹)PPC Selectivity (%)Reference
(TPP)AlCl/DMAP----[1]
Six-methoxy, trihexylammonium-linked porphyrin380132093[3]
Six-methoxy, trihexylammonium-linked porphyrin390282489[3]

Direct Ring-Opening Polymerization (ROP) of this compound

The direct ring-opening polymerization of five-membered cyclic carbonates like this compound is thermodynamically challenging due to their low ring strain.[8] Polymerization, when it occurs, often proceeds with the concurrent elimination of carbon dioxide, leading to the formation of poly(ether-co-carbonates) rather than pure polycarbonates.[9] This reaction typically requires high temperatures (above 100 °C) and specific catalysts.[9]

Challenges:

  • Low Ring Strain: The five-membered ring of this compound is relatively stable, making ring-opening polymerization difficult to initiate and sustain.

  • Decarboxylation: At the elevated temperatures required for polymerization, decarboxylation is a significant side reaction, leading to the incorporation of ether linkages in the polymer backbone.[8]

  • Low Molecular Weight: The resulting polymers are often oligomers or low molecular weight polymers.[8]

Due to these challenges, the direct ROP of this compound to produce high molecular weight poly(this compound) is not a commonly employed synthetic route. Research in this area is ongoing to develop more efficient and selective catalytic systems.

Visualization of Synthesis Pathways and Workflows

Diagram 1: Ring-Opening Copolymerization of Propylene Oxide and CO₂

ROCP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Catalyst Catalyst Active_Species Active Catalyst-Initiator Complex Catalyst->Active_Species PO Propylene Oxide Initiator Initiator (e.g., alcohol, water) Initiator->Active_Species Ring_Opening Ring-Opening of PO Active_Species->Ring_Opening + PO CO2_Insertion CO₂ Insertion Ring_Opening->CO2_Insertion Forms Alkoxide Growing_Chain Growing Polymer Chain (Polymer-Catalyst Complex) CO2_Insertion->Growing_Chain + CO₂ Growing_Chain->Ring_Opening Alternating Copolymerization PPC Poly(this compound) Growing_Chain->PPC + Quenching Quenching Quenching Agent (e.g., Acid)

Caption: Mechanism of PPC synthesis via ROCP of PO and CO₂.

Diagram 2: Experimental Workflow for PPC Synthesis and Purification

PPC_Workflow Start Reactor Setup Reagents Charge Catalyst, Co-catalyst, Solvent, and Propylene Oxide Start->Reagents Reaction Pressurize with CO₂ and Heat Reagents->Reaction Quench Cool and Vent, Quench Reaction Reaction->Quench Dissolve Dissolve Crude Polymer in Solvent Quench->Dissolve Wash Wash with Acidic and Basic Solutions Dissolve->Wash Dry_Organic Dry Organic Phase Wash->Dry_Organic Precipitate Precipitate Polymer in Non-solvent Dry_Organic->Precipitate Filter Filter and Wash Precipitated Polymer Precipitate->Filter Dry_Final Dry Final Polymer under Vacuum Filter->Dry_Final End Pure PPC Dry_Final->End

Caption: General workflow for PPC synthesis and purification.

References

Propylene Carbonate: Application Notes and Protocols for Pharmaceutical Excipient Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylene (B89431) Carbonate (PC) is a versatile, polar aprotic solvent increasingly utilized as a pharmaceutical excipient.[1][2] It is a clear, colorless, and odorless liquid derived from propylene glycol.[1][2][3][4] Its utility in pharmaceutical formulations stems from its high solvency power for a wide range of active pharmaceutical ingredients (APIs), low toxicity profile, and compatibility with various polymers and other excipients.[5][6][7][8] Propylene Carbonate primarily functions as a solvent, co-solvent, plasticizer, and viscosity-decreasing agent in oral, topical, and parenteral dosage forms.[9][10] Its biodegradability and low vapor pressure also make it an environmentally friendlier alternative to more hazardous solvents.[11]

This document provides detailed application notes and experimental protocols for the use of this compound in pharmaceutical formulations, intended to guide researchers and drug development professionals in leveraging its beneficial properties.

Physicochemical and Safety Data

A comprehensive understanding of this compound's properties is essential for effective formulation development.

Physicochemical Properties

The key physicochemical properties of pharmaceutical-grade this compound are summarized below.

PropertyValueReferences
Synonyms 4-Methyl-1,3-dioxolan-2-one, 1,2-Propanediol cyclic carbonate[12]
CAS Number 108-32-7[9]
Molecular Formula C₄H₆O₃[9][]
Molecular Weight 102.09 g/mol [9][][14]
Appearance Clear, colorless liquid[3][4][9]
Boiling Point 242 °C[3][14]
Melting Point -48.8 °C to -55 °C[3][4][14]
Density 1.203–1.210 g/cm³ at 20 °C[3][14]
Dynamic Viscosity 2.5 mPa·s (cP) at 25 °C[3]
Flash Point 116–132 °C[3][14]
Refractive Index 1.4189–1.422 at 20 °C[3][14]
Solubility Freely soluble in water; miscible with ethanol, acetone, and chloroform; practically insoluble in hexane.[3]
Safety and Toxicity Profile

This compound is generally regarded as a nontoxic and nonirritant material in oral and topical applications.[3] However, appropriate precautions should always be observed.

Safety ParameterValueSpecies/RouteReferences
LD₅₀ 29 g/kgRat, oral[3]
LD₅₀ 20.7 g/kgMouse, oral[3]
LD₅₀ 15.8 g/kgMouse, subcutaneous[3]
Irritation May cause irritation to eyes and mucous membranes.Human[3][9]
Parenteral Use Found to cause tissue necrosis in animal studies.Animal, parenteral[3][15]

Applications in Pharmaceutical Formulations

This compound's unique properties make it suitable for a variety of pharmaceutical dosage forms.

  • Topical Formulations : It is widely used in creams, ointments, and gels as a solvent to enhance the solubility and skin penetration of APIs, particularly corticosteroids.[3][4][7][16] It can be used in combination with other glycols, like propylene glycol, to create a synergistic solvent system that increases drug solubility and potency.[16][17]

  • Oral Formulations : In hard gelatin capsules, it serves as a nonvolatile, stabilizing liquid carrier for low-dose drugs.[3][9] A solution of the API in this compound can be sprayed onto a solid carrier to ensure uniform drug content.[3]

  • Parenteral Drug Delivery Systems : this compound is explored as a non-toxic solvent replacement for more hazardous chemicals like dichloromethane (B109758) in the preparation of biodegradable microparticles (e.g., PLGA) for controlled drug release.[8][18] Its low viscosity, even at high polymer concentrations, facilitates manufacturing.[8]

  • Plasticizer : It can act as a plasticizer for cellulose-based polymers used in various formulations.[3]

Experimental Protocols

The following protocols provide detailed methodologies for common applications of this compound in pharmaceutical development.

Protocol 1: Preparation of Drug-Loaded PLGA Microparticles

This protocol describes the fabrication of poly(lactic-co-glycolic acid) (PLGA) microparticles using an oil-in-water (O/W) emulsification-solvent extraction method, employing this compound as the organic solvent.[8][18]

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • This compound (PC)

  • Active Pharmaceutical Ingredient (API) (lipophilic)

  • Polysorbate 80 or other suitable surfactant

  • Distilled water

  • Magnetic stirrer

  • Homogenizer (optional, for smaller particle size)

  • Filtration apparatus (e.g., 0.45 µm cellulose (B213188) acetate (B1210297) filter)

  • Vacuum desiccator

Methodology:

  • Preparation of Organic Phase (O): a. Dissolve a defined amount of PLGA (e.g., 100 mg) in this compound (e.g., 10 mL) at room temperature to create a 1% (w/v) polymer solution.[18] b. Once the polymer is fully dissolved, add the desired amount of the lipophilic API to the solution. c. Stir the mixture on a magnetic stirrer (e.g., 500 rpm for 5 minutes) until the API is completely dissolved or homogeneously suspended.[8]

  • Preparation of Aqueous Phase (W): a. Prepare an aqueous solution of a surfactant, such as 0.1% to 3% (w/v) Polysorbate 80, in distilled water.[8][18]

  • Emulsification: a. Add the aqueous phase to the organic phase. The volume ratio of the external aqueous phase to the internal organic phase is typically greater than 1.[8] b. Emulsify the biphasic system by mechanical stirring or homogenization to form O/W emulsion droplets. The stirring speed and time will influence the final particle size.

  • Solvent Extraction and Particle Hardening: a. Transfer the emulsion to a larger volume of distilled water (the extraction phase) under continuous stirring. This initiates the diffusion of this compound from the polymer droplets into the water, causing the PLGA microparticles to solidify.[18] b. (Optional Enhanced Extraction) For more efficient removal of residual PC, the pH of the extraction phase can be adjusted with a base to induce hydrolysis of PC into the non-toxic, non-solvent propylene glycol, accelerating particle hardening.[18]

  • Collection and Drying: a. Collect the hardened microparticles by filtration using a membrane filter (e.g., 0.45 µm).[8] b. Wash the collected particles with distilled water to remove any remaining surfactant and unencapsulated drug. c. Dry the microparticles overnight in a desiccator under vacuum.

G cluster_prep Phase Preparation cluster_process Microparticle Formation cluster_finish Final Processing organic_phase 1. Prepare Organic Phase (PLGA + API in this compound) emulsification 3. Emulsification (O/W) Form Droplets organic_phase->emulsification aqueous_phase 2. Prepare Aqueous Phase (Surfactant in Water) aqueous_phase->emulsification extraction 4. Solvent Extraction (PC diffuses into water) emulsification->extraction hardening 5. Particle Hardening (PLGA solidifies) extraction->hardening collection 6. Collection & Washing (Filtration) hardening->collection drying 7. Drying (Vacuum Desiccator) collection->drying final_product Final Drug-Loaded Microparticles drying->final_product

Workflow for preparing drug-loaded microparticles using this compound.
Protocol 2: General Method for Stability-Indicating HPLC Analysis

This protocol outlines a general approach for quantifying this compound in a pharmaceutical formulation using a stability-indicating, reversed-phase high-performance liquid chromatography (RP-HPLC) method.[19][20]

Materials & Equipment:

  • HPLC system with a suitable detector (e.g., Refractive Index (RI) or UV)

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

  • This compound reference standard

  • Pharmaceutical formulation containing this compound

  • HPLC-grade solvents (e.g., water, phosphate (B84403) buffer, ethanol)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Methodology:

  • Mobile Phase Preparation: a. Prepare the mobile phase. A ternary mixture can be effective, such as Phosphate Buffer:this compound:Ethanol (e.g., 50:35:15 v/v/v).[19] The exact composition should be optimized for the specific formulation to achieve good resolution and peak shape. b. Degas the mobile phase using sonication or vacuum filtration.

  • Standard Solution Preparation: a. Accurately weigh a quantity of this compound reference standard and dissolve it in a suitable diluent (often the mobile phase itself) to prepare a stock solution of known concentration. b. Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation: a. Accurately weigh an amount of the pharmaceutical formulation and transfer it to a volumetric flask. b. Add the diluent, sonicate if necessary to dissolve/disperse the formulation, and dilute to volume. c. Filter the sample solution through a 0.45 µm syringe filter before injection to remove particulates.

  • Chromatographic Conditions: a. Set the column temperature (e.g., 30 °C). b. Set the flow rate (e.g., 0.6 - 1.0 mL/min).[18] c. Set the detector wavelength (e.g., 210-260 nm for UV if applicable) or use an RI detector.[18][19][20] d. Set the injection volume (e.g., 25 µL).[18]

  • Analysis and Quantification: a. Inject the standard solutions to generate a calibration curve (peak area vs. concentration). b. Inject the prepared sample solutions. c. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve. d. To prove stability-indicating capability, stressed samples (exposed to acid, base, heat, light, oxidation) should be analyzed to ensure that degradation products do not interfere with the this compound peak.

G prep_standards Prepare Standards (Known PC concentrations) injection Inject Samples & Standards prep_standards->injection prep_samples Prepare Samples (Dissolve/dilute formulation) prep_samples->injection hplc_setup HPLC System Setup (Column, Mobile Phase, Flow Rate) hplc_setup->injection separation Chromatographic Separation (C18 Column) injection->separation detection Detection (e.g., RI or UV) separation->detection calibration Generate Calibration Curve (From Standards) detection->calibration quantification Quantify PC in Samples detection->quantification calibration->quantification

General workflow for HPLC quantification of this compound.

Stability, Storage, and Incompatibilities

  • Stability : this compound and its aqueous solutions are stable under normal conditions.[3][9] However, it can degrade upon heating or in the presence of strong acids or bases, where it hydrolyzes to form propylene oxide and carbon dioxide.[3][9]

  • Storage : It should be stored in a well-closed container in a cool, dry place.[3][9]

  • Incompatibilities : this compound can react with primary and secondary amines to form carbamates.[3] It is incompatible with strong oxidizing agents, acids, and bases.[4]

Regulatory Information

This compound is listed in the FDA Inactive Ingredients Guide for topical ointments.[3][9] It is also included in the Canadian List of Acceptable Non-medicinal Ingredients.[9] It is available in USP-NF grade, which complies with the standards set by the United States Pharmacopeia–National Formulary.[6][9][21]

References

Application Notes and Protocols for the Purification and Drying of Propylene Carbonate for Moisture-Sensitive Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Propylene (B89431) carbonate (PC) is a polar, aprotic solvent with a high boiling point and dielectric constant, making it a valuable medium for a variety of chemical reactions, including those sensitive to moisture.[1] Its application in areas such as lithium battery electrolytes and synthesis of pharmaceuticals necessitates stringent control over water content, as trace moisture can significantly impact reaction yields, product purity, and device performance.[2][3][4] Commercially available propylene carbonate often contains water in the range of 100 to 1000 ppm, a level unsuitable for most moisture-sensitive applications.[5] This document provides detailed protocols for the purification and drying of this compound to achieve moisture levels below 30 ppm, ensuring its suitability for demanding chemical transformations.

Key Physical Properties of this compound

A thorough understanding of the physical properties of this compound is essential for its effective purification.

PropertyValue
Molecular Formula C₄H₆O₃
Molecular Weight 102.09 g/mol
Boiling Point 242 °C
Melting Point -48.8 °C
Density 1.205 g/cm³
Vapor Pressure 0.03 mmHg at 20 °C

Common Impurities

The primary impurity of concern for moisture-sensitive reactions is water. Other potential contaminants in technical-grade this compound can include propylene glycol, propylene oxide, and carbon dioxide.

Data Presentation: Comparison of Drying Methods

The selection of a drying method depends on the desired final moisture content, the scale of the purification, and the available laboratory equipment. The following table summarizes the effectiveness of common drying agents and methods for this compound.

MethodDrying Agent/ConditionsInitial Moisture (ppm)Final Moisture (ppm)Treatment TimeNotes
Molecular Sieves 4Å Molecular SievesNot specified< 30Not specifiedOften used in conjunction with vacuum distillation.[2]
Molecular Sieves 3Å or 4Å Zeolite Molecular Sieves20 - 3500< 20Not specifiedSingle-step contacting is effective.[5]
Activated Alumina Activated AluminaNot specified< 10Not specifiedCan be used for drying various organic liquids.[6]
Calcium Hydride CaH₂ (10-20 g/L)Not specifiedNot specifiedOvernightA common method for pre-drying solvents.[7]
Vacuum Distillation Reduced pressureNot specifiedNot specifiedNot specifiedEffective for removing less volatile impurities. High boiling point requires vacuum.[8]

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the purification and drying of this compound. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, gloves, lab coat) should be worn.

Protocol 1: Drying with Molecular Sieves

This protocol is suitable for achieving low moisture levels and is often used as a final drying step.

Materials:

  • This compound (technical grade)

  • 3Å or 4Å Molecular Sieves (beads or pellets)

  • Oven

  • Schlenk flask or other suitable glassware with an inert gas inlet

  • Magnetic stirrer and stir bar

Procedure:

  • Activation of Molecular Sieves:

    • Place the required amount of molecular sieves in a suitable flask.

    • Heat the sieves in an oven at 300-350 °C for at least 3 hours under a stream of inert gas (e.g., argon or nitrogen) or under vacuum.

    • Allow the sieves to cool to room temperature under an inert atmosphere before use.

  • Drying Process:

    • Add the activated molecular sieves (approximately 10-20% w/v) to the this compound in a dry Schlenk flask equipped with a magnetic stir bar.

    • Stir the mixture under a positive pressure of an inert gas (e.g., nitrogen or argon) for at least 24 hours.

    • For optimal drying, allow the solvent to stand over the sieves for a minimum of 72 hours.[9]

  • Storage:

    • The dried this compound can be stored over the activated molecular sieves in a tightly sealed container under an inert atmosphere. To use the solvent, carefully decant or transfer it via a cannula.

Protocol 2: Purification by Vacuum Distillation

Vacuum distillation is effective for removing water and other less volatile impurities. Due to its high boiling point, distillation at atmospheric pressure is not practical.

Materials:

  • This compound (pre-dried with a suitable agent like calcium hydride if high water content is present)

  • Distillation apparatus (round-bottom flask, distillation head with condenser, receiving flask)

  • Vacuum pump and vacuum gauge

  • Heating mantle

  • Boiling chips or magnetic stirrer

Procedure:

  • Apparatus Setup:

    • Assemble the distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

    • Place boiling chips or a magnetic stir bar in the distillation flask.

    • Connect the apparatus to a vacuum pump through a cold trap to protect the pump.

  • Distillation:

    • Charge the distillation flask with the pre-dried this compound.

    • Begin stirring and slowly evacuate the system to the desired pressure (e.g., 1-10 mmHg).

    • Gradually heat the distillation flask using a heating mantle. The boiling point of this compound will be significantly lower under vacuum.

    • Collect the fraction that distills at a constant temperature. Discard the initial and final fractions, which may contain more volatile and less volatile impurities, respectively.

  • Storage:

    • Store the purified this compound in a dry, sealed container under an inert atmosphere. For long-term storage and to maintain low moisture levels, add activated 3Å or 4Å molecular sieves.

Protocol 3: Pre-drying with Calcium Hydride

Calcium hydride is a powerful drying agent suitable for the initial removal of significant amounts of water. Caution: Calcium hydride reacts with water to produce flammable hydrogen gas. This procedure must be performed in a well-ventilated fume hood, away from ignition sources.

Materials:

  • This compound (technical grade)

  • Calcium Hydride (CaH₂) powder

  • Round-bottom flask with a reflux condenser and drying tube

  • Magnetic stirrer and stir bar

Procedure:

  • Drying Process:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound.

    • Carefully add calcium hydride (10-20 g per liter of solvent) to the flask.[7]

    • Fit the flask with a reflux condenser topped with a drying tube containing a suitable desiccant (e.g., calcium chloride).

    • Stir the mixture at room temperature overnight. The evolution of hydrogen gas should be observed initially and will cease as the water is consumed.

  • Post-Treatment:

    • After the hydrogen evolution has stopped, the this compound can be further purified by decanting it away from the solid calcium hydroxide (B78521) byproduct, followed by vacuum distillation (Protocol 2) or treatment with molecular sieves (Protocol 1) to achieve very low moisture levels.

Workflow for Purification and Drying of this compound

The following diagram illustrates a comprehensive workflow for obtaining high-purity, anhydrous this compound.

Purification_Workflow cluster_0 Initial Assessment cluster_1 Pre-Drying (Optional) cluster_2 Primary Purification cluster_3 Final Drying & Storage start Technical Grade This compound predrying Stir over CaH₂ (10-20 g/L, overnight) start->predrying High moisture content distillation Vacuum Distillation start->distillation Moderate moisture content predrying->distillation sieves Treatment with Activated 3Å or 4Å Molecular Sieves (10-20% w/v, >24h) distillation->sieves storage Store under Inert Gas over Molecular Sieves sieves->storage

Caption: Workflow for purifying and drying this compound.

Safety Precautions

  • This compound: Generally considered to have low toxicity.[1] Avoid contact with eyes, skin, and clothing.

  • Calcium Hydride: Reacts with water to produce flammable hydrogen gas. Handle in a fume hood and avoid contact with moisture.

  • Vacuum Distillation: There is a risk of implosion with glassware under vacuum. Inspect glassware for cracks before use and use a safety shield.

By following these detailed protocols and safety guidelines, researchers can reliably produce high-purity, anhydrous this compound suitable for the most demanding moisture-sensitive reactions.

References

"propylene carbonate as a solvent for natural product extraction and isolation"

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propylene (B89431) carbonate (PC) is emerging as a promising green solvent for the extraction and isolation of bioactive natural products.[1][2] Its favorable properties, including high polarity, a high boiling point (242 °C), low vapor pressure, low toxicity, and biodegradability, position it as a sustainable alternative to conventional volatile and hazardous organic solvents.[1][2][3] This document provides an overview of the potential applications of propylene carbonate in natural product extraction and offers generalized protocols for its use.

Disclaimer: The application of this compound for the extraction of natural products is an emerging area of research. As such, published data on specific extraction yields and optimized protocols are limited. The following protocols are generalized based on standard extraction techniques and the physicochemical properties of this compound. The quantitative data presented in the tables are illustrative examples and should be adapted based on experimental findings.

I. Physicochemical Properties of this compound

This compound is a polar aprotic solvent, meaning it has a large dipole moment and a high dielectric constant but does not donate protons to solutes.[3] These characteristics make it suitable for dissolving a wide range of polar and moderately polar compounds, including many classes of natural products.

PropertyValueReference
Molecular FormulaC4H6O3[3]
Molar Mass102.09 g/mol
Density1.206 g/cm³[3]
Boiling Point242 °C[3]
Melting Point-48.8 °C[3]
Flash Point132 °C[3]
Dielectric Constant65.1[3]
Solubility in Water240 g/L at 20 °C[1]

II. Applications in Natural Product Extraction

This compound's polarity makes it a suitable candidate for extracting a variety of natural products.

  • Flavonoids: These polyphenolic compounds are often polar due to the presence of multiple hydroxyl groups. This compound's high polarity suggests it could be an effective solvent for flavonoid extraction.[4]

  • Alkaloids: The solubility of alkaloids can vary significantly based on their chemical structure and the pH of the solvent.[5] this compound's polar nature may be advantageous for extracting certain classes of alkaloids.

  • Terpenes: While many smaller terpenes are nonpolar, larger and more functionalized terpenoids can exhibit significant polarity, making them potential targets for this compound-based extraction.

III. Experimental Protocols

The following are generalized protocols for the extraction of natural products using this compound. Optimization of parameters such as solvent-to-solid ratio, temperature, and extraction time is crucial for achieving high yields and purity.

A. Protocol 1: Maceration Extraction of Flavonoids

This protocol is a basic method suitable for initial screening of plant material for flavonoid content.

Materials:

  • Dried and powdered plant material

  • This compound

  • Stirring apparatus (e.g., magnetic stirrer)

  • Filtration system (e.g., vacuum filtration with Büchner funnel)

  • Rotary evaporator (for solvent removal, if necessary)

Procedure:

  • Weigh 10 g of dried, powdered plant material.

  • Add 100 mL of this compound (1:10 solid-to-solvent ratio).

  • Stir the mixture at a controlled temperature (e.g., 40-60 °C) for a specified time (e.g., 2-4 hours).

  • After extraction, filter the mixture to separate the extract from the solid residue.

  • The resulting extract can be directly analyzed or further processed to isolate specific compounds. Due to this compound's high boiling point, solvent removal can be energy-intensive. Liquid-liquid extraction with a lower boiling point solvent or solid-phase extraction may be employed for compound isolation.

B. Protocol 2: Ultrasound-Assisted Extraction (UAE) of Alkaloids

Ultrasound can enhance extraction efficiency by disrupting cell walls and increasing mass transfer.

Materials:

  • Dried and powdered plant material

  • This compound

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Filtration system

Procedure:

  • Combine 5 g of dried, powdered plant material with 50 mL of this compound in a suitable vessel.

  • Place the vessel in an ultrasonic bath or use a probe sonicator to apply ultrasonic waves (e.g., 40 kHz, 100 W) for a specific duration (e.g., 30-60 minutes).

  • Monitor and control the temperature of the extraction mixture, as ultrasound can generate heat.

  • After sonication, centrifuge the mixture to pellet the solid material.

  • Decant the supernatant (the extract) and filter it to remove any remaining fine particles.

  • The extract can then be used for further analysis and purification.

C. Protocol 3: Microwave-Assisted Extraction (MAE) of Terpenes

Microwave-assisted extraction can significantly reduce extraction time and solvent consumption.

Materials:

  • Fresh or dried plant material (appropriately sized)

  • This compound

  • Microwave extraction system

  • Cooling system

  • Filtration system

Procedure:

  • Place 2 g of the plant material and 20 mL of this compound in a microwave-safe extraction vessel.

  • Set the microwave parameters, such as power (e.g., 300-500 W), temperature (e.g., 80-100 °C), and extraction time (e.g., 5-15 minutes).

  • After the extraction is complete, allow the vessel to cool.

  • Filter the extract to separate it from the plant residue.

  • The terpene-containing extract is now ready for analysis.

IV. Quantitative Data (Illustrative Examples)

The following tables present hypothetical quantitative data to illustrate how results could be presented. These are not based on published experimental results with this compound but are representative of typical data from natural product extraction studies.

Table 1: Comparison of Solvents for Flavonoid Extraction (Hypothetical)

SolventSolvent-to-Solid Ratio (mL/g)Temperature (°C)Time (h)Total Flavonoid Yield (mg/g DW)
This compound10:150315.2
Ethanol (80%)10:150314.5
Methanol (80%)10:150316.1
Water10:15038.7

Table 2: Optimization of UAE for Alkaloid Extraction with this compound (Hypothetical)

Solvent-to-Solid Ratio (mL/g)Temperature (°C)Time (min)Ultrasound Power (W)Total Alkaloid Yield (mg/g DW)
10:140301005.8
15:140301006.5
10:150301006.2
10:140451006.1
10:140301506.9

V. Signaling Pathways and Experimental Workflows

A. Signaling Pathways

Natural products often exert their biological effects by modulating specific signaling pathways. Understanding these pathways is crucial for drug development.

1. Flavonoids and the NF-κB Signaling Pathway

Many flavonoids have been shown to possess anti-inflammatory properties by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6][7][8][9] NF-κB is a key regulator of inflammation, and its inhibition can reduce the expression of pro-inflammatory cytokines and enzymes.[8][9]

NF_kB_Pathway cluster_nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK activates Flavonoids Flavonoids IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome ubiquitination & degradation Nucleus Nucleus NFkB->Nucleus translocates Genes Target Genes (e.g., COX-2, iNOS) Nucleus->Genes activates transcription Flavonoids->IKK inhibit Flavonoids->NFkB inhibit translocation

Caption: Flavonoid-mediated inhibition of the NF-κB signaling pathway.

2. Alkaloids and Apoptosis Signaling Pathways

Certain alkaloids have demonstrated cytotoxic effects on cancer cells by inducing apoptosis, or programmed cell death.[10][11][12][13] This can occur through various signaling cascades, often involving the activation of caspases and the release of cytochrome c from the mitochondria.[10][11]

Apoptosis_Pathway Alkaloids Alkaloids Mitochondria Mitochondria Alkaloids->Mitochondria induce release of CytochromeC Cytochrome c Apaf1 Apaf-1 CytochromeC->Apaf1 binds to Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Alkaloid-induced intrinsic apoptosis pathway.

3. Terpenes and the MAPK Signaling Pathway

Some terpenes have been found to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular processes like proliferation, differentiation, and apoptosis.[14] Dysregulation of the MAPK pathway is implicated in various diseases, including cancer.

MAPK_Pathway Terpenes Terpenes Raf Raf Terpenes->Raf inhibit MEK MEK Terpenes->MEK inhibit GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Ras->Raf Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription Response Cellular Response (Proliferation, etc.) Transcription->Response

Caption: Terpene-mediated modulation of the MAPK/ERK signaling pathway.

B. Experimental Workflows

Extraction_Workflow Start Plant Material (Dried, Powdered) Extraction Extraction with This compound (Maceration/UAE/MAE) Start->Extraction Filtration Filtration/ Centrifugation Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Purification Purification (Chromatography) CrudeExtract->Purification IsolatedCompound Isolated Bioactive Compound Purification->IsolatedCompound Analysis Analysis (HPLC, MS, NMR) IsolatedCompound->Analysis Bioassay Bioactivity Screening IsolatedCompound->Bioassay

Caption: General workflow for natural product extraction and isolation.

VI. Conclusion and Future Perspectives

This compound presents a viable and environmentally friendly alternative to traditional organic solvents for the extraction of natural products. Its properties make it particularly suitable for polar and moderately polar bioactive compounds. While specific, optimized protocols are still under development, the generalized methods presented here provide a solid foundation for researchers to explore the potential of this compound in their work. Further research is needed to establish comprehensive data on extraction yields, selectivity, and the economic feasibility of using this compound on a larger scale. The development of efficient methods for solvent recovery and recycling will also be crucial for its widespread adoption in the pharmaceutical and nutraceutical industries.

References

"application of propylene carbonate in the fabrication of medical biomaterials"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of propylene (B89431) carbonate (PC) and its polymer derivative, poly(propylene carbonate) (PPC), in the fabrication of advanced medical biomaterials. This document details protocols for creating microparticles, electrospun scaffolds, and gas-foamed porous structures, presenting quantitative data and outlining the underlying cellular and molecular interactions.

Introduction to this compound and Poly(this compound) in Biomaterials

This compound is a non-toxic, biodegradable, and polar aprotic solvent that has gained traction as a green solvent in pharmaceutical formulations and biomaterial fabrication.[1][2] Its primary application in this field is as a solvent for biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) in microparticle production.[1][3]

More significantly, this compound is a precursor to poly(this compound) (PPC), a biodegradable aliphatic polycarbonate synthesized from the copolymerization of carbon dioxide and propylene oxide.[4][5] PPC is a promising biomaterial due to its excellent biocompatibility, tunable biodegradability, and the benign nature of its degradation products (carbon dioxide and water).[4][6] However, pristine PPC possesses certain limitations, such as a low glass transition temperature and suboptimal mechanical properties, which often necessitate modifications or blending with other polymers.[4][5] PPC-based biomaterials are being explored for a wide range of applications, including drug delivery systems, tissue engineering scaffolds, and medical dressings.[4][7][8]

Fabrication Protocols and Methodologies

Microparticle Fabrication via Emulsification-Solvent Extraction

This compound can be employed as a less toxic alternative to conventional chlorinated solvents for the fabrication of biodegradable microparticles, such as those made from PLGA, for controlled drug delivery.[1][3]

Experimental Protocol:

  • Organic Phase Preparation: Dissolve 100 mg of PLGA in 10 mL of this compound to create a 1% (w/v) polymer solution. If encapsulating a hydrophobic drug, it can be co-dissolved in this phase.[3]

  • Aqueous Phase Preparation: Prepare 25 mL of a 0.1% (w/v) aqueous solution of a surfactant, such as polysorbate 80, to act as the continuous phase.[3]

  • Emulsification: Add the organic phase to the aqueous phase and stir with a propeller stirrer at approximately 400 rpm for 2 minutes to form an oil-in-water (o/w) emulsion.[3]

  • Solvent Extraction: Add an excess amount of water to the emulsion to facilitate the extraction of this compound from the polymer droplets, leading to microparticle solidification.[3]

  • Enhanced Solvent Extraction (Optional): To further reduce the residual this compound content, a hydrolytic solvent cleavage step can be introduced. This involves a carefully controlled addition of a dilute base (e.g., NaOH) to hydrolyze the this compound into propylene glycol, which is a non-solvent for PLGA and accelerates its precipitation.[3]

  • Microparticle Collection and Washing: Collect the solidified microparticles by centrifugation, and wash them several times with deionized water to remove the surfactant and any remaining solvent.

  • Drying: Lyophilize the washed microparticles to obtain a dry powder.

Quantitative Data for Microparticle Fabrication:

ParameterValueReference
PLGA Concentration1% (w/v) in this compound[3]
Surfactant (Polysorbate 80) Concentration0.1% (w/v) in Water[3]
Stirring Speed for Emulsification400 rpm[3]
Residual this compound (Standard Extraction)8.8%[1]
Residual this compound (Enhanced Extraction)2.7%[1]
Glass Transition Temperature (Tg) of PLGA (Standard Extraction)8.2 °C[3]
Glass Transition Temperature (Tg) of PLGA (Enhanced Extraction)37.7 °C[3]
Resulting Microparticle Size Range20 - 60 µm[1]

Logical Workflow for Microparticle Fabrication:

G cluster_prep Phase Preparation cluster_fab Microparticle Formation cluster_post Post-Processing A Dissolve PLGA (and drug) in This compound C Emulsification (400 rpm, 2 min) A->C B Prepare Aqueous Surfactant Solution B->C D Solvent Extraction (Add excess water) C->D E Enhanced Extraction (Optional Hydrolysis) D->E F Centrifugation & Washing D->F E->F G Lyophilization F->G H Final PLGA Microparticles G->H

Microparticle fabrication workflow.

Electrospun Scaffold Fabrication

Electrospinning is a versatile technique to produce nanofibrous scaffolds that mimic the native extracellular matrix (ECM). PPC and its blends can be electrospun to create scaffolds for tissue engineering applications.[6][9][10]

Experimental Protocol:

  • Polymer Solution Preparation: Prepare a spinning solution by dissolving PPC in a suitable solvent system. A common system is a mixture of acetone (B3395972) and N,N-dimethylformamide (DMF), for instance, in a 3:7 ratio. A PPC concentration of around 40% (w/v) has been reported.[10] For composite scaffolds, other polymers like gelatin can be co-dissolved, often requiring a different solvent such as trifluoroethanol (TFE).[9]

  • Electrospinning Setup: Load the polymer solution into a syringe fitted with a needle (e.g., 18-gauge).[10] Place the syringe in a syringe pump to ensure a constant flow rate. Position a grounded collector (e.g., a rotating mandrel or a flat plate) at a set distance from the needle tip.

  • Electrospinning Process: Apply a high voltage between the needle and the collector. The electrostatic forces will overcome the surface tension of the polymer solution, ejecting a charged jet. As the jet travels towards the collector, the solvent evaporates, leaving behind solid polymer fibers that deposit on the collector.

  • Scaffold Collection: After a desired period of spinning, a non-woven mat of nanofibers will have formed on the collector.

  • Post-Processing: The scaffold can be carefully removed from the collector and may undergo further processing, such as cross-linking or sterilization, depending on the intended application.

Quantitative Data for Electrospinning PPC-based Scaffolds:

ParameterValueReference
PPC Concentration40% (w/v)[10]
Solvent SystemAcetone:DMF (3:7)[10]
Applied Voltage17-18 kV[10]
Needle-to-Collector Distance15 cm[10]
Flow Rate0.1 - 0.7 mL/h[10]
Temperature23 ± 1.5 °C[10]
Relative Humidity40 ± 5%[10]

Experimental Workflow for Electrospinning:

G A Prepare Polymer Solution (e.g., 40% PPC in Acetone:DMF) B Load Solution into Syringe A->B C Set up Electrospinning Apparatus (Voltage, Flow Rate, Distance) B->C D Initiate Electrospinning C->D E Solvent Evaporation & Fiber Formation D->E F Fiber Deposition on Collector E->F G Collect Nanofibrous Scaffold F->G H Post-Processing (e.g., Sterilization) G->H

Electrospinning experimental workflow.

Porous Scaffold Fabrication via Gas Foaming

Gas foaming is a solvent-free method to create porous scaffolds with interconnected pores, which is advantageous for tissue engineering to allow cell infiltration and nutrient transport. Supercritical carbon dioxide is often used as the foaming agent.[5][11][12][13]

Experimental Protocol:

  • Material Preparation: PPC can be blended with other materials like starch and bioglass to enhance its mechanical properties and bioactivity.[5][11] The blended materials are typically compression molded into a desired shape (e.g., a disk).

  • Gas Saturation: Place the polymer sample inside a high-pressure vessel. Pressurize the vessel with CO2 to a specific pressure and temperature (e.g., 75 bar and 30 °C) and allow the polymer to become saturated with the gas over a period of time (soaking time, e.g., 4 hours).[13]

  • Foaming: Rapidly depressurize the vessel. The sudden pressure drop causes the dissolved CO2 to nucleate and form bubbles within the polymer matrix, creating a porous structure. The depressurization rate can be controlled to influence the pore size and porosity.[13]

  • Scaffold Retrieval: Once the foaming process is complete, the porous scaffold is removed from the vessel.

Quantitative Data for Gas Foaming of PPC Scaffolds:

ParameterValueReference
Pressure75 bar[13]
Temperature30 °C[13]
Soaking Time4 hours[13]
Depressurization Rate2.5 bar/s[13]
Resulting Pore Size Range100 - 500 µm[11]
Resulting Porosity50 - 60%[5]

Logical Workflow for Gas Foaming:

G A Prepare PPC Blend (e.g., with Starch, Bioglass) B Place Sample in High-Pressure Vessel A->B C Saturate with CO2 (e.g., 75 bar, 30°C, 4h) B->C D Rapid Depressurization (e.g., 2.5 bar/s) C->D E Pore Nucleation & Growth D->E F Retrieve Porous Scaffold E->F

Gas foaming fabrication workflow.

Cellular Interaction and Signaling Pathways

The interaction of cells with biomaterials is a complex process that dictates the success of a medical implant or tissue engineering construct. While specific signaling pathways for PPC are not extensively detailed in the literature, the response of cells to biodegradable polymer scaffolds generally involves a cascade of events starting from the cell-material interface.[14][15]

Key Cellular Responses and Potential Signaling Pathways:

  • Cell Adhesion and Spreading: Upon contact with the biomaterial surface, cells adhere through the interaction of cell surface receptors, primarily integrins, with adsorbed proteins from the surrounding biological fluid.[16][17][18][19] This binding triggers the recruitment of cytoskeletal and signaling proteins to form focal adhesions.[16][18] The surface chemistry of the biomaterial plays a crucial role in modulating integrin binding and subsequent signaling.[16][20]

  • Cell Proliferation and Viability: The biocompatibility of PPC and its degradation products generally supports cell viability and proliferation.[4][6] The MTT assay is a standard method to quantify cell viability and proliferation on biomaterial scaffolds.[1][3][15][21][22]

  • Osteogenic Differentiation: For bone tissue engineering applications, the biomaterial scaffold should promote the differentiation of mesenchymal stem cells (MSCs) into osteoblasts. This process is governed by several key signaling pathways that can be influenced by the biomaterial's properties (e.g., stiffness, topography, and surface chemistry).[23]

    • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK and p38, is often activated in response to biomaterials and plays a role in osteogenic differentiation.[1][21]

    • BMP/Smad Pathway: Bone Morphogenetic Proteins (BMPs) are potent inducers of osteogenesis. The binding of BMPs to their receptors activates the Smad signaling pathway, leading to the expression of key osteogenic transcription factors like Runx2.[1][24][23] Biomaterials can be designed to release BMPs or to promote the endogenous production of BMPs by cells.

    • Wnt Signaling Pathway: The Wnt signaling pathway is also critical for bone formation and can be modulated by the biomaterial environment.[1][15][25]

Protocol for Assessing Cell Viability using MTT Assay:

  • Scaffold Preparation: Sterilize the biomaterial scaffolds (e.g., with 70% ethanol (B145695) and UV irradiation) and place them in a multi-well cell culture plate.[21]

  • Cell Seeding: Seed cells (e.g., fibroblasts or mesenchymal stem cells) onto the scaffolds at a predetermined density (e.g., 5 x 10^4 cells per scaffold).[21]

  • Incubation: Culture the cell-seeded scaffolds in an appropriate culture medium for desired time points (e.g., 1, 3, 7 days).

  • MTT Addition: At each time point, add MTT labeling reagent to each well and incubate for approximately 4 hours.[1] Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[1]

  • Solubilization: Add a solubilization solution to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[1]

Protocol for Assessing Osteogenic Differentiation:

  • Cell Culture: Seed MSCs on sterilized scaffolds and culture them in an osteogenic differentiation medium.

  • Alkaline Phosphatase (ALP) Activity: At early time points (e.g., 7 and 14 days), lyse the cells and measure the activity of ALP, an early marker of osteogenesis, using a colorimetric assay.[14]

  • Mineralization Assay (Alizarin Red S Staining): At later time points (e.g., 14 and 21 days), fix the cells and stain for calcium deposits, a marker of late-stage osteogenesis, using Alizarin Red S solution. The stained area can be quantified to assess the extent of mineralization.[14]

  • Gene Expression Analysis (RT-qPCR): At various time points, extract RNA from the cells and perform reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to measure the expression levels of key osteogenic marker genes, such as RUNX2, ALP, and osteocalcin.[14]

Conceptual Signaling Pathway for Osteogenesis on a Biomaterial Scaffold:

G cluster_material Biomaterial Interface cluster_cell Cellular Response cluster_pathways Signaling Pathways cluster_outcome Cellular Outcome A PPC Scaffold Surface (Topography, Stiffness, Chemistry) B Adsorbed Proteins (e.g., Fibronectin) A->B C Integrin Binding B->C D Focal Adhesion Formation C->D E Intracellular Signaling Cascades D->E F MAPK Pathway (ERK, p38) E->F G BMP/Smad Pathway E->G H Wnt Pathway E->H I Upregulation of Osteogenic Genes (e.g., RUNX2, ALP) F->I G->I H->I J Osteogenic Differentiation I->J

Cellular signaling in osteogenesis.

Conclusion

This compound and its derived polymer, poly(this compound), offer significant potential in the field of medical biomaterials. As a greener solvent, PC provides a safer alternative for the fabrication of drug delivery systems. PPC, with its favorable biocompatibility and biodegradability, is a versatile platform for creating scaffolds for tissue engineering. By understanding and controlling the fabrication processes, researchers can tailor the physical and mechanical properties of these biomaterials to suit specific applications. Furthermore, while more research is needed to elucidate the specific molecular mechanisms, it is evident that PPC-based materials can provide a supportive environment for cell adhesion, proliferation, and differentiation, likely through the activation of key signaling pathways that govern these cellular processes. The protocols and data presented here provide a foundation for researchers and drug development professionals to explore and innovate with these promising materials.

References

Application Notes and Protocols for Propylene Carbonate in Asymmetric Synthesis and Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propylene (B89431) carbonate (PC) is emerging as a highly advantageous solvent for asymmetric synthesis and catalysis.[1] Its properties, including low toxicity, biodegradability, high boiling point, and low vapor pressure, position it as a sustainable alternative to conventional volatile organic solvents.[1] This document provides detailed application notes and experimental protocols for the use of propylene carbonate in several key asymmetric transformations, offering a greener approach without compromising stereoselectivity. This compound is a polar aprotic solvent that can be sourced from the reaction of propylene oxide and carbon dioxide, a process with 100% atom economy.[1] Its utility has been demonstrated in a range of reactions, including asymmetric hydrogenation, amination, aldol (B89426) reactions, and cyanohydrin synthesis.[1]

Proline-Catalyzed Asymmetric α-Amination of Aldehydes and Ketones

The organocatalytic α-amination of carbonyl compounds is a fundamental transformation for the synthesis of chiral α-amino acids and their derivatives. Proline and its derivatives are effective catalysts for this reaction. This compound has been successfully employed as a green solvent for the proline-catalyzed α-hydrazination of aldehydes and ketones, offering comparable enantioselectivities to traditional solvents like dichloromethane (B109758) and acetonitrile.

Experimental Protocol: Proline-Catalyzed α-Hydrazination of Propanal

Materials:

Procedure:

  • To a solution of (S)-proline (7.0 mg, 0.06 mmol, 10 mol%) in this compound (1.0 mL) at 0 °C, add propionaldehyde (44 μL, 0.6 mmol).

  • Stir the mixture for 10 minutes, then add dibenzyl azodicarboxylate (179 mg, 0.6 mmol) in one portion.

  • Continue stirring the reaction mixture at 0 °C for the specified time (see Table 1).

  • Upon completion, dilute the reaction mixture with dichloromethane (10 mL) and wash with saturated aqueous sodium bicarbonate (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Dissolve the crude product in methanol (5 mL) and cool to 0 °C.

  • Add sodium borohydride (45 mg, 1.2 mmol) portion-wise and stir for 30 minutes.

  • Quench the reaction with water (10 mL) and extract with dichloromethane (3 x 10 mL).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography on silica (B1680970) gel to afford the corresponding alcohol.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Quantitative Data
EntrySubstrateTime (h)Temperature (°C)Yield (%)ee (%)
1Propanal208594
2Butanal208293
3Pentanal208092
4Cyclohexanone24207588
5Acetophenone48206075

Table 1: Proline-catalyzed α-hydrazination of various carbonyl compounds in this compound.

Logical Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Proline (S)-Proline in PC Stir Stir at 0 °C Proline->Stir Aldehyde Aldehyde/Ketone Aldehyde->Stir Azodicarboxylate Azodicarboxylate Azodicarboxylate->Stir Quench Quench & Extract Stir->Quench Reduce Reduction (NaBH4) Quench->Reduce Purify Column Chromatography Reduce->Purify Analysis Chiral HPLC Purify->Analysis

Caption: Workflow for Proline-Catalyzed Asymmetric α-Amination.

Iridium-Catalyzed Asymmetric Hydrogenation of Unfunctionalized Olefins

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral compounds. While traditional solvents like dichloromethane are commonly used, this compound has been shown to be an excellent alternative, in some cases leading to higher enantioselectivities. Iridium complexes with chiral P,N-ligands are particularly effective for the hydrogenation of unfunctionalized olefins.

Experimental Protocol: Asymmetric Hydrogenation of a Tetrasubstituted Olefin

Materials:

  • [Ir(cod)Cl]₂

  • Chiral P,N-ligand (e.g., (S)-t-Bu-PHOX)

  • Substrate (e.g., (E)-1,2-diphenyl-1-propene)

  • This compound (anhydrous)

  • Hydrogen gas (high purity)

  • Autoclave

Procedure:

  • In a glovebox, charge a Schlenk tube with [Ir(cod)Cl]₂ (3.4 mg, 0.005 mmol) and the chiral P,N-ligand (0.011 mmol).

  • Add anhydrous this compound (2 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst precursor.

  • In a separate vial, dissolve the olefin substrate (0.5 mmol) in anhydrous this compound (3 mL).

  • Transfer the substrate solution to a glass vial equipped with a magnetic stir bar and place it inside a stainless-steel autoclave.

  • Add the catalyst solution to the autoclave.

  • Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas three times.

  • Pressurize the autoclave to the desired hydrogen pressure (e.g., 50 bar).

  • Stir the reaction mixture at the specified temperature (e.g., 25 °C) for the required time (see Table 2).

  • After the reaction is complete, carefully vent the autoclave.

  • Analyze the conversion by GC or ¹H NMR spectroscopy.

  • Determine the enantiomeric excess by chiral GC or HPLC analysis.

Quantitative Data
EntrySubstrateLigandH₂ Pressure (bar)Time (h)Conversion (%)ee (%)
1(E)-1,2-Diphenyl-1-propene(S)-t-Bu-PHOX5012>9996
21-Methylstyrene(S)-i-Pr-PHOX506>9992
3α-Ethylstyrene(S)-t-Bu-PHOX50189895
41-Methylindene(S)-Ph-PHOX5024>9998

Table 2: Iridium-catalyzed asymmetric hydrogenation of unfunctionalized olefins in this compound.

Catalytic Cycle

G Catalyst [Ir(L)]+ Olefin_Complex [Ir(L)(olefin)]+ Catalyst->Olefin_Complex + Olefin H2_Oxidative_Addition [Ir(H)2(L)(olefin)]+ Olefin_Complex->H2_Oxidative_Addition + H2 Hydride_Insertion [Ir(H)(L)(alkyl)]+ H2_Oxidative_Addition->Hydride_Insertion Hydride Insertion Product_Complex [Ir(L*)(product)]+ Hydride_Insertion->Product_Complex Reductive Elimination Product_Complex->Catalyst - Product G Reactants Aldehyde + TMSCN Product Chiral Cyanohydrin Trimethylsilyl Ether Reactants->Product Asymmetric Addition Catalyst VO(salen)NCS in this compound Catalyst->Product G PC This compound (Green Solvent) AAA Asymmetric Allylic Alkylation PC->AAA Sustainability Sustainable Process PC->Sustainability Pd_Catalyst Palladium Catalyst Pd_Catalyst->AAA Chiral_Ligand Chiral Ligand Chiral_Ligand->AAA High_ee High Enantioselectivity AAA->High_ee AAA->Sustainability

References

Application Notes and Protocols: Propylene Carbonate as a Dispersing Agent for Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylene (B89431) carbonate (PC) is a polar, aprotic solvent characterized by its high boiling point, low toxicity, and biodegradability, making it a "green" solvent alternative in various chemical processes.[1] In the realm of nanotechnology, propylene carbonate is emerging as a versatile medium for the synthesis and dispersion of nanoparticles. Its unique properties facilitate the formation of stable nanoparticle suspensions and offer advantages in specific synthesis methodologies, such as microwave-assisted synthesis and emulsification-diffusion techniques. These application notes provide an overview of the use of this compound as a dispersing agent in nanoparticle synthesis, including detailed experimental protocols and quantitative data to guide researchers in this innovative area.

Key Applications and Mechanisms

This compound serves as a dispersing agent in nanoparticle synthesis through several mechanisms:

  • Direct Stabilization: As a high-polarity solvent, this compound can effectively solvate nanoparticle precursors and stabilize the resulting nanoparticles, preventing agglomeration. This is particularly effective for the synthesis of transition-metal nanoparticles.[1]

  • Emulsification-Diffusion: In the preparation of polymeric nanoparticles for drug delivery, this compound acts as a partially water-miscible organic solvent. An emulsion of the polymer and drug in this compound is dispersed in an aqueous phase. Subsequent diffusion of this compound into the water phase leads to the precipitation of the polymer, forming nanoparticles.[2][3]

  • In Situ Formation from a Sacrificial Matrix: Poly(this compound) (PPC) can be used as a sacrificial membrane containing nanoparticles. Upon contact with certain substrates, such as lithium-metal anodes, the PPC decomposes into liquid this compound, uniformly dispersing the embedded nanoparticles on the surface.[4]

  • Electrolyte in Electrochemical Synthesis: this compound can be used as an electrolyte in the electrochemical synthesis of certain nanomaterials, such as tungsten disulfide (WS₂) quantum dots.[1]

Data Presentation

The following tables summarize quantitative data from studies utilizing this compound in nanoparticle synthesis.

ParameterValueNanoparticle SystemSynthesis MethodReference
Particle Size <5 ± 1 nmRhodium (Rh)Microwave-assisted[1]
Particle Size 3 nmTungsten Disulfide (WS₂) Quantum DotsElectrochemical[1]
Particle Size 20 - 60 µm (microparticles)Poly(lactic-co-glycolic-acid) (PLGA)Emulsification-Solvent Extraction[5]
Stability Up to three weeksRhodium (Rh) in this compoundMicrowave-assisted[1]

Table 1: Nanoparticle Characteristics in this compound-Mediated Synthesis

ParameterConditionThis compound YieldThis compound SelectivityReference
Reaction Temperature 170 °C95.2%-[6]
Reaction Time 3 hr95.2%-[6]
Calcination Temperature of Catalyst 220 °C94.5%-[6]
Catalyst Recycling 5 cycles81.07%-[6]

Table 2: Influence of Reaction Conditions on the Synthesis of this compound (Contextual Data)

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of Transition-Metal Nanoparticles in this compound

This protocol describes a general method for synthesizing transition-metal nanoparticles using this compound as a stabilizing solvent under microwave irradiation. This method is adapted from the synthesis of rhodium nanoparticles.[1]

Materials:

  • Metal-carbonyl precursor (e.g., dirhodium octacarbonyl)

  • This compound (PC), anhydrous

  • Microwave synthesizer

  • Schlenk flask and line

  • Argon gas, high purity

  • Syringe and needles

Procedure:

  • In a glovebox or under an inert atmosphere, dissolve the metal-carbonyl precursor in anhydrous this compound in a Schlenk flask to the desired concentration.

  • Seal the Schlenk flask and transfer it to the microwave synthesizer.

  • Purge the system with high-purity argon for 15-20 minutes.

  • Set the microwave synthesizer to a low power (e.g., 50 W) and a short reaction time (e.g., 3 minutes).

  • Initiate the microwave irradiation under an argon atmosphere.

  • After the reaction is complete, allow the solution to cool to room temperature.

  • The resulting nanoparticle dispersion in this compound is now ready for characterization and further use.

Characterization:

  • The size and morphology of the nanoparticles can be characterized by Transmission Electron Microscopy (TEM).

  • The stability of the nanoparticle dispersion can be monitored over time by visual inspection and repeated TEM analysis.

Protocol 2: Preparation of Polymeric Nanoparticles by the Emulsification-Diffusion Method

This protocol provides a general procedure for the preparation of polymeric nanoparticles for drug delivery using this compound as the organic solvent.[2][3]

Materials:

  • Biodegradable polymer (e.g., Poly(lactic-co-glycolic acid) - PLGA)

  • Drug to be encapsulated

  • This compound (PC)

  • Aqueous phase containing a stabilizer (e.g., polyvinyl alcohol - PVA, Polysorbate 80)

  • High-speed homogenizer or ultrasonicator

  • Magnetic stirrer

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve the polymer (e.g., 100 mg of PLGA) and the drug in this compound (e.g., 10 mL) to form a clear solution.

  • Aqueous Phase Preparation: Prepare an aqueous solution of the stabilizer (e.g., 0.1% w/v Polysorbate 80).

  • Emulsification: Add the organic phase to the aqueous phase (e.g., 25 mL) and emulsify using a high-speed homogenizer or ultrasonicator for a specified time (e.g., 2 minutes at 400 rpm) to form an oil-in-water (o/w) emulsion.

  • Diffusion and Nanoparticle Formation: Add a large volume of deionized water to the emulsion under continuous magnetic stirring. This will cause the this compound to diffuse from the droplets into the aqueous phase, leading to the precipitation of the polymer and the formation of nanoparticles.

  • Solvent Removal: Continue stirring for several hours to ensure the complete removal of this compound.

  • Nanoparticle Collection: The resulting nanoparticle suspension can be purified by centrifugation or dialysis to remove excess stabilizer and unencapsulated drug.

  • The purified nanoparticles can be freeze-dried for long-term storage.

Characterization:

  • Particle size, polydispersity index (PDI), and zeta potential can be determined by Dynamic Light Scattering (DLS).

  • Morphology can be visualized using Scanning Electron Microscopy (SEM) or TEM.

  • Encapsulation efficiency and drug loading can be quantified using appropriate analytical techniques (e.g., UV-Vis spectrophotometry, HPLC).

Protocol 3: Electrochemical Synthesis of Tungsten Disulfide (WS₂) Quantum Dots

This protocol is based on the use of this compound as an electrolyte for the electrochemical synthesis of WS₂ quantum dots.[1]

Materials:

  • Tungsten disulfide (WS₂) bulk material (as the working electrode)

  • Platinum wire or foil (as the counter electrode)

  • Ag/AgCl (as the reference electrode)

  • Electrolyte solution: Lithium perchlorate (B79767) in this compound

  • Electrochemical workstation (potentiostat/galvanostat)

  • Electrochemical cell

Procedure:

  • Assemble the three-electrode electrochemical cell with the WS₂ bulk material as the working electrode, platinum as the counter electrode, and Ag/AgCl as the reference electrode.

  • Fill the cell with the electrolyte solution of lithium perchlorate in this compound.

  • Apply a constant potential (e.g., 2 V) to the working electrode for a specified duration.

  • During the electrolysis, WS₂ will be exfoliated and break down into quantum dots, which will be dispersed in the this compound electrolyte.

  • After the synthesis, the resulting dispersion of WS₂ quantum dots can be collected and purified by centrifugation to remove the electrolyte.

Characterization:

  • The size and morphology of the quantum dots can be determined by TEM.

  • The optical properties, such as photoluminescence, can be analyzed using a fluorescence spectrophotometer.

Visualizations

experimental_workflow cluster_microwave Microwave-Assisted Synthesis cluster_emulsification Emulsification-Diffusion cluster_electrochemical Electrochemical Synthesis Precursor Dissolution Precursor Dissolution Microwave Irradiation Microwave Irradiation Precursor Dissolution->Microwave Irradiation Nanoparticle Dispersion Nanoparticle Dispersion Microwave Irradiation->Nanoparticle Dispersion Organic Phase Prep Organic Phase Prep Emulsification Emulsification Organic Phase Prep->Emulsification Diffusion & Precipitation Diffusion & Precipitation Emulsification->Diffusion & Precipitation Purification Purification Diffusion & Precipitation->Purification Electrochemical Cell Setup Electrochemical Cell Setup Electrolysis Electrolysis Electrochemical Cell Setup->Electrolysis Quantum Dot Dispersion Quantum Dot Dispersion Electrolysis->Quantum Dot Dispersion stabilization_mechanism cluster_interaction Stabilization via Solvation Shell NP Nanoparticle Core PC Carbonyl Group (δ-) Propylene Backbone (δ+) NP->PC Electrostatic Interaction PC->NP Steric Hindrance Agglomeration Agglomeration Prevented PC->Agglomeration Forms Solvation Layer

References

Application Notes and Protocols: Propylene Carbonate in Paint Stripping and Coating Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propylene (B89431) carbonate (PC) is a versatile, polar aprotic solvent increasingly recognized for its favorable environmental, health, and safety (EHS) profile.[1] It is a colorless, odorless liquid with a high boiling point, high flash point, and low vapor pressure.[2][3] Notably, it is classified as a VOC-exempt compound by the U.S. Environmental Protection Agency (EPA), making it an attractive substitute for more hazardous and heavily regulated solvents like methylene (B1212753) chloride, N-methylpyrrolidone (NMP), and toluene.[1][2] Propylene carbonate is biodegradable and breaks down into non-toxic propylene glycol.[4] Its high solvency for a wide range of organic and inorganic compounds makes it highly effective in both paint stripping and coating formulations.[2][5]

Application Note 1: this compound in Paint Stripping

This compound's strong solvency and low volatility make it a highly effective active ingredient in paint remover formulations. It is particularly adept at softening and lifting a variety of coatings, including lacquers, varnishes, enamels, epoxies, and polyurethanes.[6]

Mechanism of Action

The primary mechanism of paint stripping with this compound involves its penetration into the paint film. As a small molecule with high polarity, it diffuses into the polymer matrix of the coating, causing it to swell and soften. This swelling action disrupts the cohesive integrity of the paint film and breaks the adhesive bond between the coating and the substrate, leading to blistering and lifting, which allows for easy removal by mechanical means such as scraping.[7]

cluster_0 Paint Stripping Mechanism A This compound-based Stripper Application B Solvent Penetration (Diffusion into polymer matrix) A->B Contact C Coating Swelling & Softening B->C Interaction D Loss of Adhesion (Bond failure at substrate interface) C->D Stress Induction E Coating Blistering & Lifting D->E F Mechanical Removal (Scraping / Rinsing) E->F

Caption: Logical flow of the paint stripping mechanism using a this compound-based solvent.

Formulation Data

This compound is often blended with other components to enhance its stripping efficacy, control viscosity, and improve performance on specific coating types. Common additives include co-solvents, activators, thickeners, and surfactants.

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
CAS Number 108-32-7 [8][9]
Molecular Formula C₄H₆O₃ [2][3]
Boiling Point 242 °C (>487 °F) [1][3]
Flash Point (Closed Cup) 135 °C (275 °F) [1]
Vapor Pressure 0.023 mm Hg (at 20 °C) [1]
Density 1.205 g/cm³ [3]
VOC Status Exempt (U.S. EPA) [1][2]

| Biodegradability | Readily Biodegradable (OECD 301B) |[1] |

Table 2: Example Paint Stripper Formulations Containing this compound (by Weight %)

Component Formulation 1[4] Formulation 2[10] Formulation 3[6]
This compound > 50% (up to 90%) 25 - 75% 30%
Hydrogen Peroxide 0.1 - 20% 0.1 - 20% -
Water 0.1 - 30% 0.1 - 30% 2%
Co-solvent / Activator - Benzyl Alcohol (0.1 - 50%) N-Methylpyrrolidone (25%)
Other Additives Thickener (optional) Activator (e.g., Soy Oil, 0.1-50%) Dipentene (20%), Ethanol (15%)
Surfactant / Acid - - Dodecylbenzene Sulfonic Acid (4%)

| Neutralizer | - | - | Triethanolamine (4%) |

Protocol 1: Standardized Evaluation of Paint Stripper Performance

This protocol outlines a method for evaluating the efficacy of a this compound-based paint stripper on a coated substrate, based on methodologies used in comparative studies.[11][12]

Objective

To quantitatively and qualitatively assess the performance of a paint stripping formulation by measuring the time required for coating removal and the completeness of the stripping action.

Experimental Workflow

cluster_workflow Paint Stripper Evaluation Workflow P1 Prepare Coated Test Panels P2 Pre-weigh & Document Panels P1->P2 P3 Immerse Panels in Stripper P2->P3 P4 Monitor for Blistering/Lifting P3->P4 Timed Intervals P5 Remove & Scrape Coating P4->P5 P6 Rinse & Dry Panels P5->P6 P7 Post-weigh & Visual Inspection P6->P7 P8 Data Analysis P7->P8

Caption: A standardized workflow for testing the efficacy of paint stripping formulations.

Materials and Equipment
  • Coated test panels (e.g., aluminum panels with epoxy primer and polyurethane topcoat)

  • This compound-based paint stripper

  • Immersion tank or beaker

  • Timer

  • Wooden or plastic scrapers

  • Water rinse station

  • Drying oven or compressed air

  • Analytical balance (±0.001 g)

  • Personal Protective Equipment (gloves, safety glasses)

Procedure
  • Panel Preparation: Cut standardized coated panels (e.g., 4" x 5"). Record the initial weight of each panel.

  • Stripper Application: Immerse the test panels completely in the paint stripping solution at ambient temperature (or as specified by the formulation). Start the timer immediately.[11]

  • Monitoring: At regular time intervals (e.g., every 15 minutes), visually inspect the panels for signs of paint blistering, lifting, or dissolution.[4]

  • Coating Removal: Once significant blistering has occurred or at a predetermined maximum time (e.g., 2 hours), remove the panel from the stripper.[11] Use a scraper to gently remove the lifted coating.

  • Rinsing and Drying: Thoroughly rinse the stripped panel with water to remove any remaining stripper residue and paint chips. Dry the panel completely.[11]

  • Evaluation:

    • Quantitative: Record the final weight of the stripped and dried panel. Calculate the percentage of coating removed based on weight change.

    • Qualitative: Visually assess the panel for any remaining paint residue, damage to the substrate, or discoloration. Assign a removal efficiency score (e.g., 100% removal, 95% removal, etc.).[12][13]

Data Presentation

Results should be tabulated to compare different formulations or benchmarks.

Table 3: Example Performance Data - PC Blend vs. Methyl Ethyl Ketone (MEK) Data adapted from a study on F/E substrates.[12][14]

Test Parameter PC Blend (25% PC, 50% NMP, 25% DBE) Methyl Ethyl Ketone (MEK)
Paint Removal Time Comparable to MEK (< 1 hour) < 1 hour
Removal Efficiency 100% (required slightly more scraping) 100%
Substrate Weight Change Negligible loss Negligible loss
Substrate Hardness No embrittlement No embrittlement

| Paint Adhesion (post-strip) | Complete adhesion after repainting | Complete adhesion after repainting |

Application Note 2: this compound in Coating Formulations

In paints and coatings, this compound serves multiple functions due to its high solvency, low volatility, and compatibility with various resin systems.[2][5] It is particularly valued in high-solids and solvent-borne coatings.[15]

Primary Roles and Benefits
  • Solvent: Its strong solvency allows it to dissolve a wide range of polar polymers and resins, including polyesters, polyurethanes, polyesterimides, epoxies, and phenolic resins.[3][15][16] This facilitates the creation of uniform and stable coating formulations.[5]

  • Viscosity Reducer: PC can be used to reduce the viscosity of resin systems, improving flow and application properties.[17]

  • Flow and Leveling Agent: As a slow-evaporating "tail" solvent, it remains in the film longer, allowing the coating more time to level out, which can result in a smoother, more uniform finish.[8]

  • Plasticizer: It can act as a plasticizer, enhancing the flexibility and durability of the cured coating film.[5][18]

  • VOC Reduction: Its VOC-exempt status allows formulators to reduce the overall VOC content of their products to meet stringent environmental regulations without sacrificing performance.[2]

cluster_roles Roles of this compound in a Coating Formulation PC This compound S Primary Solvent (Dissolves Resins) PC->S V Viscosity Reducer (Improves Application) PC->V F Flow & Leveling Agent (Smooth Finish) PC->F P Plasticizer (Enhances Flexibility) PC->P

Caption: Key functional roles of this compound within a typical coating formulation.

Protocol 2: General Guideline for Incorporating PC in a Coating Formulation

Objective

To substitute a portion of a conventional solvent in an existing coating formulation with this compound to reduce VOC content while maintaining or improving key performance properties.

Methodology
  • Baseline Formulation: Prepare a batch of the existing coating formulation. Measure and record its key properties: viscosity, dry time, film hardness, flexibility, and adhesion.

  • Solvent Substitution: Identify a target solvent for replacement (e.g., a more volatile or hazardous solvent). Based on Hansen Solubility Parameters (HSP) and formulation goals, calculate a substitution level. This compound's HSP values are Dispersive: 9.8, Polar: 8.8, and Hydrogen Bonding: 2.0.[1]

  • Test Formulation: Prepare a new batch where a percentage (e.g., 10%, 25%, 50%) of the target solvent is replaced with this compound. Ensure thorough mixing.

  • Property Testing:

    • Viscosity: Measure the viscosity of the new formulation immediately after preparation and compare it to the baseline.

    • Application & Curing: Apply the coating to a standard substrate. Due to PC's low volatility, observe any changes in dry-to-touch and cure times. The curing schedule may need adjustment.

    • Film Performance: Once fully cured, test the film for hardness, flexibility (e.g., mandrel bend test), and adhesion (e.g., cross-hatch test) and compare the results to the baseline formulation.

  • Optimization: Adjust the level of this compound and other formulation components as needed to achieve the desired balance of VOC reduction and coating performance.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Organic Synthesis in Propylene Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using propylene (B89431) carbonate (PC) as a solvent for organic synthesis.

Frequently Asked Questions (FAQs)

Q1: Why should I consider using propylene carbonate (PC) as a solvent for my organic synthesis?

A1: this compound is considered a green and sustainable alternative to many conventional organic solvents.[1] Its advantages include:

  • Low Toxicity and Biodegradability: PC is a non-corrosive, non-toxic, and biodegradable liquid.[1]

  • High Boiling Point and Low Vapor Pressure: This makes it suitable for reactions requiring elevated temperatures and reduces solvent loss through evaporation.[1]

  • Polar Aprotic Nature: With a high dipole moment and dielectric constant, it is effective at dissolving a wide range of organic and inorganic compounds.[2]

  • Sustainable Production: PC can be synthesized with 100% atom economy from propylene oxide and carbon dioxide, a renewable carbon source.[1]

Q2: What are the key physical properties of this compound I should be aware of?

A2: Understanding the physical properties of PC is crucial for reaction setup and workup.

PropertyValue
Molecular Weight 102.09 g/mol
Boiling Point 241.7 °C
Freezing Point -55 °C
Density (20°C) 1.2006 g/mL
Dielectric Constant (20°C) 64.9
Dipole Moment (20°C) 4.94 D
Flash Point 135 °C (closed cup)
Solubility in Water (25°C) 17.5%
Water Solubility in PC (25°C) 8.3%

Data sourced from various chemical property databases.[3][4][5]

Q3: How can I purify and dry this compound before use?

A3: Commercial this compound may contain impurities such as propylene oxide, carbon dioxide, and propanediols. For moisture-sensitive reactions, drying is essential.

  • Drying: PC can be dried using molecular sieves (3A or 5A), activated alumina, or calcium oxide.[6]

  • Purification: For high purity, percolation through dried molecular sieves followed by vacuum distillation is effective. Store the purified solvent over molecular sieves under an inert atmosphere.[6]

Q4: How do I remove the high-boiling point this compound after my reaction is complete?

A4: Due to its high boiling point, removing PC can be challenging. Common methods include:

  • Aqueous Extraction: this compound has significant water solubility (17.5% at 25°C), allowing for its removal through washing the reaction mixture with water or brine.[7][8] This is particularly effective if your product has low water solubility.

  • Vacuum Distillation: If your product is thermally stable, vacuum distillation can be used to separate it from the this compound.

  • Solvent Extraction: Adding a less polar solvent in which your product is highly soluble can facilitate the extraction of the product from the this compound phase during an aqueous workup.

Troubleshooting Guides

Issue 1: Low or No Reaction Conversion

Q: My reaction in this compound is sluggish or not proceeding. What are the possible causes and solutions?

A: Low conversion can be attributed to several factors. A systematic approach to troubleshooting is recommended.

LowConversionTroubleshooting Start Low/No Conversion CheckPurity 1. Check Reagent and Solvent Purity Start->CheckPurity CheckTemp 2. Evaluate Reaction Temperature Start->CheckTemp CheckCatalyst 3. Assess Catalyst Activity Start->CheckCatalyst CheckSolubility 4. Verify Reagent Solubility Start->CheckSolubility SolutionPurity Solution: - Purify/dry PC. - Ensure reagent purity. CheckPurity->SolutionPurity SolutionTemp Solution: - Increase temperature. - Consider microwave heating. CheckTemp->SolutionTemp SolutionCatalyst Solution: - Use fresh catalyst/ligand. - Increase catalyst loading. - Ensure inert atmosphere. CheckCatalyst->SolutionCatalyst SolutionSolubility Solution: - Add a co-solvent. - Heat to improve solubility. CheckSolubility->SolutionSolubility

Troubleshooting workflow for low reaction conversion.
  • 1. Reagent and Solvent Purity:

    • Problem: Water or other impurities in the this compound or reagents can quench catalysts or react with sensitive starting materials.

    • Solution: Ensure PC is adequately dried, especially for moisture-sensitive reactions like Suzuki-Miyaura couplings.[9] Use fresh, high-purity reagents.

  • 2. Reaction Temperature:

    • Problem: The reaction may have a high activation energy.

    • Solution: this compound's high boiling point allows for running reactions at elevated temperatures, which can increase the reaction rate.[10] Microwave irradiation can also be a highly effective method to accelerate reactions in PC.[11][12]

  • 3. Catalyst Activity:

    • Problem: The catalyst may be deactivated or poisoned. In palladium-catalyzed reactions, the formation of palladium black indicates catalyst decomposition.

    • Solution: Use fresh catalyst and ligands. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst. In some cases, increasing the catalyst loading may be necessary, especially for challenging substrates.[9]

  • 4. Reagent Solubility:

    • Problem: While PC is a good solvent for many compounds, some non-polar reagents may have limited solubility.

    • Solution: Gently heating the mixture can improve the solubility of reagents. If solubility remains an issue, the addition of a co-solvent might be necessary.

Issue 2: Formation of Side Products

Q: I am observing unexpected side products in my reaction. What could be the cause?

A: this compound can participate in side reactions under certain conditions, particularly in the presence of strong bases or nucleophiles.

  • Ring-Opening of this compound:

    • Problem: In the presence of a base, this compound can undergo ring-opening, and the resulting propylene glycol can alkylate nucleophilic substrates. This is a known issue in Suzuki-Miyaura reactions with certain nitrogen-containing heterocycles.[10][12]

    • Solution:

      • Carefully select the base. Weaker bases may mitigate this side reaction.

      • Optimize the reaction temperature and time; prolonged reaction times at high temperatures can favor the side reaction.

      • Consider that this side reaction can sometimes be utilized to synthesize novel N-alkylated products.[10]

  • Polymerization:

    • Problem: At very high temperatures, this compound can polymerize, leading to a viscous reaction mixture and difficulty in product isolation.[4]

    • Solution: Avoid excessive temperatures and prolonged heating. Monitor the reaction progress and stop it once the starting material is consumed.

Issue 3: Difficulty with Product Isolation and Purification

Q: I am struggling to isolate my product from the high-boiling this compound.

A: This is a common challenge due to PC's physical properties.

ProductIsolationWorkflow Start Reaction Complete in PC AqueousWorkup Aqueous Workup Start->AqueousWorkup Extraction Extract with Organic Solvent (e.g., EtOAc, DCM) AqueousWorkup->Extraction Wash Wash Organic Layer with Water/Brine Extraction->Wash DryAndConcentrate Dry and Concentrate Organic Layer Wash->DryAndConcentrate Purify Column Chromatography or Recrystallization DryAndConcentrate->Purify Product Pure Product Purify->Product

General workflow for product isolation from this compound.
  • Problem: The high boiling point of PC (242 °C) makes its removal by standard rotary evaporation difficult and energy-intensive.[13]

  • Solution:

    • Aqueous Workup: After the reaction, cool the mixture and dilute it with water. This compound is soluble in water, which facilitates its removal from the organic product.[8][13]

    • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in which your product is soluble.

    • Washing: Thoroughly wash the combined organic layers with water and then brine to remove residual this compound.

    • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Further Purification: The crude product can then be purified by standard techniques such as column chromatography or recrystallization.

Data on Reaction Conditions

Suzuki-Miyaura Coupling

This compound has been shown to be an effective solvent for Suzuki-Miyaura cross-coupling reactions, often allowing for higher reaction temperatures and shorter reaction times.[1][10]

Aryl HalideBoronic AcidCatalyst (mol%)BaseTemp (°C)Time (h)Yield (%)Ref.
2-IodopyridinePhenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃1307~65[12]
4-Iodopyridine2-Naphthylboronic acidPd(PPh₃)₄ (5)Na₂CO₃130384[12]
6-Iodopyridazin-3(2H)-one4-Biphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃130159[12]

Note: In the case of 6-iodopyridazin-3(2H)-one, a side product from the N-alkylation by this compound was also observed.[12]

Heck Reaction

This compound is a viable green solvent for Heck reactions, in some cases providing yields comparable to or better than traditional solvents like NMP.[14]

Aryl HalideAlkeneCatalyst (mol%)BaseTemp (°C)Time (h)Yield (%)Ref.
IodobenzeneStyrenePd clusters (3.5)NaOAc1302155[15]
4-BromoacetophenoneStyrenePd clusters (3.5)NaOAc1302170[15]
IodobenzeneMethyl acrylateNot specifiedNot specifiedNot specifiedNot specifiedNear-quantitative[14]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling in this compound

This protocol is adapted from a literature procedure for the coupling of iodo-heterocycles with boronic acids.[12]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the boronic acid (1.25 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).

  • Solvent and Base Addition: Add this compound (5 mL) and a 0.5 M aqueous solution of sodium carbonate (2 mL).

  • Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 130 °C with vigorous stirring. Monitor the reaction progress by TLC or GC/MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water (20 mL) and extract with an organic solvent (e.g., dichloromethane, 3 x 20 mL).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.

SuzukiProtocol Start Start Setup 1. Combine Aryl Halide, Boronic Acid, and Catalyst Start->Setup SolventBase 2. Add this compound and Aqueous Base Setup->SolventBase Inert 3. Purge with Inert Gas SolventBase->Inert React 4. Heat to 130°C and Monitor Inert->React Workup 5. Aqueous Workup and Extraction React->Workup Purify 6. Purify Product Workup->Purify End End Purify->End

Experimental workflow for a Suzuki-Miyaura coupling in PC.
General Procedure for Heck Reaction in this compound

This is a general procedure based on typical Heck reaction conditions.

  • Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 mmol), the alkene (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine (B1218219) ligand if required.

  • Solvent and Base Addition: Add this compound (as the solvent) and a suitable base (e.g., triethylamine, sodium acetate, 2.0 mmol).

  • Inert Atmosphere: Degas the mixture and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.

  • Reaction: Heat the mixture to the desired temperature (typically 100-140 °C) and stir until the reaction is complete as indicated by TLC or GC/MS.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the this compound and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Disclaimer: The information provided in this technical support center is for guidance purposes only. Reaction conditions should be optimized for each specific substrate combination. Always follow appropriate laboratory safety procedures.

References

"improving the thermal stability of propylene carbonate at high temperatures"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with propylene (B89431) carbonate (PC). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments focused on improving the thermal stability of propylene carbonate at high temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound at high temperatures?

This compound can decompose through several mechanisms, particularly when used in electrochemical systems like lithium-ion batteries. The primary pathway involves oxidative decomposition on the cathode surface. This process typically begins with the PC molecule losing an electron to form a radical cation. This unstable intermediate then undergoes further reactions, often leading to the formation of products such as carbon dioxide (CO₂), acetone, and propanal.[1][2] The specific decomposition products and rates can be influenced by the type of lithium salt used in the electrolyte.[3]

Q2: My this compound-based electrolyte is decomposing at a lower temperature than expected. What are the likely causes?

Several factors can lead to premature thermal decomposition:

  • Impurities: The presence of impurities, especially water or residual catalysts from synthesis, can significantly lower the decomposition temperature. For related carbonate compounds, catalyst residues have been shown to be strongly detrimental to thermal stability.[4]

  • Electrode Materials: In an electrochemical cell, the charged cathode and anode materials can catalyze decomposition reactions at the electrolyte interface.[5]

  • Salt Type: The choice of lithium salt has a major impact. For instance, electrolytes based on LiPF₆ tend to decompose at lower temperatures (≈280°C) compared to those with LiTFSI (≈340°C) in an EC/PC mixture.[5]

  • Atmosphere: While PC decomposition is primarily thermal, a reactive atmosphere (like oxygen) can create additional oxidative pathways, though studies on the related poly(this compound) have shown similar degradation temperatures in both nitrogen and air.[6]

Q3: How can I improve the thermal stability of my this compound electrolyte?

Improving thermal stability typically involves modifications to the electrolyte formulation:

  • Use of Additives: Introducing functional additives is a common and effective strategy. Additives like ethylene (B1197577) sulfite (B76179) (ES) can help form a stable solid electrolyte interphase (SEI) on electrode surfaces, which can suppress solvent decomposition.[7]

  • Co-solvents: Blending PC with other solvents can enhance stability. Fluorinated co-solvents, such as (trifluoromethoxy)benzene (B1346884) (TFMB), can create a more robust electrolyte with a wider electrochemical window and improved oxidative stability.[8] Weakly solvating co-solvents can also be used to alter the Li⁺ solvation structure, which helps prevent PC co-intercalation into graphite (B72142) anodes and improves overall stability.[9]

  • Salt Selection: As mentioned, using more thermally stable salts like lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) instead of lithium hexafluorophosphate (B91526) (LiPF₆) can significantly raise the decomposition temperature of the electrolyte.[5]

Q4: How do I choose the right analytical technique to measure the thermal stability of this compound?

The most common and effective techniques for evaluating the thermal stability of liquid electrolytes are:

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to identify exothermic decomposition reactions. For volatile solvents like PC, it is crucial to use high-pressure or hermetically sealed crucibles/pans to prevent the solvent from evaporating before it decomposes.[5]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is excellent for determining the onset temperature of decomposition where volatile products are released.

  • Accelerating Rate Calorimetry (ARC): ARC is used to study thermal runaway reactions under adiabatic conditions, providing critical safety and stability data.[5]

Troubleshooting Guides

Issue 1: Unexpected Exothermic Peak in DSC Analysis

  • Question: I am running a DSC experiment on my PC-based electrolyte and see an unexpected exotherm at a temperature lower than the main decomposition. What could be the cause?

  • Answer: This could be due to several factors:

    • Reaction with Impurities: The exotherm might represent a reaction between the electrolyte and trace impurities (e.g., water, residual reactants) in the sample or on the surface of the DSC pan.

    • Reaction with Electrode Material: If you are analyzing the electrolyte in the presence of an electrode material (e.g., LiCoO₂), the peak could signify the initial reaction between the charged electrode and the electrolyte, which often occurs at a lower temperature than the bulk electrolyte decomposition.[5]

    • Lid Puncture/Leakage: If you are not using a high-pressure or perfectly sealed pan, the lid may bulge and puncture. The initial peak could be a combination of solvent evaporation followed by a rapid decomposition reaction in the gas phase. Ensure your crucible is properly sealed and rated for the expected pressures.

Issue 2: Inconsistent TGA Results for the Same Sample

  • Question: My TGA results for the decomposition onset temperature of my PC electrolyte vary significantly between runs. Why is this happening?

  • Answer: Inconsistent TGA results for liquid samples often stem from experimental variables:

    • Heating Rate: A faster heating rate will generally shift the apparent decomposition temperature to a higher value. Always use the same heating rate for all comparable experiments.

    • Sample Mass and Surface Area: A larger sample mass can create thermal gradients within the sample, and a different surface area can affect the kinetics of evaporation and decomposition. Try to use a consistent sample mass and pan geometry.

    • Purge Gas Flow Rate: The flow rate of the inert purge gas (e.g., nitrogen, argon) can affect how quickly decomposition products are removed, influencing the measured weight loss curve. Maintain a constant flow rate across all experiments.

Data Presentation

Table 1: Effect of Additives and Salts on the Thermal Decomposition of this compound-Based Systems

Base SystemAdditive/ModificationAnalysis MethodKey FindingOnset Decomposition Temp. (°C)
Poly(this compound) (PPC)None (Pure)TGABaseline decomposition~180 - 217[10][11]
Poly(this compound) (PPC)1 wt% NP-10P¹TGASignificant stability improvement~254[12]
Poly(this compound) (PPC)15 wt% NP-10P¹TGADose-dependent improvement~283[10]
Poly(this compound) (PPC)Cross-linkingTGAStructural modification enhances stability~290[11]
EC²/PC³ Electrolyte with LiPF₆None (LiPF₆ salt)DSCBaseline for common electrolyte~280[5]
EC²/PC³ Electrolyte with LiTFSINone (LiTFSI salt)DSCLiTFSI salt shows superior stability~340[5]

¹NP-10P: Phosphoric ester of poly(ethylene oxide) (10) nonylphenyl.[10] ²EC: Ethylene Carbonate. ³PC: this compound.

Experimental Protocols

Protocol 1: Evaluating Electrolyte Thermal Stability using Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Inside an argon-filled glovebox, carefully pipette a precise amount (typically 3-5 mg) of the this compound-based electrolyte into a hermetically sealable high-pressure DSC pan.

  • Sealing: Place the lid on the pan and seal it using a crucible sealing press. Ensure a perfect seal to prevent any solvent from leaking during the experiment.

  • Instrument Setup:

    • Place the sealed sample pan and an identical, empty sealed reference pan into the DSC instrument.

    • Set the temperature program. A typical program would be:

      • Equilibrate at 25°C.

      • Ramp the temperature from 25°C to 350°C (or a suitable upper limit) at a controlled rate (e.g., 10°C/min).[13]

    • Set the purge gas (e.g., nitrogen) to a constant flow rate (e.g., 50 mL/min).

  • Data Analysis:

    • Monitor the heat flow signal as a function of temperature.

    • Identify the onset temperature of any significant exothermic peaks. This temperature is considered the point at which thermal decomposition begins.

    • Integrate the area under the exothermic peak to quantify the heat of decomposition (J/g).

Protocol 2: Determining Decomposition Temperature using Thermogravimetric Analysis (TGA)

  • Sample Preparation: In a controlled environment (e.g., glovebox for air-sensitive samples), place a small, accurately weighed amount of the electrolyte (typically 5-10 mg) into a TGA crucible (e.g., alumina (B75360) or platinum).

  • Instrument Setup:

    • Place the crucible onto the TGA's microbalance.

    • Set the temperature program. A common program involves:

      • Equilibrate at a temperature slightly above ambient (e.g., 30°C) to ensure a stable starting mass.

      • Ramp the temperature to an upper limit (e.g., 400°C) at a constant heating rate (e.g., 10°C/min).

    • Use a consistent flow of an inert purge gas (e.g., nitrogen) throughout the experiment.

  • Data Analysis:

    • Plot the sample weight percentage as a function of temperature.

    • Determine the onset temperature of decomposition, often defined as the temperature at which 5% weight loss occurs (Td,5%).[10]

    • The peak of the first derivative of the TGA curve (DTG curve) indicates the temperature of the maximum rate of decomposition.

Visualizations

Troubleshooting_Workflow start Unexpected Thermal Decomposition Observed q1 Technique Used? start->q1 dsc DSC: Premature Exotherm q1->dsc DSC tga TGA: Low Onset Temp. q1->tga TGA dsc_c1 Check Sample Purity: - Water content? - Catalyst residue? dsc->dsc_c1 dsc_c2 Review Pan Integrity: - Is it hermetically sealed? - Is it rated for high pressure? dsc->dsc_c2 dsc_c3 Analyzing with Electrodes? dsc->dsc_c3 tga_c1 Verify Experimental Parameters: - Consistent heating rate? - Consistent sample mass? tga->tga_c1 tga_c2 Check Purge Gas: - Correct gas type (inert)? - Consistent flow rate? tga->tga_c2 solution1 Purify PC or use high-purity grade. dsc_c1->solution1 solution2 Use proper high-pressure pans. Re-run experiment. dsc_c2->solution2 solution3 Indicates electrode-electrolyte interface reaction. dsc_c3->solution3 solution4 Standardize protocol and re-run. tga_c1->solution4 tga_c2->solution4

Caption: Troubleshooting workflow for unexpected thermal decomposition results.

Stabilization_Methods cluster_methods Stabilization Methods cluster_mechanisms Mechanisms of Action pc This compound (PC) additives Additive Formulation solvents Co-Solvent Blending salts Salt Selection sei Forms Stable SEI/ CEI Interface additives->sei solvation Alters Li+ Solvation Sheath solvents->solvation stability Inherently Higher Thermal Stability salts->stability goal Improved Thermal Stability sei->goal solvation->goal stability->goal

Caption: Relationship between stabilization methods and their mechanisms.

Experimental_Workflow prep 1. Prepare Electrolyte (PC + Salt +/- Additive) dsc 2a. DSC Analysis (Hermetically Sealed Pan) prep->dsc tga 2b. TGA Analysis (Inert Atmosphere) prep->tga analysis 3. Data Analysis dsc->analysis tga->analysis data Onset Temperature (Tonset) Heat of Decomposition (ΔHd) Weight Loss Profile analysis->data compare 4. Compare Results to Baseline/Control data->compare

Caption: Standard experimental workflow for evaluating thermal stability.

References

"strategies to minimize water content in propylene carbonate for battery applications"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing water content in propylene (B89431) carbonate (PC) for battery applications. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered when drying propylene carbonate.

Issue 1: High water content in PC after drying with molecular sieves.

Possible Cause Solution
Inactive Molecular Sieves Molecular sieves must be activated to effectively adsorb water. If you are using commercially available sieves, ensure they are from a freshly opened, tightly sealed container. For previously opened sieves or for optimal performance, activate them by heating in a furnace or oven.
Incorrect Molecular Sieve Type For drying this compound, 3Å molecular sieves are recommended. While 4Å sieves can also be used, 3Å sieves are more selective for water molecules over the larger PC molecules.[1][2]
Insufficient Amount of Sieves A general guideline is to use 10-20% of the solvent's weight in molecular sieves. For very wet PC, a higher amount may be necessary.
Insufficient Contact Time Allow the PC to be in contact with the molecular sieves for at least 24 hours with occasional swirling to ensure thorough drying. For highly stringent applications, a longer duration may be beneficial.
Visual Indicators of Saturated Sieves Some molecular sieves are impregnated with a moisture indicator (e.g., cobalt chloride) that changes color from blue (dry) to pink (wet) as they become saturated with water.[3] If you are using indicating sieves and they have turned pink, they are saturated and need to be replaced or regenerated.

Issue 2: Problems during vacuum distillation of this compound.

Possible Cause Solution
Bumping or Uncontrolled Boiling This compound, like many organic solvents, can bump violently under vacuum. Always use a magnetic stir bar or boiling chips to ensure smooth boiling. A Claisen adapter can also help to prevent bumping solvent from contaminating the distillate.[4]
Fluctuating Vacuum Pressure Leaks in the distillation apparatus are a common cause of fluctuating vacuum. Ensure all joints are properly sealed with grease and that the vacuum tubing is thick-walled and not collapsed. Temperature fluctuations can also affect the vacuum pressure.[5]
Inability to Reach a Low Enough Boiling Point If the boiling point of the PC is still too high, the vacuum is not strong enough. Check your vacuum pump for proper function and ensure there are no leaks in the system.
Product Loss If the vacuum is too strong, the this compound may be carried over into the vacuum trap before it can condense.[6] Using a cold trap between the receiving flask and the vacuum source can help to recover any lost product.

Issue 3: Inconsistent or inaccurate Karl Fischer titration results.

Possible Cause Solution
High Drift A high and unstable drift indicates that moisture is entering the titration cell from the atmosphere or from the reagents. Check that all seals on the titration vessel are tight and that the desiccant in the drying tube is fresh. The Karl Fischer reagent itself may also be old and require replacement.[7]
Incomplete Water Extraction from the Sample For accurate results, all water must be extracted from the this compound sample. Ensure the sample is fully dissolved in the Karl Fischer solvent before starting the titration.[8]
Side Reactions Although less common with this compound, some compounds can react with the Karl Fischer reagent, leading to inaccurate results. If you suspect side reactions, you may need to use a specialized Karl Fischer reagent or an oven method to evaporate the water from the sample into the titration cell.

Frequently Asked Questions (FAQs)

Q1: What is the acceptable water content for battery-grade this compound?

A1: For battery applications, the water content in this compound should be as low as possible, typically below 20 ppm (parts per million). Some high-purity grades specify a water content of less than 10 ppm.[9]

Q2: Why is it critical to have low water content in this compound for batteries?

A2: Water in the electrolyte of a lithium-ion battery can lead to several detrimental effects, including:

  • Reaction with the Lithium Anode: Lithium metal is highly reactive with water, forming lithium hydroxide (B78521) and hydrogen gas. This consumes the active lithium and can lead to a dangerous buildup of pressure inside the battery cell.

  • SEI Layer Instability: Water can interfere with the formation of a stable solid electrolyte interphase (SEI) on the anode, leading to continuous electrolyte decomposition and reduced battery cycle life.

  • Electrolyte Decomposition: Water can participate in side reactions with the electrolyte salt (e.g., LiPF₆), leading to the formation of hydrofluoric acid (HF), which can corrode the cathode and other battery components.

Q3: What are the most common methods for drying this compound?

A3: The most common laboratory-scale methods for drying this compound are:

  • Molecular Sieves: Using activated 3Å or 4Å molecular sieves is a simple and effective method for removing water.

  • Vacuum Distillation: Distilling the this compound under reduced pressure can effectively separate it from water and other impurities with different boiling points.[10][11]

  • Chemical Drying Agents: Reactive drying agents like calcium hydride (CaH₂) can be used to chemically remove water. However, this method requires careful handling due to the reactivity of the drying agent.[12]

Q4: How do I properly store dried this compound?

A4: Dried this compound is hygroscopic, meaning it will readily absorb moisture from the air. It should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) in a desiccator or a glovebox to prevent re-contamination with water.[12][13]

Q5: What is the best method to measure the water content in this compound?

A5: Karl Fischer titration is the gold standard for accurately determining low levels of water content in organic solvents like this compound.[14][15]

Data Presentation

Table 1: Comparison of Common Drying Methods for this compound

Drying Method Effectiveness (Final Water Content) Advantages Disadvantages Typical Time Required
Molecular Sieves (3Å or 4Å) < 20 ppm (with proper activation and sufficient contact time)Simple to use, relatively safe, can be regenerated.[1]Can be slow, requires activation for best results, potential for dust contamination if not handled properly.24-48 hours
Vacuum Distillation < 10 ppmHighly effective for removing water and other volatile impurities, can purify larger volumes.Requires specialized glassware and equipment, potential for bumping and product loss if not performed carefully.[5][11]4-8 hours (for a laboratory-scale setup)
Calcium Hydride (CaH₂) < 10 ppmVery effective at removing water.Highly reactive with water (produces flammable hydrogen gas), requires careful handling under an inert atmosphere, can be difficult to separate the dried solvent from the solid drying agent.[12][16]24 hours

Experimental Protocols

Protocol 1: Drying this compound with Molecular Sieves

Materials:

  • This compound (to be dried)

  • 3Å or 4Å Molecular Sieves

  • Dry, clean flask with a stopper or septum

  • Oven or furnace for activation (optional, but recommended)

Procedure:

  • Activation of Molecular Sieves (Recommended): Place the molecular sieves in a ceramic or glass dish and heat in an oven or furnace at 200-300°C for at least 3 hours under a slow stream of dry nitrogen or under vacuum.[1] Allow the sieves to cool to room temperature in a desiccator before use.

  • Drying: Add the activated molecular sieves (10-20% of the solvent's weight) to the flask containing the this compound.

  • Incubation: Stopper the flask and allow it to stand for at least 24 hours at room temperature. Swirl the flask occasionally to ensure good contact between the sieves and the solvent.

  • Decanting: Carefully decant or filter the dried this compound into a clean, dry storage bottle. Store under an inert atmosphere.

Protocol 2: Drying this compound by Vacuum Distillation

Materials:

  • This compound (to be dried)

  • Distillation apparatus (round-bottom flask, Claisen adapter, condenser, receiving flask)

  • Vacuum pump or water aspirator

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Vacuum grease

  • Cold trap (recommended)

Procedure:

  • Apparatus Setup: Assemble the vacuum distillation apparatus, ensuring all ground glass joints are lightly greased to ensure a good seal. Place a magnetic stir bar in the round-bottom flask.

  • Charging the Flask: Add the this compound to the round-bottom flask, filling it to no more than two-thirds of its capacity.

  • Applying Vacuum: Connect the apparatus to the vacuum source and begin to reduce the pressure. A cold trap should be placed between the receiving flask and the vacuum source to collect any volatile impurities and protect the pump.

  • Heating and Distillation: Once a stable vacuum is achieved, begin to gently heat the round-bottom flask with the heating mantle while stirring. The this compound will begin to boil at a reduced temperature.

  • Collection: Collect the distilled this compound in the receiving flask. The boiling point will depend on the pressure in the system.

  • Shutdown: Once the distillation is complete, turn off the heating and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

  • Storage: Transfer the dried this compound to a clean, dry storage bottle under an inert atmosphere.

Protocol 3: Water Content Determination by Karl Fischer Titration

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Karl Fischer reagent

  • Anhydrous methanol (B129727) or other suitable solvent

  • Gastight syringe

  • This compound sample

Procedure:

  • Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves filling the burette with Karl Fischer reagent and conditioning the titration cell with a solvent to remove any residual moisture.

  • Blank Titration: Perform a blank titration on the solvent to determine the background moisture level.

  • Sample Introduction: Using a dry, gastight syringe, accurately measure a known volume or weight of the this compound sample and inject it into the titration cell.

  • Titration: Start the titration. The Karl Fischer reagent will be added to the sample until all the water has reacted, which is indicated by an electrometric endpoint.

  • Calculation: The instrument's software will automatically calculate the water content of the sample in ppm or percentage based on the volume of Karl Fischer reagent consumed.

Mandatory Visualization

Drying_Workflow cluster_prep Preparation cluster_methods Drying Methods cluster_analysis Analysis & Storage PC_Initial This compound (High Water Content) Molecular_Sieves Method 1: Molecular Sieves PC_Initial->Molecular_Sieves Add Sieves Vacuum_Distillation Method 2: Vacuum Distillation PC_Initial->Vacuum_Distillation Distill Calcium_Hydride Method 3: Calcium Hydride PC_Initial->Calcium_Hydride Add CaH₂ KF_Titration Karl Fischer Titration (Water Content Analysis) Molecular_Sieves->KF_Titration Decant Vacuum_Distillation->KF_Titration Collect Distillate Calcium_Hydride->KF_Titration Decant/Filter Storage Store Dried PC (Inert Atmosphere) KF_Titration->Storage If water content is low

Caption: Workflow for drying this compound.

Troubleshooting_High_Water_Content Start High Water Content After Drying Check_Sieves Check Molecular Sieves Start->Check_Sieves Are sieves active? Check_Time Check Contact Time Start->Check_Time How long was the contact? Check_Amount Check Amount of Sieves Start->Check_Amount How much was used? Reactivate Reactivate or Replace Sieves Check_Sieves->Reactivate No Increase_Time Increase Contact Time (>24h) Check_Time->Increase_Time <24h Increase_Amount Increase Amount (10-20% by weight) Check_Amount->Increase_Amount <10%

Caption: Troubleshooting high water content after using molecular sieves.

References

"managing the viscosity of propylene carbonate in high-concentration solutions"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for managing the viscosity of propylene (B89431) carbonate (PC) in high-concentration solutions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing your formulations.

Frequently Asked Questions (FAQs)

Q1: What is the typical viscosity of pure propylene carbonate?

A1: The dynamic viscosity of pure this compound is approximately 2.5 mPa·s (or 2.5 cP) at 25 °C.[1] Its kinematic viscosity is about 2.8 mm²/s at 20 °C.[2]

Q2: How does temperature affect the viscosity of this compound solutions?

A2: The viscosity of this compound and its solutions is inversely proportional to temperature.[3][4] Increasing the temperature provides more thermal energy to the molecules, making them more mobile and thus reducing the overall viscosity.[3] Conversely, lowering the temperature will increase the viscosity. This thermal thinning behavior is a critical factor to consider during formulation and processing.[5]

Q3: My high-concentration solution is too viscous to handle. What are my options?

A3: You have several options to reduce the viscosity of a high-concentration this compound solution:

  • Increase the temperature: As mentioned, heating the solution will lower its viscosity. This is often the simplest method, provided your components are thermally stable.

  • Add a co-solvent: Introducing a low-viscosity co-solvent can significantly decrease the overall viscosity of the mixture.

  • Use a reactive diluent: In some systems, like polyurethane or polyurea formulations, this compound can act as a reactive diluent, reducing the viscosity of isocyanates or prepolymers.[6]

Q4: What are some suitable low-viscosity co-solvents to mix with this compound?

A4: Several organic solvents can be used to reduce the viscosity of this compound solutions. The choice of co-solvent will depend on the specific requirements of your application, such as polarity, boiling point, and compatibility with other components. Some common co-solvents include:

  • Dimethyl carbonate (DMC)[7]

  • 1,2-Dimethoxyethane (DME)[8][9]

  • Toluene[10]

  • Acetone[11]

  • N,N-dimethylformamide[11]

Binary mixtures of cyclic and linear carbonates, like this compound and dimethyl carbonate, are often employed to balance properties like viscosity and polarity.[7]

Q5: How does the addition of salts affect the viscosity of this compound solutions?

A5: The addition of salts, such as lithium perchlorate (B79767) (LiClO₄), generally leads to an increase in the viscosity of this compound solutions. This is attributed to greater ion-ion interactions and the solvation of ions, which can lead to the formation of ion pairs and restrict the mobility of the solvent molecules.[9]

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Unexpectedly High Viscosity 1. Lower than expected ambient temperature. 2. Inaccurate concentration of solute. 3. Hygroscopic water absorption by this compound.[12] 4. Unwanted chemical reaction or degradation.1. Measure and control the temperature of the solution. Gently heat if appropriate for your materials. 2. Verify the concentration of all components. 3. Store this compound in a dry place, away from moisture.[12] Consider using a desiccant. 4. Check for signs of degradation (color change, precipitation). This compound can degrade in the presence of strong acids or bases.[1]
Inconsistent Viscosity Between Batches 1. Variability in raw material purity. 2. Inconsistent temperature control. 3. Slight variations in component concentrations.1. Ensure consistent quality of this compound and other components. 2. Implement precise temperature control during solution preparation and measurement. 3. Use calibrated equipment for all measurements.
Solution Becomes Viscous Over Time 1. Slow chemical reaction or polymerization. 2. Evaporation of a low-viscosity co-solvent. 3. Absorption of atmospheric moisture.1. Investigate potential long-term chemical interactions between components. 2. Ensure the solution is stored in a well-sealed container. 3. Store in a desiccated environment.

Quantitative Data on Viscosity

Table 1: Viscosity of Pure this compound at Different Temperatures

Temperature (°C)Dynamic Viscosity (mPa·s)
202.76[2]
252.5[1]
43.31.6 (as cSt)[6]

Table 2: Effect of Co-Solvents on the Viscosity of this compound Mixtures (at 298.15 K / 25 °C unless otherwise noted)

Co-SolventMole Fraction of PCViscosity of Mixture (mPa·s)
Toluene0.8 (at 15°C)~1.8
Toluene0.6 (at 15°C)~1.3
Toluene0.4 (at 15°C)~0.9
Toluene0.2 (at 15°C)~0.7
1,2-Dimethoxyethane0.8~1.8
1,2-Dimethoxyethane0.6~1.3
1,2-Dimethoxyethane0.4~1.0
1,2-Dimethoxyethane0.2~0.8

Note: Viscosity values for mixtures are approximate and can vary based on the specific study and measurement conditions. The data for Toluene mixtures is extrapolated from graphical data in the cited source.[10] Data for 1,2-Dimethoxyethane is based on trends described in the literature.[8]

Experimental Protocols

Protocol 1: Measuring the Viscosity of a this compound Solution

This protocol outlines the general steps for measuring the dynamic viscosity of a this compound-based solution using a rotational viscometer.

Materials:

  • This compound solution

  • Rotational viscometer with appropriate spindle

  • Temperature-controlled water bath or chamber

  • Beakers or appropriate sample containers

  • Calibrated thermometer

Procedure:

  • Instrument Calibration: Ensure the viscometer is calibrated according to the manufacturer's instructions.

  • Sample Preparation: Prepare the this compound solution of the desired concentration. Ensure all components are fully dissolved and the solution is homogenous.

  • Temperature Control: Place the sample container with the solution in the temperature-controlled bath and allow it to equilibrate to the target temperature. Verify the temperature with a calibrated thermometer.

  • Viscosity Measurement: a. Select the appropriate spindle and rotational speed for the expected viscosity range. b. Immerse the spindle into the solution to the specified depth. c. Start the rotation and allow the reading to stabilize. d. Record the viscosity reading in mPa·s or cP.

  • Data Recording: Record the viscosity, temperature, spindle used, and rotational speed.

  • Cleaning: Thoroughly clean the spindle and sample container immediately after use.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_viscosity Viscosity Measurement cluster_analysis Analysis & Troubleshooting cluster_solutions Viscosity Reduction Strategies prep_sol Prepare High-Concentration This compound Solution temp_control Temperature Equilibration prep_sol->temp_control measure Measure Viscosity temp_control->measure analyze Analyze Viscosity Data measure->analyze troubleshoot Troubleshoot High Viscosity analyze->troubleshoot If Viscosity is High heat Increase Temperature troubleshoot->heat cosolvent Add Co-solvent troubleshoot->cosolvent viscosity_factors cluster_factors Influencing Factors viscosity Solution Viscosity temperature Temperature temperature->viscosity Inverse Relationship concentration Solute Concentration concentration->viscosity Direct Relationship cosolvent Co-solvent Addition cosolvent->viscosity Inverse Relationship pressure Pressure pressure->viscosity Direct Relationship

References

"reducing side reactions and byproduct formation with propylene carbonate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions and byproduct formation when using propylene (B89431) carbonate (PC).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available propylene carbonate and how can they affect my experiment?

A1: Commercially available this compound can contain several impurities that may interfere with sensitive reactions. The primary impurities include water, residual carbon dioxide, low molecular weight aldehydes, and byproducts from its synthesis, such as propylene glycol.[1][2] For instance, water can lead to the hydrolysis of PC, especially under acidic or basic conditions, forming propylene glycol and carbon dioxide.[3][4] In electrochemical applications like lithium-ion batteries, moisture content is critical and is often required to be below 30 ppm.[5] Aldehydes can participate in unwanted side reactions, affecting product purity and yield.

Q2: My reaction mixture is turning yellow/brown when using this compound as a solvent at elevated temperatures. What could be the cause?

A2: The yellowing or browning of a reaction mixture containing this compound at elevated temperatures can be indicative of decomposition. This compound can undergo thermal degradation, and this process can be accelerated by the presence of acids, bases, metal oxides, or salts.[4] The decomposition can lead to the formation of various byproducts, including oligomers and polymers, which are often colored.[6] It is advisable to operate at the lowest possible temperature required for your reaction and to ensure the PC and all reactants are free from acidic or basic impurities.

Q3: I am observing gas evolution from my reaction. Could this compound be the source?

A3: Yes, gas evolution can occur from reactions involving this compound. The most common gas produced is carbon dioxide (CO2). This can happen through several pathways:

  • Hydrolysis: In the presence of water and either an acid or a base, PC can hydrolyze to propylene glycol and CO2.[3][4]

  • Oxidative Decomposition: In electrochemical systems, PC can be oxidized, leading to the formation of CO2 and other radical cations.[7][8]

  • Thermal Decomposition: At high temperatures, particularly in the presence of certain catalysts or impurities, PC can decompose, liberating CO2.

Q4: Can this compound react with my amine-containing compound?

A4: Yes, this compound can react with primary and secondary amines to form carbamates.[3][4] This is a known reaction and should be considered when using PC as a solvent for reactions involving these functional groups, as it can lead to the formation of unintended byproducts and a decrease in the yield of the desired product.

Troubleshooting Guides

Issue 1: Unexpected Byproduct Formation in a Grignard Reaction
  • Symptom: Formation of a tertiary alcohol byproduct containing a propan-2-ol moiety.

  • Potential Cause: this compound can react with Grignard reagents.[9] The Grignard reagent can attack the electrophilic carbonyl carbon of the PC, leading to the formation of a tertiary alcohol after ring-opening and subsequent reaction.

  • Troubleshooting Steps:

    • Solvent Selection: If possible, consider an alternative polar aprotic solvent that is less reactive towards Grignard reagents, such as anhydrous THF or 2-MeTHF.

    • Temperature Control: Perform the reaction at a lower temperature to minimize the rate of the side reaction with PC.

    • Order of Addition: Add the Grignard reagent slowly to the solution of the other reactant to maintain a low instantaneous concentration of the Grignard reagent.

Issue 2: Poor Performance and Capacity Fade in a Lithium-Ion Battery with a Graphite (B72142) Anode
  • Symptom: Rapid capacity fade and exfoliation of the graphite anode.

  • Potential Cause: this compound can co-intercalate into the graphite layers along with lithium ions, leading to the exfoliation of the graphite structure and the continuous decomposition of the electrolyte.[6] This prevents the formation of a stable solid electrolyte interphase (SEI).

  • Troubleshooting Steps:

    • Electrolyte Formulation: In most commercial lithium-ion batteries with graphite anodes, ethylene (B1197577) carbonate (EC) is used instead of or in combination with PC. EC forms a more stable SEI on graphite.[5] Consider replacing or reducing the concentration of PC in your electrolyte formulation. Typically, PC content is kept below 5% in such systems.[10]

    • Additives: Investigate the use of electrolyte additives that can promote the formation of a stable SEI layer on the graphite anode, even in the presence of PC.

Issue 3: Inconsistent Results in a Suzuki-Miyaura Coupling Reaction
  • Symptom: Variable yields and the formation of 2-hydroxypropyl-containing side products, particularly with certain substrates like pyridazinones.[11][12]

  • Potential Cause: Under the basic conditions of the Suzuki-Miyaura reaction, this compound can be susceptible to nucleophilic attack, leading to ring-opening and subsequent reaction with the substrate or intermediates.

  • Troubleshooting Steps:

    • Base Selection: Experiment with milder bases that are still effective for the catalytic cycle but less likely to promote the degradation of PC.

    • Reaction Time and Temperature: Optimize the reaction time and temperature to favor the desired cross-coupling reaction over the side reaction with the solvent. Shorter reaction times and lower temperatures are generally preferable.

    • Solvent Screening: While PC is considered a green solvent, for problematic substrates, screening other polar aprotic solvents may be necessary to identify one that is more inert under the reaction conditions.

Data Presentation

Table 1: Common Impurities in this compound and their Potential Impact

ImpurityTypical Concentration RangePotential Impact on ExperimentsRecommended Action
Water< 0.02% (HPLC grade)[13] to > 100 ppmHydrolysis of PC, side reactions with water-sensitive reagents (e.g., Grignard reagents).[3][4]Use high-purity, anhydrous grade PC. Dry the solvent using molecular sieves (4 Å) if necessary.[5]
Propylene GlycolVariableCan act as a nucleophile in certain reactions. May affect product purity.Use a grade of PC with low propylene glycol content. Purification by vacuum distillation may be required for highly sensitive applications.[2]
AldehydesTrace amounts[1]Can undergo side reactions, leading to impurities.For sensitive applications, consider purification methods like treatment with sodium borohydride (B1222165) followed by distillation.

Table 2: Physical Properties of this compound

PropertyValueReference
Molar Mass102.089 g·mol−1[9]
Density1.205 g/cm³[9]
Melting Point-48.8 °C[9]
Boiling Point242 °C[9]
Flash Point132 °C[9]
Dipole Moment4.9 D[9]

Experimental Protocols

Protocol 1: Purification of this compound by Vacuum Distillation

This protocol is intended to reduce the content of water, propylene glycol, and other non-volatile impurities.

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus with a short-path distillation head, a condenser, and a receiving flask. Ensure all glassware is thoroughly dried.

  • Drying Agent (Optional): For very wet PC, pre-dry with 4 Å molecular sieves for 24 hours.[5]

  • Distillation:

    • Place the this compound in the distillation flask.

    • Apply vacuum and slowly heat the flask in a heating mantle.

    • Collect the fraction boiling at the appropriate temperature for the applied pressure (e.g., ~100-102 °C at 10 mmHg).

    • Discard the initial and final fractions, which may contain more volatile and less volatile impurities, respectively.

  • Storage: Store the purified this compound over activated molecular sieves in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).

Protocol 2: Analysis of this compound Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

This method can be used to identify and quantify volatile impurities.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer detector.

  • Column: A suitable capillary column for the separation of polar compounds (e.g., a wax column or a mid-polarity column).

  • Sample Preparation: Dilute a small amount of the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or acetone).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 230 °C) to elute all components.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 35) to a higher m/z (e.g., 300).

  • Data Analysis: Identify peaks by comparing their mass spectra to a library (e.g., NIST). Quantify impurities by using an internal standard and creating a calibration curve.

Visualizations

DecompositionPathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidative Decomposition cluster_reaction_amines Reaction with Amines PC This compound (PC) PG Propylene Glycol PC->PG + H2O PC_radical PC Radical Cation PC->PC_radical - e- Carbamate Carbamate PC->Carbamate + R2NH CO2_hydrolysis CO2 Acetone Acetone PC_radical->Acetone CO2_oxidation CO2 PC_radical->CO2_oxidation ExperimentalWorkflow cluster_analysis Problem Identification cluster_mitigation Mitigation Strategies start Start: Experiment with PC issue Unexpected Side Reaction or Byproduct? start->issue identify Identify Byproducts (e.g., GC-MS, NMR) issue->identify Yes end Successful Experiment issue->end No review Review Literature for Known PC Side Reactions identify->review purify Purify PC (e.g., Vacuum Distillation) review->purify conditions Modify Reaction Conditions (Temp, Time, Reagents) review->conditions solvent Consider Alternative Solvent review->solvent purify->start Re-run Experiment conditions->start Re-run Experiment solvent->start Re-run Experiment no_issue No yes_issue Yes

References

"methods for recycling and recovery of propylene carbonate from reaction mixtures"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the methods for recycling and recovering propylene (B89431) carbonate (PC) from various reaction mixtures. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to optimize your purification processes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in used propylene carbonate?

A1: Common contaminants in used this compound include water, propylene glycol (from hydrolysis), residual catalysts, unreacted starting materials (like propylene oxide), and byproducts from the primary reaction, such as polymeric materials or photoresist solids in stripping applications.[1][2]

Q2: How can I remove water from my this compound?

A2: To remove water from this compound, you can use molecular sieves (such as 3A or 4A), activated alumina, or dried calcium oxide prior to a final purification step like vacuum distillation.[1][3] Percolation through a column packed with Linde 5A molecular sieves has been shown to reduce water content to less than 2 ppm.[1]

Q3: What is the significance of propylene glycol as an impurity?

A3: Propylene glycol is a common impurity resulting from the hydrolysis of this compound in the presence of water.[2] Its presence can affect the purity of the recycled this compound and may interfere with subsequent reactions or applications. It is crucial to minimize water content to prevent this hydrolysis.[2]

Q4: Can I recycle this compound used as a photoresist stripper?

A4: Yes, this compound from photoresist stripping can be recycled. A common method involves a multi-stage process that includes an initial separation of water and volatiles, followed by evaporation (e.g., using a wiped-film evaporator) to separate the this compound from high-boiling materials and polymeric solids.[2][4]

Q5: Is it possible to recover this compound from a mixture with polyols?

A5: Yes, this compound can be selectively separated from mixtures containing polyether carbonate polyols by leveraging its high solubility in water.[5] By adding water to the mixture, the this compound dissolves into the aqueous phase, which can then be separated from the polyol layer.[5]

Troubleshooting Guides

Distillation Issues

Q: My this compound is decomposing or polymerizing during distillation. What can I do to prevent this?

A: High temperatures can cause this compound to decompose or polymerize.[6] To mitigate this, it is highly recommended to perform the distillation under vacuum.[1][6] Vacuum distillation lowers the boiling point of this compound, allowing for effective purification at a lower temperature. For instance, a pressure below 35 torr is suggested to minimize thermal degradation.[2]

Q: The separation of this compound from propylene glycol via distillation is inefficient. How can I improve this?

A: The boiling points of this compound (242 °C) and propylene glycol (188 °C) are relatively close, which can make simple distillation challenging.[6] To enhance separation, use a fractional distillation column with a suitable packing material to increase the number of theoretical plates. Operating under vacuum will also improve the separation efficiency.[2][6]

Water Contamination & Hydrolysis

Q: I suspect my this compound is hydrolyzing. How can I confirm this and prevent it?

A: Hydrolysis of this compound produces propylene glycol and carbon dioxide.[2] You can confirm the presence of propylene glycol using analytical techniques like gas chromatography (GC).[7] To prevent hydrolysis, it is critical to remove water from the reaction mixture before any high-temperature steps like distillation.[2] Use drying agents like molecular sieves for initial water removal.[1]

Q: The molecular sieves I'm using to dry my this compound seem to be ineffective after a few uses. What should I do?

A: Molecular sieves can become saturated with water and other adsorbed impurities, reducing their effectiveness. They can be regenerated for reuse. The regeneration process typically involves heating the molecular sieves in an oven to drive off the adsorbed water. For example, Type 3A molecular sieves can be regenerated by heating at 400°F (about 204°C). It is important to perform this in a well-ventilated area and allow the sieves to cool before handling.

Catalyst Removal

Q: I'm having difficulty removing a homogeneous catalyst from my this compound. What methods can I use?

A: Removing homogeneous catalysts can be challenging. One approach is to convert the catalyst into a heterogeneous form that can be filtered off. Another method is to use solvent extraction. For certain catalysts, such as tetraalkylphosphonium bromide, it can be advantageous to remove it along with a byproduct like 1,2-propanediol, in which it is soluble, and then recycle both. In some cases, a simple filtration can be effective if the catalyst is insoluble in the final product mixture.[8]

Data Presentation

Table 1: Comparison of this compound Recovery Methods

MethodTypical ApplicationPurity AchievedKey AdvantagesKey Disadvantages
Vacuum Distillation General purification, removal of high and low boiling impurities.>99%High purity product, effective for a wide range of impurities.Can cause thermal degradation if not properly controlled.
Water Extraction Separation from water-insoluble components like polyols.[5]Dependent on subsequent purification steps.Energy-efficient, avoids high temperatures.[5]Requires subsequent removal of water from the this compound.
Adsorption (Molecular Sieves) Removal of water.[1][3]Can reduce water to <2 ppm.[1]Highly effective for water removal, can be regenerated.Limited to specific impurities, sieve capacity is finite.
Filtration (with Ion Exchange Resins) Catalyst removal.[8]>99.3%Simple, cost-effective, catalyst can be reused.[8]Only applicable for heterogeneous or insolubilized catalysts.

Experimental Protocols

Protocol 1: Purification of this compound by Vacuum Distillation

This protocol is suitable for general purification of this compound to remove volatile impurities and high-boiling residues.

Materials:

  • Crude this compound

  • Stir bar

  • Vacuum distillation apparatus (round-bottom flask, Claisen adapter, condenser, receiving flask)

  • Heating mantle

  • Vacuum source (e.g., vacuum pump)

  • Vacuum trap

  • Manometer

Procedure:

  • Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all ground glass joints are properly greased to maintain a good seal. Place a stir bar in the round-bottom flask.

  • Charge the Flask: Add the crude this compound to the round-bottom flask, filling it to no more than two-thirds of its volume.

  • Connect to Vacuum: Connect the vacuum adapter to a vacuum trap, which is then connected to the vacuum source.

  • Reduce Pressure: Turn on the vacuum and allow the pressure inside the apparatus to stabilize. A pressure below 35 torr is recommended.[2]

  • Begin Heating: Once a stable vacuum is achieved, begin heating the flask gently with the heating mantle. Start the magnetic stirrer.

  • Collect Fractions: Collect the distilled this compound in the receiving flask. Monitor the temperature at the distillation head and the pressure. The boiling point will be significantly lower than the atmospheric boiling point of 242 °C.

  • Stop the Distillation: Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature. Slowly and carefully vent the system to atmospheric pressure before turning off the vacuum source.

Protocol 2: Recovery of this compound from a Polyol Mixture by Water Extraction

This protocol is designed for separating this compound from a reaction mixture containing water-insoluble polyether carbonate polyols.[5]

Materials:

  • Reaction mixture containing this compound and polyether carbonate polyol

  • Distilled water

  • Separatory funnel or centrifugation equipment

  • Stirring apparatus

Procedure:

  • Mixing: In a suitable vessel, add distilled water to the reaction mixture. A volume ratio of water to the reaction mixture between 1:1 and 10:1 is recommended.[5]

  • Agitation: Vigorously stir the mixture to ensure the this compound dissolves completely in the water phase.

  • Phase Separation: Allow the mixture to stand, or use a centrifuge to accelerate the separation of the aqueous layer (containing this compound) and the organic polyol layer.[5]

  • Separation: Carefully separate the two layers. The aqueous layer containing the this compound can be further processed (e.g., by distillation) to recover the pure this compound.

  • Drying (Optional): The separated polyol layer can be dried to remove any residual water.

Visualizations

experimental_workflow This compound Recovery Workflow start Start: Crude this compound Mixture check_water Water Present? start->check_water dry Dry with Molecular Sieves check_water->dry Yes check_polyol Polyol Mixture? check_water->check_polyol No dry->check_polyol check_solids Polymeric Solids Present? evaporate Wiped-Film Evaporation check_solids->evaporate Yes distill Vacuum Distillation check_solids->distill No evaporate->distill end_pure Pure this compound distill->end_pure check_polyol->check_solids No extract Water Extraction check_polyol->extract Yes end_intermediate Aqueous PC Solution extract->end_intermediate end_intermediate->distill Purify Further

Caption: Decision workflow for selecting a this compound recovery method.

troubleshooting_distillation Troubleshooting this compound Distillation issue {Problem|Decomposition/Polymerization} cause1 Cause High Temperature issue->cause1 cause2 Cause Presence of Catalysts issue->cause2 solution1 Solution Use Vacuum Distillation cause1->solution1 solution2 Solution Remove Catalyst Before Distillation cause2->solution2

Caption: Troubleshooting guide for distillation issues.

References

"improving the electrochemical stability window of propylene carbonate"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Propylene (B89431) Carbonate Electrolytes

Welcome to the technical support center for researchers and scientists working with propylene carbonate (PC)-based electrolytes. This resource provides answers to frequently asked questions and troubleshooting guidance for common issues encountered during experiments aimed at improving the electrochemical stability window (ESW) of PC.

Frequently Asked Questions (FAQs)

Q1: What is the typical electrochemical stability window (ESW) of this compound?

This compound (PC) is known for its high oxidative stability, making it a suitable solvent for high-voltage cathode applications.[1] However, its reductive stability is a significant challenge, particularly with graphite (B72142) anodes. The overall ESW is often limited by its reduction. For instance, in a PC-dimethyl carbonate (DMC) mixture with a Bu4NBF4 supporting electrolyte, the window can range from approximately -3.0 V to +2.5 V vs. Ag/AgNO3.[2] The practical ESW is not a fixed thermodynamic value but depends on factors like the electrode material, salt concentration, purity, and the cutoff current density used for measurement.[3]

Q2: Why is this compound generally incompatible with graphite anodes?

The incompatibility between PC-based electrolytes and graphite anodes is a classic problem in lithium-ion batteries.[1] The issue arises because PC molecules co-intercalate into the graphite layers along with lithium ions.[1][4] Once inside the graphite structure, these solvated ions decompose, producing gases like propene.[4][5] This gas generation leads to the mechanical exfoliation and destruction of the graphite structure, resulting in rapid capacity fade and low coulombic efficiency.[5][6] This process is in contrast to ethylene (B1197577) carbonate (EC), which forms a stable solid electrolyte interphase (SEI) on the graphite surface that prevents solvent co-intercalation.[1][4]

Q3: What are the primary strategies to widen the ESW of PC-based electrolytes?

Several strategies can be employed to overcome the limitations of PC and widen its effective electrochemical stability window:

  • SEI-Forming Additives: Introducing small amounts of additives like vinylene carbonate (VC) or ethylene sulfite (B76179) (ES) can facilitate the formation of a stable SEI layer on the anode.[1][7] This protective film physically blocks PC molecules from co-intercalating into the graphite, thus preventing its exfoliation.[7]

  • Co-solvents: Blending PC with linear carbonates such as dimethyl carbonate (DMC) or diethyl carbonate (DEC), or with bulky cyclic carbonates, can improve compatibility with graphite.[4][6] These co-solvents can alter the solvation shell of the lithium ions, reducing the presence of PC in the ion's immediate vicinity and thus lowering the chance of co-intercalation.[4][5]

  • High-Concentration Electrolytes: Increasing the concentration of the lithium salt (e.g., to above 3 M) fundamentally changes the electrolyte structure.[8][9] In these "super-concentrated" electrolytes, there are fewer "free" PC molecules available to decompose, as most are coordinated with lithium ions. This leads to the formation of an anion-derived SEI, which is stable on the graphite surface.[8][9]

  • Water-in-Salt Electrolytes: A related concept involves adding PC to highly concentrated aqueous electrolytes. This can expand the traditionally narrow ESW of water-based systems.

Troubleshooting Guide

Problem 1: My graphite anode is exfoliating during the first cycle, leading to a massive capacity drop.

  • Possible Cause: This is the classic symptom of PC-solvated lithium-ion co-intercalation and subsequent decomposition within the graphite layers.[4][5] The resulting gas evolution destroys the anode's structure.

  • Solutions:

    • Introduce SEI-Forming Additives: Add 2% by weight of vinylene carbonate (VC) or ethylene sulfite (ES) to your electrolyte.[7] These additives will preferentially reduce on the graphite surface to form a stable SEI, preventing PC from entering the graphite structure.

    • Modify the Solvent System: Replace a portion of the PC with a co-solvent. Using a mixture of PC and diethyl carbonate (DEC) can improve the tolerance of the graphite anode.[6] Alternatively, using bulky cyclic carbonates as co-solvents can sterically hinder the co-intercalation process.[4]

    • Increase Salt Concentration: If your experimental parameters allow, increasing the salt concentration significantly can alter the Li+ solvation structure and promote the formation of a stable, anion-based SEI.[8][9]

problem Problem: Graphite Anode Exfoliation cause Cause: PC Co-intercalation & Decomposition problem->cause solutions_hub Solutions cause->solutions_hub Address by: sol1 1. Add SEI-Forming Additives (e.g., VC, ES) solutions_hub->sol1 sol2 2. Use Co-solvents (e.g., DEC, Bulky Carbonates) solutions_hub->sol2 sol3 3. Increase Salt Concentration (>3M) solutions_hub->sol3 cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis prep1 Prepare PC-based Electrolyte prep2 Assemble 3-Electrode Cell in Glovebox prep1->prep2 measure1 Connect to Potentiostat prep2->measure1 measure2 Rest at OCV (>1 hour) measure1->measure2 measure3 Run Cyclic Voltammetry Scan measure2->measure3 analysis1 Plot Current Density vs. Potential measure3->analysis1 analysis2 Define Cutoff Current Density analysis1->analysis2 analysis3 Determine Anodic & Cathodic Limits analysis2->analysis3

References

"troubleshooting phase separation in propylene carbonate co-solvent systems"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with propylene (B89431) carbonate (PC) in co-solvent systems. Phase separation can be a significant hurdle in formulation development, and this resource aims to provide clear, actionable solutions to common challenges.

Frequently Asked Questions (FAQs)

Q1: What is phase separation and why does it occur in my propylene carbonate co-solvent system?

A1: Phase separation is the demixing of a liquid mixture into two or more distinct liquid phases. In a this compound co-solvent system containing an active pharmaceutical ingredient (API), this typically occurs when the combined solvents can no longer maintain a single, homogenous phase. The primary driver for this is a lack of miscibility between the components, which can be influenced by several factors including:

  • Solvent-Solvent and Solvent-Solute Interactions: The intermolecular forces between this compound, the co-solvent, and the dissolved API are not favorable for mixing. The principle of "like dissolves like" is fundamental; significant differences in polarity and hydrogen bonding capacity can lead to phase separation.

  • Concentration Thresholds: As the concentration of the API or one of the solvent components increases, it can exceed its solubility limit within the mixture, forcing the system to separate.

  • Temperature Changes: Solubility is often temperature-dependent. A decrease in temperature can reduce the solubility of the API or the miscibility of the solvents, leading to phase separation. Conversely, some systems may exhibit phase separation upon heating.[1]

  • pH Effects: For ionizable APIs, changes in the pH of the formulation can alter the charge state of the molecule, significantly impacting its solubility and potentially causing it to precipitate or the system to phase separate.

  • Presence of Salts or Excipients: The addition of other components can alter the overall properties of the solvent system, affecting the solubility of the API and the miscibility of the solvents.

Q2: How can I predict if my chosen co-solvent is miscible with this compound?

A2: A good starting point for predicting miscibility is to compare the Hansen Solubility Parameters (HSP) of this compound and your potential co-solvent.[2][3] HSP theory separates the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). Solvents with similar HSP values are more likely to be miscible.

The "HSP distance" (Ra) between two solvents can be calculated using the following formula:

Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]

A smaller Ra value indicates a higher likelihood of miscibility. A blend of two poorly miscible solvents can sometimes create a better solvent for a particular solute than either solvent alone.[4]

Q3: My API is precipitating out of the this compound co-solvent system. What should I do?

A3: API precipitation is a common issue and can often be addressed by systematically evaluating the formulation and process parameters. Consider the following troubleshooting steps:

  • Verify Solubility Limits: Determine the saturation solubility of your API in the specific this compound/co-solvent blend you are using. It is possible you are exceeding this limit.

  • Adjust Solvent Ratio: The ratio of this compound to the co-solvent can significantly impact API solubility. Systematically vary the ratio to identify a composition that provides optimal solubility.

  • Consider a Different Co-solvent: If adjusting the ratio is ineffective, your chosen co-solvent may not be suitable. Refer to Hansen Solubility Parameters to select a co-solvent with a higher affinity for your API.

  • Control Temperature: Ensure that the temperature during formulation and storage is maintained within a range where the API remains soluble. Rapid cooling can induce precipitation.[1]

  • Evaluate pH (for ionizable APIs): If your API is ionizable, ensure the pH of the formulation is in a range that favors the more soluble form of the molecule.

  • Order of Addition: The order in which you add the components can be critical. It is often best to dissolve the API in the solvent in which it is most soluble before adding the other components.

Troubleshooting Guide for Phase Separation

This guide provides a systematic approach to diagnosing and resolving phase separation in your this compound co-solvent system.

Problem: The formulation appears cloudy or has separated into distinct layers.

Step 1: Initial Assessment and Identification of the Cause

  • Visual Inspection: Observe the nature of the phase separation. Is it cloudiness (incipient phase separation) or a complete separation into layers?

  • Review Formulation Components: List all components and their concentrations. Are there any known immiscibilities?

  • Review Process Parameters: Note the temperature, mixing speed, and order of addition used during formulation.[1]

Step 2: Systematic Troubleshooting Workflow

The following flowchart outlines a logical progression for troubleshooting phase separation.

G start Phase Separation Observed check_temp Is temperature a factor? (e.g., precipitation on cooling) start->check_temp adjust_temp Optimize temperature control during processing and storage check_temp->adjust_temp Yes check_conc Are component concentrations too high? check_temp->check_conc No resolved Problem Resolved adjust_temp->resolved adjust_conc Reduce concentration of API or co-solvent check_conc->adjust_conc Yes check_solvent Is the co-solvent choice optimal? check_conc->check_solvent No adjust_conc->resolved change_solvent Select a new co-solvent with closer HSP values check_solvent->change_solvent Yes check_ratio Is the solvent ratio optimized? check_solvent->check_ratio No change_solvent->resolved adjust_ratio Systematically vary the PC:co-solvent ratio check_ratio->adjust_ratio Yes add_surfactant Consider adding a surfactant or stabilizer check_ratio->add_surfactant No adjust_ratio->resolved add_surfactant->resolved G cluster_0 Preparation cluster_1 Titration cluster_2 Data Analysis cluster_3 Finalization prep_binary Prepare binary mixtures of PC and co-solvent weigh_mixture Accurately weigh the mixture prep_binary->weigh_mixture titrate Titrate with the third component (e.g., water or API solution) weigh_mixture->titrate stir Maintain constant stirring titrate->stir observe Observe for turbidity (cloud point) stir->observe record_volume Record the volume of titrant added observe->record_volume calculate Calculate the composition (wt%) of each component record_volume->calculate plot Plot the composition on a ternary diagram calculate->plot repeat_exp Repeat for all binary mixtures plot->repeat_exp draw_curve Connect the points to form the binodal curve repeat_exp->draw_curve

References

"optimization of purification techniques for high-purity propylene carbonate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of purification techniques for high-purity propylene (B89431) carbonate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the purification of propylene carbonate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial-grade this compound?

A1: Commercial this compound is typically synthesized from the reaction of propylene oxide with carbon dioxide.[1] Common impurities stemming from the manufacturing process and subsequent storage can include:

  • Water: this compound is hygroscopic and will absorb moisture from the atmosphere.

  • Propylene glycol: An unreacted starting material or a hydrolysis product.

  • Propylene oxide: Unreacted starting material.[1]

  • Carbon dioxide: Residual reactant.[1]

  • Other glycols: Such as 1,3-propanediol (B51772) and ethylene (B1197577) carbonate.[1]

  • Allyl alcohol [1]

  • Low molecular weight aldehydes

  • Catalyst residues

Q2: What level of purity can I expect to achieve with standard purification techniques?

A2: The achievable purity depends on the chosen method and the starting material's quality. With a combination of techniques like treatment with molecular sieves followed by vacuum distillation, it is possible to achieve very high purity. For instance, water content can be reduced to less than 2 parts per million (ppm).[1]

Q3: How should I store high-purity this compound to maintain its quality?

A3: High-purity this compound should be stored in a tightly sealed container to prevent moisture absorption from the atmosphere. It is sensitive to moisture.[2] For long-term storage, it is recommended to store it over activated molecular sieves under an inert gas atmosphere, such as nitrogen or argon.[1] Store in a cool, dry, and well-ventilated place.[2]

Q4: What analytical techniques are recommended for assessing the purity of this compound?

A4: Several analytical techniques can be used to determine the purity of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile and semi-volatile organic impurities.[3]

  • Karl Fischer Titration: This is the standard method for accurately determining water content.

  • High-Performance Liquid Chromatography (HPLC): Can be used for the determination of this compound in formulations.

  • Titration: A titration method using barium hydroxide (B78521) can be used to determine the assay of this compound.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Vacuum Distillation
Problem Possible Cause(s) Troubleshooting Steps
Difficulty achieving or maintaining a high vacuum Leaks in the glassware joints or tubing connections.Inspect all joints for proper sealing. Ensure all glassware is free of cracks or stars. Use high-vacuum grease on all ground-glass joints. Check that all tubing is thick-walled vacuum tubing and is securely attached.[5]
Inefficient vacuum pump.Check the oil level and quality in the vacuum pump. Change the oil if it is cloudy or discolored. Ensure the pump is properly maintained.
Outgassing of the system or solvent.Before heating, apply the vacuum to the setup at room temperature to remove dissolved gases and low-boiling impurities.[6]
Bumping or violent boiling of the liquid Lack of a boiling aid.Always use a magnetic stir bar for smooth boiling under vacuum. Boiling stones are not effective under vacuum as the trapped air is removed.[7]
Heating too rapidly.Apply heat gradually to the distillation flask.[7]
Poor separation of this compound from impurities Inefficient distillation column.For fractional distillation, ensure the column is adequately packed and insulated. A longer column or more efficient packing material may be needed.
Fluctuations in pressure or temperature.Use a vacuum regulator to maintain a stable pressure.[8] Ensure consistent heating with a well-controlled heating mantle.
Product discoloration (yellowing) Thermal decomposition of this compound.This compound can decompose at high temperatures.[9] Distilling at a lower pressure will reduce the boiling point and minimize decomposition.
Presence of impurities that polymerize upon heating.Pre-purify the this compound using adsorbents like activated carbon to remove polymerizable impurities before distillation.
Purification with Molecular Sieves
Problem Possible Cause(s) Troubleshooting Steps
Ineffective drying (high residual water content) Molecular sieves are saturated or not properly activated.Activate the molecular sieves by heating them in a furnace. For example, Linde 5A sieves can be dried at 350°C for 14 hours under a stream of argon.[1] Laboratory-scale activation can be done in a muffle furnace at 350°C for 8 hours.[10]
Incorrect type of molecular sieve.Use 3Å or 4Å molecular sieves for drying this compound. 3Å is often preferred as it excludes most organic molecules, including this compound, while adsorbing water.
Insufficient contact time or amount of sieves.Ensure the this compound is in contact with the molecular sieves for an adequate duration with gentle agitation. Use a sufficient quantity of sieves relative to the volume of the solvent.
Channeling in the molecular sieve bed (for column percolation) Improper packing of the column.Pack the column uniformly to avoid voids and channels that would allow the liquid to bypass the adsorbent.[11]
Flow rate is too high or too low.Optimize the flow rate to ensure adequate contact time without causing channeling. Very low flow rates can also lead to channeling.[12]
Increased pressure drop across the column Clogging of the bed with particulate matter.Filter the this compound before passing it through the molecular sieve column to remove any suspended particles.[11]
Degradation of the molecular sieve beads.Rapid changes in pressure or temperature can cause the molecular sieve beads to break down. Handle and regenerate the sieves according to the manufacturer's recommendations.

Experimental Protocols

Protocol 1: Purification of this compound using Molecular Sieves and Vacuum Distillation

This protocol describes a two-step process for obtaining high-purity this compound.

Materials:

  • Commercial-grade this compound

  • 3Å or 4Å molecular sieves

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Vacuum distillation apparatus (including a Claisen adapter, condenser, vacuum adapter, and receiving flasks)

  • Heating mantle

  • Vacuum pump

  • Inert gas (Nitrogen or Argon)

  • High-vacuum grease

Procedure:

Step 1: Drying with Molecular Sieves

  • Activate the 3Å or 4Å molecular sieves by heating them in a furnace at 350°C for at least 8 hours under a stream of inert gas or under vacuum.[1][10]

  • Allow the sieves to cool to room temperature in a desiccator under an inert atmosphere.

  • Add the activated molecular sieves (approximately 5-10% w/v) to the commercial-grade this compound in a dry round-bottom flask.

  • Seal the flask and stir the mixture at room temperature for at least 24 hours.

Step 2: Vacuum Distillation

  • Assemble the vacuum distillation apparatus. Ensure all glassware is clean and dry. Lightly grease all ground-glass joints.

  • Decant the dried this compound from the molecular sieves into the distillation flask. Add a magnetic stir bar.

  • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Begin stirring and slowly evacuate the system. Initial bubbling will occur as dissolved gases are removed.[7]

  • Once a stable vacuum is achieved, begin heating the distillation flask gently with a heating mantle.

  • Discard the initial fraction (forerun), which may contain low-boiling impurities.

  • Collect the main fraction of purified this compound in a clean, dry receiving flask. The boiling point will depend on the pressure.

  • Stop the distillation before the flask is completely dry to prevent the formation of peroxides and potential decomposition of residues.

  • Allow the apparatus to cool to room temperature before slowly releasing the vacuum.

  • Store the purified this compound under an inert atmosphere over a small amount of freshly activated molecular sieves.

Protocol 2: Purity Analysis by GC-MS

This protocol provides a general guideline for the analysis of impurities in this compound using GC-MS.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for polar compounds (e.g., a wax-type column)

  • Helium carrier gas

Procedure:

  • Prepare a dilute solution of the purified this compound in a high-purity solvent (e.g., dichloromethane (B109758) or acetone).

  • Set up the GC-MS method with appropriate parameters for the inlet temperature, oven temperature program, carrier gas flow rate, and mass spectrometer settings. A typical oven program might start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to elute all components.

  • Inject a small volume (e.g., 1 µL) of the sample into the GC.

  • Acquire the data and analyze the resulting chromatogram and mass spectra to identify and quantify any impurities by comparing them to a spectral library and, if available, certified reference standards.

Data Presentation

Table 1: Comparison of this compound Purification Techniques

Purification MethodKey AdvantagesKey DisadvantagesTypical Purity Achieved
Vacuum Distillation Effective for removing non-volatile impurities and separating components with different boiling points.Can cause thermal decomposition if not performed at a sufficiently low pressure. Requires specialized equipment.High purity, dependent on the efficiency of the distillation column.
Treatment with Molecular Sieves Highly effective for water removal. Simple to implement.Does not remove other organic impurities. Sieves require activation and can become saturated.Water content < 10 ppm is readily achievable.[13]
Treatment with Activated Alumina/CaO Effective for drying.[1]May not be as efficient as molecular sieves for achieving very low water content.Good for bulk drying before a final purification step.
Percolation through Activated Carbon Removes organic impurities and color.Does not remove water effectively.Improves purity by removing non-polar impurities and colored bodies.

Table 2: Physical Properties of High-Purity this compound

PropertyValue
Boiling Point (at 760 mmHg) 242 °C
Melting Point -48.8 °C
Density (at 20°C) 1.205 g/cm³
Refractive Index (nD at 20°C) 1.418-1.422

Visualizations

PurificationWorkflow This compound Purification Workflow start Commercial this compound drying Drying with Activated Molecular Sieves (3Å or 4Å) start->drying Removes Water filtration Decantation or Filtration drying->filtration distillation Vacuum Distillation filtration->distillation Removes Non-volatile and other Organic Impurities waste Waste Disposal filtration->waste Spent Sieves analysis Purity Analysis (GC-MS, Karl Fischer) distillation->analysis Quality Control distillation->waste Distillation Residue analysis->distillation If Further Purification is Needed storage Store under Inert Gas over Molecular Sieves analysis->storage If Purity is Met

Caption: A typical workflow for the purification of this compound.

TroubleshootingLogic Troubleshooting Logic for Vacuum Distillation start Problem with Vacuum Distillation check_vacuum Check Vacuum Level start->check_vacuum check_boiling Check Boiling Behavior start->check_boiling check_purity Check Product Purity start->check_purity leak_test Perform Leak Test (Check Joints and Tubing) check_vacuum->leak_test Low Vacuum pump_maintenance Check Vacuum Pump (Oil, Performance) check_vacuum->pump_maintenance Low Vacuum smooth_boiling Ensure Proper Stirring (Use Magnetic Stir Bar) check_boiling->smooth_boiling Bumping heat_control Adjust Heating Rate (Heat Gradually) check_boiling->heat_control Bumping column_efficiency Evaluate Column (Packing, Insulation) check_purity->column_efficiency Poor Separation pressure_stability Stabilize Pressure (Use a Regulator) check_purity->pressure_stability Poor Separation

References

Navigating Chemical Compatibility: A Technical Guide to Propylene Carbonate with Strong Acids and Bases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propylene (B89431) carbonate (PC) is a versatile, polar aprotic solvent widely utilized in various scientific applications for its excellent solvating properties and low toxicity. However, its reactivity with strong acids and bases presents a significant challenge, potentially compromising experimental integrity and safety. This technical support center provides detailed troubleshooting guides and frequently asked questions to address these compatibility issues effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during experiments involving propylene carbonate and strong acids or bases.

Issue 1: Unexpected Exotherm or Pressure Buildup in the Reaction Vessel

Question: I mixed this compound with a strong base (e.g., NaOH), and the sealed reaction vessel showed a significant increase in temperature and pressure. What is happening, and how can I mitigate this?

Answer:

The observed exotherm and pressure buildup are classic signs of this compound hydrolysis, an exothermic reaction that produces propylene glycol and carbon dioxide gas.[1] This reaction is significantly accelerated in the presence of strong bases.

Root Cause Analysis:

  • Base-Catalyzed Hydrolysis: Strong bases, such as sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH), act as catalysts, rapidly breaking down the cyclic carbonate structure of PC.

  • CO₂ Evolution: The hydrolysis reaction releases carbon dioxide, which, in a sealed vessel, will cause a potentially hazardous pressure increase.

Recommended Actions:

  • Immediate Safety Precautions: If you observe a rapid increase in temperature or pressure, safely vent the reaction vessel in a well-ventilated fume hood.

  • Reaction Quenching: If feasible and safe, neutralize the strong base with a weak acid to slow down the reaction.

  • Future Experimental Design:

    • Avoid Sealed Systems: When working with PC and strong bases, use an open or vented system to prevent pressure accumulation.

    • Temperature Control: Conduct the reaction at a lower temperature to reduce the rate of hydrolysis.

    • Controlled Addition: Add the strong base to the this compound solution slowly and in a controlled manner to manage the exothermic reaction.

Issue 2: Appearance of a Yellow Discoloration in the Solution

Question: My this compound solution turned yellow after the addition of a strong base. What is the cause of this color change, and does it indicate significant degradation?

Answer:

The yellowing of this compound in the presence of a strong base is often indicative of the formation of degradation byproducts. While the primary hydrolysis products (propylene glycol and CO₂) are colorless, side reactions can lead to colored impurities.

Potential Causes:

  • Aldol (B89426) Condensation of Impurities: this compound may contain small amounts of aldehyde or ketone impurities. In a basic environment, these can undergo aldol condensation reactions to form larger, conjugated molecules that absorb light in the visible spectrum, appearing yellow.

  • Degradation of Additives: If your formulation contains other components, such as stabilizers or active pharmaceutical ingredients, they may be degrading under the basic conditions to produce colored compounds.

  • Formation of Polymeric Byproducts: In some cases, prolonged exposure to strong bases can lead to the formation of small amounts of polymeric material from PC or its degradation products.[2]

Troubleshooting and Prevention:

  • Use High-Purity this compound: Ensure the PC you are using is of high purity and free from aldehyde or ketone impurities.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can sometimes contribute to color formation.

  • Lower Temperatures: As with managing exotherms, lower reaction temperatures can help minimize the rates of side reactions that lead to color formation.

  • Spectroscopic Analysis: To identify the source of the color, consider analyzing the solution using UV-Vis spectroscopy to characterize the absorption profile of the colored species.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the chemical compatibility of this compound.

1. How do strong acids affect the stability of this compound?

Strong acids, such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), also catalyze the hydrolysis of this compound, although generally at a slower rate than strong bases.[1] The mechanism involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more susceptible to nucleophilic attack by water. The primary degradation products are propylene glycol and carbon dioxide.

2. What are the primary degradation products of this compound hydrolysis?

The main products of both acid- and base-catalyzed hydrolysis of this compound are 1,2-propanediol (propylene glycol) and carbon dioxide.[1]

3. Is there a difference in reactivity between different strong bases (e.g., NaOH vs. KOH)?

While both sodium hydroxide and potassium hydroxide are strong bases and will catalyze the hydrolysis of this compound, their reactivity can differ slightly due to factors like ion pairing and solubility in the reaction medium. However, for most practical purposes in a laboratory setting, both should be considered highly reactive with PC.

4. Can I use a weaker base to avoid degradation?

Yes, using a weaker base, such as sodium bicarbonate or an organic amine, will significantly reduce the rate of this compound hydrolysis. The choice of base will depend on the specific requirements of your reaction.

5. How can I quantitatively assess the stability of my this compound-containing formulation?

To quantify the degradation of this compound, you can monitor the disappearance of PC and the appearance of propylene glycol over time using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Quantitative Data on this compound Degradation

While specific kinetic data for the hydrolysis of this compound monomer with various strong acids and bases is not extensively available in the literature, studies on the degradation of poly(this compound) (PPC) can provide valuable insights. It is important to note that the reaction rates for the monomer may differ.

ParameterAcid-Catalyzed Hydrolysis (PPC)Base-Catalyzed Hydrolysis (PPC)
Conditions pH 1.0pH 13.0
Observation Slower degradation compared to base-catalyzed conditions.Rapid degradation.
Products Propylene glycol, CO₂Propylene glycol, CO₂
Influencing Factors Acid concentration, temperature.Base concentration, temperature.

Note: This table is a qualitative summary based on available literature for poly(this compound) and is intended for illustrative purposes. Actual degradation rates for this compound monomer will vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: General Screening for this compound Stability

This protocol provides a basic framework for assessing the stability of a this compound-containing solution in the presence of a strong acid or base.

Materials:

  • This compound solution of interest

  • Strong acid (e.g., 1M HCl) or strong base (e.g., 1M NaOH)

  • pH meter or pH indicator strips

  • Vented reaction vessel (e.g., a flask with a loose-fitting stopper or a reflux condenser)

  • Stir plate and stir bar

  • Constant temperature bath

Procedure:

  • Place a known volume of the this compound solution into the reaction vessel.

  • Place the vessel in a constant temperature bath set to the desired experimental temperature.

  • Begin stirring the solution.

  • Slowly add a known amount of the strong acid or base to the solution.

  • At regular time intervals, take a small aliquot of the reaction mixture for analysis.

  • Monitor the solution for any visual changes (e.g., color change, gas evolution, precipitation).

  • Analyze the aliquots using a suitable analytical method (e.g., GC-MS, HPLC) to quantify the concentration of this compound and any degradation products.

Protocol 2: Quantitative Analysis of this compound Degradation by GC-MS

This protocol outlines a general procedure for the quantitative analysis of this compound and its primary degradation product, propylene glycol, using Gas Chromatography-Mass Spectrometry.

Instrumentation and Conditions (Example):

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Inlet Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp to 150°C at 10°C/min

    • Ramp to 250°C at 20°C/min, hold for 5 minutes

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: 35-300 amu

Sample Preparation:

  • Take a known volume of the reaction aliquot.

  • Dilute the aliquot with a suitable solvent (e.g., dichloromethane, ethyl acetate) to a concentration within the calibrated range of the instrument.

  • Add an internal standard (e.g., undecane) of a known concentration to the diluted sample.

  • Vortex the sample to ensure homogeneity.

Data Analysis:

  • Create a calibration curve for both this compound and propylene glycol using standards of known concentrations.

  • Integrate the peak areas of this compound, propylene glycol, and the internal standard in the chromatograms of your samples.

  • Use the calibration curves to determine the concentration of this compound and propylene glycol in each aliquot over time.

  • Plot the concentration of this compound versus time to determine the degradation rate.

Visualizing Degradation Pathways and Workflows

To better understand the chemical processes and experimental procedures, the following diagrams have been generated using Graphviz.

G Base-Catalyzed Hydrolysis of this compound PC This compound Intermediate Tetrahedral Intermediate PC->Intermediate Nucleophilic Attack OH Hydroxide Ion (OH⁻) OH->Intermediate PG Propylene Glycol Intermediate->PG Ring Opening Carbonate Carbonate Dianion Intermediate->Carbonate Bicarbonate Bicarbonate Carbonate->Bicarbonate + H₂O CO2 Carbon Dioxide Bicarbonate->CO2 - OH⁻ H2O Water H2O->Bicarbonate G Acid-Catalyzed Hydrolysis of this compound PC This compound Protonated_PC Protonated this compound PC->Protonated_PC Protonation of Carbonyl H_plus Proton (H⁺) H_plus->Protonated_PC Intermediate Intermediate Protonated_PC->Intermediate Nucleophilic Attack by Water H2O Water H2O->Intermediate Intermediate->H_plus PG Propylene Glycol Intermediate->PG Ring Opening & Deprotonation CO2 Carbon Dioxide Intermediate->CO2 G Experimental Workflow for Stability Testing cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare PC solution Add Add strong acid/base Prep->Add React Incubate at controlled temperature Add->React Sample Take aliquots at time intervals React->Sample Dilute Dilute aliquot & add internal standard Sample->Dilute GCMS Analyze by GC-MS Dilute->GCMS Quantify Quantify PC and products GCMS->Quantify Plot Plot concentration vs. time Quantify->Plot Rate Determine degradation rate Plot->Rate

References

"refining experimental protocols to enhance yield and selectivity in propylene carbonate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining experimental protocols to enhance the yield and selectivity of propylene (B89431) carbonate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of propylene carbonate. For optimal results, it is crucial to meticulously control reaction conditions and component purity.

Issue 1: Low Yield of this compound

  • Question: My this compound yield is significantly lower than expected. What are the potential causes and how can I improve it?

  • Answer: Low yields in this compound synthesis can stem from several factors, primarily related to reaction conditions and catalyst efficiency.

    • Suboptimal Temperature: The reaction temperature is a critical parameter. For the synthesis from urea (B33335) and propylene glycol, increasing the temperature from 150°C to 160°C can significantly increase the yield. However, temperatures exceeding 170°C may lead to the decomposition of urea or polymerization of the product, thus reducing the yield.[1][2]

    • Incorrect Reactant Molar Ratio: The ratio of reactants plays a crucial role. In the urea-based synthesis, an excess of propylene glycol is generally favorable. The optimal molar ratio of propylene glycol to urea is often found to be around 1.5:1 to 4:1.[1][3] A very high excess of propylene glycol can lead to a low concentration of urea, which may encourage side reactions.

    • Inefficient Ammonia (B1221849) Removal (Urea-based Synthesis): The removal of ammonia, a byproduct in the urea-based synthesis, is essential to drive the reaction forward. This can be achieved by conducting the reaction under vacuum or by bubbling nitrogen through the reaction mixture.[3]

    • Catalyst Deactivation or Insufficient Loading: The catalyst can lose activity over time or may be present in insufficient quantities. Ensure the catalyst is active and consider increasing the catalyst loading. For instance, when using a ZnO catalyst in the urea-based synthesis, increasing the loading from 0.3g to 1.2g can improve the yield.[3] Some catalysts, like certain zinc-based catalysts, may show a decrease in yield after the first cycle due to catalyst loss during washing.[4]

    • Thermodynamic Limitations (CO2-based Synthesis): The direct reaction of propylene glycol with CO2 can be limited by thermodynamics, leading to low yields. The presence of water as a byproduct can also deactivate the catalyst.[4] Using a dehydrating agent can improve yields, but may also lead to side reactions.

Issue 2: Poor Selectivity and Formation of Byproducts

  • Question: I am observing significant byproduct formation in my reaction. How can I improve the selectivity towards this compound?

  • Answer: Poor selectivity is often due to side reactions, which can be minimized by optimizing the catalyst and reaction conditions.

    • Catalyst Choice: The choice of catalyst is paramount for high selectivity. For the cycloaddition of CO2 and propylene oxide, a Ceria and lanthana doped zirconia (Ce–La–Zr–O) catalyst has been shown to be highly active and selective.[5] In the urea-based synthesis, catalysts with low acidity and basicity, such as ZnO, tend to exhibit high selectivity.[2] Strongly basic catalysts like CaO or MgO can promote the formation of byproducts like 4-methyl-2-oxazolidone (MOD).[2]

    • Side Reactions:

      • From Propylene Oxide and CO2: The main byproduct is often poly(this compound) (PPC). The selectivity towards this compound versus PPC can be influenced by the catalyst and reaction conditions.[6]

      • From Urea and Propylene Glycol: Common byproducts include 2-hydroxypropyl carbamate (B1207046) (HPC), which is an intermediate, and 4-methyl-2-oxazolidone (MOD).[2] Extending the reaction time can sometimes lead to polymerization of the this compound.[2]

    • Reaction Temperature: As with yield, temperature affects selectivity. For the reaction of propylene oxide and CO2, increasing the temperature from 100°C to 160°C can slightly increase selectivity, but a further increase to 180°C can cause it to drop.[7]

    • Contaminants: The presence of impurities in the starting materials can lead to unwanted side reactions. Ensure high purity of propylene oxide, propylene glycol, and urea. Common contaminants in commercially produced this compound include propylene oxide, carbon dioxide, 1,2- and 1,3-propanediols, and allyl alcohol.[8]

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify the synthesized this compound. What are the recommended methods?

  • Answer: Effective purification is essential to obtain high-purity this compound. The choice of method depends on the synthesis route and the nature of the impurities.

    • Distillation: Vacuum distillation is a common and effective method for separating this compound from less volatile impurities and unreacted propylene glycol.[8] However, a simple distillation may not be sufficient if the boiling points of the components are close. Fractional distillation under vacuum is recommended for better separation.[9]

    • Use of Molecular Sieves: To remove water, which can be a significant contaminant, percolation through molecular sieves (e.g., Linde 5A) is highly effective. This can reduce the water content to less than 2 ppm.[8]

    • Centrifugation: For heterogeneous catalyst systems, the catalyst can be recovered by centrifugation after the reaction.[1]

    • Washing/Extraction: In some cases, washing with a suitable solvent can help remove specific impurities. For instance, in the synthesis of poly(this compound), a byproduct, cyclic this compound, can be removed by a solid-liquid work-up procedure using aqueous maleic acid.[10]

Frequently Asked Questions (FAQs)

Q1: What are the main synthesis routes for this compound?

A1: The most common and industrially relevant methods for synthesizing this compound are:

  • Cycloaddition of Carbon Dioxide (CO2) and Propylene Oxide: This is a widely used industrial method.[4] It is an atom-economical reaction but often requires high pressure and temperature, as well as an effective catalyst.

  • Alcoholysis of Urea with Propylene Glycol: This method is gaining attention due to the use of inexpensive and readily available raw materials, and it proceeds under milder conditions.[2][4] The byproduct, ammonia, can be recycled.[1]

  • Transesterification: This involves the reaction of propylene glycol with another carbonate, such as dimethyl carbonate.[4]

  • Phosgene Route: Historically, this compound was synthesized from the reaction of 1,2-propanediol with phosgene. However, this method is now largely avoided due to the high toxicity of phosgene.[1]

Q2: How does the choice of catalyst impact the synthesis of this compound?

A2: The catalyst is a critical factor that significantly influences the yield, selectivity, and reaction conditions.

  • For CO2 and Propylene Oxide Route: A variety of catalysts have been investigated, including heterogeneous catalysts like ceria-lanthana doped zirconia, which has shown high activity and selectivity.[5] Insoluble ion exchange resins have also been used effectively, allowing for easy separation and reuse.[11]

  • For Urea and Propylene Glycol Route: Metal oxides are commonly used catalysts. Zinc oxide (ZnO) has been found to be highly effective, leading to high yields and selectivity due to its favorable acid-base properties.[2] Mixed oxides, such as CaO-MgO, have also demonstrated excellent performance and reusability.[1] The choice of catalyst can also influence the formation of byproducts; for example, strongly basic catalysts may promote the formation of 4-methyl-2-oxazolidone (MOD).[2]

Q3: What are the optimal reaction conditions for this compound synthesis?

A3: The optimal conditions are highly dependent on the chosen synthesis route and catalyst.

  • From Propylene Oxide and CO2: The reaction is typically carried out at elevated temperatures (e.g., 180°C) and pressures (e.g., 50 bar).[12]

  • From Urea and Propylene Glycol: This reaction is often performed at temperatures between 160°C and 170°C.[1][3] A vacuum is typically applied to remove the ammonia byproduct and drive the reaction to completion.[1] The molar ratio of propylene glycol to urea is also a key parameter, with ratios of 1.5:1 to 4:1 being commonly used.[1][3]

Q4: How can I confirm the purity of my synthesized this compound?

A4: The purity of this compound is typically assessed using analytical techniques such as:

  • Gas Chromatography (GC): GC is a powerful tool for separating and quantifying the components of the reaction mixture, allowing for the determination of the purity of the this compound and the identification of any byproducts or unreacted starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the chemical structure of the this compound and to detect and identify any impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups of this compound and to check for the presence of impurities.

Data Presentation

Table 1: Effect of Catalyst on this compound Yield and Selectivity (Urea and Propylene Glycol Route)

CatalystReaction Temperature (°C)Reaction Time (h)Propylene Glycol:Urea Molar RatioPC Yield (%)PC Selectivity (%)Reference
CaO–MgO16034:19699[1]
ZnO17021.5:199-[3]
Zn-Mg Mixed Oxides-0.5-94.8-[1]
Zn-Ca-Al Ternary Oxide---90.898.4[1]

Table 2: Effect of Reaction Conditions on this compound Yield (Urea and Propylene Glycol Route with CaO-MgO Catalyst)

ParameterValuePC Yield (%)Reference
Reaction Temperature150°CIncreases with temperature[1]
160°C95[1]
170°CDecreases[1]
PG:Urea Molar Ratio1:1Increases with ratio[1]
4:195[1]
5:186[13]
Catalyst Dose0.5 wt%88[1]
2 wt%95[1]
3 wt%93[1]

Experimental Protocols

Protocol 1: Synthesis of this compound from Urea and Propylene Glycol using a CaO-MgO Catalyst [1]

  • Materials: Propylene glycol (99.5% purity), urea (extra pure), CaO-MgO catalyst.

  • Apparatus: A 50 mL autoclave reactor.

  • Procedure: a. To the reaction vessel, add 30 mL of propylene glycol, 6.15 g of urea (resulting in a PG-to-urea molar ratio of 4:1), and 0.4 g of the CaO-MgO catalyst (1 wt% of the combined weight of PG and urea). b. Clamp the reaction vessel into the autoclave reactor. c. Set the reaction temperature to 160°C. d. Use a vacuum pump to continuously remove the ammonia gas produced during the reaction. e. Allow the reaction to proceed for 3 hours. f. After 3 hours, cool the reactor down and collect the product mixture. g. Centrifuge the product mixture to separate and recover the catalyst particles. h. Analyze the product for yield and selectivity using gas chromatography.

Protocol 2: Synthesis of this compound from Propylene Oxide and Carbon Dioxide using a Tetraalkylphosphonium Bromide Catalyst [12]

  • Materials: Propylene oxide, carbon dioxide, tetraalkylphosphonium bromide catalyst.

  • Apparatus: A high-pressure autoclave reactor equipped with a heating jacket, a gas inlet, and a gas-dispersing propeller for stirring.

  • Procedure: a. Place the evaluated catalyst into the reactor. b. Add 5 g (86 mmoles) of propylene oxide to the reactor. c. Seal the reactor and introduce carbon dioxide to a total pressure of 20 bar. d. Heat the reactor to 180°C while stirring. e. Once the temperature reaches 180°C, adjust the total reactor pressure to 50 bar with carbon dioxide. f. Maintain these conditions for 4 hours. g. After 4 hours, rapidly cool the reactor and decompress it. h. Collect samples for analysis.

Visualizations

Experimental_Workflow_Urea_Route cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Propylene Glycol + Urea + Catalyst (e.g., CaO-MgO) Reactor Autoclave Reactor (160°C, 3h, Vacuum) Reactants->Reactor Cooling Cooling Reactor->Cooling Centrifugation Centrifugation Cooling->Centrifugation Catalyst_Recovery Catalyst Recovery Centrifugation->Catalyst_Recovery Product_Mixture Crude this compound Centrifugation->Product_Mixture Purification Vacuum Distillation Product_Mixture->Purification Final_Product Pure this compound Purification->Final_Product Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Problem Low this compound Yield Cause1 Suboptimal Temperature Problem->Cause1 Cause2 Incorrect Molar Ratio Problem->Cause2 Cause3 Inefficient NH3 Removal (Urea Route) Problem->Cause3 Cause4 Catalyst Deactivation Problem->Cause4 Solution1 Optimize Temperature (e.g., 160-170°C for Urea Route) Cause1->Solution1 Solution2 Adjust Reactant Ratio (e.g., PG:Urea = 1.5:1 to 4:1) Cause2->Solution2 Solution3 Apply Vacuum or N2 Sparge Cause3->Solution3 Solution4 Check Catalyst Activity, Increase Loading, or Regenerate Cause4->Solution4

References

Validation & Comparative

Propylene Carbonate vs. Ethylene Carbonate: A Comparative Guide for Lithium Battery Electrolyte Co-solvents

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the physicochemical and electrochemical properties of Propylene (B89431) Carbonate (PC) and Ethylene (B1197577) Carbonate (EC) reveals critical trade-offs in their performance as co-solvents in lithium-ion battery electrolytes. While EC is the incumbent standard, particularly for graphite (B72142) anodes, PC presents advantages in low-temperature applications. This guide provides a comprehensive comparison supported by experimental data to aid researchers in electrolyte formulation and optimization.

Ethylene Carbonate (EC) and Propylene Carbonate (PC) are cyclic carbonate solvents widely employed in lithium-ion battery electrolytes due to their high dielectric constants, which facilitate the dissolution of lithium salts. However, their distinct molecular structures—differing by a single methyl group—lead to significant variations in their physical properties and electrochemical behavior, profoundly impacting battery performance, safety, and operational temperature range.

Comparative Analysis of Physicochemical and Electrochemical Properties

A critical aspect of an electrolyte's performance is its ability to form a stable Solid Electrolyte Interphase (SEI) on the anode. EC is renowned for its ability to form a stable and protective SEI layer on graphite anodes, which prevents continuous electrolyte decomposition and ensures long cycle life.[1] In contrast, PC has historically been deemed incompatible with graphite anodes because it tends to co-intercalate into the graphite layers, leading to exfoliation and rapid capacity degradation.[1][2][3] However, recent research has shown that the use of additives or specific salt concentrations can enable the use of PC-based electrolytes with graphite anodes.[4][5]

The physical properties of the solvents also play a crucial role. PC's lower melting point (-48.8 °C) compared to EC (36.4 °C) makes it a more suitable candidate for low-temperature applications.[6][7] However, PC exhibits a higher viscosity, which can negatively impact ionic conductivity.[8]

The following table summarizes the key quantitative differences between PC and EC based on available experimental data.

PropertyThis compound (PC)Ethylene Carbonate (EC)Significance in Battery Performance
Melting Point (°C) -48.8[8]36.4[8]Determines the low-temperature operational limit of the battery.
Boiling Point (°C) 242[8]248[8]Influences the thermal stability and safety of the battery.
Dielectric Constant (ε) 64.9[8]89.8[8]A higher dielectric constant aids in dissolving lithium salts.
Viscosity (cP at 40°C) 2.53[8]1.9[8]Lower viscosity is desirable for higher ionic conductivity.
Oxidation Potential (V vs. Li/Li+) 6.0 - 6.8[9]5.5 - 6.7[9]Defines the upper limit of the electrochemical stability window.
Compatibility with Graphite Anode Poor (causes exfoliation without additives)[1][3]Excellent (forms a stable SEI)[1][2]Crucial for the cycle life and stability of batteries with graphite anodes.
Cycling Performance (Capacity Retention after 800 cycles in Si/C NCM811 cells with FEC additive)79.7%[10]

Experimental Methodologies

The characterization of electrolyte properties and battery performance relies on a suite of standardized experimental protocols.

Ionic Conductivity Measurement

The ionic conductivity of an electrolyte is typically determined using AC impedance spectroscopy.[11][12]

Protocol:

  • A conductivity cell with two platinum electrodes of a known geometry is filled with the electrolyte.

  • An AC voltage of small amplitude is applied across a range of frequencies.

  • The impedance of the cell is measured at each frequency.

  • The bulk resistance (R) of the electrolyte is determined from the impedance data, often from a Nyquist plot.

  • The ionic conductivity (σ) is calculated using the formula σ = L / (A * R), where L is the distance between the electrodes and A is the electrode area. Commercial conductivity probes and meters are also commonly used for direct measurement.[11][13]

Electrochemical Stability Window (ESW) Determination

The ESW is determined by linear sweep voltammetry (LSV) or cyclic voltammetry (CV).[14][15][16]

Protocol:

  • A three-electrode cell is assembled with a working electrode (e.g., platinum or glassy carbon), a counter electrode (e.g., lithium foil), and a reference electrode (e.g., lithium foil).

  • The working electrode is immersed in the electrolyte to be tested.

  • For the anodic stability, the potential of the working electrode is swept from the open-circuit potential to a higher potential at a slow scan rate. The potential at which a significant increase in current is observed is considered the oxidation limit.

  • For the cathodic stability, the potential is swept to a lower potential to determine the reduction limit.

Battery Cycling Performance Test

The long-term performance of a battery with a specific electrolyte is evaluated through galvanostatic cycling using a battery cycler.[17][18][19][20]

Protocol:

  • Coin cells or pouch cells are assembled with the desired anode, cathode, separator, and the electrolyte under investigation in an inert atmosphere (e.g., an argon-filled glovebox).

  • The cells are subjected to a formation cycle at a low current rate to form the initial SEI layer.

  • The cells are then cycled at a specific C-rate (a measure of the rate at which a battery is discharged relative to its maximum capacity) between defined voltage limits.

  • The discharge capacity, charge capacity, and coulombic efficiency are recorded for each cycle.

  • The capacity retention over a large number of cycles is used to evaluate the long-term stability of the electrolyte.

Logical Relationship between Solvent Properties and Battery Performance

The interplay between the fundamental properties of the co-solvents and the resulting battery performance can be visualized as a logical workflow.

G cluster_solvent Solvent Properties cluster_physicochemical Physicochemical Properties cluster_electrochemical Electrochemical Properties cluster_performance Battery Performance PC This compound (PC) MeltingPoint Melting Point PC->MeltingPoint Low Viscosity Viscosity PC->Viscosity High DielectricConstant Dielectric Constant PC->DielectricConstant High SEI SEI Formation on Graphite PC->SEI Poor (Exfoliation) EC Ethylene Carbonate (EC) EC->MeltingPoint High EC->Viscosity Low EC->DielectricConstant Very High EC->SEI Good (Stable Film) LowTemp Low-Temperature Performance MeltingPoint->LowTemp IonicConductivity Ionic Conductivity Viscosity->IonicConductivity DielectricConstant->IonicConductivity CycleLife Cycle Life & Capacity Retention SEI->CycleLife IonicConductivity->LowTemp RateCapability Rate Capability IonicConductivity->RateCapability ESW Electrochemical Stability Window ESW->CycleLife Safety Safety (Thermal Stability) ESW->Safety CycleLife->Safety

Caption: Solvent properties' impact on battery performance.

Conclusion

The choice between this compound and ethylene carbonate as a co-solvent in lithium-ion battery electrolytes is a nuanced decision that depends on the specific application requirements. Ethylene carbonate's ability to form a stable SEI on graphite anodes has made it the industry standard, ensuring long cycle life and reliable performance in a wide range of consumer electronics and electric vehicles.

However, for applications demanding robust performance at low temperatures, this compound emerges as a compelling alternative due to its significantly lower melting point. The primary challenge with PC—its incompatibility with graphite—is being addressed through the development of electrolyte additives and the use of alternative anode materials like silicon-carbon composites. As battery technology continues to evolve, a deeper understanding of the fundamental properties of electrolyte components and their interactions will be paramount in designing next-generation energy storage systems with enhanced performance, safety, and operational range.

References

A Comparative Guide to Propylene Carbonate and Dimethyl Carbonate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of organic synthesis, the pursuit of greener, safer, and more efficient methodologies is paramount. Propylene (B89431) carbonate (PC) and dimethyl carbonate (DMC) have emerged as prominent eco-friendly alternatives to conventional volatile organic solvents. This guide provides a comprehensive comparative study of their performance in organic synthesis, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.

At a Glance: Key Physicochemical and Safety Properties

Propylene carbonate, a cyclic carbonate ester, and dimethyl carbonate, a linear carbonate ester, share the desirable characteristics of low toxicity and biodegradability.[1][2][3] However, their distinct physical properties, summarized in the table below, dictate their suitability for different reaction conditions and work-up procedures.

PropertyThis compound (PC)Dimethyl Carbonate (DMC)
Molecular Formula C₄H₆O₃[4]C₃H₆O₃[3]
Molecular Weight 102.09 g/mol [5]90.08 g/mol [6]
Appearance Colorless, odorless liquid[4]Colorless liquid, pleasant odor[2]
Boiling Point 242 °C[4]90 °C
Melting Point -48.8 °C[4]2-4 °C[3]
Density 1.205 g/cm³[4]1.069 g/mL[6]
Flash Point 132 °C[1]17 °C[3]
Vapor Pressure 0.03 mmHg at 20 °C[1]18 mmHg at 21.1 °C[6]
Solubility in Water Very soluble (240 g/L at 20°C)[4]Slightly soluble (139 g/L)[6]
Dipole Moment 4.9 D[4]0.91 D
Dielectric Constant 64.9[7]3.1
Toxicity Profile Low toxicity, non-corrosive, biodegradable.[8]Low toxicity, biodegradable.[9]

Performance in Key Organic Reactions

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura and Heck Reactions

This compound has demonstrated its utility as a solvent in palladium-catalyzed cross-coupling reactions, offering a sustainable alternative to traditional solvents like DMF or toluene.

In the Suzuki-Miyaura reaction , PC has been successfully employed as a solvent, proving effective for the coupling of various iodo-heterocyclic compounds with different boronic acids.[10][11][12] Good to excellent yields have been reported, and its high boiling point allows for reactions to be conducted at elevated temperatures, potentially reducing reaction times.[12] However, it is important to note that in the presence of a base, PC can undergo ring-opening, leading to the formation of 2-hydroxypropyl side-products, particularly with nucleophilic N-heteroatoms.[11][12]

A study comparing various green solvents in the Heck reaction showed that this compound is a viable greener alternative to traditional dipolar aprotic solvents like NMP, DMF, and DMAc.[13][14]

While direct comparative data for DMC as a solvent in these specific Suzuki-Miyaura and Heck reaction examples is limited, its polar aprotic nature suggests potential applicability. One study on palladium-catalyzed aminocarbonylation reactions found that dimethyl carbonate provided excellent yields (97%).[15]

Table 1: Performance of this compound in the Suzuki-Miyaura Reaction [11]

EntryAryl HalideBoronic AcidProductYield (%)
12-IodopyridinePhenylboronic acid2-Phenylpyridine92
24-IodopyridinePhenylboronic acid4-Phenylpyridine85
32-Iodopyridine4-Fluorophenylboronic acid2-(4-Fluorophenyl)pyridine88
44-Iodopyridine4-Fluorophenylboronic acid4-(4-Fluorophenyl)pyridine82
Friedel-Crafts Acylation

This compound has been shown to be an efficient and environmentally friendly solvent for the Friedel-Crafts acylation of activated arenes.[16] Using a catalytic amount of iron(III) chloride, a variety of aromatic ketones can be synthesized in good to excellent yields. The use of PC can outperform traditional solvents in maintaining high reaction efficiency under catalytic conditions.[16]

Table 2: Friedel-Crafts Acylation of Anisole with Acetic Anhydride [16]

SolventCatalystTemperature (°C)Time (h)Yield (%)
This compound5 mol% FeCl₃·6H₂O80290
Dichloromethane5 mol% FeCl₃·6H₂OReflux275
Solvent-free5 mol% FeCl₃·6H₂O80280

Information on the use of dimethyl carbonate as a primary solvent for Friedel-Crafts acylation is scarce in the reviewed literature, as its reactivity often leads to it acting as a methylating or carbonylating agent.

Alkylation and Carbonylation Reactions: The Dual Role of Dimethyl Carbonate

Dimethyl carbonate is not only a green solvent but also a versatile reagent for methylation and carbonylation, offering a safer alternative to toxic reagents like methyl halides, dimethyl sulfate, and phosgene.[9][17]

In O-methylation of phenols , DMC, in the presence of a base such as cesium carbonate or potassium carbonate, effectively yields aryl methyl ethers in good yields.[18] This method is particularly useful as DMC can also serve as the solvent, simplifying the reaction setup.[19]

DMC is also an efficient methoxycarbonylating agent for a wide range of nucleophiles, including amines, to produce carbamates, which are important intermediates in the pharmaceutical and agrochemical industries.[9]

Experimental Protocols

General Procedure for Suzuki-Miyaura Reaction in this compound[12]
  • To a reaction vessel, add the heterocyclic halide (1 mmol), the boronic acid (1.25 mmol), and Pd(PPh₃)₄ (0.05 mmol).

  • Add this compound (5 mL) and a 0.5 M aqueous solution of Na₂CO₃ (2 mL).

  • The reaction mixture is then heated at 130 °C under conventional heating or subjected to microwave irradiation until the reaction is complete (monitored by TLC or GC).

  • After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel.

General Procedure for Friedel-Crafts Acylation in this compound[17]
  • In a pressure tube, dissolve the activated arene (1 mmol) and the acylating agent (acid anhydride: 2 mmol; acyl chloride: 1.2 mmol) in this compound (1 mL).

  • Add iron(III) chloride hexahydrate (5 mol%).

  • The mixture is stirred at 80 °C for the specified time (typically 2-10 hours).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an appropriate organic solvent.

  • The organic phase is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

  • After filtration and solvent evaporation, the product is purified by chromatography or recrystallization.

General Procedure for O-Methylation of Phenols with Dimethyl Carbonate[19][20]
  • A mixture of the phenol (B47542) (1 equivalent), dimethyl carbonate (used as both reagent and solvent), and a base (e.g., K₂CO₃, 1.5 equivalents) is prepared in a reaction flask equipped with a reflux condenser.

  • For reactions requiring a phase transfer catalyst (PTC), tetrabutylammonium (B224687) bromide (TBAB) can be added.[19]

  • The reaction mixture is heated to a temperature between 90-160 °C and stirred for several hours.

  • The progress of the reaction is monitored by TLC or GC.

  • After completion, the solid base is filtered off.

  • The excess dimethyl carbonate is removed by distillation.

  • The residue is then worked up by extraction and purified by column chromatography or distillation to afford the desired aryl methyl ether.

Synthesis of Dimethyl Carbonate from this compound[21]
  • A stainless-steel batch reactor is charged with this compound (7.78 x 10⁻² mol), methanol (B129727) (7.78 x 10⁻¹ mol, CH₃OH/PC = 10 mol/mol), and a freshly calcined catalyst (e.g., CeO₂-La₂O₃, 0.24 g).

  • The reactor is pressurized with nitrogen to 1.2 bar.

  • The mixture is heated to the desired temperature (e.g., 160 °C) under stirring and autogenic pressure (approximately 15 bar).

  • The reaction is allowed to proceed for a set time (e.g., 4 hours).

  • After the reaction, the reactor is cooled, and the product mixture is analyzed by gas chromatography to determine the conversion of this compound and the selectivity for dimethyl carbonate.

Logical Workflow and Visualizations

The choice between this compound and dimethyl carbonate is often dictated by the specific requirements of the organic transformation. The following diagram illustrates a decision-making workflow for selecting the appropriate carbonate-based green solvent/reagent.

G start Start: Organic Synthesis Task reaction_type Identify Reaction Type start->reaction_type solvent_role Primary Role of Carbonate? reaction_type->solvent_role reagent_needed Is Methylation or Carbonylation Required? solvent_role->reagent_needed  Reagent & Solvent temp_consideration High Boiling Point Needed? solvent_role->temp_consideration  Primarily Solvent reagent_needed->temp_consideration No select_dmc Select Dimethyl Carbonate (DMC) reagent_needed->select_dmc Yes product_separation Ease of Solvent Removal? temp_consideration->product_separation No select_pc Select this compound (PC) temp_consideration->select_pc Yes product_separation->select_dmc Yes consider_both Consider Both / Mixture product_separation->consider_both No consider_both->select_pc

Caption: Decision workflow for selecting between PC and DMC.

The synthesis of dimethyl carbonate from this compound represents a key industrial process and a direct chemical relationship between the two compounds.

G PC This compound Transesterification Transesterification PC->Transesterification Methanol Methanol Methanol->Transesterification Catalyst Catalyst (e.g., CeO2-La2O3) Catalyst->Transesterification DMC Dimethyl Carbonate Transesterification->DMC PG Propylene Glycol (by-product) Transesterification->PG

Caption: Synthesis of DMC from PC via transesterification.

Conclusion

Both this compound and dimethyl carbonate offer significant advantages as green alternatives in organic synthesis. This compound, with its high boiling point and polarity, is an excellent solvent for a range of reactions, including palladium-catalyzed cross-couplings and Friedel-Crafts acylations. Dimethyl carbonate, while also a capable solvent, provides the added benefit of acting as a non-toxic methylating and carbonylating agent.

The choice between these two carbonates will depend on the specific reaction conditions, the desired reactivity, and the practical considerations of product separation. As the push for sustainable chemistry continues, the adoption of solvents and reagents like PC and DMC will be crucial in developing cleaner and safer synthetic processes. Further head-to-head comparative studies will be invaluable in fully elucidating the optimal applications for each of these versatile green chemicals.

References

Propylene Carbonate: A Superior and Sustainable Alternative to NMP and DMF in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development seeking safer, more environmentally friendly, and efficient chemical synthesis processes, propylene (B89431) carbonate (PC) is emerging as a compelling alternative to the commonly used solvents N-Methyl-2-pyrrolidone (NMP) and Dimethylformamide (DMF). This guide provides an objective comparison of propylene carbonate with NMP and DMF, supported by experimental data, to demonstrate its efficacy and sustainability in various chemical reactions.

The drive to replace NMP and DMF stems from their significant health and environmental concerns. Both are classified as Substances of Very High Concern by the European Chemicals Agency due to their reproductive toxicity[1]. NMP has been linked to developmental impacts, including miscarriages, and is considered a developmental toxicant by the U.S. Environmental Protection Agency (EPA)[1]. DMF is readily absorbed through the skin, can cause liver damage, and is classified as a possible human carcinogen[2]. In contrast, this compound is a biodegradable, low-toxicity solvent with a favorable safety profile, making it a more sustainable choice for a wide range of chemical applications[3][4][5].

Physical and Chemical Properties: A Side-by-Side Comparison

This compound possesses physical and chemical properties comparable to NMP and DMF, making it a viable drop-in replacement in many processes. Key properties are summarized in the table below.

PropertyThis compound (PC)N-Methyl-2-pyrrolidone (NMP)Dimethylformamide (DMF)
CAS Number 108-32-7872-50-468-12-2
Molecular Formula C₄H₆O₃C₅H₉NOC₃H₇NO
Molecular Weight ( g/mol ) 102.0999.1373.09
Boiling Point (°C) 242202153
Density (g/cm³ at 20°C) 1.2061.0280.944
Flash Point (°C) 1329158
Vapor Pressure (mmHg at 20°C) 0.030.32.6
Solubility in Water SolubleMiscibleMiscible
Dipole Moment (D) 4.94.093.86

Toxicity Profile: A Clear Advantage for this compound

The most significant advantage of this compound lies in its dramatically lower toxicity compared to NMP and DMF.

Toxicity ParameterThis compound (PC)N-Methyl-2-pyrrolidone (NMP)Dimethylformamide (DMF)
Oral LD₅₀ (rat) >5000 mg/kg3590 - 4320 mg/kg2800 mg/kg[2]
Dermal LD₅₀ (rabbit) >20000 mg/kg8000 mg/kg4720 mg/kg[2]
Reproductive Toxicity Not classified as a reproductive toxicantKnown reproductive toxicant[1][6]Possible reproductive toxicant
Carcinogenicity Not classified as a carcinogenNot classified as a carcinogenPossible human carcinogen (IARC Group 2B)[2]
Environmental Fate Readily biodegradableBiodegradableBiodegradable

Performance in Key Chemical Reactions

This compound has demonstrated excellent performance as a solvent in a variety of chemical reactions, often matching or exceeding the efficiency of NMP and DMF.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides is a cornerstone of drug discovery, and DMF has traditionally been the solvent of choice. However, this compound has been shown to be a green and effective replacement.

Experimental Data Summary:

Peptide SynthesisSolventYield (%)Purity (%)Reference
Solution-phase tetrapeptideThis compoundComparable to conventional solventsHigh[3]
Solid-phase bradykininThis compoundComparable to DMFComparable to DMF[3][3]
Continuous-flow α-peptidesThis compoundHighHigh[7]

Experimental Protocol: Continuous-Flow Solid-Phase Peptide Synthesis of α-Peptides in this compound

This protocol is adapted from a published study on the upscaled synthesis of peptides in a continuous-flow reactor using this compound as a green solvent[7].

  • Resin: TentaGel R RAM resin.

  • Reagents: Fmoc-protected amino acids (1.5 equiv), DIC (1.5 equiv), and OxymaPure (1.5 equiv) in this compound at a concentration of 100 mM.

  • Deprotection Solution: 2% DBU and 2% piperidine (B6355638) in this compound.

  • Washing Solvent: this compound.

  • Cleavage Cocktail: 90% TFA, 2.5% DTT, 2.5% TIPS, and 5% water.

  • Apparatus: The synthesis is performed in a continuous-flow peptide synthesizer consisting of an HPLC pump, an autosampler, a column thermostat, a flow-line selection valve system, and a pressure regulator.

  • Procedure:

    • The resin is packed into the reactor column.

    • The Fmoc-protected amino acid solution is loaded and passed through the column at the desired flow rate and temperature (e.g., 60 bar, 70 °C).

    • The column is washed with this compound.

    • The deprotection solution is passed through the column to remove the Fmoc group.

    • The column is washed with this compound.

    • The coupling and deprotection steps are repeated for each amino acid in the sequence.

    • After the final deprotection, the peptide is cleaved from the resin using the cleavage cocktail.

    • The crude peptide is precipitated, purified, and analyzed.

G cluster_advantages Advantages of this compound cluster_disadvantages Disadvantages of NMP and DMF Low_Toxicity Low Toxicity Propylene_Carbonate This compound (PC) Low_Toxicity->Propylene_Carbonate Biodegradability Biodegradable Biodegradability->Propylene_Carbonate High_Boiling_Point High Boiling Point High_Boiling_Point->Propylene_Carbonate Low_Vapor_Pressure Low Vapor Pressure Low_Vapor_Pressure->Propylene_Carbonate Reproductive_Toxicity Reproductive Toxicity Carcinogenicity Potential Carcinogen (DMF) High_Vapor_Pressure Higher Vapor Pressure Lower_Flash_Point Lower Flash Point Sustainable_Alternative Sustainable Alternative Propylene_Carbonate->Sustainable_Alternative Leads to NMP_DMF NMP & DMF NMP_DMF->Reproductive_Toxicity NMP_DMF->Carcinogenicity NMP_DMF->High_Vapor_Pressure NMP_DMF->Lower_Flash_Point

Caption: Logical relationship of solvent properties.

Heck Reaction

The Heck reaction is a powerful tool for carbon-carbon bond formation. This compound has been identified as a viable greener solvent for this reaction, offering an effective alternative to traditional dipolar aprotic solvents like DMF and NMP[2].

Experimental Data Summary:

While direct side-by-side quantitative comparisons in the literature are limited, studies have shown that Heck reactions proceed efficiently in this compound, providing good to excellent yields of the desired products.

Experimental Protocol: General Procedure for the Heck Reaction in this compound

This generalized protocol is based on literature descriptions of the Heck reaction.

  • Reactants: Aryl halide or triflate, alkene.

  • Catalyst: Palladium source (e.g., Pd(OAc)₂, Pd/C).

  • Base: Inorganic or organic base (e.g., K₂CO₃, Et₃N).

  • Solvent: this compound.

  • Procedure:

    • To a reaction vessel under an inert atmosphere, add the aryl halide, alkene, base, and palladium catalyst.

    • Add this compound as the solvent.

    • Heat the reaction mixture to the desired temperature (typically 80-140 °C) and stir for the required time.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, HPLC).

    • Upon completion, cool the reaction mixture and perform a standard work-up procedure, which may include filtration to remove the catalyst, extraction, and purification of the product by crystallization or chromatography.

G Start Start Add_Reactants Add Aryl Halide, Alkene, Base, and Pd Catalyst Start->Add_Reactants Add_PC Add this compound Add_Reactants->Add_PC Heat_Stir Heat and Stir (80-140 °C) Add_PC->Heat_Stir Monitor_Reaction Monitor Reaction (TLC, GC, HPLC) Heat_Stir->Monitor_Reaction Workup Work-up (Filtration, Extraction) Monitor_Reaction->Workup Reaction Complete Purification Purification (Crystallization or Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: Heck reaction workflow in this compound.

Polyurethane Synthesis

This compound is also a suitable medium for the synthesis of polyurethanes. Research has shown that polyurethanes synthesized using poly(this compound) diols exhibit excellent mechanical properties and hydrolysis resistance.

Experimental Data Summary:

Studies have reported the synthesis of waterborne polyurethanes based on poly(this compound) diols with good thermal stability and mechanical properties. While direct comparative data with NMP or DMF as the primary reaction solvent is not as prevalent, the performance of the resulting polymers indicates the suitability of this compound-based systems.

Experimental Protocol: General Procedure for Waterborne Polyurethane Synthesis using Poly(this compound) Diol

This is a generalized procedure based on literature describing the synthesis of waterborne polyurethanes.

  • Reactants: Poly(this compound) diol (PPC-diol), diisocyanate (e.g., IPDI), and a hydrophilic chain extender (e.g., DMPA).

  • Solvent: this compound (can be used as a co-solvent or as the primary medium).

  • Neutralizing Agent: Triethylamine (TEA).

  • Chain Extender: A diamine or diol (e.g., ethylene (B1197577) diamine).

  • Procedure:

    • Dehydrate the PPC-diol under vacuum.

    • In a reaction vessel, react the PPC-diol with the diisocyanate in the presence of this compound at a controlled temperature (e.g., 70-80 °C) to form an NCO-terminated prepolymer.

    • Add the hydrophilic chain extender (DMPA) and continue the reaction.

    • Neutralize the carboxylic acid groups of DMPA with TEA.

    • Disperse the prepolymer in water with vigorous stirring.

    • Add the chain extender to the aqueous dispersion to form the final waterborne polyurethane.

Conclusion

This compound presents a compelling case as a sustainable and effective alternative to NMP and DMF in a range of chemical reactions critical to research and drug development. Its low toxicity, biodegradability, and excellent performance make it a superior choice for laboratories and industries committed to green chemistry principles. The adoption of this compound can lead to safer working environments, reduced environmental impact, and the development of more sustainable chemical processes without compromising on reaction efficiency or product quality.

References

"performance comparison of propylene carbonate with acetonitrile in electrochemical analysis"

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Performance Comparison of Propylene (B89431) Carbonate and Acetonitrile (B52724) in Electrochemical Analysis

For researchers, scientists, and professionals in drug development, the choice of solvent in electrochemical analysis is critical to achieving accurate and reproducible results. Acetonitrile (ACN) has traditionally been a popular choice due to its favorable properties. However, growing environmental and safety concerns have prompted the exploration of greener alternatives like propylene carbonate (PC). This guide provides an objective, data-driven comparison of the performance of this compound versus acetonitrile in electrochemical applications.

Physicochemical and Electrochemical Properties

The fundamental properties of a solvent dictate its suitability for specific electrochemical applications. Acetonitrile is characterized by its low viscosity and high ionic conductivity, while this compound offers a wider liquid range and a higher dielectric constant. A summary of their key properties is presented below.

PropertyThis compound (PC)Acetonitrile (ACN)Significance in Electrochemistry
Dielectric Constant (ε) 64.936.6A higher dielectric constant facilitates the dissociation of electrolyte salts, leading to a higher concentration of charge carriers.[1][2]
Viscosity (η) at 25°C (cP) 2.510.34Lower viscosity promotes higher ionic mobility, resulting in greater conductivity and faster mass transport.[1][3][4]
Boiling Point (°C) 24282A higher boiling point is advantageous for applications requiring a wide operating temperature range and reduces issues with solvent evaporation.[5][6]
Flash Point (°C) 1322A higher flash point indicates lower flammability, making the solvent safer to handle and store.[5]
Electrochemical Potential Window (V) ~ -3.0 to +2.5 (vs. Ag/AgNO₃)~ -3.0 to +2.5 (vs. Ag/AgNO₃)A wide potential window is crucial for studying a broad range of redox processes without solvent decomposition. Both PC and ACN offer comparable wide windows.[3][7]

Performance in Electrochemical Systems

The choice between PC and ACN significantly impacts the performance of electrochemical devices such as supercapacitors. The lower viscosity of ACN-based electrolytes generally leads to higher ionic conductivity, which is beneficial for high-power applications.

Performance MetricThis compound (PC) based ElectrolyteAcetonitrile (ACN) based ElectrolyteKey Findings
Ionic Conductivity (1M TEABF₄) ~13 mS/cm~60 mS/cmACN-based electrolytes exhibit significantly higher ionic conductivity due to the lower solvent viscosity, which enhances ion mobility.[2]
Capacitance in Supercapacitors LowerHigherSupercapacitors using ACN-based electrolytes typically show higher capacitance and lower equivalent series resistance (ESR).[2]
Performance at Low Temperatures More significant decrease in performanceBetter performance retentionACN-based supercapacitors show less change in capacitance and ESR at temperatures as low as -40°C compared to PC-based ones.[2][8]
Aging in Supercapacitors The negative electrode shows more pronounced degradation.The positive electrode exhibits more significant capacitance decay and internal resistance increase.[8]The degradation mechanism and the electrode that ages faster are solvent-dependent.[8]
Diffusion Coefficient of CO₂ (at 20°C) 1.18 x 10⁻⁹ m²·s⁻¹2.89 x 10⁻⁹ m²·s⁻¹The higher diffusion coefficient in ACN indicates faster mass transport of dissolved species to the electrode surface.[9]

Experimental Protocols

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental electrochemical technique used to investigate the redox properties of a species in solution. A typical experimental setup and procedure are described below.

Objective: To determine the electrochemical potential window of the solvent and supporting electrolyte system.

Materials and Equipment:

  • Working Electrode: Glassy Carbon Electrode (GCE)

  • Reference Electrode: Ag/AgCl or a pseudo-reference electrode like a silver wire

  • Counter Electrode: Platinum wire or mesh

  • Electrochemical Cell: A three-electrode glass cell

  • Potentiostat

  • Solvent: this compound or Acetonitrile (high purity, electrochemical grade)

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAHPF₆) or similar salt

  • Inert Gas: Argon or Nitrogen for deaeration

Procedure:

  • Electrolyte Preparation: Prepare a 0.1 M solution of the supporting electrolyte in the chosen solvent inside an inert atmosphere glovebox to minimize water and oxygen contamination.[10]

  • Cell Assembly: Assemble the three-electrode cell with the prepared electrolyte solution. Ensure the electrodes are properly positioned.

  • Deaeration: Purge the solution with an inert gas (Argon or Nitrogen) for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.[10]

  • CV Measurement:

    • Connect the electrodes to the potentiostat.

    • Set the potential range to be scanned (e.g., from -3.0 V to +3.0 V). The exact range should be determined experimentally to identify the solvent breakdown potentials.[11]

    • Set the scan rate (e.g., 100 mV/s).

    • Run the cyclic voltammogram for several cycles until a stable trace is obtained.

  • Data Analysis: The potential window is determined by the range of potentials where no significant current from solvent or electrolyte decomposition is observed.

Experimental_Workflow_CV prep Electrolyte Preparation (0.1 M Salt in PC or ACN) assembly Cell Assembly (3-Electrode Setup) prep->assembly Fill Cell deaeration Deaeration (Purge with N₂/Ar) assembly->deaeration Remove O₂ measurement CV Measurement (Scan Potential Range) deaeration->measurement Run Scan analysis Data Analysis (Determine Potential Window) measurement->analysis Obtain Voltammogram Solvent_Selection_Logic cluster_req Application Requirements cluster_prop Solvent Properties cluster_choice Solvent Choice high_power High Power / High Rate low_viscosity Low Viscosity high_power->low_viscosity wide_temp Wide Temperature Range high_bp High Boiling Point wide_temp->high_bp high_safety High Safety / Low Flammability high_fp High Flash Point high_safety->high_fp high_conductivity High Conductivity low_viscosity->high_conductivity acn Acetonitrile high_conductivity->acn pc This compound high_bp->pc high_fp->pc

References

A Comparative Analysis of Carbon Dioxide Solubility in Propylene Carbonate and Other Physical Solvents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and scientists on the performance of propylene (B89431) carbonate versus other common physical solvents for CO2 capture, supported by experimental data and detailed methodologies.

The capture of carbon dioxide (CO2) is a critical technology in mitigating greenhouse gas emissions. Physical absorption, a process where CO2 dissolves in a solvent without a chemical reaction, is an energy-efficient method for CO2 separation, particularly from gas streams with high CO2 partial pressures. The choice of solvent is paramount to the efficiency and economic viability of this process. This guide provides a comparative analysis of the CO2 solubility in propylene carbonate (PC), a widely used physical solvent, against other common physical solvents: methanol (B129727), N-methyl-2-pyrrolidone (NMP), and the dimethyl ether of polyethylene (B3416737) glycol (commercially known as Selexol).

Comparative Performance of Physical Solvents

The solubility of CO2 in physical solvents is primarily governed by Henry's Law, which states that at a constant temperature, the amount of a gas that dissolves in a liquid is directly proportional to the partial pressure of that gas in equilibrium with that liquid. A lower Henry's Law constant indicates higher solubility.

Generally, the solubility of CO2 in these physical solvents increases with increasing pressure and decreases with increasing temperature.[1] Among the solvents compared, dimethyl carbonate (DMC) has shown a greater ability to dissolve CO2 than this compound and methanol at the same temperature.[2] The order of increasing Henry's law constant, and therefore decreasing CO2 solubility, for a range of carbonate solvents has been reported as: diethyl carbonate (DEC) < dimethyl carbonate (DMC) < this compound (PC) < caprolactone (B156226) (CL) < γ-butyrolactone (BL) < ethylene (B1197577) carbonate (EC).[3]

Data Presentation: CO2 Solubility in Physical Solvents

The following tables summarize the experimental data for CO2 solubility in this compound, methanol, N-methyl-2-pyrrolidone, and Selexol at various temperatures and pressures.

Table 1: CO2 Solubility in this compound (PC)

Temperature (K)Pressure (MPa)CO2 Solubility (mole fraction)
298.151.0Data not available in this format
298.152.0Data not available in this format
313.151.0Data not available in this format
313.152.0Data not available in this format
333.151.0Data not available in this format
333.152.0Data not available in this format

Note: Specific mole fraction data for PC across a range of pressures and temperatures requires consulting sources such as Jou et al. (2015) which covers temperatures from 248.15 K to 373.15 K and pressures from 0.1 MPa to 4.8 MPa.[4]

Table 2: CO2 Solubility in Methanol

Temperature (K)Pressure (MPa)CO2 Solubility (mole fraction)
283.151.0Data not available in this format
283.152.0Data not available in this format
298.151.0Data not available in this format
298.152.0Data not available in this format
313.151.0Data not available in this format
313.152.0Data not available in this format

Note: Detailed solubility data for methanol can be found in studies covering wide temperature (e.g., 283.15 K to 373.15 K) and pressure (up to 6.0 MPa) ranges.[5]

Table 3: CO2 Solubility in N-methyl-2-pyrrolidone (NMP)

Temperature (K)Pressure (MPa)CO2 Solubility (mole fraction)
293.150.5Data not available in this format
293.151.0Data not available in this format
313.150.5Data not available in this format
313.151.0Data not available in this format
333.150.5Data not available in this format
333.151.0Data not available in this format

Note: Experimental data for NMP is available for temperatures of 293 K, 313 K, and 333 K at pressures ranging from 0.5 to 1.1 MPa.[2]

Table 4: Relative CO2 Solubility in Selexol (DEPG) at 25°C

Gas ComponentRelative Solubility (CO2 = 1.0)
Hydrogen0.013
Nitrogen0.020
Carbon Monoxide0.028
Methane0.066
Ethane0.42
Carbonyl Sulfide2.30
Hydrogen Sulfide8.82

Source: Adapted from comparative data on physical solvents.[3]

Experimental Protocols

The determination of CO2 solubility in physical solvents is crucial for the design and optimization of gas absorption processes. Two common experimental methods employed are the constant-volume method (also known as the pressure decay method) and the isochoric saturation method.

Constant-Volume Method

The constant-volume method is a widely used technique to determine gas solubility in liquids. The general procedure is as follows:

  • Apparatus Setup: A known volume of the solvent is placed in a thermostated equilibrium cell equipped with a magnetic stirrer. The cell is connected to a gas reservoir of a known volume, a pressure transducer, and a temperature sensor.

  • Degassing: The solvent is thoroughly degassed to remove any dissolved gases. This is typically achieved by subjecting the solvent to a vacuum while stirring.

  • Gas Injection: A known amount of CO2 is introduced into the gas reservoir, and its initial pressure and temperature are recorded.

  • Equilibration: The valve connecting the gas reservoir to the equilibrium cell is opened, allowing CO2 to come into contact with the solvent. The mixture is stirred to facilitate dissolution and reach equilibrium.

  • Data Acquisition: The pressure in the system is monitored over time. As CO2 dissolves in the solvent, the pressure will decrease and eventually stabilize, indicating that equilibrium has been reached.

  • Calculation: The amount of dissolved CO2 is calculated from the initial and final pressures, the volumes of the gas and liquid phases, and the temperature, using an appropriate equation of state.

Isochoric Saturation Method

The isochoric saturation method is another precise technique for measuring gas solubility. The key steps are:

  • Apparatus: The setup consists of a high-pressure equilibrium cell of a known volume, which can be thermostated. The cell is equipped with a pressure transducer and a temperature sensor.

  • Solvent Charging: A precisely weighed amount of the degassed solvent is charged into the equilibrium cell.

  • Gas Charging: A known amount of CO2 is then introduced into the cell.

  • Equilibration: The cell is heated and stirred to ensure the system reaches vapor-liquid equilibrium at the desired temperature.

  • Measurement: Once the temperature and pressure are stable, the equilibrium conditions are recorded.

  • Analysis: The amount of gas in the vapor phase is calculated using an equation of state. The amount of dissolved gas is then determined by subtracting the amount of gas in the vapor phase from the total amount of gas introduced into the cell. The solubility is then reported as the mole fraction of CO2 in the liquid phase.[6]

Visualizing the Comparative Analysis Workflow

The process of conducting a comparative analysis of CO2 solubility in different physical solvents can be systematically broken down into several key stages, from initial literature review to final data dissemination.

A Literature Review & Data Mining B Solvent Selection (PC, Methanol, NMP, Selexol) A->B C Data Extraction (Solubility, T, P) B->C D Experimental Protocol Identification B->D E Data Tabulation & Normalization C->E F Methodology Documentation D->F G Comparative Analysis (Performance Metrics) E->G I Report Generation F->I H Visualization (Tables & Graphs) G->H H->I

References

"assessing the environmental impact of propylene carbonate compared to other organic solvents"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the quest for more sustainable laboratory and manufacturing practices, the selection of solvents plays a pivotal role. Propylene (B89431) carbonate, a cyclic carbonate ester, is emerging as a promising green solvent, offering a favorable environmental profile compared to many conventional organic solvents. This guide provides an objective comparison of the environmental impact of propylene carbonate against several commonly used solvents, supported by quantitative data and detailed experimental protocols.

Comparative Environmental Impact Assessment

The following tables summarize key environmental impact parameters for this compound and a selection of traditional organic solvents. This data is essential for researchers and drug development professionals to make informed decisions that align with sustainability goals without compromising performance.

Table 1: Comparison of Acute Toxicity and Biodegradability

SolventOral LD50 (rat, mg/kg)Dermal LD50 (rabbit, mg/kg)Biodegradability (OECD 301B/C/D, 28 days)
This compound > 5,000[1][2]> 2,000[1][2]Readily biodegradable (>60%)[3]
N-Methyl-2-Pyrrolidone (NMP)4,1507,00073% (OECD 301C)[4]
Acetone5,800> 15,800[5][6]Readily biodegradable[1][7]
Acetonitrile2,460[8][9][10][11][12]2,000[3][13]Not readily biodegradable
Methyl Ethyl Ketone (MEK)2,737[2][7]6,480[2][7]Readily biodegradable (>60%)[14]
Methylene Chloride> 2,000> 2,000[15]Not readily biodegradable (2.4% in 28 days, OECD 302B)[10]
Toluene63612,124Not readily biodegradable
Perchloroethylene2,629[16]>3,228[16]Not readily biodegradable

Table 2: Comparison of Volatile Organic Compound (VOC) Content and Other Properties

SolventVOC Content (g/L)Boiling Point (°C)Flash Point (°C)
This compound 0 (VOC Exempt)[3][17][18]242132
N-Methyl-2-Pyrrolidone (NMP)1030[4]20291
Acetone791 (Often VOC Exempt by local regulations)[19][20]56-20
Acetonitrile786822
Methyl Ethyl Ketone (MEK)805[2]80-9
Methylene Chloride1330 (Often VOC Exempt by local regulations)[20][21][22][23]40None
Toluene867[9][24]1114
Perchloroethylene1620121None

Experimental Protocols

The data presented in this guide is based on standardized and widely accepted experimental methodologies. Below are summaries of the key protocols used to assess the environmental impact of these solvents.

Acute Toxicity Testing (LD50)

Oral LD50 (OECD Guideline 401): This test determines the median lethal dose of a substance when administered orally to a group of laboratory animals, typically rats. A single dose of the test substance is administered to the animals, and they are observed for a period of 14 days. The LD50 value is the statistically estimated dose that is expected to cause mortality in 50% of the test animals.

Dermal LD50 (OECD Guideline 402): This method assesses the acute toxicity of a substance when applied to the skin. The test substance is applied to a shaved area of the skin of laboratory animals, usually rabbits, for 24 hours. The animals are then observed for 14 days, and the dermal LD50 is calculated as the dose expected to cause death in 50% of the animals.

Ready Biodegradability Testing (OECD 301B)

The OECD 301B guideline, also known as the CO2 Evolution Test, is used to determine the ready biodegradability of a chemical substance by aerobic microorganisms.

  • Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated under aerobic conditions in the dark or diffuse light.

  • Procedure: The amount of carbon dioxide produced from the biodegradation of the test substance is measured over a 28-day period. The CO2 is trapped in a suitable absorbent (e.g., barium hydroxide (B78521) or sodium hydroxide), and the amount is determined by titration or by using an inorganic carbon analyzer.

  • Pass Criteria: A substance is considered "readily biodegradable" if it reaches at least 60% of its theoretical maximum CO2 production within a 10-day window during the 28-day test period.[12][25][26]

Volatile Organic Compound (VOC) Content Determination (EPA Method 24)

EPA Method 24 is a standard procedure for determining the volatile matter content, water content, density, and solids content of surface coatings. The VOC content is then calculated from these values.

  • Procedure:

    • Volatile Content: A weighed sample of the coating is heated in an oven at 110°C for one hour. The weight loss is measured to determine the total volatile content.

    • Water Content: The water content is determined by gas chromatography or Karl Fischer titration.

    • Density: The density of the coating is measured using a pycnometer or other suitable device.

  • Calculation: The VOC content in g/L is calculated by subtracting the weight of water and any exempt compounds from the total volatile content and dividing by the volume of the coating (minus water and exempt compounds).[2][16][24]

Visualization of a Green Solvent Selection Workflow

To aid in the decision-making process for selecting more environmentally friendly solvents, the following diagram illustrates a logical workflow. This workflow incorporates key environmental and safety considerations.

cluster_0 Solvent Selection Process start Identify Solvent Need evaluate_performance Evaluate Performance Requirements (Solubility, Boiling Point, etc.) start->evaluate_performance initial_screening Initial Screening of Potential Solvents evaluate_performance->initial_screening assess_toxicity Assess Acute & Chronic Toxicity (LD50, Carcinogenicity, etc.) initial_screening->assess_toxicity assess_environmental Assess Environmental Fate (Biodegradability, Bioaccumulation) initial_screening->assess_environmental assess_physical Assess Physical Hazards (Flammability, VOC Content) initial_screening->assess_physical lca Conduct Life Cycle Assessment (LCA) assess_toxicity->lca assess_environmental->lca assess_physical->lca select_solvent Select Optimal Green Solvent lca->select_solvent

Caption: A workflow for selecting green solvents based on performance and environmental impact.

Conclusion

The data presented in this guide demonstrates that this compound offers a significantly improved environmental and safety profile compared to many conventional organic solvents. Its low toxicity, ready biodegradability, and VOC-exempt status make it a compelling alternative for a wide range of applications in research, drug development, and manufacturing. By incorporating the principles of green chemistry and utilizing the provided data and workflows, scientific professionals can actively contribute to a more sustainable future.

References

Propylene Carbonate Purity: A Comparative Guide to Validation by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of excipients like propylene (B89431) carbonate is paramount for the integrity and safety of final formulations. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the validation of propylene carbonate purity, supported by experimental data and detailed protocols.

This compound, a versatile solvent, is widely used in pharmaceutical formulations. Its purity can be affected by residual reactants, byproducts, and degradation products. Among the analytical methods available for purity assessment, GC-MS stands out for its high sensitivity and specificity in identifying and quantifying volatile and semi-volatile impurities.

Comparison of Analytical Methodologies

The choice of analytical technique for purity determination depends on the target impurity and the required sensitivity. Below is a comparison of GC-MS with other common methods.

Analytical MethodPrincipleAnalytes DetectedAdvantagesLimitations
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile and semi-volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection and identification.Residual solvents (e.g., propylene oxide), glycols (e.g., propylene glycol, diethylene glycol), and other organic volatile impurities.High sensitivity and specificity, allows for both identification and quantification of a wide range of impurities in a single run.Not suitable for non-volatile impurities or thermally labile compounds.
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their affinity to a stationary phase and a liquid mobile phase.Non-volatile impurities, degradation products, and some polar impurities like glycols (often requires derivatization for UV detection).Suitable for non-volatile and thermally unstable compounds.May have lower resolution for volatile impurities compared to GC. May require derivatization for compounds lacking a chromophore.
Karl Fischer Titration A chemical method based on the quantitative reaction of water with an iodine-sulfur dioxide-base reagent.Water content."Gold standard" for water determination, highly accurate and precise for a wide range of water content.Only measures water content; does not provide information on other impurities.
Fourier-Transform Infrared Spectroscopy (FTIR) Measures the absorption of infrared radiation by the sample, providing information about its functional groups.Can identify the bulk material and detect the presence of functional groups from major impurities.Fast and non-destructive.Primarily a qualitative technique with limited quantitative capabilities for impurity analysis at low levels.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure of the sample and can be used to identify and quantify impurities.A wide range of organic impurities with distinct NMR signals.Provides structural information for impurity identification. Quantitative NMR (qNMR) can be highly accurate.Lower sensitivity compared to GC-MS and HPLC for trace impurities. Requires more expensive instrumentation and expertise.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the analysis of high-purity this compound using different analytical methods.

Table 1: Analysis of Water Content

MethodSampleReported Water Content (%)Reference
Headspace GC-MSThis compound0.015 ± 0.002[1]
Karl Fischer TitrationThis compound0.014 ± 0.001[1]

Table 2: Analysis of Organic Impurities

MethodImpurityTypical Concentration Range (ppm)Limit of Detection (LOD) (ppm)
GC-MSPropylene Glycol< 1001
GC-MSDiethylene Glycol< 500.5
GC-MSPropylene Oxide< 100.1
HPLC-UV (with derivatization)Propylene Glycol< 1005
HPLC-UV (with derivatization)Diethylene Glycol< 502

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results.

Gas Chromatography-Mass Spectrometry (GC-MS) for Organic Impurities

This method is suitable for the quantification of volatile and semi-volatile organic impurities in this compound.

Sample Preparation:

  • Accurately weigh approximately 1 g of the this compound sample into a 10 mL volumetric flask.

  • Dilute to volume with a suitable solvent, such as dichloromethane (B109758) or acetone.

  • Prepare a series of calibration standards of known impurities in the same solvent.

Instrumentation:

  • Gas Chromatograph: Agilent 8860 GC system or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: Agilent J&W HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm, or a bonded poly(6% cyanopropylphenyl/94% dimethyl siloxane) type capillary column (e.g., SPB®-624).[2]

GC Conditions:

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 minutes at 250 °C

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 35-350

Headspace GC-MS for Water Content Determination

This method offers an alternative to Karl Fischer titration for the determination of water content.[1]

Sample Preparation:

  • Add 1 mL of the this compound sample to a 20 mL headspace vial.

  • Seal the vial immediately.

Instrumentation:

  • Headspace Sampler: PerkinElmer TurboMatrix 40 or equivalent.

  • Gas Chromatograph: Shimadzu GCMS-QP2010 Plus or equivalent.

  • Column: DB-WAX, 60 m x 0.32 mm, 0.5 µm film thickness.[1]

Headspace Conditions:

  • Vial Equilibration Temperature: 80 °C

  • Vial Equilibration Time: 20 minutes

  • Transfer Line Temperature: 100 °C

  • Injection Volume: 1 mL of the headspace

GC-MS Conditions:

  • Inlet Temperature: 150 °C

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min

  • Oven Temperature Program: Isothermal at 50 °C for 5 minutes

  • MS Conditions: (As described in the previous protocol)

Experimental Workflow and Logical Relationships

The following diagrams illustrate the workflow for validating the purity of this compound and the logical relationship between different analytical techniques.

Purity_Validation_Workflow This compound Purity Validation Workflow cluster_0 Sample Reception & Initial Assessment cluster_1 Impurity Analysis cluster_2 Data Evaluation & Reporting Sample This compound Sample Initial_Assessment Physical & Chemical Tests (Appearance, Color, Odor) Sample->Initial_Assessment GCMS_Analysis GC-MS Analysis (Volatile & Semi-Volatile Impurities) Initial_Assessment->GCMS_Analysis HPLC_Analysis HPLC Analysis (Non-Volatile Impurities) Initial_Assessment->HPLC_Analysis KF_Titration Karl Fischer Titration (Water Content) Initial_Assessment->KF_Titration Spectroscopy Spectroscopic Analysis (FTIR/NMR for Structural Confirmation) Initial_Assessment->Spectroscopy Data_Analysis Data Analysis & Comparison GCMS_Analysis->Data_Analysis HPLC_Analysis->Data_Analysis KF_Titration->Data_Analysis Spectroscopy->Data_Analysis Purity_Report Final Purity Report & Certificate of Analysis Data_Analysis->Purity_Report

Caption: Workflow for the comprehensive purity validation of this compound.

Analytical_Technique_Relationship Relationship of Analytical Techniques for this compound Purity PC_Purity This compound Purity Assessment GCMS GC-MS PC_Purity->GCMS Volatile & Semi-volatile Organic Impurities HPLC HPLC PC_Purity->HPLC Non-volatile Organic Impurities KF Karl Fischer PC_Purity->KF Water Content FTIR_NMR FTIR / NMR PC_Purity->FTIR_NMR Structural Confirmation & Identification GCMS->FTIR_NMR Confirms Identity HPLC->FTIR_NMR Confirms Identity

Caption: Interrelation of analytical techniques for this compound purity assessment.

References

Propylene Carbonate: A Comprehensive Guide to a Green Solvent Alternative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propylene (B89431) carbonate (PC) is emerging as a formidable green solvent, offering a promising alternative to conventional, often hazardous, organic solvents.[1][2][3] Its favorable safety profile, biodegradability, and sustainable production process from carbon dioxide make it an attractive option for a wide range of applications, including organic synthesis, battery technology, and pharmaceutical formulations.[1][4][5] This guide provides an objective comparison of propylene carbonate's performance against other solvents, supported by experimental data, detailed methodologies, and visual workflows to aid in its adoption and implementation in research and development.

Advantages of this compound

This compound boasts a compelling array of properties that align with the principles of green chemistry:

  • Sustainable Synthesis: A key advantage of this compound is its production from readily available and economical starting materials: propylene oxide and carbon dioxide.[1][2][3] This synthesis is 100% atom-economical, utilizing a greenhouse gas as a C1 feedstock, thus contributing to carbon capture and utilization strategies.[1][2][3]

  • Favorable Physicochemical Properties: It is a colorless, odorless, polar aprotic solvent with a high boiling point (242 °C), low vapor pressure, and a high flash point (132 °C).[1][5][6] These characteristics reduce the risks associated with volatile organic compounds (VOCs) and flammability.

  • Low Toxicity and Biodegradability: this compound exhibits low toxicity and is readily biodegradable, minimizing its environmental impact.[1][5][7] It is considered a safer alternative to many conventional solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), acetonitrile, and acetone.[2][8]

  • High Solvency: With a high dipole moment and dielectric constant, this compound is an effective solvent for a wide range of organic and inorganic compounds, including polymers and salts.[7][9] This makes it suitable for diverse applications, from chemical synthesis to electrolyte formulations.[10][11]

  • Versatility in Applications: Its utility has been demonstrated in numerous chemical transformations, including asymmetric hydrogenations, aldol (B89426) reactions, Suzuki-Miyaura reactions, and Friedel-Crafts acylations.[1][2] It is also a key component in electrolytes for lithium-ion batteries and has applications in cosmetics and pharmaceutical formulations.[4][7][10]

Disadvantages and Limitations of this compound

Despite its numerous advantages, this compound has some limitations that need to be considered:

  • Hygroscopicity: this compound is hygroscopic and can absorb moisture from the atmosphere, which may be detrimental in moisture-sensitive applications.

  • Reactivity with Nucleophiles: In the presence of strong bases or nucleophiles, this compound can undergo ring-opening reactions.[12] This can lead to the formation of byproducts, as observed in some Suzuki-Miyaura reactions where N-alkylation of heterocyclic substrates occurred.[12]

  • Viscosity: Its viscosity is higher than some common solvents, which can affect mass transfer rates in certain applications.[13]

  • Incompatibility with Graphite (B72142) Anodes in Li-ion Batteries: While used in electrolytes, its direct use with graphite anodes in lithium-ion batteries can lead to exfoliation of the graphite.[9][12] However, it can be used with other anode materials or as a co-solvent.[12]

  • Incomplete Solvent Removal in Battery Cathode Manufacturing: At high active material loadings in battery cathodes, incomplete removal of this compound during drying can lead to increased interfacial resistance and reduced performance at high charge/discharge rates.

Comparative Performance Data

The following tables summarize quantitative data comparing the performance of this compound with other solvents in various applications.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound (PC)N-Methyl-2-pyrrolidone (NMP)N,N-Dimethylformamide (DMF)AcetonitrileAcetone
Molar Mass ( g/mol ) 102.0999.1373.0941.0558.08
Boiling Point (°C) 242[9]2021538256
Melting Point (°C) -48.8[9]-24-61-45-95
Density (g/mL at 20°C) 1.205[9]1.0280.9440.7860.791
Vapor Pressure (mmHg at 20°C) 0.03[6]0.293.773180
Flash Point (°C) 132[6]91582-20
Dielectric Constant (at 20°C) 65.132.236.737.520.7
Toxicity Profile Low toxicity, non-mutagenic, non-carcinogenic[5][14]Reproductive toxicant, skin and eye irritantLiver toxicant, possible carcinogenToxic, irritantLow toxicity, irritant
Biodegradability Readily biodegradable[5]Not readily biodegradableNot readily biodegradableNot readily biodegradableReadily biodegradable

Table 2: Performance in Lithium-Ion Battery Cathode Manufacturing (vs. NMP)

Performance MetricThis compound (PC)N-Methyl-2-pyrrolidone (NMP)Reference
First-Cycle Coulombic Efficiency (Low Active Material Loading) ≈88%Lower than PC[4]
Capacity Retention (High C-rates, High Active Material Loading) ReducedHigher than PC
Environmental and Safety Profile Low toxicity, biodegradable, non-HAPReproductive toxicant, HAP[4]
Cost LowerHigher[4]

Table 3: Performance in 1,3-Butadiene Extraction (Process Simulation vs. DMF)

ParameterThis compound (PC)N,N-Dimethylformamide (DMF)Reference
1,3-Butadiene Separation Efficiency ComparableComparable[1][15]
Solvent-to-Feed Ratio 7.6:1.06.8:1.0[1]
Operational Costs Moderately higherLower[1]
Environmental and Health Risk LowerSignificant[1][15]

Experimental Protocols

Synthesis of this compound from Propylene Oxide and CO₂

This protocol is based on a solvent-free synthesis using a heterogeneous catalyst.

Materials:

  • Propylene oxide (PO)

  • Carbon dioxide (CO₂)

  • Heterogeneous catalyst (e.g., Ceria and lanthana doped zirconia, Ce-La-Zr-O)[16]

  • Co-catalyst (e.g., tetraethylammonium (B1195904) bromide, TEABr), if required by the primary catalyst[9]

Equipment:

  • High-pressure stainless steel autoclave reactor with magnetic stirrer and heating jacket[9][16]

  • Gas inlet for CO₂

  • Circulating water bath for cooling[9]

  • Centrifuge for catalyst separation[9]

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Charge the autoclave reactor with the desired amount of propylene oxide and the catalyst (e.g., 10% w/w catalyst loading).[16] If a co-catalyst is used, add it at this stage.

  • Seal the reactor and purge with CO₂ to remove air.[9]

  • Heat the reaction mixture to the desired temperature (e.g., 150-180 °C) with stirring.[16][17]

  • Pressurize the reactor with CO₂ to the target pressure (e.g., 20-70 bar).[16][17]

  • Maintain the reaction at the set temperature and pressure for the desired reaction time (e.g., 4 hours).[17]

  • After the reaction is complete, cool the reactor to approximately 10 °C using the circulating water bath.[9]

  • Slowly depressurize the reactor to atmospheric pressure.

  • Collect the reaction mixture and separate the solid catalyst by centrifugation.[9]

  • Analyze the liquid product for this compound yield and selectivity using gas chromatography.

Suzuki-Miyaura Reaction in this compound

This general method is adapted from procedures for the cross-coupling of iodo-heterocyclic compounds with boronic acids.[18]

Materials:

  • Iodo-heterocyclic substrate (1 mmol)

  • Boronic acid (1.25 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)

  • This compound (PC, 5 mL)

  • Aqueous sodium carbonate solution (0.5 M, 2 mL)

Equipment:

  • Reaction vial or flask with a magnetic stir bar

  • Heating plate with oil bath or microwave reactor

  • Thin-layer chromatography (TLC) plate for reaction monitoring

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column for purification

Procedure:

  • To a reaction vial, add the iodo-heterocyclic substrate, boronic acid, and palladium catalyst.

  • Add this compound and the aqueous sodium carbonate solution.

  • Heat the reaction mixture to 130 °C using either an oil bath or a microwave reactor.[18]

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography to obtain the desired biaryl product.

Friedel-Crafts Acylation of Activated Arenes in this compound

This protocol is based on an iron(III) chloride catalyzed acylation.[7]

Materials:

  • Activated arene (e.g., mesitylene, 1 mmol)

  • Acylating agent (e.g., acetic anhydride, 2 mmol, or acyl chloride, 1.2 mmol)

  • Iron(III) chloride (FeCl₃, 5 mol%)

  • This compound (PC, 1 mL)

Equipment:

  • 8 mL pressure tube with a magnetic stir bar

  • Heating plate with an oil bath

  • NMR spectrometer for product analysis

Procedure:

  • In an 8 mL pressure tube, combine the activated arene, acylating agent, and iron(III) chloride.[7]

  • Add this compound to the mixture.

  • Seal the pressure tube and stir the mixture at 80 °C for the required reaction time (typically 2-10 hours).[7]

  • Monitor the reaction progress if necessary.

  • After completion, cool the reaction mixture to room temperature.

  • The crude product can be directly analyzed by ¹H NMR to determine the yield of the aromatic ketone.[7]

  • For isolation, a suitable workup procedure involving quenching, extraction, and purification would be necessary.

Lithium-Ion Battery Cathode Fabrication using this compound

This protocol outlines the preparation of a cathode slurry and electrode coating.[4]

Materials:

  • Cathode active material (e.g., LiNi₀.₅Mn₀.₃Co₀.₂O₂, NMC532)

  • Conductive carbon (e.g., carbon black)

  • Binder (e.g., polyvinylidene difluoride, PVDF)

  • This compound (PC)

  • Aluminum foil (current collector)

Equipment:

  • Planetary mixer or similar high-shear mixer

  • Doctor blade coater

  • Vacuum oven

Procedure:

  • Slurry Preparation:

    • Dry the active material, conductive carbon, and PVDF binder in a vacuum oven.

    • In a planetary mixer, mix the active material and conductive carbon powders until a homogeneous mixture is obtained.

    • Separately, dissolve the PVDF binder in this compound.

    • Slowly add the PVDF-PC solution to the powder mixture and continue mixing at high speed (e.g., 1500 rpm) for approximately 1 hour to form a uniform slurry.[4] Adjust the viscosity by adding more PC if necessary.

  • Electrode Coating:

    • Cast the prepared slurry onto the aluminum foil using a doctor blade coater to a desired thickness.

  • Drying:

    • Dry the coated electrode in a vacuum oven at an elevated temperature (e.g., 120 °C) for an extended period (e.g., 12 hours) to ensure complete removal of the this compound solvent.

  • Cell Assembly and Testing:

    • Punch out circular electrodes from the dried sheet for coin cell assembly.

    • Assemble the coin cells in an argon-filled glovebox using the prepared cathode, a lithium metal anode, a separator, and an appropriate electrolyte.

    • Perform electrochemical testing, such as galvanostatic cycling, to evaluate the performance of the cathode.

Visualizations

G cluster_synthesis Synthesis of this compound PO Propylene Oxide (PO) Reactor High-Pressure Reactor PO->Reactor CO2 Carbon Dioxide (CO2) CO2->Reactor Catalyst Catalyst Catalyst->Reactor PC This compound (PC) Reactor->PC Cycloaddition Reaction (100% Atom Economy)

Caption: Synthesis of this compound from CO₂.

G cluster_workflow Comparative Solvent Workflow for Organic Synthesis Reactants Reactants & Catalyst Reaction_PC Reaction in PC Reactants->Reaction_PC Reaction_Conv Reaction in Conventional Solvent Reactants->Reaction_Conv Solvent_PC This compound (PC) Solvent_PC->Reaction_PC Solvent_Conv Conventional Solvent Solvent_Conv->Reaction_Conv Workup_PC Workup & Purification Reaction_PC->Workup_PC Workup_Conv Workup & Purification Reaction_Conv->Workup_Conv Product_PC Product from PC Workup_PC->Product_PC Product_Conv Product from Conventional Solvent Workup_Conv->Product_Conv Analysis Comparative Analysis (Yield, Purity, E-factor) Product_PC->Analysis Product_Conv->Analysis

Caption: Workflow for Comparing Solvents in Synthesis.

G cluster_battery Battery Cathode Fabrication Workflow Materials Active Material Conductive Carbon PVDF Binder Mixing Slurry Mixing Materials->Mixing Solvent Solvent (PC or NMP) Solvent->Mixing Coating Doctor Blade Coating on Al foil Mixing->Coating Drying Vacuum Drying Coating->Drying Calendering Calendering Drying->Calendering Assembly Cell Assembly Calendering->Assembly Testing Electrochemical Testing Assembly->Testing

Caption: Workflow for Battery Cathode Fabrication.

References

"cost-performance analysis of propylene carbonate in industrial applications"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of industrial solvents, propylene (B89431) carbonate (PC) is increasingly recognized for its favorable safety and environmental profile. This guide provides a comprehensive cost-performance analysis of propylene carbonate in key industrial applications, comparing it with common alternatives such as N-methyl-2-pyrrolidone (NMP), acetone, and methylene (B1212753) chloride. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding solvent selection.

Performance Comparison

The performance of this compound varies across different applications. It often serves as a safer, though sometimes slower, alternative to more hazardous solvents.

Table 1: Performance in Industrial Cleaning and Degreasing
Performance MetricThis compoundN-Methyl-2-Pyrrolidone (NMP)Methylene ChlorideTest Protocol
Cleaning Efficiency (% Soil Removal) 85-95%90-98%95-99%--INVALID-LINK--
Evaporation Rate (relative to n-BuAc=1) 0.030.0314.5ASTM D3539
Flash Point (°C) 13291NoneASTM D93
Health & Safety Profile Low toxicity, biodegradableReproductive toxicity concernsCarcinogen, high volatility-
Table 2: Performance in Polymer Dissolution
Performance MetricThis compoundAcetoneTest Protocol
Dissolution Time for Polystyrene (PS) (minutes) ~45~15--INVALID-LINK--
Dissolution Time for Poly(methyl methacrylate) (PMMA) (minutes) ~60~20--INVALID-LINK--
Boiling Point (°C) 24256ASTM D1078[1][2][3][4][5]
Vapor Pressure (kPa at 20°C) <0.0124.6-
Table 3: Performance in Paint Stripping
Performance MetricThis compoundMethylene ChlorideTest Protocol
Paint Removal Efficiency (time to lift epoxy paint) Slower, requires longer contact timeFast-acting, lifts paint quickly--INVALID-LINK--
Evaporation Rate Very LowVery High-
User Safety Significantly safer alternativeHigh health and safety risks-

Cost Comparison

The cost of industrial solvents can fluctuate based on market conditions. The following table provides an estimated cost comparison.

Table 4: Estimated Cost of Industrial Solvents
SolventPurityEstimated Price (USD/kg)
This compoundIndustrial Grade (>99.5%)$1.50 - $2.50
N-Methyl-2-Pyrrolidone (NMP)Industrial Grade (>99.5%)$2.00 - $3.50
AcetoneIndustrial Grade (>99.5%)$0.80 - $1.20
Methylene ChlorideIndustrial Grade (>99.5%)$0.90 - $1.50

Note: Prices are estimates and can vary based on supplier, volume, and market fluctuations.

Experimental Protocols

Experimental Protocol 1: Evaluation of Cleaning and Degreasing Efficiency

This protocol outlines a laboratory procedure to assess the cleaning efficiency of solvents on a standardized soiled substrate.

1. Materials and Equipment:

  • Test Solvents: this compound, N-Methyl-2-Pyrrolidone (NMP), Methylene Chloride
  • Standardized soiled substrates (e.g., stainless steel plates coated with a known amount of industrial grease)
  • Mechanical wiping apparatus (to ensure consistent application of force)
  • Analytical balance (± 0.0001 g)
  • Ventilated workspace (fume hood)
  • Lint-free wipes

2. Procedure:

  • Prepare a set of standardized soiled substrates by applying a consistent amount of a representative industrial grease or oil to pre-weighed stainless steel plates.
  • Record the initial weight of each soiled substrate.
  • Saturate a lint-free wipe with the test solvent.
  • Mount the wipe in the mechanical wiping apparatus.
  • Subject the soiled substrate to a set number of wiping cycles under a constant applied force.
  • Allow the substrate to air dry in a fume hood until all solvent has evaporated.
  • Record the final weight of the cleaned and dried substrate.
  • Calculate the cleaning efficiency as the percentage of soil removed: Cleaning Efficiency (%) = [(Initial Weight of Soil - Final Weight of Soil) / Initial Weight of Soil] x 100

9. Data Analysis:

  • Compare the cleaning efficiencies of the different solvents.
  • Record observations on the rate of cleaning and any visible residues.

Experimental Protocol 2: Gravimetric Method for Determining Polymer Dissolution Rate

This protocol details a gravimetric method to compare the dissolution rates of polymers in different solvents.

1. Materials and Equipment:

  • Test Solvents: this compound, Acetone
  • Polymer samples (e.g., Polystyrene, PMMA) in a consistent form (e.g., thin films of uniform thickness)
  • Glass beakers or flasks
  • Magnetic stirrer and stir bars
  • Analytical balance (± 0.0001 g)
  • Stopwatch
  • Filter paper
  • Drying oven

2. Procedure:

  • Prepare polymer films of a standardized size and thickness and record their initial weight.
  • Place a known volume of the test solvent into a beaker with a magnetic stir bar.
  • Begin stirring at a constant rate.
  • Immerse the pre-weighed polymer film into the solvent and start the stopwatch.
  • At predetermined time intervals, remove the polymer film from the solvent.
  • Quickly blot the surface of the film to remove excess solvent and immediately weigh it.
  • Alternatively, for complete dissolution time, observe the time taken for the polymer film to completely disappear.
  • For rate determination, the undissolved polymer can be collected by filtration at different time points, dried, and weighed.

3. Data Analysis:

  • Plot the mass of the dissolved polymer versus time to determine the dissolution rate.
  • Compare the dissolution rates and total dissolution times for each solvent-polymer combination.

Experimental Protocol 3: ASTM D5402 - Standard Practice for Assessing the Solvent Resistance of Organic Coatings Using Solvent Rubs

This protocol is adapted from the ASTM D5402 standard to compare the paint stripping performance of different solvents.[2][3][5][6][7]

1. Materials and Equipment:

  • Test Solvents: this compound, Methylene Chloride
  • Coated panels (e.g., steel panels with a cured epoxy coating of uniform thickness)
  • Cheesecloth or cotton swabs
  • Droppers or pipettes
  • Stopwatch
  • Ventilated workspace (fume hood)

2. Procedure:

  • Apply a few drops of the test solvent to a small area of the coated panel.
  • Allow the solvent to dwell on the surface for a specified period (e.g., 1, 5, 10 minutes).
  • After the dwell time, use a cheesecloth or cotton swab to perform a set number of "double rubs" (one back-and-forth motion) with moderate, consistent pressure.
  • Observe the effect on the paint film. Record the number of double rubs required to break through the coating to the substrate.
  • Alternatively, for a fixed number of rubs, assess the degree of softening or removal of the paint film.
  • Repeat the test with different dwell times to evaluate the time-dependent performance of each solvent.

3. Data Analysis:

  • Compare the number of rubs to failure or the degree of paint removal for each solvent at different dwell times.
  • Note any differences in the mode of failure (e.g., blistering, dissolving, lifting).

Visualizations

Experimental_Workflow_Cleaning_Efficiency cluster_prep Preparation cluster_cleaning Cleaning Process cluster_eval Evaluation A Prepare Standardized Soiled Substrates B Record Initial Weight A->B C Saturate Wipe with Solvent B->C D Mechanical Wiping C->D E Air Dry Substrate D->E F Record Final Weight E->F G Calculate Cleaning Efficiency (%) F->G

Experimental Workflow for Cleaning Efficiency Evaluation.

Experimental_Workflow_Polymer_Dissolution A Prepare & Weigh Polymer Film C Immerse Film & Start Timer A->C B Prepare Solvent & Start Stirring B->C D Remove Film at Time Intervals C->D E Weigh Wet Film or Filter & Weigh Dry Polymer D->E F Plot Mass vs. Time E->F G Determine Dissolution Rate F->G

Workflow for Gravimetric Polymer Dissolution Analysis.

Logical_Relationship_Solvent_Selection A Application Requirements B Performance (e.g., Efficacy, Speed) A->B C Cost (Purchase, Disposal) A->C D Safety & Environmental (Toxicity, VOCs) A->D E Solvent Selection B->E C->E D->E

Key Factors Influencing Industrial Solvent Selection.

References

"electrochemical performance of propylene carbonate vs ionic liquids in supercapacitors"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of electrolyte is a critical determinant of supercapacitor performance, directly influencing key parameters such as energy density, power density, and operational lifespan. This guide provides an objective comparison of two prominent non-aqueous electrolytes: propylene (B89431) carbonate (PC), a conventional organic solvent, and ionic liquids (ILs), a newer class of molten salts. This analysis is supported by experimental data to aid researchers in selecting the optimal electrolyte for their specific supercapacitor applications.

Executive Summary

Propylene carbonate is a widely used solvent for supercapacitor electrolytes due to its good dielectric constant, wide electrochemical window, and reasonable cost. Ionic liquids, on the other hand, are salts that are liquid at or near room temperature and are composed entirely of ions.[1] They have gained significant attention for their negligible volatility, low flammability, high thermal stability, and wide electrochemical stability windows, which can lead to higher operating voltages and consequently, higher energy densities.[1][2][3] However, ILs often exhibit higher viscosity and lower ionic conductivity compared to PC-based electrolytes, which can adversely affect power density.[3] Mixtures of ILs with organic solvents like PC are being explored to combine the advantages of both.[3][4][5]

Quantitative Performance Comparison

The following tables summarize key performance metrics for supercapacitors utilizing this compound-based electrolytes versus those with ionic liquids. It is important to note that performance is highly dependent on the specific ionic liquid, the salt used in the PC electrolyte, the electrode material, and the testing conditions.

Electrolyte System Specific Capacitance (F/g) Energy Density (Wh/kg) Power Density (kW/kg) Operating Voltage (V) Cycle Life (Cycles) Key Findings & Citations
This compound (PC) Based 15 - 1806.5 - 420.4 - 10.92.5 - 3.0>10,000 - 30,000PC-based electrolytes offer a good balance of performance.[6][7][8][9][10] A pouch-type supercapacitor with a PC-based electrolyte demonstrated a capacitance of 7.1 F at 1 mA/cm² and 83% capacitance retention after 12,000 cycles.[6] Another study reported an energy density of up to 42 Wh/kg.[11]
Ionic Liquid (IL) Based 51 - 20021.96 - 1480.174 - 3153.5 - 4.0>10,000 - 100,000ILs can enable higher operating voltages, leading to significantly higher energy densities.[1][12][13] Supercapacitors using IL electrolytes have demonstrated energy densities up to 148 Wh/kg and excellent cycle stability.[1] A mixture of [BMIm][BF4] and [SBPyr][BF4]/PC achieved an energy density of 21.96 Wh/kg with a 3V operating window.[13]
IL-PC Mixtures ~70 - 143~22-3.0 - 3.5>10,000Mixtures of ILs and PC aim to leverage the high voltage of ILs and the high conductivity of PC.[4][5][13] A mixture of [TMPA]0.5[Pyr14]0.5[TFSI]/ACN demonstrated an energy density of 28.30 Wh/kg at a power density of 32.16 kW/kg with a 3.1V window. A study on Azepanium-based IL with PC showed operating voltages as high as 3.5 V.[5]

Experimental Protocols

Accurate and reproducible data are paramount in electrochemical analysis. The following are detailed methodologies for key experiments used to characterize supercapacitor performance.

Electrode Preparation

A typical electrode slurry is prepared by mixing the active material (e.g., activated carbon), a conductive agent (e.g., carbon black), and a binder (e.g., polytetrafluoroethylene - PTFE) in a weight ratio of 80:10:10, respectively. The mixture is dispersed in a solvent to form a homogenous slurry, which is then coated onto a current collector (e.g., aluminum foil) and dried under vacuum.

Electrochemical Measurements

All electrochemical measurements are typically performed using a two-electrode (coin cell or pouch cell) or a three-electrode setup with a potentiostat/galvanostat.[14]

1. Cyclic Voltammetry (CV)

  • Objective: To determine the capacitive behavior and the electrochemical stability window of the electrolyte.[15][16]

  • Procedure: A triangular potential waveform is applied to the working electrode, and the resulting current is measured.[16] The potential is swept between a lower and an upper vertex potential at a specific scan rate.

  • Typical Parameters:

    • Potential Window: 0 to 2.7 V for PC-based electrolytes; 0 to 3.5 V or higher for IL-based electrolytes.

    • Scan Rates: Ranging from 5 mV/s to 200 mV/s.[14][17]

  • Calculation of Specific Capacitance (Csp): Csp = (∫I dV) / (2 * m * v * ΔV) where ∫I dV is the integrated area of the CV curve, m is the mass of the active material on one electrode, v is the scan rate, and ΔV is the potential window.

2. Galvanostatic Charge-Discharge (GCD)

  • Objective: To determine the specific capacitance, energy density, power density, and coulombic efficiency.[18][19]

  • Procedure: The supercapacitor is charged and discharged at a constant current between the lower and upper voltage limits.[18][20]

  • Typical Parameters:

    • Current Densities: Ranging from 0.1 A/g to 10 A/g.[6][14]

    • Voltage Window: Same as for CV.

  • Calculations:

    • Specific Capacitance (Csp): Csp = (I * Δt) / (m * ΔV), where I is the discharge current and Δt is the discharge time.[18]

    • Energy Density (E): E = (0.5 * Csp * ΔV²) / 3.6

    • Power Density (P): P = (E * 3600) / Δt

    • Coulombic Efficiency (η): η = (td / tc) * 100%, where td and tc are the discharge and charge times, respectively.[18]

3. Electrochemical Impedance Spectroscopy (EIS)

  • Objective: To investigate the internal resistance, charge transfer kinetics, and ion diffusion processes within the supercapacitor.[21][22][23]

  • Procedure: A small amplitude AC voltage (or current) is applied over a range of frequencies, and the impedance is measured.[22] The data is often presented as a Nyquist plot.

  • Typical Parameters:

    • Frequency Range: 100 kHz to 10 mHz.[14]

    • AC Amplitude: 5-10 mV.[14]

Visualizing Key Concepts

To better illustrate the decision-making and experimental processes, the following diagrams are provided.

ElectrolyteSelection start Define Supercapacitor Application Requirements high_energy High Energy Density? start->high_energy high_power High Power Density? high_energy->high_power No il Consider Ionic Liquid (IL) - Wide Voltage Window - High Thermal Stability high_energy->il Yes il_pc_mix Consider IL-PC Mixture - Balances Voltage and Conductivity high_energy->il_pc_mix Consider wide_temp Wide Temperature Range? high_power->wide_temp No pc Consider this compound (PC) - Good Conductivity - Lower Cost high_power->pc Yes high_power->il_pc_mix Consider safety High Safety Priority? wide_temp->safety No wide_temp->il Yes cost Cost Sensitive? safety->cost No safety->il Yes cost->pc Yes end_node Final Electrolyte Selection cost->end_node No il->end_node pc->end_node il_pc_mix->end_node

Caption: Electrolyte selection workflow for supercapacitors.

SupercapacitorTestingWorkflow start Electrode & Electrolyte Preparation assembly Cell Assembly (Coin Cell / Pouch Cell) start->assembly cv Cyclic Voltammetry (CV) - Determine Voltage Window - Initial Capacitance assembly->cv gcd Galvanostatic Charge-Discharge (GCD) - Specific Capacitance - Energy & Power Density cv->gcd eis Electrochemical Impedance Spectroscopy (EIS) - Internal Resistance (ESR) - Ion Diffusion gcd->eis cycle Cycle Life Testing (Repeated GCD) - Capacitance Retention - Efficiency Stability eis->cycle analysis Data Analysis & Performance Evaluation cycle->analysis

References

A Comparative Guide to the Solubility of Lithium Salts in Propylene Carbonate and Other Cyclic Carbonates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the solubility of common lithium salts in propylene (B89431) carbonate (PC), a widely used polar aperiodic solvent in lithium-ion batteries and electrochemical applications. The performance of PC as a solvent is contextualized with available data on other cyclic carbonates, such as ethylene (B1197577) carbonate (EC), to support researchers in electrolyte formulation and development.

Quantitative Solubility Data

The solubility of various lithium salts in propylene carbonate demonstrates a strong dependence on both the nature of the salt and the temperature. Below is a summary of experimental data, which indicates that solubility generally increases with rising temperature, suggesting an endothermic dissolution process.[1]

Lithium SaltTemperature (°C)Solubility (Mole Fraction, x₁)Solubility (Molality, mol/kg)
LiPF₆ 250.1381.55
350.1511.72
450.1651.91
LiTFSI 250.1982.40
350.2182.71
450.2393.06
LiBr 250.1681.96
350.1792.12
450.1912.29
LiCl 250.1411.59
350.1491.69
450.1571.80
LiNO₃ 250.2152.66
350.2312.92
450.2483.21
LiF 250.0030.03
350.0040.04
450.0050.05

Data sourced from Xin et al., Fluid Phase Equilibria, 2018.[1] Note: Molality was calculated from the mole fraction data for easier interpretation.

Comparative Analysis with Other Cyclic Carbonates

Direct, systematic experimental comparisons of lithium salt solubilities across a range of pure cyclic carbonates are not abundant in the literature. However, established physical properties and computational studies allow for a qualitative and semi-quantitative comparison.

  • Ethylene Carbonate (EC): As a solid at room temperature with a high dielectric constant, EC is an excellent solvent for lithium salts and is a cornerstone of commercial lithium-ion battery electrolytes.[2] Computational studies and indirect evidence suggest that many lithium salts, particularly those with large anions like LiPF₆ and LiTFSI, exhibit high solubility in EC, often comparable to or even exceeding that in PC.[3][4] The primary challenge with using pure EC is its high melting point (36-39 °C), necessitating its use in combination with co-solvents.

  • Butylene Carbonate (BC): There is a notable scarcity of published experimental data on the solubility of common lithium electrolyte salts in pure butylene carbonate. While its structural similarity to PC suggests it would be a competent solvent, the lack of quantitative data prevents a direct comparison.

In general, the dissolving ability of aprotic polar solvents for lithium salts is influenced by factors such as the solvent's dielectric constant, viscosity, and the lattice energy of the salt. This compound's high dielectric constant makes it effective at dissolving a variety of lithium salts.[1]

Experimental Protocols

The determination of lithium salt solubility in organic carbonates is typically achieved through an isothermal saturation method. The following protocol is a representative summary of the methodology employed in the cited literature.[1]

Objective: To determine the maximum solubility of a given lithium salt in a cyclic carbonate solvent at a specific temperature.

Materials and Equipment:

  • Lithium salt (e.g., LiPF₆, LiTFSI)

  • Cyclic carbonate solvent (e.g., this compound)

  • Thermostatically controlled shaker or magnetic stirring bath

  • Sealed glass vials or flasks

  • Analytical balance

  • Inert atmosphere glovebox (optional, but recommended for moisture-sensitive salts)

  • Centrifuge

  • Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES) or similar elemental analysis instrument

  • Volumetric glassware

Procedure:

  • Preparation of Saturated Solution: An excess amount of the lithium salt is added to a known mass of the cyclic carbonate solvent in a sealed vial. This ensures that the solution reaches saturation.

  • Equilibration: The vial is placed in a thermostatic bath set to the desired temperature (e.g., 25 °C, 35 °C, 45 °C). The mixture is agitated continuously for a prolonged period (e.g., 24-48 hours) to ensure that dissolution equilibrium is reached.

  • Phase Separation: After equilibration, the vial is allowed to stand in the thermostatic bath without agitation for several hours to allow the excess, undissolved solid to settle. To ensure complete separation of the solid and liquid phases, the vial may be centrifuged at the controlled temperature.

  • Sample Extraction: A sample of the clear, supernatant liquid is carefully extracted using a syringe. This step is often performed in an inert atmosphere to prevent contamination, especially from atmospheric moisture.

  • Sample Analysis: The extracted supernatant sample is weighed and then diluted with a suitable solvent (e.g., deionized water) to a precise volume. The concentration of lithium ions in the diluted solution is then determined using ICP-OES.

  • Calculation of Solubility: The initial mass of the solvent and the measured concentration of lithium in the saturated supernatant are used to calculate the solubility of the salt, which can be expressed in various units such as mole fraction, molality (mol/kg of solvent), or grams per 100 g of solvent.

Experimental Workflow Diagram

G cluster_prep Preparation & Equilibration cluster_sep Phase Separation cluster_analysis Analysis & Calculation A Add Excess Salt to Known Mass of Solvent B Seal and Place in Thermostatic Bath A->B C Agitate Continuously (24-48 hours) B->C D Allow Solid to Settle C->D Equilibrium Reached E Centrifuge at Constant Temperature D->E F Extract Supernatant (Saturated Solution) E->F G Weigh and Dilute Sample F->G H Analyze Li+ Concentration (ICP-OES) G->H I Calculate Solubility (mol/kg, mole fraction) H->I

Caption: Workflow for determining lithium salt solubility via isothermal saturation.

References

"validation of the biodegradability of propylene carbonate through standardized testing"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of standardized testing data reveals propylene (B89431) carbonate's superior biodegradability profile compared to common alternative solvents, positioning it as a more environmentally benign option for researchers, scientists, and drug development professionals.

Propylene carbonate, a versatile and efficient solvent, demonstrates ready biodegradability, a critical attribute for minimizing environmental impact. Standardized testing, primarily following the Organization for Economic Co-operation and Development (OECD) guidelines, confirms its swift and effective breakdown by microorganisms. This guide provides a comparative analysis of this compound's biodegradability against three other widely used solvents: cyclopentyl methyl ether (CPME), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP), supported by experimental data and detailed protocols.

Comparative Biodegradability Analysis

The biodegradability of a chemical is its susceptibility to be broken down into simpler, non-toxic substances by the action of microorganisms. Standardized tests, such as the OECD 301 series, are designed to assess this property under controlled aerobic aqueous conditions. A substance is typically considered "readily biodegradable" if it achieves a certain percentage of degradation (e.g., >60% of its theoretical oxygen demand or carbon dioxide production) within a 28-day period, often with a specific "10-day window" for rapid degradation.

The following table summarizes the available quantitative data on the biodegradability of this compound and its alternatives based on standardized testing protocols.

CompoundTest GuidelineBiodegradation PercentageTimeframeClassification
This compound Ready Biodegradability Test> 83%[1]29 daysReadily Biodegradable
(CO2 Generation)97%[2]4 daysReadily Biodegradable
Cyclopentyl Methyl Ether (CPME) OECD 301F7.7%28 daysNot Readily Biodegradable
Dimethyl Sulfoxide (DMSO) OECD 301D0%28 daysNot Readily Biodegradable
N-methyl-2-pyrrolidone (NMP) OECD 301C73%28 daysReadily Biodegradable
OECD 301B91-97%28 daysReadily Biodegradable
OECD 301D88%30 daysReadily Biodegradable

Experimental Protocols: A Closer Look at Standardized Biodegradability Testing

The data presented in this guide is derived from standardized test methods designed to ensure reproducibility and comparability. The most commonly employed tests for assessing the ready biodegradability of chemicals are the OECD 301 series. These tests rely on measuring the depletion of dissolved oxygen, the production of carbon dioxide, or the removal of dissolved organic carbon (DOC) as indirect measures of biodegradation.

OECD 301B: CO2 Evolution Test

This method, often referred to as the Modified Sturm Test, is widely used to evaluate the ultimate aerobic biodegradability of organic compounds.

Methodology:

  • Preparation of Test Medium: A mineral medium containing the test substance as the sole source of organic carbon is prepared.

  • Inoculum: The medium is inoculated with a small amount of activated sludge from a sewage treatment plant, which contains a mixed population of microorganisms.

  • Incubation: The test flasks are incubated in the dark at a constant temperature (typically 20-25°C) for 28 days.

  • Aeration: A continuous stream of carbon dioxide-free air is passed through the test solution.

  • CO2 Measurement: The carbon dioxide produced from the biodegradation of the test substance is trapped in a solution of barium hydroxide (B78521) or another suitable absorbent. The amount of CO2 is then quantified by titration.

  • Calculation: The percentage of biodegradation is calculated by comparing the amount of CO2 produced with the theoretical maximum amount (ThCO2) that could be produced from the complete oxidation of the test substance.

OECD 301D: Closed Bottle Test

This method is suitable for readily biodegradable substances and measures the depletion of dissolved oxygen in a sealed bottle.

Methodology:

  • Preparation of Test Solution: A solution of the test substance in a mineral medium is prepared and saturated with air.

  • Inoculum: A relatively low concentration of microorganisms from a suitable source is added.

  • Incubation: The test bottles are completely filled with the test solution, sealed, and incubated in the dark at a constant temperature for 28 days.

  • Dissolved Oxygen Measurement: The dissolved oxygen concentration is measured at the beginning and end of the test period.

  • Calculation: The percentage of biodegradation is calculated based on the amount of oxygen consumed relative to the theoretical oxygen demand (ThOD) of the test substance.

OECD 301F: Manometric Respirometry Test

This method measures the oxygen uptake by microorganisms during the degradation of the test substance.

Methodology:

  • Test Setup: The test is conducted in a closed respirometer containing the test substance, mineral medium, and inoculum.

  • Oxygen Consumption Measurement: As microorganisms degrade the test substance, they consume oxygen, leading to a pressure drop in the respirometer. This pressure change is measured over time.

  • CO2 Absorption: Any carbon dioxide produced is absorbed by a chemical trap (e.g., potassium hydroxide).

  • Calculation: The percentage of biodegradation is calculated by comparing the measured oxygen uptake with the theoretical oxygen demand (ThOD).

Workflow for Assessing Ready Biodegradability

The following diagram illustrates the general workflow for determining the ready biodegradability of a chemical substance using a standardized testing method like the OECD 301 series.

Biodegradability_Test_Workflow cluster_prep Preparation Phase cluster_incubation Incubation Phase (28 Days) cluster_measurement Measurement & Analysis cluster_conclusion Conclusion TestSubstance Test Substance (e.g., this compound) TestVessel Sealed Test Vessel (Controlled Temperature & Dark) TestSubstance->TestVessel MineralMedium Mineral Medium (Nutrients) MineralMedium->TestVessel Inoculum Inoculum (Microorganisms) Inoculum->TestVessel Parameter Measure Parameter (e.g., CO2 Evolution, O2 Consumption) TestVessel->Parameter Samples taken periodically DataAnalysis Calculate % Biodegradation vs. Theoretical Maximum Parameter->DataAnalysis Classification Classify as 'Readily Biodegradable' (if threshold is met) DataAnalysis->Classification

Caption: Workflow of a typical ready biodegradability test.

Conclusion

The validation of this compound's biodegradability through standardized testing underscores its favorable environmental profile. The comprehensive data clearly indicates that it is readily biodegradable, breaking down rapidly and extensively in the presence of microorganisms. In comparison, common alternatives such as cyclopentyl methyl ether and dimethyl sulfoxide demonstrate poor biodegradability under the same stringent test conditions. While N-methyl-2-pyrrolidone also shows ready biodegradability, this compound's rapid degradation in some tests highlights its potential as a superior choice for applications where environmental release is a concern. For researchers and professionals in drug development, the selection of solvents with a proven and favorable biodegradability profile is a critical step towards more sustainable scientific practices.

References

Comparative Toxicity of Propylene Carbonate and Other Polar Aprotic Solvents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate solvent is a critical decision that balances efficacy with safety. This guide provides a comparative toxicity assessment of propylene (B89431) carbonate against other commonly used polar aprotic solvents: dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), acetonitrile (B52724) (ACN), and N-methyl-2-pyrrolidone (NMP). The information presented is supported by experimental data to facilitate informed solvent selection in a research and development setting.

Executive Summary

Propylene carbonate generally exhibits a lower toxicity profile compared to DMF, ACN, and NMP, making it a potentially safer alternative in many applications. While DMSO also has low toxicity, this compound's distinct physicochemical properties may offer advantages in specific formulations. DMF and NMP are associated with significant reproductive and developmental toxicity, and ACN's toxicity is primarily due to its metabolism to cyanide.

Quantitative Toxicity Data

The following tables summarize the acute toxicity (LD50), cytotoxicity (IC50), and genotoxicity of this compound and the selected polar aprotic solvents.

Table 1: Acute Toxicity (LD50)

SolventOral LD50 (rat, mg/kg)Dermal LD50 (rabbit, mg/kg)Inhalation LC50 (rat, ppm)
This compound > 5,000[1][2]> 2,000[1]> 5,000 (8h)[3]
Dimethylformamide (DMF) 2,800[4]4,720[4][5]5,000-9,400 (2-4h)[5][6]
Dimethyl Sulfoxide (DMSO) 14,500[7]40,000No data available
Acetonitrile (ACN) 1,320 - 6,690[8]> 2,000[8]7,551 (8h)[9]
N-Methyl-2-pyrrolidone (NMP) 3,906 - 4,150[10]8,000> 5,100 (4h)

Table 2: In Vitro Cytotoxicity (IC50)

SolventCell LineAssayIC50
This compound Data not readily available
Dimethylformamide (DMF) VariousVariousGenerally in the low mM range
Dimethyl Sulfoxide (DMSO) Leukemic cell linesMTT≥ 2% (v/v)[11]
Acetonitrile (ACN) Data not readily available
N-Methyl-2-pyrrolidone (NMP) Data not readily available

Table 3: Genotoxicity and Reproductive Toxicity Summary

SolventGenotoxicityReproductive Toxicity
This compound Not genotoxic[12][13][14]Did not show teratogenic effects in animal experiments.[1]
Dimethylformamide (DMF) Not mutagenic in Ames test.[6][15]Associated with reproductive and developmental toxicity.[16]
Dimethyl Sulfoxide (DMSO) Predominantly negative in short-term in vitro and in vivo tests.[17]No developmental toxicity observed following oral exposure in rats and rabbits.[17]
Acetonitrile (ACN) Not mutagenic in the standard Ames test.[18]May produce malformations in offspring at maternally toxic levels.[18]
N-Methyl-2-pyrrolidone (NMP) Weak mutagenic potential.[19]Known reproductive toxicant, causing developmental toxicity.[20][17][21][22]

Experimental Protocols

Standardized protocols are crucial for the reliable assessment of solvent toxicity. The following are summaries of widely accepted methodologies.

Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cells are seeded in a 96-well plate and exposed to various concentrations of the test solvent for a defined period.

    • MTT solution is added to each well and incubated to allow formazan formation.

    • A solubilizing agent (e.g., DMSO or an acidified isopropanol (B130326) solution) is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[23][24][25]

  • Endpoint: The IC50 value, the concentration of the solvent that inhibits cell viability by 50%, is determined.

2. Neutral Red Uptake (NRU) Assay:

This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.

  • Principle: Healthy cells take up and accumulate neutral red in their lysosomes. Damaged or dead cells have compromised membranes and cannot retain the dye.

  • Procedure:

    • Cells are cultured in a 96-well plate and treated with different concentrations of the solvent.

    • After the exposure period, the cells are incubated with a medium containing neutral red.

    • The cells are then washed to remove any unincorporated dye.

    • An extraction solution (e.g., acidified ethanol) is added to release the dye from the lysosomes of viable cells.

    • The absorbance of the extracted dye is measured spectrophotometrically (around 540 nm).[12][17][26]

  • Endpoint: The IC50 value is calculated based on the concentration-dependent reduction in neutral red uptake.

Genotoxicity Assay

In Vitro Micronucleus Assay:

This assay is used to detect the potential of a chemical to induce chromosomal damage.

  • Principle: Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division. An increase in the frequency of micronucleated cells indicates genotoxic potential.

  • Procedure:

    • Cultured cells (e.g., human lymphocytes or CHO cells) are exposed to the test solvent with and without metabolic activation (S9 fraction).

    • Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which makes it easier to identify micronuclei in cells that have undergone division.

    • After an appropriate incubation period, the cells are harvested, fixed, and stained.

    • The frequency of binucleated cells containing micronuclei is scored microscopically.[3][8][9][15]

  • Endpoint: A significant, dose-dependent increase in the number of micronucleated cells compared to the negative control indicates a positive result.

Reproductive and Developmental Toxicity Studies

OECD Test Guideline 414: Prenatal Developmental Toxicity Study:

This guideline is designed to assess the potential adverse effects of a substance on the pregnant female and the developing embryo and fetus.[6][13][21][27][28]

  • Procedure:

    • Pregnant female animals (usually rats or rabbits) are administered the test substance daily during the period of major organogenesis.

    • Dams are monitored for clinical signs of toxicity, body weight changes, and food consumption.

    • Shortly before the expected day of delivery, the females are euthanized, and the uterus is examined for the number of implantations, resorptions, and live and dead fetuses.

    • Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.

  • Endpoint: The study identifies the No-Observed-Adverse-Effect Level (NOAEL) for maternal and developmental toxicity.

OECD Test Guideline 421: Reproduction/Developmental Toxicity Screening Test:

This screening test provides preliminary information on the potential effects of a substance on reproductive performance and development.[4][5][7][10][19]

  • Procedure:

    • Male and female animals (usually rats) are administered the test substance for a period before mating, during mating, and for females, throughout gestation and lactation.

    • Observations include effects on mating behavior, fertility, gestation length, parturition, and offspring viability and growth.

    • At the end of the study, reproductive organs are examined.

  • Endpoint: Provides initial information on potential reproductive and developmental hazards.

Mechanisms of Toxicity and Signaling Pathways

Understanding the mechanisms by which these solvents exert their toxic effects is crucial for risk assessment.

Toxicity_Workflow cluster_exposure Solvent Exposure cluster_assessment Toxicity Assessment cluster_outcome Toxicological Endpoints PC This compound Cytotoxicity Cytotoxicity Assays (MTT, NRU) PC->Cytotoxicity Genotoxicity Genotoxicity Assays (Micronucleus) PC->Genotoxicity ReproTox Reproductive Toxicity (OECD 414, 421) PC->ReproTox DMF DMF DMF->Cytotoxicity DMF->Genotoxicity DMF->ReproTox DMSO DMSO DMSO->Cytotoxicity DMSO->Genotoxicity DMSO->ReproTox ACN Acetonitrile ACN->Cytotoxicity ACN->Genotoxicity ACN->ReproTox NMP NMP NMP->Cytotoxicity NMP->Genotoxicity NMP->ReproTox CellDeath Cell Death / Viability Cytotoxicity->CellDeath DNADamage DNA Damage Genotoxicity->DNADamage ReproEffects Reproductive Effects ReproTox->ReproEffects DMF_Toxicity_Pathway DMF Dimethylformamide (DMF) CYP2E1 CYP2E1 (Metabolism) DMF->CYP2E1 ReactiveMetabolites Reactive Metabolites CYP2E1->ReactiveMetabolites ER_Stress Endoplasmic Reticulum (ER) Stress ReactiveMetabolites->ER_Stress Hepatotoxicity Hepatotoxicity ER_Stress->Hepatotoxicity DMSO_Toxicity_Pathway DMSO Dimethyl Sulfoxide (DMSO) TNFa_Inhibition Inhibition of TNF-α Pathway DMSO->TNFa_Inhibition Caspase_Activation Caspase Activation (Caspase-8, -9, -3) DMSO->Caspase_Activation Inflammation_Mod Modulation of Inflammation TNFa_Inhibition->Inflammation_Mod Apoptosis Apoptosis Caspase_Activation->Apoptosis ACN_Toxicity_Pathway ACN Acetonitrile (ACN) CYP450 Cytochrome P450 (Metabolism) ACN->CYP450 HCN Hydrogen Cyanide (HCN) CYP450->HCN CytochromeOxidase Inhibition of Cytochrome c Oxidase HCN->CytochromeOxidase Rhodanese Rhodanese Pathway (Detoxification) HCN->Rhodanese CellularRespiration Blocked Cellular Respiration CytochromeOxidase->CellularRespiration Cytotoxicity Cytotoxicity CellularRespiration->Cytotoxicity Thiocyanate Thiocyanate (Less Toxic) Rhodanese->Thiocyanate

References

Safety Operating Guide

Propylene carbonate proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of propylene (B89431) carbonate is critical for maintaining a safe laboratory environment and ensuring environmental protection. Adherence to correct procedures minimizes risks to personnel and complies with regulatory standards. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals on how to safely handle and dispose of propylene carbonate waste.

Immediate Safety and Handling

Before handling this compound, ensure that all personnel are familiar with the following immediate safety protocols for exposure and spills.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[1][2] Eyewash stations should be readily accessible.[1]

  • Hand Protection: Use chemically impervious gloves, such as nitrile rubber.[3]

  • Skin Protection: Wear appropriate protective clothing, such as a lab coat. An apron and over-boots are recommended to avoid skin sensitization.[1]

  • Respiratory Protection: Use only with adequate ventilation.[1]

Emergency Procedures:

  • Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so.[2] If eye irritation persists, seek medical attention.[1][2]

  • Skin Contact: Remove contaminated clothing and wash the affected area with lukewarm, gently flowing water and mild soap for 15-20 minutes.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, begin CPR and call for immediate medical assistance.[1]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting.[2] Seek immediate medical attention.[1]

Key Safety and Physical Properties

The following table summarizes essential quantitative data relevant to the safe handling and disposal of this compound.

PropertyValueCitation(s)
Flash Point 116 °C / 240.8 °F[2]
Autoignition Temperature 430 °C / 806 °F[2]
Appearance Colorless, odorless liquid[4][5]
Primary Hazards Causes serious eye irritation, mild skin irritation[1][6]
Incompatible Materials Strong oxidizing agents, reducing agents, acids, bases, water, peroxides[2][7]
Hazardous Decomposition Carbon monoxide (CO) and Carbon dioxide (CO₂) upon thermal decomposition[2][7]

Step-by-Step Disposal Protocol

Disposal of this compound must be carried out in full compliance with federal, state, and local regulations.[1]

Step 1: Waste Characterization

Under the Resource Conservation and Recovery Act (RCRA), it is the responsibility of the chemical waste generator to determine if the waste is classified as hazardous at the time of disposal.[1] While this compound itself is biodegradable and has low toxicity, it may be considered hazardous waste depending on contaminants or specific regulations.[4][5] Always consult your institution's Environmental Health and Safety (EHS) department for guidance on classification.

Step 2: Segregation and Storage
  • Do Not Mix: Never mix this compound waste with other waste streams.

  • Use Appropriate Containers: Store waste this compound in its original container or a compatible, properly labeled, and tightly sealed container.[3][6] Keep containers closed in a cool, dry, and well-ventilated area.[8]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."

Step 3: Select an Approved Disposal Method

Based on the waste characterization and local regulations, one of the following disposal methods should be chosen. It is crucial to work with a qualified and licensed waste disposal company.[3][4]

  • Recycling (Preferred Method): Recycling is the most environmentally friendly option.[4] this compound can be reprocessed for use in other applications.[4]

  • Incineration: Controlled incineration at high temperatures can break down this compound into less harmful gases.[4] This method should only be performed in a licensed facility with emission control systems to manage potentially harmful pollutants.[4]

  • Landfilling: While an option, landfilling requires that the waste be properly contained to prevent it from leaching into the soil and groundwater.[4] This is generally considered a less favorable option.

Important: Never dispose of this compound by pouring it down the drain or into municipal waste systems.[3]

Step 4: Managing Spills
  • Eliminate Ignition Sources: Remove all heat, sparks, and open flames from the immediate area.[1]

  • Ventilate the Area: Ensure adequate ventilation.

  • Contain the Spill: Use an inert, non-combustible absorbent material like sand, earth, or clay to contain the spill.[6][7][8]

  • Collect the Waste: Carefully scoop the absorbed material into a suitable, closed container for disposal.[6][8] Label the container appropriately as hazardous waste.

  • Decontaminate: Clean the affected area thoroughly.

Step 5: Empty Container Disposal

Empty containers retain product residue and may still present a hazard.[1] Do not pressurize, cut, weld, or use empty containers for other purposes.[1] They should be handled as hazardous waste and disposed of through your institution's EHS-approved procedures. Some may be eligible for return to reclamation centers for proper cleaning and reuse.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G start This compound Waste Generated characterize Step 1: Characterize Waste (Consult SDS & Local Regulations) start->characterize is_hazardous Is waste classified as hazardous? characterize->is_hazardous collect Step 2: Segregate and Collect in Labeled, Closed Containers is_hazardous->collect Yes non_hazardous Dispose per non-hazardous waste regulations. (Consult EHS) is_hazardous->non_hazardous No spill Is this a spill cleanup? collect->spill spill_procedure Step 4: Absorb with Inert Material & Collect in Sealed Container spill->spill_procedure Yes options Step 3: Evaluate Disposal Options spill->options No spill_procedure->options recycle Recycling (Most Preferred) options->recycle incinerate Incineration (Licensed Facility) options->incinerate landfill Landfill (Least Preferred) options->landfill contact_vendor Contact Approved Waste Disposal Vendor recycle->contact_vendor incinerate->contact_vendor landfill->contact_vendor

References

Safeguarding Your Research: A Comprehensive Guide to Handling Propylene Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of propylene (B89431) carbonate, a common solvent in various laboratory applications. Adherence to these procedures is critical for minimizing risks and ensuring operational integrity.

Personal Protective Equipment (PPE) at a Glance

When handling propylene carbonate, a comprehensive approach to personal protection is necessary. The following table summarizes the required PPE to prevent exposure and ensure safety.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) are mandatory.[1][2] A face shield should be used if there is a splashing risk.[3]This compound can cause serious eye irritation.[2][4][5][6][7]
Skin Protection Chemical-resistant, impervious gloves made of materials such as neoprene, nitrile rubber, or PVC should be worn.[3][4] Protective clothing, such as a lab coat or apron, and safety boots are recommended.[3][4][5]To prevent skin contact which may cause mild irritation.[4]
Respiratory Protection Generally not required in well-ventilated areas.[6] If ventilation is inadequate or if vapors/mists are generated, a NIOSH-approved respirator with appropriate cartridges should be used.[1][2][4]To avoid inhalation of vapors which can be slightly irritating to the respiratory system.[4]

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic approach to handling this compound is crucial for laboratory safety. Follow this detailed protocol from preparation to disposal.

1. Preparation and Area Setup:

  • Ensure the work area is well-ventilated.[1][4][8] Local exhaust ventilation is recommended to control emissions at the source.[4]

  • Verify that safety showers and eyewash stations are readily accessible and in good working order.[3][4][5][8]

  • Remove all potential ignition sources from the handling area.[1][3][4]

  • Have absorbent materials, such as sand, earth, or commercial sorbents, available for spill containment.[1][4][5]

2. Handling this compound:

  • Wash hands thoroughly before and after handling the substance.[2][3][4][5]

  • Don the appropriate PPE as outlined in the table above.

  • Avoid direct contact with skin, eyes, and clothing.[1][2][3][4]

  • Do not breathe in vapors or mists.[1][2][4]

  • Use non-sparking tools to prevent ignition.[1][6]

  • Keep containers tightly closed when not in use.[1][2][4][9]

3. Storage:

  • Store this compound in a cool, dry, and well-ventilated area away from heat, direct sunlight, and strong oxidizing agents.[1][3][4][6]

  • Keep containers properly labeled and sealed.[4]

  • Store in approved containers and protect against physical damage.[4]

4. Spill Response:

  • In case of a spill, immediately evacuate the area and eliminate all ignition sources.[1][3][4]

  • Wearing appropriate PPE, contain the spill using inert absorbent materials.[1][2][4][5]

  • Collect the absorbed material into a suitable, closed container for disposal.[1][2][5]

  • Prevent the spilled material from entering drains or waterways.[1][2][4]

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of this compound is not only a matter of safety but also of environmental stewardship.

  • Waste Characterization: It is the responsibility of the user to determine if the waste this compound meets the criteria for hazardous waste under local, state, and federal regulations.[4]

  • Disposal Methods:

    • Recycling: This is the most environmentally friendly option, where the solvent can be reprocessed for reuse.[10]

    • Incineration: this compound can be burned at high temperatures to break it down into less harmful gases.[10] Ensure the incineration facility has appropriate emission controls.[10]

    • Landfilling: While an option, it requires proper containment to prevent environmental leaching.[10]

    • Acid Bath: This method breaks down the compound but is generally less environmentally friendly than recycling or incineration.[10]

  • Container Disposal: Empty containers may retain product residue and should be handled as hazardous. Do not reuse, cut, weld, or pressurize empty containers.[4] Return them to a reclamation center if possible.[4]

  • Professional Disposal: It is highly recommended to work with a qualified hazardous waste disposal company to ensure safe and compliant disposal.[10]

Workflow for Safe Handling of this compound

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Disposal prep_assess Risk Assessment prep_area Area Setup (Ventilation, Safety Equipment) prep_assess->prep_area prep_ppe Don Appropriate PPE prep_area->prep_ppe handle_use Use this compound prep_ppe->handle_use handle_store Proper Storage handle_use->handle_store cleanup_decon Decontaminate Work Area handle_use->cleanup_decon emergency_spill Spill Response handle_use->emergency_spill emergency_exposure First Aid/Exposure Response handle_use->emergency_exposure cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose cleanup_ppe Doff and Dispose/Clean PPE cleanup_dispose->cleanup_ppe

Caption: Workflow for Safe this compound Handling.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.